molecular formula C7H5ClO2 B112157 3-Chloro-5-hydroxybenzaldehyde CAS No. 1829-33-0

3-Chloro-5-hydroxybenzaldehyde

Cat. No.: B112157
CAS No.: 1829-33-0
M. Wt: 156.56 g/mol
InChI Key: BJENCCAVAIAGOF-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzaldehyde is a useful research compound. Its molecular formula is C7H5ClO2 and its molecular weight is 156.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJENCCAVAIAGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619815
Record name 3-Chloro-5-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-33-0
Record name 3-Chloro-5-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1829-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-hydroxybenzaldehyde CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde (CAS: 1829-33-0): Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique trifunctional nature—possessing an aldehyde, a hydroxyl group, and a chloro substituent on a benzene ring—makes it a versatile precursor for a wide range of more complex molecules. This guide provides a comprehensive technical overview of its chemical and physical properties, a detailed, field-tested synthetic protocol with mechanistic insights, and a discussion of its applications, particularly within the realm of medicinal chemistry and drug discovery. As a Senior Application Scientist, this document aims to synthesize published data with practical, experience-based insights to empower researchers in leveraging this valuable chemical intermediate.

Introduction: The Strategic Value of a Trifunctional Intermediate

In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount. The efficiency of a synthetic route and the novelty of the resulting chemical matter often hinge on the functionality and reactivity of the initial building blocks. This compound, identified by its CAS number 1829-33-0, is a prime example of such a strategic intermediate.[1][2]

The presence of three distinct functional groups on the aromatic core offers orthogonal chemical handles for sequential, selective modifications:

  • The aldehyde group is a gateway for forming C-C and C-N bonds through reactions like aldol condensations, Wittig reactions, and reductive aminations.

  • The phenolic hydroxyl group can be alkylated, acylated, or used to form ethers and esters, often modulating solubility or serving as a hydrogen-bond donor in a final active pharmaceutical ingredient (API).

  • The chloro substituent provides a site for nucleophilic aromatic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups.

This guide will delve into the core technical data required for its effective use, from its fundamental properties to its synthesis and safe handling.

Physicochemical Properties & Spectral Data

A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in research and development.

Identifiers and Physical Properties

The key identifiers and physical properties of this compound are summarized below for quick reference.[1][3]

PropertyValueSource(s)
CAS Number 1829-33-0[1][2][3]
Molecular Formula C₇H₅ClO₂[1][2][3]
Molecular Weight 156.57 g/mol [2]
IUPAC Name This compound[3]
Appearance Solid
SMILES C1=C(C=C(C=C1O)Cl)C=O[3][4]
InChIKey BJENCCAVAIAGOF-UHFFFAOYSA-N[3]
Storage Temperature 4°C, stored under nitrogen
Spectral Analysis

Spectral data is crucial for identity confirmation and purity assessment. While a definitive, peer-reviewed spectral analysis was not available in public databases, a synthesis report provides proton NMR data.[5]

  • ¹H NMR (300 MHz, CDCl₃) : δ 9.85 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.68 (s, 1H, -OH).[5]

    • Scientist's Note: The reported ¹H NMR data appears inconsistent with the expected structure.[5] A 3,5-disubstituted aromatic ring should display three distinct aromatic protons with observable coupling patterns (e.g., singlets or narrow triplets/doublets depending on the meta-coupling constants). The presence of four distinct singlets attributed to aromatic and hydroxyl protons warrants careful re-evaluation upon experimental use. Researchers should perform their own characterization (¹H NMR, ¹³C NMR, MS, IR) to validate the structure of any procured or synthesized batch.

  • Mass Spectrometry (Predicted) : Collision cross-section (CCS) values have been predicted for various adducts, which can be useful for LC-MS method development.[6] For example, the [M-H]⁻ adduct is predicted at m/z 154.99052.[6]

Synthesis and Mechanistic Considerations

While commercially available, an in-house synthesis may be required for large quantities or for the preparation of analogues. A common and reliable method involves the demethylation of the corresponding methoxy precursor.

Synthetic Route: Demethylation of 3-Chloro-5-methoxybenzaldehyde

This procedure utilizes boron tribromide (BBr₃), a powerful Lewis acid, to selectively cleave the methyl ether without affecting the other functional groups.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis and includes explanations for key steps.[5]

Step 1: Reaction Setup

  • Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet with 3-chloro-5-methoxybenzaldehyde (22.8 g, 134 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (DCM, 250 mL).

    • Causality: Anhydrous DCM is used as the solvent because it is inert to BBr₃ and effectively dissolves the starting material. The reaction must be run under an inert atmosphere (nitrogen) to prevent quenching of the highly reactive BBr₃ by atmospheric moisture.

Step 2: Reagent Addition

  • Cool the solution to 0°C using an ice bath.

  • Slowly add boron tribromide (15.8 mL, 167 mmol) dropwise over 15 minutes via the dropping funnel.

    • Causality: The reaction is highly exothermic. Cooling to 0°C and adding the BBr₃ slowly are critical for controlling the reaction rate, preventing side reactions, and ensuring safety.

Step 3: Reaction Progression

  • Stir the reaction mixture at 0°C for 2 hours after the addition is complete.

    • Causality: Maintaining the low temperature for an extended period ensures the reaction proceeds to completion without thermal degradation of the product. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Quenching and Workup

  • Slowly add water (50 mL) to the reaction mixture while still at 0°C to quench the excess BBr₃.

    • Causality: The quench is also highly exothermic and must be done cautiously. Water hydrolyzes BBr₃ to boric acid and HBr.

  • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Causality: The product is more soluble in the organic phase. Drying with sodium sulfate removes residual water, and vacuum concentration removes the volatile solvents.

Step 5: Purification

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1) eluent system.

  • The final product, this compound, is obtained as a solid (Reported yield: 5.2 g, 25%).[5]

    • Causality: Column chromatography separates the desired product from unreacted starting material and any byproducts based on polarity. The 4:1 hexane:ethyl acetate mobile phase provides optimal separation for this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Reaction Preparation cluster_reaction Core Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis prep Dissolve Starting Material in Anhydrous DCM cool Cool to 0°C (Ice Bath) prep->cool add Slow Dropwise Addition of Boron Tribromide cool->add stir Stir at 0°C for 2 hours add->stir quench Quench with H₂O stir->quench extract Extract with Et₂O quench->extract dry Dry & Concentrate extract->dry purify Silica Gel Chromatography (Hexane:EtOAc 4:1) dry->purify product Final Product: This compound purify->product G hub This compound aldehyde_rxn Aldehyde Chemistry hub->aldehyde_rxn phenol_rxn Phenol Chemistry hub->phenol_rxn aryl_rxn Aryl Halide Chemistry hub->aryl_rxn imine Imine / Schiff Base aldehyde_rxn->imine reductive_amination Reductive Amination aldehyde_rxn->reductive_amination ether Ether Synthesis (Williamson) phenol_rxn->ether ester Esterification phenol_rxn->ester suzuki Suzuki Coupling (C-C bond) aryl_rxn->suzuki buchwald Buchwald-Hartwig (C-N bond) aryl_rxn->buchwald

Caption: Reactivity pathways of this compound in synthesis.

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as a hazardous substance.

GHS Hazard Classification

The compound presents multiple hazards that necessitate careful handling. [3]

Hazard Code Hazard Statement GHS Pictogram
H302 Harmful if swallowed GHS07 (Exclamation Mark)
H315 Causes skin irritation GHS07 (Exclamation Mark)
H319 Causes serious eye irritation GHS07 (Exclamation Mark)

| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |

Recommended Handling and Personal Protective Equipment (PPE)

Given its hazard profile, the following precautions must be observed: [7][8][9]* Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.

    • Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.

    • Avoid dust formation. If handling a powder, respiratory protection may be necessary.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. [7]

Storage and Stability
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [7][8]For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended. * Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong reducing agents. [9]

Conclusion

This compound is more than just a chemical; it is a versatile tool for the modern medicinal chemist and researcher. Its trifunctional nature provides a robust platform for the synthesis of complex molecular architectures. By understanding its properties, mastering its synthesis, and respecting its handling requirements, scientists can effectively unlock its potential as a key building block in the development of novel therapeutics and other advanced materials. This guide serves as a foundational resource to support those efforts, bridging the gap between raw data and practical, in-lab application.

References

  • American Elements. This compound | CAS 1829-33-0. [Link]

  • Win-Win Chemical. 1829-33-0 this compound. [Link]

  • PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • PubChem. This compound | C7H5ClO2 | CID 21904648. [Link]

  • PubChemLite. This compound (C7H5ClO2). [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core physicochemical properties, synthesis, characterization, and applications of this compound, with a focus on the causal reasoning behind experimental methodologies.

This compound is a substituted aromatic aldehyde, a class of compounds that serve as versatile building blocks in organic synthesis. Its structure, featuring an aldehyde, a hydroxyl group, and a chlorine atom on the benzene ring, provides multiple reactive sites, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The chlorine atom, in particular, enhances the lipophilicity of derivative compounds and can serve as a handle for further functionalization through cross-coupling reactions.

Molecular Structure

The molecular structure of this compound is fundamental to its reactivity. The electron-withdrawing nature of both the aldehyde and the chlorine atom deactivates the aromatic ring towards electrophilic substitution, while the hydroxyl group is an activating, ortho-, para-director. This electronic interplay dictates the regioselectivity of further chemical transformations.

Caption: 2D structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
Molecular Weight 156.57 g/mol [1][2]
Molecular Formula C₇H₅ClO₂[1][2][3]
CAS Number 1829-33-0[2][3][4]
IUPAC Name This compound[3]
Physical Form Solid[2]
Melting Point 52-56 °C
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
XLogP3 2.5[3]

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is a critical process for ensuring a high-purity starting material for subsequent drug development stages. A common and robust method involves the demethylation of a readily available precursor, 3-chloro-5-methoxybenzaldehyde.

Synthesis Workflow: Demethylation Pathway

The choice of a demethylation agent is crucial for achieving high yield and purity. Boron tribromide (BBr₃) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. Its efficacy stems from the formation of a stable boron-oxygen bond, which facilitates the departure of the methyl group. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Synthesis_Workflow start Start: 3-chloro-5-methoxybenzaldehyde in Dichloromethane (DCM) step1 Cool solution to 0°C (Controls reaction exothermicity) start->step1 step2 Slowly add Boron Tribromide (BBr₃) (Strong Lewis acid for ether cleavage) step1->step2 Reagent step3 Stir at 0°C for 2 hours (Allows for complete reaction) step2->step3 step4 Quench with Water (H₂O) (Decomposes excess BBr₃ and boron complexes) step3->step4 Workup step5 Liquid-Liquid Extraction with Ether (Separates organic product from aqueous phase) step4->step5 step6 Dry organic layer (e.g., Na₂SO₄) and concentrate (Removes residual water and solvent) step5->step6 step7 Purify by Silica Gel Column Chromatography (Isolates target compound from impurities) step6->step7 Purification end Final Product: this compound step7->end

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).[4]

    • Causality: Anhydrous conditions are critical as BBr₃ reacts violently with water. DCM is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting material.

  • Cooling: Cool the solution to 0°C using an ice-water bath.[4]

    • Causality: This step is essential to manage the heat generated upon the addition of BBr₃, preventing potential side reactions and degradation of the product.

  • Reagent Addition: Slowly add boron tribromide (1.25 eq) dropwise to the stirred solution over 15 minutes.[4]

    • Causality: A slow, controlled addition prevents a dangerous temperature spike and ensures the reaction remains manageable.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[4]

    • Trustworthiness: TLC provides a real-time check on the reaction's completion, preventing premature quenching or unnecessary prolongation of the reaction time.

  • Quenching: Slowly and carefully add water to the reaction mixture to quench the excess BBr₃.

    • Causality: This step neutralizes the highly reactive BBr₃ and hydrolyzes the boron-phenoxide complex to liberate the free phenol. Extreme caution is required due to the exothermic nature of this step.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Causality: Extraction isolates the organic product from the aqueous phase containing inorganic salts. The brine wash helps to remove residual water from the organic phase.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a hexane-ethyl acetate solvent system as the eluent.[4]

    • Trustworthiness: Chromatography separates the desired product from any unreacted starting material or byproducts, yielding a high-purity compound essential for subsequent applications.

Spectroscopic Characterization and Validation

Structural confirmation of the synthesized this compound is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this validation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a unique fingerprint of the molecule. The expected chemical shifts (δ) and multiplicities confirm the arrangement of protons on the aromatic ring and the presence of the aldehyde and hydroxyl groups.

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.85Singlet (s)1H
Aromatic (H2/H4/H6)~7.10 - 7.35Singlets/Doublets3H total
Hydroxyl (-OH)~3.68 (variable)Singlet (s)1H
(Note: Data is representative and based on values reported in CDCl₃.[4] The hydroxyl proton shift can be variable and may broaden or exchange with D₂O.)

The distinct signals for the aldehyde proton (~9.85 ppm) and the aromatic protons, along with the disappearance of the methoxy signal (~3.8 ppm) from the starting material, provide definitive evidence of a successful synthesis.

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its utility lies in its ability to serve as a scaffold for building more complex molecules with potential therapeutic value. The presence of chlorine is particularly significant in medicinal chemistry, as it can modulate a drug's metabolic stability, lipophilicity, and binding affinity.[5]

Role as a Key Building Block

This compound is a precursor in the synthesis of novel molecules with potential anti-inflammatory and antimicrobial properties.[6] For instance, it is used to prepare intermediates like 2-chloro-4-(morpholinylmethyl)phenol, a structural motif found in various biologically active compounds.[7]

Example Application Workflow: Synthesis of a Morpholine Derivative

The aldehyde group can be readily converted into other functional groups. One common transformation is reductive amination, where the aldehyde reacts with an amine (e.g., morpholine) in the presence of a reducing agent to form a new carbon-nitrogen bond.

Application_Workflow start This compound (Starting Material) step1 Protect Hydroxyl Group (e.g., with Allyl Bromide) start->step1 step2 Reductive Amination (React with Morpholine + Reducing Agent) step1->step2 Intermediate step3 Deprotect Hydroxyl Group (Remove Allyl Group) step2->step3 Intermediate end Bioactive Morpholine Derivative (Target Molecule) step3->end

Caption: Application of this compound as a building block.

This pathway demonstrates how the initial scaffold is strategically modified. The phenolic hydroxyl is often protected to prevent it from interfering with the reductive amination step, showcasing the careful planning required in multi-step synthesis.[7]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[2][9]

Conclusion

This compound, with a molecular weight of 156.57 g/mol , is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry and drug discovery. Its value is derived from its specific molecular architecture, which allows for controlled and predictable chemical transformations. This guide has provided a comprehensive overview of its properties, a robust and verifiable synthesis protocol, and its applications, all grounded in the principles of causality and scientific integrity. For researchers and developers, a thorough understanding of this intermediate is a foundational step toward innovating the next generation of therapeutics.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Chloro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Wiley. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. Retrieved from [Link]

  • IUCr Journals. (2020). Crystallographic and spectroscopic characterization of 3-chloro-5-fluorosalicylaldehyde. Retrieved from [Link]

  • NIH. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. Retrieved from [Link]

Sources

3-Chloro-5-hydroxybenzaldehyde chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1829-33-0), a pivotal substituted aromatic aldehyde. This document delves into its core chemical and physical properties, details a robust laboratory-scale synthesis protocol, explores its characteristic reactivity, and outlines its spectroscopic signature for unambiguous identification. Furthermore, it highlights its significance as a versatile building block in the realms of medicinal chemistry and drug development. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed, practical understanding of this compound.

Core Compound Identification and Structure

This compound is a disubstituted aromatic aldehyde. The benzene ring is functionalized with three key groups: an aldehyde (-CHO), a hydroxyl (-OH), and a chlorine (-Cl) atom. The substituents are arranged in a 1,3,5- (or meta-) substitution pattern. This specific arrangement of electron-withdrawing (aldehyde, chlorine) and electron-donating (hydroxyl) groups dictates the molecule's unique reactivity and chemical behavior.

The structural formula and key identifiers are summarized below.

SynthesisWorkflow start 3-Chloro-5-methoxybenzaldehyde in Dichloromethane (DCM) reagent Boron Tribromide (BBr₃) 0°C start->reagent Add dropwise reaction Ether Cleavage Reaction (Stir at 0°C for 2 hr) reagent->reaction quench Quench with Water (H₂O) reaction->quench extraction Liquid-Liquid Extraction (Ether) quench->extraction purification Silica Gel Column Chromatography (Hexane:Ethyl Acetate) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Demethylation of 3-Chloro-5-methoxybenzaldehyde

[1]

  • Step 1: Reaction Setup

    • Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq, e.g., 22.8 g, 134 mmol) in anhydrous dichloromethane (DCM, approx. 250 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. [1] * Cool the solution to 0°C using an ice-water bath. [1]

  • Step 2: Reagent Addition

    • Slowly add boron tribromide (1.25 eq, e.g., 15.8 mL, 167 mmol) dropwise to the stirred solution over a period of 15 minutes. [1]Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side-product formation.

  • Step 3: Reaction

    • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 2 hours to ensure the demethylation goes to completion. [1]

  • Step 4: Quenching and Workup

    • Carefully quench the reaction by slowly adding water (50 mL). [1]Safety Note: The quenching of BBr₃ is highly exothermic and releases HBr gas. This must be done slowly and in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract the product into diethyl ether (2 x 100 mL). [1] * Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. [1]

  • Step 5: Purification and Validation

    • Purify the crude residue by silica gel column chromatography using a hexane:ethyl acetate (e.g., 4:1) eluent system. [1] * Combine the fractions containing the desired product and evaporate the solvent to yield pure this compound. [1] * Confirm the product identity using ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 9.85 (s, 1H, -CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H). [1]

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three functional groups. This trifunctional nature makes it a highly valuable and versatile building block in organic synthesis.

  • Aldehyde Group: The aldehyde is the primary site for nucleophilic addition and condensation reactions. It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It is also a key handle for forming Schiff bases (imines) or for use in reactions like the Wittig or Henry reactions to build molecular complexity.

  • Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. It also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).

  • Aromatic Ring & Chlorine: The combined electronic effects of the substituents influence the reactivity of the benzene ring. The hydroxyl group is strongly activating, while the chlorine and aldehyde groups are deactivating. This electronic profile can be exploited for selective electrophilic or nucleophilic aromatic substitution reactions under specific conditions.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are foundational scaffolds in medicinal chemistry. The presence of chlorine is particularly significant, as halogenation is a common strategy to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. [2]this compound serves as an intermediate in the synthesis of more complex bioactive molecules. [3]Its utility has been demonstrated in the creation of compounds with potential therapeutic applications, including building blocks for novel enzyme inhibitors and receptor modulators. [3]

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

Spectroscopy TypeExpected Characteristics
¹H NMR In CDCl₃, characteristic peaks are expected for the aldehydic proton (~δ 9.8 ppm), the phenolic proton (variable, broad), and the three aromatic protons in the region of δ 7.0-7.5 ppm. [1]The aldehydic proton's significant downfield shift is due to the deshielding effect of the carbonyl group.
¹³C NMR Expect signals for the aldehydic carbon (~190 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), the carbon bearing the chlorine atom (~135 ppm), and other aromatic carbons (~115-130 ppm).
Infrared (IR) Key vibrational bands include a broad O-H stretch (~3200-3400 cm⁻¹), a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), and C=C stretching bands for the aromatic ring (~1450-1600 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). Predicted m/z for [M+H]⁺ is 157.00508.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting. [4][5]

  • Hazard Statements:

    • H302: Harmful if swallowed. [4][5] * H315: Causes skin irritation. [4][5] * H319: Causes serious eye irritation. [4][5] * H335: May cause respiratory irritation. [4][5]* GHS Pictogram: GHS07 (Exclamation Mark). [4]* Precautionary Measures:

    • Handle only in a well-ventilated area, preferably a chemical fume hood. [6] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [7] * Avoid breathing dust. [6] * Wash hands thoroughly after handling. [7] * Store in a tightly sealed container in a cool, dry place under nitrogen. [4]

References

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  • The Good Scents Company. 3-hydroxybenzaldehyde. [Link]

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3-Chloro-5-hydroxybenzaldehyde physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde for Advanced Research

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. Its purpose is to provide an in-depth understanding of the compound's core physical and chemical properties, contextualized with practical insights into its synthesis, reactivity, and application as a strategic building block in modern organic synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is a substituted aromatic aldehyde that has garnered interest in the scientific community as a versatile intermediate. The strategic placement of three distinct functional groups—an electron-withdrawing chlorine atom, a nucleophilic hydroxyl group, and an electrophilic aldehyde—on a stable benzene ring makes it a valuable precursor for synthesizing a wide array of more complex molecules. Its utility is particularly noted in the construction of novel heterocyclic systems and substituted bi-aryl compounds, which are foundational scaffolds in many drug discovery programs.[1] This document consolidates critical data to facilitate its effective use in the laboratory.

Core Chemical Identity

Precise identification is the cornerstone of reproducible science. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 1829-33-0[3][4][5]
Molecular Formula C₇H₅ClO₂[2][3][6]
Molecular Weight 156.57 g/mol [2][4][5]
Canonical SMILES C1=C(C=C(C=C1O)Cl)C=O[2][3]
InChI InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H[2][4]
InChIKey BJENCCAVAIAGOF-UHFFFAOYSA-N[2][4]
MDL Number MFCD08234659[3][4]

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of a compound dictate its handling, reaction conditions, and purification strategies. This compound is a solid at room temperature, a common characteristic for substituted benzaldehydes of similar molecular weight.[4]

PropertyValueSource
Physical Form Solid[4]
Purity ≥98% (Typical)[4]
Storage Temperature 4°C, stored under nitrogen[4]

Note: Specific values for melting point, boiling point, and detailed solubility in various organic solvents are not consistently reported across primary chemical databases and would require experimental determination for precise measurements. It is recommended to handle the compound in a well-ventilated area, avoiding dust formation.[5]

Spectroscopic Fingerprint for Structural Verification

Structural confirmation is paramount. The following section details the expected spectroscopic data for this compound, providing a basis for quality control and reaction monitoring.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) provides precise information about the electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to be distinct. A reported ¹H NMR spectrum in CDCl₃ showed the following peaks:

  • δ 9.85 (s, 1H): This singlet corresponds to the highly deshielded aldehyde proton (-CHO).[7]

  • δ 7.35 (s, 1H), 7.20 (s, 1H), 7.10 (s, 1H): These signals in the aromatic region are attributed to the three protons on the benzene ring.[7] The splitting patterns may appear as closely spaced multiplets or singlets depending on the resolution and the small coupling constants between meta-positioned protons.

  • δ 3.68 (s, 1H): This broad singlet is characteristic of the phenolic hydroxyl proton (-OH).[7] Its chemical shift can vary depending on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The IR spectrum of this compound would be characterized by the following absorption bands:

  • ~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~1660-1700 cm⁻¹ (strong): C=O stretching of the aromatic aldehyde.

  • ~1400-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1100-1300 cm⁻¹: C-O stretching of the phenol.

  • ~700-850 cm⁻¹: C-Cl stretching vibration.

Synthesis Protocol and Mechanistic Considerations

Understanding the synthesis of a starting material provides insight into potential impurities and handling requirements. A common laboratory-scale synthesis involves the demethylation of a methoxy-substituted precursor.[7]

Experimental Protocol: Demethylation of 3-Chloro-5-methoxybenzaldehyde

This procedure outlines the conversion of 3-chloro-5-methoxybenzaldehyde to the target compound using boron tribromide, a powerful Lewis acid that selectively cleaves aryl methyl ethers.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction with boron tribromide.

  • Reagent Addition: Slowly add boron tribromide (1.25 eq) dropwise to the stirred solution over approximately 15 minutes.[7] Maintaining a slow addition rate prevents a rapid temperature increase.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours.[7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water. This step is highly exothermic and should be performed with caution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether (2 x volume).[7]

  • Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude material using silica gel column chromatography, typically with a hexane:ethyl acetate gradient, to yield pure this compound.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 3-Chloro-5-methoxybenzaldehyde in DCM reagent Add BBr3 at 0°C start->reagent stir Stir at 0°C for 2h reagent->stir quench Quench with H2O stir->quench extract Extract with Et2O quench->extract purify Silica Gel Chromatography extract->purify product This compound purify->product

Caption: Demethylation of 3-chloro-5-methoxybenzaldehyde.

Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by its three functional groups, which can be addressed with high selectivity.

  • The Aldehyde Group: This group is a prime site for nucleophilic attack. It readily undergoes reactions such as Wittig olefination, reductive amination to form benzylamines, and condensation with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These reactions are fundamental for extending the molecular scaffold.

  • The Hydroxyl Group: As a phenol, this group is weakly acidic and can be deprotonated to form a phenoxide, a potent nucleophile. This allows for O-alkylation (e.g., Williamson ether synthesis) to introduce diverse side chains. It also activates the aromatic ring towards electrophilic substitution.

  • The Aromatic Ring: The chlorine and hydroxyl groups direct further electrophilic aromatic substitution. This allows for the introduction of additional functional groups, such as nitro or halogen moieties, to further modulate the electronic and steric properties of the molecule.

This trifecta of reactivity makes this compound a valuable starting point for creating libraries of compounds for high-throughput screening in drug discovery. Its isomers, such as 3-Chloro-4-hydroxybenzaldehyde, are known intermediates in the synthesis of pharmaceutically relevant molecules, including morpholine-containing structures and electrochemically active compounds.[8]

Role as a Synthetic Precursor

Precursor_Role cluster_application Synthetic Utility cluster_aldehyde Aldehyde Chemistry cluster_hydroxyl Hydroxyl Chemistry cluster_ring Ring Chemistry start 3-Chloro-5- hydroxybenzaldehyde aldehyde_rxn Reductive Amination, Wittig Reaction, Condensation start->aldehyde_rxn hydroxyl_rxn O-Alkylation, O-Acylation start->hydroxyl_rxn ring_rxn Electrophilic Aromatic Substitution start->ring_rxn end_product Diverse Scaffolds for Drug Discovery aldehyde_rxn->end_product hydroxyl_rxn->end_product ring_rxn->end_product

Caption: Synthetic pathways from this compound.

Safety and Handling Precautions

As with any laboratory chemical, proper handling is essential. This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[2][4]

  • H319: Causes serious eye irritation[2][4]

  • H335: May cause respiratory irritation[2][4]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • Store in a tightly closed container in a cool, dry place away from incompatible materials.[4][5]

Conclusion

This compound is a strategically important chemical intermediate whose value lies in the orthogonal reactivity of its constituent functional groups. A thorough understanding of its physical properties, spectroscopic data, and chemical reactivity is crucial for its effective application. This guide provides the foundational knowledge required by researchers to leverage this versatile building block in the synthesis of novel compounds for pharmaceutical and materials science research.

References

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A-Technical-Guide-to-3-Chloro-5-hydroxybenzaldehyde-Properties-Synthesis-and-Applications-in-Drug-Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-5-hydroxybenzaldehyde is a halogenated aromatic aldehyde that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring electron-withdrawing chloro and electron-donating hydroxyl groups meta to each other and to the formyl group, imparts distinct reactivity and makes it a valuable intermediate in medicinal chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthetic methodologies, and key applications in the development of novel therapeutic agents. Detailed protocols and mechanistic insights are provided for researchers and drug development professionals.

Nomenclature and Chemical Structure

The formal IUPAC name for this compound is This compound .[1][2] The name is derived by identifying the parent structure as benzaldehyde, a benzene ring with an aldehyde (-CHO) functional group. The principal functional group, the aldehyde, is assigned position 1 on the aromatic ring. The substituents, a chloro (-Cl) group and a hydroxyl (-OH) group, are located at positions 3 and 5, respectively.

  • CAS Number: 1829-33-0[1]

  • Molecular Formula: C₇H₅ClO₂[1][2]

  • SMILES: C1=C(C=C(C=C1O)Cl)C=O[1][3]

  • InChI Key: BJENCCAVAIAGOF-UHFFFAOYSA-N[1][4]

The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group, modified by the inductive effect of the chlorine atom, allows for a diverse range of chemical transformations.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight156.57 g/mol [1][2]
Physical FormSolid[4]
PurityTypically ≥98%[4]
Storage4°C, under nitrogen[4][5]
Hazard StatementsH302, H315, H319, H332, H335[2][4]

Spectroscopic Profile:

  • ¹H NMR: A proton NMR spectrum in CDCl₃ would be expected to show distinct signals for the aldehyde proton (around δ 9.85 ppm), the phenolic hydroxyl proton, and three aromatic protons with splitting patterns corresponding to their meta-coupling.[5]

  • ¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (aldehyde), the carbons bearing the hydroxyl and chloro groups, and the other aromatic carbons.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (around 1660 cm⁻¹) and a broad O-H stretch for the phenol group.

  • Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). The monoisotopic mass is 155.9978 Da.[1][3]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and effective method involves the demethylation of a readily available precursor, 3-chloro-5-methoxybenzaldehyde.

Synthesis via Demethylation

This protocol describes the demethylation of 3-chloro-5-methoxybenzaldehyde using boron tribromide (BBr₃), a powerful Lewis acid capable of cleaving aryl methyl ethers.

Diagram 1: Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Chloro-5-methoxybenzaldehyde C Dichloromethane (DCM) 0°C A->C Dissolve B Boron Tribromide (BBr₃) B->C Slow addition D This compound C->D Reaction & Quench (Water) E Byproducts D->E Purification (Silica Gel Chromatography)

Caption: Workflow for synthesis via demethylation.

Experimental Protocol: [5]

  • Reaction Setup: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction with BBr₃.

  • Reagent Addition: Slowly add boron tribromide (1.25 eq) dropwise to the cooled solution over approximately 15 minutes. Maintaining a low temperature prevents side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water. This step hydrolyzes the boron intermediates and should be done cautiously as it is exothermic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or DCM (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, typically using a hexane:ethyl acetate (e.g., 4:1) eluent system, to afford the pure this compound.[5]

Causality Insight: Boron tribromide is chosen for its high efficiency in cleaving aryl methyl ethers. The reaction is performed at 0°C to manage its high reactivity and prevent potential over-reaction or degradation of the aldehyde functionality. The final purification by column chromatography is essential to remove unreacted starting material and boron-containing byproducts.

Chemical Reactivity and Derivatization

The bifunctional nature of this compound makes it a versatile substrate for various chemical transformations, which is highly valuable in constructing molecular libraries for drug discovery.

  • Aldehyde Group Reactions: The formyl group can undergo nucleophilic addition, condensation reactions (e.g., Knoevenagel, Wittig), and reductive amination to introduce diverse side chains and build complexity.

  • Hydroxyl Group Reactions: The phenolic hydroxyl group can be alkylated (e.g., Williamson ether synthesis), acylated, or used in coupling reactions to attach other molecular fragments.

G cluster_aldehyde Aldehyde Reactions cluster_hydroxyl Hydroxyl Reactions main This compound reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) main->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) main->wittig henry Henry Reaction (R-NO₂, base) main->henry ether_synthesis Ether Synthesis (R-X, base) main->ether_synthesis esterification Esterification (RCOCl, base) main->esterification product_amine Substituted Benzylamines reductive_amination->product_amine product_alkene Stilbene Derivatives wittig->product_alkene product_nitroalcohol Nitroalcohols henry->product_nitroalcohol product_ether Aryl Ethers product_ether->ether_synthesis product_ester Aryl Esters product_ester->esterification

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its specific substitution pattern, however, presents significant regiochemical challenges for its direct synthesis via classical electrophilic aromatic substitution reactions on simpler precursors. This technical guide provides a comprehensive analysis of the synthetic pathways to this compound, with a focus on the underlying chemical principles, experimental considerations, and the rationale behind proposed synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Considerations

The synthesis of substituted benzaldehydes is a cornerstone of organic chemistry, with numerous established methodologies. However, the preparation of this compound is not straightforward. The primary challenge lies in achieving the desired 1,3,5-trisubstitution pattern where the formyl group is meta to the chlorine atom and ortho to the hydroxyl group.

Direct formylation of 3-chlorophenol, a readily available starting material, is unlikely to yield the desired product in significant amounts. The hydroxyl group is a strongly activating, ortho, para-directing group, while the chloro group is a deactivating, yet also ortho, para-directing group. This combination of directing effects would favor the introduction of the formyl group at positions 2, 4, or 6 of the 3-chlorophenol ring, leading to a mixture of isomers, none of which is the target compound.

Therefore, a successful synthesis of this compound necessitates a more strategic, multi-step approach. This guide will explore a plausible and chemically sound pathway, highlighting the key transformations and the scientific rationale for each step.

Proposed Multi-Step Synthesis Pathway

A logical retrosynthetic analysis suggests that a more viable route would involve the introduction of the formyl group onto a precursor that already possesses the desired arrangement of the chloro and hydroxyl (or a protected hydroxyl) groups. One such promising precursor is 5-chlororesorcinol (5-chloro-1,3-dihydroxybenzene).

The proposed forward synthesis is a three-step process commencing with the Vilsmeier-Haack formylation of 5-chlororesorcinol.

Synthesis_Pathway 5-Chlororesorcinol 5-Chlororesorcinol Intermediate_Iminium Iminium Salt Intermediate 5-Chlororesorcinol->Intermediate_Iminium Vilsmeier-Haack Reagent (POCl3, DMF) 4-Chloro-2,6-dihydroxybenzaldehyde 4-Chloro-2,6-dihydroxybenzaldehyde Intermediate_Iminium->4-Chloro-2,6-dihydroxybenzaldehyde Aqueous Workup Target_Molecule This compound 4-Chloro-2,6-dihydroxybenzaldehyde->Target_Molecule Selective Deoxygenation

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Vilsmeier-Haack Formylation of 5-Chlororesorcinol

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic compounds.[1][2] 5-Chlororesorcinol, with its two activating hydroxyl groups, is an excellent substrate for this reaction.

Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3).[2] This electrophilic species then attacks the electron-rich resorcinol ring. The two hydroxyl groups strongly activate the positions ortho and para to them. In 5-chlororesorcinol, the 2, 4, and 6 positions are all activated. The formylation is expected to occur predominantly at the 4- or 6-position, which is para to one hydroxyl group and ortho to the other, leading to the formation of 4-chloro-2,6-dihydroxybenzaldehyde.

Vilsmeier-Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+ DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 5-Chlororesorcinol 5-Chlororesorcinol Iminium_Adduct Iminium Adduct 5-Chlororesorcinol->Iminium_Adduct + Vilsmeier Reagent Hydrolysis_Product 4-Chloro-2,6-dihydroxybenzaldehyde Iminium_Adduct->Hydrolysis_Product H2O Workup

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol (General):

  • To a cooled solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise with stirring under an inert atmosphere.

  • The resulting Vilsmeier reagent is then treated with a solution of 5-chlororesorcinol in a suitable solvent (e.g., DMF or a chlorinated solvent).

  • The reaction mixture is heated to facilitate the formylation.

  • Upon completion, the reaction is quenched by pouring it onto ice, followed by hydrolysis to yield the aldehyde.

  • The product is then extracted with an organic solvent, and purified by crystallization or column chromatography.

Step 2 & 3: Selective Deoxygenation

The product from the Vilsmeier-Haack reaction is expected to be 4-chloro-2,6-dihydroxybenzaldehyde. To arrive at the target molecule, this compound, a selective deoxygenation of one of the hydroxyl groups is necessary. This is a challenging transformation. A possible approach involves the selective protection of one hydroxyl group, followed by the deoxygenation of the other, and subsequent deprotection.

A more direct, albeit potentially lower-yielding, approach could be a two-step sequence involving the conversion of one hydroxyl group to a better leaving group (e.g., a tosylate or triflate) followed by reductive cleavage.

Alternative Consideration: Gattermann Reaction

The Gattermann reaction, which uses hydrogen cyanide and hydrogen chloride, is another classical method for formylating phenols. While it could also be applied to 5-chlororesorcinol, it is generally less favored due to the highly toxic nature of the reagents.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Property Value
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.57 g/mol
Appearance Expected to be a solid at room temperature.
SMILES C1=C(C=C(C=C1O)Cl)C=O[3]
InChI InChI=1S/C7H5ClO2/c8-6-1-5(4-9)2-7(10)3-6/h1-4,10H[3]
CAS Number 1829-33-0[3]

Spectroscopic Data (Predicted and Reported):

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton (around 9.8-10.0 ppm), the hydroxyl proton (variable, depending on solvent and concentration), and three aromatic protons. The aromatic protons would appear as distinct signals due to their different chemical environments.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will be the most downfield signal (typically >190 ppm).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom.

Conclusion

The synthesis of this compound is a non-trivial synthetic challenge that underscores the importance of strategic planning in organic synthesis. Direct formylation of readily available precursors is unlikely to be successful due to unfavorable regiochemical outcomes. A multi-step pathway, commencing with the formylation of a more complex but appropriately substituted precursor like 5-chlororesorcinol, presents a more viable, albeit challenging, approach. Further research into the selective deoxygenation of the resulting dihydroxybenzaldehyde intermediate is warranted to optimize the synthesis of this valuable chemical building block. The development of a novel, efficient, and regioselective synthesis for this compound would be a significant contribution to the field of synthetic organic chemistry.

References

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An In-depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-hydroxybenzaldehyde, a valuable substituted aromatic aldehyde. While the specific historical discovery of this compound is not prominently documented in readily available literature, its significance lies in its utility as a versatile intermediate in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This document details established synthetic routes, including the demethylation of its methoxy precursor and discusses theoretical formylation strategies of 3-chlorophenol. A thorough characterization, including physicochemical properties and spectroscopic data, is presented. Experimental protocols and safety considerations are also provided to equip researchers, scientists, and drug development professionals with the necessary knowledge for its effective use.

Introduction and Context

This compound, with the chemical formula C₇H₅ClO₂, is a bifunctional organic compound featuring a benzaldehyde core substituted with both a chlorine atom and a hydroxyl group.[1] The relative positions of these functional groups (meta to each other and to the aldehyde) govern its reactivity and make it a strategic building block in organic synthesis. The electron-withdrawing nature of the chlorine and aldehyde groups, combined with the electron-donating and nucleophilic character of the hydroxyl group, allows for a range of chemical transformations.

While a seminal "discovery" paper is not easily identifiable, the existence and utility of this compound are well-established through its presence in chemical supplier catalogs and its implicit use as a precursor in patent literature. Its importance stems from the ability to serve as a scaffold for the introduction of further functionalities, leading to the creation of diverse molecular architectures with potential biological activity or specific material properties.

This guide will explore the synthesis of this compound, delve into its detailed characterization, and provide practical experimental procedures.

Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The most direct and commonly cited method involves the demethylation of its readily available methoxy-protected precursor. Additionally, classical formylation reactions of 3-chlorophenol offer theoretical routes to this compound, with regioselectivity being a key consideration.

Demethylation of 3-Chloro-5-methoxybenzaldehyde

A practical and high-yielding laboratory-scale synthesis of this compound involves the demethylation of 3-chloro-5-methoxybenzaldehyde. This method is advantageous as the starting material is commercially available.[2][3] The reaction is typically achieved using a strong Lewis acid, such as boron tribromide (BBr₃), in an inert solvent like dichloromethane (DCM).

Causality of Experimental Choices:

  • Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that effectively cleaves aryl methyl ethers. The lone pair of electrons on the ether oxygen coordinates with the electron-deficient boron atom, initiating the cleavage process.

  • Dichloromethane (DCM): DCM is a common solvent for this reaction as it is inert to BBr₃ and effectively dissolves the starting material. Its low boiling point also facilitates easy removal during workup.

  • Low Temperature: The reaction is initiated at a low temperature (typically 0 °C) to control the exothermicity of the reaction between BBr₃ and the substrate.

The overall reaction can be depicted as follows:

G start 3-Chloro-5-methoxybenzaldehyde product This compound start->product Demethylation reagent BBr3, DCM, 0 °C to rt

Caption: Demethylation of 3-chloro-5-methoxybenzaldehyde to yield this compound.

Theoretical Formylation Routes from 3-Chlorophenol

The direct formylation of 3-chlorophenol presents a more atom-economical approach to this compound. However, the regioselectivity of electrophilic aromatic substitution on the 3-chlorophenol ring needs to be carefully considered. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these electronic effects will influence the position of the incoming formyl group.

The primary positions for electrophilic attack on 3-chlorophenol are C2, C4, and C6. The desired product, this compound, requires formylation at the C5 position, which is sterically and electronically less favored. However, under certain conditions, this isomer may be formed, albeit likely as a minor product in a mixture with other isomers.

Several classical formylation reactions could theoretically be applied:

  • Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene as the electrophile. While it typically favors ortho-formylation, the substitution pattern of 3-chlorophenol could lead to a mixture of products.

  • Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent (formed from a substituted amide like DMF and phosphorus oxychloride) as the formylating agent. It is effective for electron-rich aromatic rings. The regioselectivity can be influenced by the specific reaction conditions.

  • Duff Reaction: This reaction uses hexamethylenetetramine in an acidic medium. It is also known for ortho-formylation of phenols.

  • Magnesium Chloride-Mediated Formylation: A milder method utilizing MgCl₂, triethylamine, and paraformaldehyde can achieve high regioselectivity for ortho-formylation of phenols.[4]

G cluster_reactions Formylation Reactions start 3-Chlorophenol RT Reimer-Tiemann (CHCl3, NaOH) start->RT VH Vilsmeier-Haack (DMF, POCl3) start->VH Duff Duff Reaction (Hexamethylenetetramine) start->Duff MgCl2 MgCl2/Et3N/ Paraformaldehyde start->MgCl2 product Mixture of Isomeric Chloro-hydroxybenzaldehydes (including this compound) RT->product VH->product Duff->product MgCl2->product

Caption: Theoretical formylation routes to this compound from 3-chlorophenol.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₅ClO₂PubChem[1]
Molecular Weight 156.57 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
CAS Number 1829-33-0PubChem[1]
InChI Key BJENCCAVAIAGOF-UHFFFAOYSA-NSigma-Aldrich
Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the following signals are expected: a singlet for the aldehydic proton, and distinct signals for the aromatic protons and the hydroxyl proton.

    • ¹H NMR (300 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.35 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (s, 1H, Ar-H), 3.68 (s, 1H, OH). (Note: This data is provided by a commercial supplier and should be verified.)

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C and C-H) groups. A broad O-H stretching band would be anticipated around 3200-3600 cm⁻¹, and a strong C=O stretching band for the aldehyde would appear around 1680-1700 cm⁻¹. Data for the related 3-hydroxybenzaldehyde shows a prominent C=O stretch.[6]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Fragmentation would likely involve the loss of the formyl group (CHO) and other characteristic fragments. The mass spectrum of the isomeric 5-chloro-2-hydroxybenzaldehyde is available for comparison.[7]

Experimental Protocols

The following is a detailed, self-validating protocol for the synthesis of this compound via the demethylation of 3-chloro-5-methoxybenzaldehyde.

Synthesis of this compound

Materials:

  • 3-chloro-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃), 1M solution in dichloromethane

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Ether (diethyl ether)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.2 eq) to the cooled solution via a dropping funnel over a period of 15-20 minutes, while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete, carefully quench the reaction by slowly adding water to the flask while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ether (3 x volume of DCM).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent to afford pure this compound.

Self-Validation:

The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with known values and by its melting point. The TLC analysis during the reaction and purification steps will also serve to validate the progress and purity of the product.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a wide range of organic molecules. Its bifunctional nature allows for selective reactions at the hydroxyl, aldehyde, and aromatic ring positions.

  • Pharmaceutical Synthesis: It can serve as a precursor for the synthesis of novel drug candidates. The hydroxyl and aldehyde groups can be modified to introduce various pharmacophores, and the chloro-substituted aromatic ring can be further functionalized, for example, through cross-coupling reactions.

  • Materials Science: The compound can be used in the synthesis of polymers, dyes, and other functional materials where a substituted phenolic aldehyde is required.

  • Agrochemicals: It can be a building block for the development of new herbicides, fungicides, and insecticides.

Future research may focus on developing more efficient and regioselective direct formylation methods to synthesize this compound from 3-chlorophenol, which would be a more sustainable and cost-effective approach. Furthermore, the exploration of its utility in the synthesis of novel bioactive compounds and functional materials remains a promising area of investigation.

Conclusion

While the formal "discovery" of this compound is not prominently documented, its role as a key synthetic intermediate is clear. This guide has provided a detailed overview of its synthesis, with a practical protocol for its preparation via demethylation. The discussion of theoretical formylation routes from 3-chlorophenol highlights the principles of electrophilic aromatic substitution and regioselectivity. The compilation of its physicochemical and spectroscopic properties, along with essential safety information, provides a solid foundation for its use in a research setting. As a versatile building block, this compound will likely continue to be a valuable tool for chemists in the development of new pharmaceuticals, agrochemicals, and materials.

References

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64-69. [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21904648, this compound. Retrieved from [Link]

  • NIST (n.d.). Benzaldehyde, 3-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 519651, 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • NIST (n.d.). Benzaldehyde, 5-chloro-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 21904633, 3-Chloro-5-methoxybenzaldehyde. Retrieved from [Link]

  • PubChemLite (n.d.). 3-chloro-5-methoxybenzaldehyde. Retrieved from [Link]

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A Technical Guide to the Solubility of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-5-hydroxybenzaldehyde (CAS No. 1829-33-0), a key intermediate in various synthetic applications. The document details the molecule's physicochemical properties, explores the theoretical principles governing its solubility, and outlines a robust experimental protocol for its empirical determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this compound, enabling informed decisions in experimental design, process development, and formulation.

Introduction and Physicochemical Profile

This compound is a substituted aromatic aldehyde whose utility in organic synthesis is significant.[1][2] Its molecular structure, featuring a hydroxyl group, a chloro group, and an aldehyde functional group on a benzene ring, dictates its chemical reactivity and physical properties, most notably its solubility.[3][4] Understanding the solubility of this compound is paramount for its effective use in reaction media, purification processes like crystallization, and for formulation in drug development contexts.

The molecule's polarity, hydrogen bonding capability, and molecular weight are critical determinants of its solubility in various solvents. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl and aldehyde oxygens), as well as the polar C-Cl bond, suggests a nuanced solubility profile.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1829-33-0[3][6][7]
Molecular Formula C₇H₅ClO₂[1][3][7]
Molecular Weight 156.57 g/mol [3][6][7]
Physical Form Solid[6]
Topological Polar Surface Area 37.3 Ų[3]
InChI Key BJENCCAVAIAGOF-UHFFFAOYSA-N[3][6]

Note: Experimental values for melting point, boiling point, and density are not consistently reported across public databases. These properties should be determined empirically for the specific batch of material being used.

Principles of Solubility: A Theoretical Framework

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity of the solute and solvent.[5][8] For this compound, several factors are at play:

  • Polarity: The molecule possesses both polar (hydroxyl, aldehyde, chloro) and non-polar (benzene ring) regions, giving it a moderate overall polarity. It is expected to be more soluble in polar solvents than in non-polar solvents like hexane.

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and aldehyde groups can act as acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore likely to be effective at solvating the molecule.

  • Acid-Base Chemistry: As a phenol, the hydroxyl group is weakly acidic. Consequently, the compound's solubility is expected to increase significantly in aqueous basic solutions (e.g., 5% sodium hydroxide) due to the formation of the more soluble sodium phenoxide salt.[9][10] This acid-base reaction is a key technique for solubility manipulation.[5][10]

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield a curated, multi-solvent dataset for the solubility of this compound. This data gap underscores the necessity for researchers to perform empirical solubility determinations as part of their experimental workflow. The following section provides a detailed, self-validating protocol for this purpose.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid is the isothermal equilibrium (or "shake-flask") method.[11] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" for equilibrium solubility measurement due to its simplicity, accuracy, and direct measurement of the thermodynamic equilibrium state. It ensures that the solution is truly saturated and that any undissolved solid is in equilibrium with the dissolved solute, providing a definitive solubility value under the specified conditions.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Analysis cluster_calc Phase 3: Calculation A Add excess 3-chloro-5- hydroxybenzaldehyde to solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B Establish Equilibrium C Allow solid to settle B->C D Withdraw supernatant using a syringe with a 0.45 µm filter C->D Isolate Saturated Solution E Dilute sample accurately with mobile phase D->E Prepare for Analysis F Analyze by validated HPLC-UV method E->F Quantification G Determine concentration from calibration curve F->G H Calculate solubility (mg/mL) accounting for dilution G->H Final Result

Caption: Isothermal Equilibrium Solubility Workflow.

Detailed Step-by-Step Protocol

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, Hexane)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., ~20-50 mg) to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The key is to have visible undissolved solid after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and let them stand undisturbed for at least 1 hour to allow the excess solid to sediment.

    • Carefully draw the supernatant (the clear, saturated liquid) into a syringe.

    • Attach a 0.45 µm syringe filter and dispense the solution into a clean vial. This step is critical to remove all particulate matter.

    • Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A series of dilutions may be necessary to find the optimal range.

  • Analytical Quantification (HPLC-UV):

    • Rationale: HPLC with UV detection is the preferred method for quantifying aromatic compounds like this compound. It offers high specificity, sensitivity, and accuracy.[12] The benzaldehyde moiety has a strong UV chromophore, allowing for sensitive detection.[13]

    • Method Parameters (Example):

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

      • Mobile Phase: Isocratic mixture of acetonitrile and water with 0.1% phosphoric or formic acid (e.g., 40:60 v/v).[14] The acidic modifier ensures the phenolic hydroxyl group is protonated for better peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Scan for the absorbance maximum (λmax), likely around 254 nm.[12]

      • Injection Volume: 10 µL.

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area versus concentration. The curve must have a correlation coefficient (r²) > 0.999 for accuracy.[12]

    • Analysis: Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the following formula:

      Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Summary and Conclusion

While specific, published solubility data for this compound is scarce, its molecular structure provides a strong basis for predicting its behavior. It is expected to be sparingly soluble in water, more soluble in polar organic solvents, and highly soluble in aqueous base. This guide provides the theoretical foundation and a detailed, robust experimental protocol necessary for researchers to determine the solubility of this compound with high confidence. The outlined isothermal equilibrium method, coupled with HPLC-UV analysis, represents a self-validating and authoritative approach to generating the precise data required for successful research and development.

References

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances.
  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Sigma-Aldrich. (n.d.). This compound.
  • Khan Academy. (n.g.). Solubility of organic compounds.
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  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • Guidechem. (n.d.). 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki.
  • Acta Pharmaceutica Hungarica. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate.
  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
  • Koivusalmi, E., Haatainen, E., & Root, A. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry.
  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Liu, J. et al. (2022). UV-vis spectroscopic detection of formaldehyde and its analogs: A convenient and sensitive methodology. Journal of Hazardous Materials.
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  • Crowell, E. P., Powell, W. A., & Varsel, C. J. (n.d.). Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. Analytical Chemistry.
  • Science International. (n.d.). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 -.
  • American Elements. (n.d.). This compound.
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  • Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
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3-Chloro-5-hydroxybenzaldehyde safety and handling.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-5-hydroxybenzaldehyde for Research and Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, hydroxyl, and aldehyde functional groups, makes it a key intermediate in the development of novel pharmaceutical agents and complex chemical entities. Professionals in research, drug development, and medicinal chemistry frequently encounter this reagent.

However, its utility is matched by a specific hazard profile that necessitates a robust and scientifically grounded approach to its handling and use. This guide moves beyond generic safety data to provide a detailed operational framework for researchers and scientists. The core philosophy of this document is that true laboratory safety is not merely a set of rules, but a dynamic system of risk assessment, control, and validation. Herein, we will dissect the toxicological profile of this compound, establish a hierarchy of controls for its safe manipulation, provide detailed experimental protocols, and outline emergency procedures. This guide is designed to empower the user with the expertise to handle this compound not just safely, but with scientific intentionality.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a chemical's properties and intrinsic hazards is the first step in constructing a valid safety protocol. Misinterpretation or ignorance of this data can lead to failed experiments and, more critically, to laboratory accidents.

Chemical and Physical Properties

The following table summarizes the key identification and physical properties of this compound.

PropertyValueSource
Chemical Name This compoundPubChem[1]
CAS Number 1829-33-0PubChem[1]
Molecular Formula C₇H₅ClO₂PubChem[1]
Molecular Weight 156.56 g/mol PubChem[1]
Appearance SolidThermo Fisher[2]
Primary Hazards IrritantPubChem[1][3]
GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several key hazards. This classification is based on aggregated data submitted to the European Chemicals Agency (ECHA).[1] The causality behind these classifications stems from the reactivity of the aldehyde and phenolic hydroxyl groups, which can interact with biological macromolecules, leading to irritation.

Hazard Class & CategoryHazard StatementGHS Code
Acute Toxicity, Oral (Category 4)Harmful if swallowedH302[1]
Skin Corrosion/Irritation (Category 2)Causes skin irritationH315[1][3][4]
Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritationH319[1][3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationMay cause respiratory irritationH335[1][3][4]
Toxicological Profile and Routes of Exposure

The primary toxicological concern with this compound is its irritant nature.[1][3] Exposure can occur via three main routes:

  • Dermal (Skin) Contact: As a classified skin irritant, direct contact can cause redness, inflammation, and discomfort.[1][3][4] Prolonged or repeated contact should be avoided.

  • Eye Contact: The compound is a serious eye irritant.[1][3][4] Contact can cause significant pain, redness, and potential damage to the cornea. This is a critical risk, especially when handling the material as a powder, which can be easily aerosolized.

  • Inhalation: As a fine solid, the dust can be inhaled, leading to irritation of the nose, throat, and lungs.[1][3][4]

  • Ingestion: The compound is harmful if swallowed, with potential for gastrointestinal irritation.[1]

Section 2: The Hierarchy of Controls - A Risk-Based Safety Paradigm

Effective safety management relies on the "Hierarchy of Controls," a system that prioritizes safety measures from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle. The following diagram illustrates the application of this hierarchy to the handling of this compound.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible - Compound is required) Substitution Substitution (Investigate less hazardous alternatives if possible) Engineering Engineering Controls (Isolate people from the hazard) - Chemical Fume Hood - Ventilated Balance Enclosure Administrative Administrative Controls (Change the way people work) - Standard Operating Procedures (SOPs) - Designated Work Areas - Annual Safety Training PPE Personal Protective Equipment (PPE) (Protect the worker with the last line of defense) - Nitrile Gloves - Safety Goggles - Lab Coat

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls (The Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. The rationale is that the hood's constant airflow captures and exhausts airborne dust and vapors, preventing them from entering the user's breathing zone.

  • Ventilated Enclosures: For high-precision weighing, a ventilated balance enclosure (VBE) provides containment while minimizing air currents that could affect the measurement.

  • Safety Showers and Eyewash Stations: These must be located within a 10-second travel distance from the workstation. Their availability is critical for immediate decontamination in the event of a significant splash or exposure.[5]

Administrative Controls (Procedural Safeguards)

These are work policies and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users. This ensures procedural consistency and safety.

  • Designated Work Areas: Clearly label areas where this compound is stored and handled. This prevents cross-contamination and alerts others to the potential hazard.

  • Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures before beginning work.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is essential but should never be the primary means of protection.[6] It is designed to protect against incidental contact, not routine exposure. The choice of PPE must be deliberate and based on the task.[6]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety goggles with side shields (EN166 compliant)[4]Nitrile or neoprene glovesFull-length lab coatNot required if performed in a fume hood or VBE
Preparing Solutions / Transfers Safety goggles with side shieldsNitrile or neoprene glovesFull-length lab coatNot required if performed in a fume hood
Running Reaction / Workup Safety goggles with side shieldsNitrile or neoprene glovesFull-length lab coatNot required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shield[6]Heavy-duty nitrile or butyl rubber glovesChemical-resistant apronParticulate filter respirator (e.g., N95/P2) if dust is airborne[7]

Section 3: Standard Operating Protocol - Weighing and Solution Preparation

This protocol provides a self-validating system for safely preparing a solution of this compound. The causality for each step is explained to instill a deeper understanding of the safety logic.

3.1. Pre-Operation Checklist

  • Verify Fume Hood: Confirm the fume hood is operational and the sash is at the indicated safe working height.

  • Gather Materials: Bring the chemical container, glassware, solvents, and spatula to the fume hood.

  • Don PPE: Put on the appropriate PPE as specified in the table above.

  • Review SDS: Have the SDS readily accessible (digitally or in print).

  • Prepare Waste: Place a designated solid waste container and a liquid hazardous waste container in the fume hood.

3.2. Step-by-Step Procedure

  • Decontaminate Surface: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to ensure a clean, static-free area. Causality: This prevents cross-contamination of your experiment.

  • Tare Balance: Place a weigh boat on the analytical balance inside the fume hood and tare the mass.

  • Transfer Solid: Open the this compound container. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Perform this action slowly to minimize the creation of airborne dust. Causality: Avoiding dust generation is a primary method of exposure prevention.

  • Seal Primary Container: Immediately and securely close the lid on the main chemical container. Causality: This minimizes the release of dust and protects the reagent from atmospheric moisture.

  • Transfer to Flask: Carefully transfer the weighed solid into the designated reaction or solution flask.

  • Add Solvent: Slowly add the desired solvent to the flask, allowing it to wash any residual solid from the sides. Causality: Adding solvent to the solid is generally safer than adding the solid to the solvent, as it minimizes splashing and better controls any potential exothermic dissolution.

  • Dispose of Weigh Boat: Dispose of the used weigh boat in the designated solid hazardous waste container.

  • Clean Up: Wipe the spatula clean and decontaminate the work surface again. Remove PPE in the correct order (gloves first) before leaving the work area. Wash hands thoroughly.[4]

Section 4: Emergency Response and Decontamination

Preparedness is a key component of laboratory safety. In the event of an exposure or spill, a calm and methodical response is critical.

Exposure Response

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteAction
Skin Contact Immediately remove contaminated clothing.[7] Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[5][8] Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[5][7][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[7][8]
Inhalation Move the affected person to fresh air immediately.[5][7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water.[5][7] Seek immediate medical attention.[7][9]
Spill Management

For small spills (<100 mg) within a chemical fume hood:

cluster_spill Small Spill Response Workflow A 1. NOTIFY Alert others in the immediate area. B 2. CONTAIN Ensure spill is contained within the fume hood. A->B C 3. CLEAN Gently cover with an absorbent (e.g., vermiculite). B->C D 4. COLLECT Carefully sweep material into a labeled waste container. C->D E 5. DECONTAMINATE Wipe the area with soap and water. D->E F 6. DISPOSE Treat all materials as hazardous waste. E->F

Caption: Logical workflow for managing a small chemical spill.

For larger spills, or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's emergency response team immediately.

Waste Disposal

All materials contaminated with this compound, including excess reagent, contaminated gloves, weigh boats, and absorbent materials, must be treated as hazardous waste.[7]

  • Segregation: Do not mix this waste with other waste streams unless permitted by your institution's hazardous waste program.

  • Labeling: All waste containers must be sealed, properly labeled with the full chemical name and hazard warnings, and stored in a designated satellite accumulation area.

  • Disposal: Arrange for pickup by a licensed professional waste disposal service.[4] Never pour this compound waste down the drain.[7]

Section 5: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Keep away from sources of heat or ignition.[4] Some suppliers recommend protecting from direct sunlight and storing under a nitrogen atmosphere to prevent oxidation of the aldehyde and phenol groups.[5]

  • Stability: The material is stable under normal, recommended storage conditions.[4][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[4][5] Contact with these materials could lead to vigorous, exothermic, and potentially hazardous reactions.

Conclusion

This compound is a powerful tool for chemical innovation, but its use demands a commensurate level of respect for its inherent hazards. By moving beyond a simple checklist mentality and adopting a scientifically-backed, risk-assessment-based approach, researchers can ensure a safe and effective laboratory environment. The principles outlined in this guide—understanding the compound's profile, adhering to the hierarchy of controls, following validated protocols, and preparing for emergencies—form a comprehensive safety system. Ultimately, a proactive and well-informed safety culture is the most critical instrument in any research laboratory.

References

  • Safety Data Sheet: 3-Hydroxybenzaldehyde. Carl ROTH. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Chloro-2-hydroxybenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • 3-Chloro-5-methylbenzaldehyde. PubChem, National Center for Biotechnology Information. [Link]

  • 3-hydroxybenzaldehyde. The Good Scents Company. [Link]

  • Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. PrepChem.com. [Link]

  • 3-Hydroxybenzaldehyde MSDS. Scribd. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. [Link]

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Unlocking the Potential of 3-Chloro-5-hydroxybenzaldehyde: A Scaffold for Future Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3-Chloro-5-hydroxybenzaldehyde is a deceptively simple aromatic compound whose true potential lies in its versatile chemical functionality. Possessing three distinct reactive sites—an aldehyde, a hydroxyl group, and a chloro substituent—this molecule represents a strategic starting point for synthetic campaigns across multiple scientific disciplines. This guide moves beyond the compound's basic properties to explore its untapped potential. We will dissect the reactivity of its core structure and propose novel, data-driven research avenues in medicinal chemistry, materials science, and agrochemicals. Each proposed area is accompanied by detailed experimental protocols and logical workflows, designed to provide researchers, scientists, and drug development professionals with a practical framework for innovation. Our objective is to illuminate the path from a simple building block to the development of next-generation therapeutics, advanced polymers, and effective agricultural agents.

Foundational Analysis: The Chemical Core of this compound

Before exploring novel applications, a firm understanding of the molecule's intrinsic properties is paramount. This compound (CAS: 1829-33-0) is a solid at room temperature with a molecular weight of 156.57 g/mol .[1] Its structure is a trifunctionalized benzene ring, which provides a rich landscape for chemical modification.

PropertyValueSource
Molecular Formula C₇H₅ClO₂PubChem[2]
Molecular Weight 156.57 g/mol Sigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
InChIKey BJENCCAVAIAGOF-UHFFFAOYSA-NPubChem[2]
SMILES C1=C(C=C(C=C1O)Cl)C=OPubChem[3]
Storage 2-8°C, Inert AtmosphereBLD Pharm[4]

The strategic placement of the functional groups dictates the molecule's reactivity and potential.

  • The Aldehyde (-CHO): As an electrophilic center, the aldehyde is a versatile handle for nucleophilic addition and condensation reactions. It is the primary site for forming imines (Schiff bases), hydrazones, and for undergoing reductive amination to yield substituted benzylamines.[5]

  • The Hydroxyl (-OH): The phenolic hydroxyl group is a weak acid and a potent hydrogen bond donor/acceptor. It is a key site for etherification (e.g., Williamson ether synthesis) and esterification, allowing for the introduction of diverse side chains to modulate properties like solubility and biological targeting.

  • The Chloro (-Cl): The electron-withdrawing nature of the chlorine atom influences the acidity of the hydroxyl group and the reactivity of the aromatic ring. While generally stable, it can participate in nucleophilic aromatic substitution under specific conditions and serves as a crucial element for modulating lipophilicity and binding interactions in biological systems.

The interplay of these three groups makes this compound a privileged scaffold for combinatorial library synthesis.

G cluster_aldehyde Aldehyde Reactivity cluster_hydroxyl Hydroxyl Reactivity cluster_ring Aromatic Ring Reactivity main This compound a1 Schiff Base Formation (Imines) main->a1 + R-NH₂ a2 Hydrazone Synthesis main->a2 + R-NHNH₂ a3 Reductive Amination main->a3 + R₂NH / Reducing Agent a4 Wittig Reaction main->a4 + Phosphonium Ylide h1 Williamson Ether Synthesis main->h1 + R-X / Base h2 Esterification main->h2 + R-COCl h3 O-alkylation main->h3 + Alkyl Halide r1 Electrophilic Aromatic Substitution (Ortho/Para to -OH) main->r1 e.g., Nitration, Halogenation r2 Nucleophilic Aromatic Substitution (Harsh Conditions) main->r2 e.g., with Strong Nucleophile

Caption: Core reactivity pathways of this compound.

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

Substituted benzaldehydes are precursors to a vast array of biologically active compounds, exhibiting activities ranging from antimicrobial to anticancer.[5][6] The benzimidazole scaffold, often synthesized from aldehyde precursors, is found in numerous marketed drugs and is a key area of research for conditions like Alzheimer's disease.[7][8] The structure-activity relationship (SAR) of these molecules indicates that the type and position of substituents are critical for biological activity.[5]

Proposed Research Directive: Development of Novel Anticancer Agents

Hypothesis: By reacting the aldehyde functionality of this compound with a library of substituted anilines and hydrazides, we can generate novel Schiff bases and hydrazones. The resulting compounds, featuring a combination of a halogen, a phenolic hydroxyl group, and a varied lipophilic tail, are prime candidates for screening as cytotoxic agents against cancer cell lines. The hydroxyl group can act as a key pharmacophore for kinase hinge binding, while the chloro-substituent can occupy hydrophobic pockets.

Workflow for Synthesis and Screening:

Caption: Workflow for anticancer agent discovery.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of (E)-4-(((3-chloro-5-hydroxyphenyl)methylene)amino)-N-(pyridin-2-yl)benzenesulfonamide, a candidate molecule combining the core scaffold with a known pharmacologically active sulfonamide moiety.

Materials:

  • This compound (1.0 mmol, 156.57 mg)

  • Sulfadiazine (used here as a representative amine, though others can be substituted) - for this example, we use 4-amino-N-(pyridin-2-yl)benzenesulfonamide (1.0 mmol, 250.28 mg)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring hotplate

Procedure:

  • Dissolution: Add this compound (1.0 mmol) and the selected amine (1.0 mmol) to the 50 mL round-bottom flask.

  • Solvent Addition: Add 20 mL of ethanol to the flask and stir to dissolve the reactants. Gentle warming may be required.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the in vitro cytotoxicity of the synthesized compounds against a human cancer cell line (e.g., OVCAR-8 - Ovarian Cancer, or SF-295 - Glioblastoma).[5]

Materials:

  • Synthesized test compounds, dissolved in DMSO to make stock solutions.

  • Human cancer cell line (e.g., OVCAR-8)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Doxorubicin (as a positive control)

  • DMSO (as a negative control)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in the growth medium. After 24 hours, remove the old medium and add 100 µL of the diluted compounds to the wells. Include wells with medium and DMSO only as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.

Potential Research Area 2: Advanced Materials Science

The bifunctional nature of this compound makes it an excellent candidate as a monomer or cross-linking agent for the synthesis of novel polymers. Phenolic resins are known for their thermal stability and chemical resistance. The incorporation of chlorine can further enhance properties like flame retardancy.

Proposed Research Directive: Synthesis of Novel Poly(azomethine-ether)s

Hypothesis: A two-step process can be employed to synthesize a novel, thermally stable polymer. First, the phenolic hydroxyl group can be reacted with a dihaloalkane (e.g., 1,4-dibromobutane) via a Williamson ether synthesis to create a new dialdehyde monomer. Second, this dialdehyde can be polymerized with an aromatic diamine (e.g., 4,4'-oxydianiline) via a polycondensation reaction to form a high-performance poly(azomethine-ether). The resulting polymer is expected to have high thermal stability, good mechanical properties, and inherent flame retardancy due to the chlorine content.

Synthetic Scheme:

G cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization A 2x this compound B + Br-(CH₂)₄-Br (1,4-Dibromobutane) C New Dialdehyde Monomer B->C  K₂CO₃, DMF   D New Dialdehyde Monomer E + H₂N-Ar-NH₂ (Aromatic Diamine) F Poly(azomethine-ether) E->F  Polycondensation  

Sources

3-Chloro-5-hydroxybenzaldehyde literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound is an aromatic organic compound featuring a benzene ring substituted with chloro, hydroxyl, and aldehyde functional groups at positions 3, 5, and 1, respectively. This substitution pattern makes it a valuable and versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. The strategic placement of its reactive groups—the nucleophilic hydroxyl group and the electrophilic aldehyde—allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, offering a technical resource for researchers and scientists.

Physicochemical Properties and Characterization

Accurate characterization is fundamental for the use of any chemical intermediate. The key properties of this compound are summarized below.

Physical and Chemical Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1829-33-0[1][2]
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol [1]
Physical Form Solid
InChI Key BJENCCAVAIAGOF-UHFFFAOYSA-N[1]
SMILES C1=C(C=C(C=C1O)Cl)C=O[1][3]
Purity Typically ≥98%
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides definitive structural information.

    • δ 9.85 (s, 1H, -CHO)

    • δ 7.35 (s, 1H, Ar-H)

    • δ 7.20 (s, 1H, Ar-H)

    • δ 7.10 (s, 1H, Ar-H)

    • δ 3.68 (s, 1H, -OH)[2]

    Expert Note: The singlet at 9.85 ppm is characteristic of the aldehydic proton. The three singlets in the aromatic region (7.10-7.35 ppm) correspond to the three protons on the benzene ring, confirming the substitution pattern. The broad singlet for the hydroxyl proton is also characteristic.

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. The most common and reliable method involves the demethylation of its methoxy precursor.

Primary Synthesis Route: Demethylation of 3-Chloro-5-methoxybenzaldehyde

This method is favored for its high regioselectivity and yield. The use of boron tribromide (BBr₃) is a classic and effective strategy for cleaving aryl methyl ethers without affecting other sensitive functional groups.

G start 3-Chloro-5-methoxybenzaldehyde reagent Boron Tribromide (BBr₃) in Dichloromethane (DCM) start->reagent 0°C to rt intermediate Borate Ester Intermediate reagent->intermediate Ether Cleavage quench Aqueous Workup (H₂O) intermediate->quench Hydrolysis product This compound quench->product purification Silica Gel Chromatography product->purification Isolation

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: [2]

  • Reaction Setup: Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq, e.g., 22.8 g, 134 mmol) in anhydrous dichloromethane (DCM, approx. 10 mL/g) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add boron tribromide (1.25 eq, e.g., 15.8 mL, 167 mmol) dropwise to the stirred solution over 15-20 minutes.

    • Causality: The slow, cooled addition is critical to control the exothermic reaction and prevent potential side reactions. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl group.

  • Reaction: Stir the mixture at 0°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add water (e.g., 50 mL) to the reaction mixture at 0°C to quench the excess BBr₃ and hydrolyze the intermediate borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate (4:1) eluent system to yield this compound as the final product (reported yield: 25%).

Chemical Reactivity and Derivatization

The dual functionality of this compound provides a platform for diverse chemical modifications.

G A This compound B O-Alkylated Product A->B Alkylation (e.g., Allyl Bromide) [OH group reaction] C Amine/Imine Product A->C Reductive Amination (e.g., Morpholine, NaBH(OAc)₃) [CHO group reaction] D Diol Product A->D Reduction (e.g., NaBH₄) [CHO group reaction]

Caption: Key reaction pathways for this compound.

Reactions of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition and condensation reactions.

  • Reductive Amination: This is a powerful reaction for forming C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine. This is a cornerstone of library synthesis in drug discovery.

  • Wittig Reaction: Allows for the conversion of the aldehyde to an alkene.

  • Condensation Reactions: Can react with active methylene compounds (e.g., malonates) or hydrazines to form more complex scaffolds, such as ferrocenyl hydrazones[6].

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield a primary alcohol and a carboxylic acid[7].

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, a potent nucleophile.

  • O-Alkylation/Acylation: The phenoxide can react with alkyl halides (e.g., allyl bromide) or acyl chlorides to form ethers or esters, respectively. This is often used as a protecting group strategy or to introduce new functionalities[6].

Applications in Drug Discovery and Medicinal Chemistry

The presence of chlorine is a common feature in many FDA-approved drugs, as it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity[8]. This compound serves as an intermediate for synthesizing complex molecules with potential therapeutic value.

Synthesis of Morpholine-Containing Scaffolds

The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the physicochemical properties of drug candidates, such as water solubility. This compound is a key starting material for synthesizing 4-benzylmorpholine analogs, which are found in drugs like the antidepressant moclobemide and the antibacterial linezolid[6].

G cluster_0 Drug Development Pathway A This compound (Starting Material) B Protection of Hydroxyl Group (e.g., O-allylation) A->B C Reductive Amination with Morpholine B->C D Deprotection C->D E 2-Chloro-4-(morpholinylmethyl)phenol (Key Intermediate) D->E F Further Functionalization E->F G Biologically Active Drug Candidate F->G

Caption: Role in synthesizing drug intermediates.

Protocol: Synthesis of 2-chloro-4-(morpholinylmethyl)phenol Intermediate [6]

This multi-step synthesis illustrates the utility of this compound (note: the source uses the 4-hydroxy isomer, but the chemistry is directly applicable).

  • Protection: The phenolic hydroxyl group is first protected as an allyl ether by reacting 3-Chloro-4-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate.

  • Reductive Amination: The resulting aldehyde is then reacted with morpholine and a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to form the C-N bond.

  • Deprotection: The allyl protecting group is selectively removed using a palladium catalyst (e.g., Pd(PPh₃)₄) to yield the final key intermediate.

This intermediate can then be further modified to explore structure-activity relationships (SAR) in a drug discovery program.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as hazardous, and appropriate safety precautions must be taken.

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowedDo not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling.[1][9][10]
Eye Irritation H319: Causes serious eye irritationWear eye protection/face protection.[1][9][10]
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust. Use only outdoors or in a well-ventilated area.[1][10]
  • Storage: Store in a well-ventilated place. Keep containers tightly closed in a dry, cool place, preferably under an inert atmosphere like nitrogen[9].

  • Personal Protective Equipment (PPE): Always use safety glasses, chemical-resistant gloves, and a lab coat. If dust is generated, use a dust mask or work in a fume hood[9][10].

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[9].

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • SpectraBase. 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. [Link]

  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • National Center for Biotechnology Information. 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]

  • PubChemLite. This compound. [Link]

  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • EMBIBE. m-chlorobenzaldehyde on reaction with conc. KOH at room temperature gives. [Link]

  • The Good Scents Company. 3-hydroxybenzaldehyde. [Link]

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A Theoretical and In-Silico Exploration of 3-Chloro-5-hydroxybenzaldehyde: A Guide for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 3-Chloro-5-hydroxybenzaldehyde, a substituted aromatic aldehyde with significant potential in medicinal chemistry and materials science. In the absence of extensive direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and comparative data from closely related analogs to construct a robust in-silico profile. We delve into the molecule's structural characteristics, electronic properties, and potential reactivity through high-level computational methodologies. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling informed decisions in the design of novel therapeutics and functional materials incorporating the this compound scaffold.

Introduction: The Significance of Substituted Benzaldehydes

Benzaldehyde and its derivatives are a cornerstone of organic chemistry, finding widespread application as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific placement of electron-donating and electron-withdrawing groups on the benzene ring profoundly influences the molecule's reactivity, spectroscopic properties, and biological activity. The interplay between a hydroxyl (-OH) group, an activating substituent, and a halogen (-Cl), a deactivating yet ortho-, para-directing substituent, creates a unique electronic landscape within the aromatic system.[1] this compound, with its meta-substitution pattern, presents an intriguing case for theoretical investigation, as the positioning of these functional groups dictates its chemical behavior and potential for molecular interactions.

Molecular Structure and Conformation

The molecular structure of this compound consists of a benzene ring substituted with a formyl (-CHO) group at position 1, a chlorine atom at position 3, and a hydroxyl group at position 5. The molecule's IUPAC name is this compound, and its chemical formula is C₇H₅ClO₂.

Diagram: Molecular Structure of this compound

This compound C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 Cl Cl C3->Cl C5 C C4->C5 C6 C C5->C6 O1 O C5->O1 C6->C1 H2 H O1->H2 O2 O C7->O2 H3 H C7->H3

Caption: 2D structure of this compound.

The planarity of the benzene ring is a key feature, with the aldehyde and hydroxyl groups also tending to lie in the same plane to maximize conjugation. Intramolecular hydrogen bonding, a common feature in ortho-hydroxybenzaldehydes, is not possible in this meta-substituted isomer. This lack of intramolecular hydrogen bonding will influence its physical properties, such as boiling point and solubility, as well as its reactivity.

Proposed Synthesis Pathway

While a specific, optimized synthesis for this compound is not widely documented, a plausible synthetic route can be proposed based on established reactions for related compounds. A common method for the synthesis of hydroxybenzaldehydes is the Reimer-Tiemann reaction.

Experimental Protocol: Proposed Synthesis of this compound
  • Starting Material: 3-Chlorophenol.

  • Reaction: The Reimer-Tiemann reaction involves the ortho-formylation of phenols. In a typical procedure, 3-chlorophenol would be treated with chloroform (CHCl₃) in the presence of a strong base, such as sodium hydroxide (NaOH).

  • Mechanism: The reaction proceeds through the formation of dichlorocarbene (:CCl₂) as an electrophile, which then attacks the electron-rich phenoxide ring.

  • Workup and Purification: Following the reaction, the mixture is acidified to neutralize the excess base and protonate the phenoxide. The product mixture, which may contain isomers, is then extracted with an organic solvent and purified using techniques such as column chromatography to isolate the desired this compound.

Diagram: Proposed Synthesis Workflow

Synthesis_Workflow A 3-Chlorophenol B Reimer-Tiemann Reaction (CHCl3, NaOH) A->B C Reaction Mixture B->C D Acidification C->D E Extraction D->E F Column Chromatography E->F G This compound F->G

Caption: Proposed workflow for the synthesis of this compound.

Theoretical Analysis: Electronic Properties and Reactivity

To understand the chemical behavior of this compound, we can perform a series of theoretical calculations. While specific pre-computed data for this molecule is scarce, we can infer its properties based on the known effects of its substituents and by comparing it to its isomers.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.

  • HOMO: The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, which are the most electron-rich parts of the molecule.

  • LUMO: The LUMO is likely to be centered on the electron-deficient carbonyl group of the aldehyde and the aromatic ring.

  • HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-Cl, -CHO) will influence this gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their nucleophilic character and suitability for electrophilic attack.

  • Positive Potential (Blue): Regions of positive potential will be located around the hydrogen atoms, particularly the hydroxyl proton and the formyl proton, making them susceptible to nucleophilic attack. The carbon atom of the carbonyl group will also exhibit a significant positive potential.

Diagram: Conceptual MEP and HOMO-LUMO

MEP_HOMO_LUMO cluster_0 This compound cluster_1 Electronic Properties Molecule C₆H₃(CHO)(Cl)(OH) HOMO HOMO (Electron Rich) Molecule->HOMO Donates e⁻ LUMO LUMO (Electron Poor) Molecule->LUMO Accepts e⁻ MEP MEP (Charge Distribution) Molecule->MEP Predicts Reactivity

Caption: Conceptual relationship between the molecule and its key electronic properties.

Substituent Effects on Reactivity

The aldehyde group (-CHO) is a meta-director and a deactivating group for electrophilic aromatic substitution due to its electron-withdrawing nature.[2] The hydroxyl group (-OH) is an ortho-, para-director and a strong activating group. The chlorine atom (-Cl) is also an ortho-, para-director but is a deactivating group.

In this compound, the directing effects of the hydroxyl and chloro groups are in agreement, both directing incoming electrophiles to the ortho and para positions relative to themselves (positions 2, 4, and 6). However, the aldehyde group deactivates the ring, particularly at the ortho and para positions relative to it. This complex interplay of electronic effects will determine the regioselectivity of further chemical transformations.

Potential Applications in Drug Development

Substituted benzaldehydes are precursors to a wide range of biologically active molecules. The presence of the chloro and hydroxyl groups in this compound provides handles for further functionalization, making it an attractive scaffold for drug discovery.

Molecular Docking and Ligand Design

Theoretical studies, particularly molecular docking, can be employed to predict the binding affinity of this compound derivatives to biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the chloro group can participate in halogen bonding or hydrophobic interactions within a protein's active site.

Experimental Protocol: In-Silico Molecular Docking
  • Target Selection: Identify a protein target of interest (e.g., an enzyme or receptor).

  • Ligand Preparation: Generate a 3D structure of this compound or its derivatives and optimize its geometry using computational chemistry software.

  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the ligand within the protein's active site.

  • Analysis: Analyze the docking results to understand the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow A Select Protein Target C Prepare Protein A->C B Prepare Ligand (this compound derivative) D Perform Docking Simulation B->D C->D E Analyze Binding Interactions D->E F Identify Potential Drug Candidates E->F

Caption: A typical workflow for in-silico molecular docking studies.

Conclusion

While direct experimental data on this compound is limited, this in-depth theoretical guide provides a solid foundation for understanding its chemical properties and potential applications. Through the application of computational chemistry principles and comparative analysis with its isomers, we have elucidated its likely structural features, electronic landscape, and reactivity. The insights presented here are intended to empower researchers in the fields of medicinal chemistry and materials science to harness the potential of this versatile molecule in their future research and development endeavors.

References

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Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-Chloro-5-hydroxybenzaldehyde via Demethylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 3-chloro-5-hydroxybenzaldehyde from its methyl ether precursor, 3-chloro-5-methoxybenzaldehyde. The primary method detailed herein is the cleavage of the aryl methyl ether using boron tribromide (BBr₃), a highly effective and widely used reagent for this transformation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice to ensure a successful and safe synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its substituted benzaldehyde structure, featuring both a hydroxyl and a chloro group, makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The conversion of the more readily available 3-chloro-5-methoxybenzaldehyde to the desired hydroxy derivative is a critical step in many synthetic routes.

This guide focuses on the demethylation of 3-chloro-5-methoxybenzaldehyde using boron tribromide. This method is favored for its high efficiency and reliability in cleaving aryl methyl ethers under relatively mild conditions. We will delve into the mechanistic underpinnings of this reaction, provide a meticulously detailed experimental protocol, and address crucial safety considerations associated with the handling of boron tribromide.

Mechanistic Rationale: The Power of Lewis Acidity

The cleavage of the robust methyl ether bond in 3-chloro-5-methoxybenzaldehyde is facilitated by the strong Lewis acid, boron tribromide (BBr₃). The reaction proceeds through a well-established mechanism initiated by the coordination of the Lewis acidic boron atom to the lone pair of electrons on the ether oxygen.

This coordination activates the ether, making the methyl group susceptible to nucleophilic attack by a bromide ion. Recent studies suggest a bimolecular mechanism may be at play for many ethers, where a second BBr₃-ether adduct acts as the bromide donor.[1][2] This process results in the formation of a bromomethane byproduct and a borate ester intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound.

It is crucial to use at least one equivalent of BBr₃ for each ether group to be cleaved. An excess is often employed to drive the reaction to completion, especially if other Lewis basic functional groups are present in the molecule that could also coordinate with the BBr₃.[3]

G cluster_0 Step 1: Lewis Acid-Base Adduct Formation cluster_1 Step 2: Nucleophilic Attack & Cleavage cluster_2 Step 3: Hydrolysis Start 3-Chloro-5-methoxybenzaldehyde + BBr₃ Adduct Lewis Acid-Base Adduct Start->Adduct Coordination Attack Nucleophilic attack by Br⁻ Adduct->Attack Intermediate Dibromoborinate Ester + CH₃Br Attack->Intermediate Hydrolysis Aqueous Workup (H₂O) Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Reaction mechanism of BBr₃-mediated demethylation.

Experimental Protocol

This protocol is designed for the gram-scale synthesis of this compound. All operations involving boron tribromide must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3-Chloro-5-methoxybenzaldehyde≥98%Sigma-Aldrich21904633-31-3
Boron tribromide (1.0 M in DCM)Synthesis GradeSigma-Aldrich10294-33-4
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich75-09-2
MethanolACS GradeFisher Scientific67-56-1
Hydrochloric acid (1 M)ACS GradeVWR7647-01-0
Sodium bicarbonate (sat. aq. solution)ACS GradeFisher Scientific144-55-8
Brine (sat. aq. NaCl solution)ACS GradeFisher Scientific7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ACS GradeSigma-Aldrich7487-88-9
Ethyl acetateACS GradeFisher Scientific141-78-6
HexanesACS GradeFisher Scientific110-54-3
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Addition funnel

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Separatory funnel

  • Glass funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 3-chloro-5-methoxybenzaldehyde (5.0 g, 29.3 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (100 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Boron Tribromide:

    • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (35.2 mL, 35.2 mmol, 1.2 equivalents) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C during the addition. A dark-colored complex may form.[4]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Quenching the Reaction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very cautiously and slowly, quench the reaction by the dropwise addition of methanol (20 mL). This will hydrolyze the excess BBr₃ and the borate ester intermediate. Caution: This process is exothermic and will evolve HBr gas. Ensure adequate ventilation in the fume hood.

  • Workup and Extraction:

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

    • To the residue, add 1 M hydrochloric acid (50 mL) and ethyl acetate (100 mL).

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by column chromatography on silica gel to afford pure this compound.

Expected Yield and Characterization
  • Expected Yield: 75-85%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Handling Boron Tribromide

Boron tribromide is a highly corrosive, toxic, and water-reactive substance.[5][6][7] Strict adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile gloves are recommended, consider double-gloving), safety goggles, a face shield, and a flame-resistant lab coat.[5][8]

  • Fume Hood: All manipulations of BBr₃ must be performed in a properly functioning chemical fume hood.[5]

  • Water Reactivity: BBr₃ reacts violently with water and moisture to produce hydrogen bromide gas.[6][9] Ensure all glassware is scrupulously dried before use and the reaction is conducted under an inert atmosphere (nitrogen or argon).

  • Spill and Exposure: In case of a spill, do not use water to clean it up. Use an inert absorbent material. For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8]

  • Waste Disposal: Unquenched BBr₃ and materials contaminated with it must be disposed of as hazardous waste according to institutional guidelines.[9]

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Low Yield Incomplete reaction- Increase reaction time or temperature slightly. - Ensure the BBr₃ reagent is not degraded; use a fresh bottle if necessary. - Use a larger excess of BBr₃ (e.g., 1.5-2.0 equivalents).
Product loss during workup- Ensure complete extraction from the aqueous layer. - Be careful during the neutralization step to avoid product precipitation.
Formation of Agglomerates Precipitation of the Lewis acid-base adduct- This is sometimes observed.[4] Ensure vigorous stirring to maintain a suspension. The reaction should still proceed.
Side Reactions Bromination of the aromatic ring or aldehyde- This is less common with BBr₃ compared to other reagents but can occur.[10] Maintain low temperatures during the addition of BBr₃.

Alternative Demethylation Methods

While BBr₃ is highly effective, other reagents can also be employed for the demethylation of aryl methyl ethers, particularly if the substrate is sensitive to the harshness of boron tribromide.

Reagent Conditions Advantages Disadvantages
47% HBr High temperature (reflux)InexpensiveHarsh conditions, may not be suitable for sensitive substrates.[11]
AlCl₃/NaI Reflux in acetonitrileMilder than BBr₃Can be less efficient.[12]
Pyridinium hydrochloride Molten, high temperature (~140 °C)Effective for gram-scale reactionsHigh temperatures required.[12]

Conclusion

The demethylation of 3-chloro-5-methoxybenzaldehyde using boron tribromide is a robust and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can confidently and safely perform this important transformation. The mechanistic understanding and practical insights provided herein are intended to empower scientists to optimize this reaction for their specific needs and contribute to the advancement of their research and development endeavors.

References

  • Silva, C. S. e., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(34), 7460-7467. [Link]

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467. [Link]

  • Lord, R. L., Korich, A. L., & et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. [Link]

  • University of California, Los Angeles. (n.d.). Boron Tribromide Safety Data Sheet. [Link]

  • Loba Chemie. (2019). BORON TRIBROMIDE 99% EXTRA PURE MSDS. [Link]

  • West, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. [Link]

  • Pearson Education. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers. Study Prep in Pearson+. [Link]

  • Amherst College. (2022). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH Boron Tribromide AT AMHERST COLLEGE. [Link]

  • Chem-Station. (2024). O-Demethylation. [Link]

  • Reddit. (2022). Aryl methyl ether cleavage. r/Chempros. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Boron Tribromide. [Link]

  • MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • ResearchGate. (n.d.). The three main classical reaction types for aryl methyl ether cleavage. [Link]

  • McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 19(12), 1999-2007. [Link]

  • ResearchGate. (2021). How to increase yield of Demethylation reaction using BBr3?. [Link]

  • Erowid. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

  • National Institutes of Health. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. [Link]

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Application Notes & Protocols: Strategic Synthesis of Bio-active Scaffolds via Reaction of 3-Chloro-5-hydroxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic routes and applications involving the reaction of 3-chloro-5-hydroxybenzaldehyde with various amines. We delve into the core chemical principles, offering detailed, field-proven protocols for two primary transformations: Schiff base condensation and reductive amination. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry. These reactions are pivotal for generating a diverse array of molecular scaffolds with significant potential in medicinal chemistry and materials science.

Introduction: The Versatility of a Substituted Benzaldehyde

This compound is a valuable and versatile building block in synthetic organic chemistry.[1][2] Its unique substitution pattern—an electron-withdrawing chloro group, an electron-donating hydroxyl group, and a reactive aldehyde moiety—provides a strategic platform for constructing complex molecules. The reactions of this aldehyde with primary and secondary amines are fundamental transformations that lead to two key classes of compounds:

  • Schiff Bases (Imines): Formed through condensation with primary amines, the resulting azomethine group (-C=N-) is a pharmacologically important functional group.[3] Schiff bases derived from substituted benzaldehydes are known to possess a wide spectrum of biological activities and are often used as precursors for synthesizing various heterocyclic compounds.[4][5][6]

  • N-Substituted Aminobenzyls: Generated via reductive amination, this pathway creates stable secondary or tertiary amines. This reaction is a cornerstone of medicinal chemistry for installing diverse alkyl or aryl groups onto a nitrogen atom, a common strategy for modulating a molecule's physicochemical properties like solubility and lipophilicity.[7][8]

This guide will provide the necessary protocols and scientific rationale to successfully synthesize and characterize these important molecular classes.

Core Mechanistic Principles

A thorough understanding of the reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Schiff Base Formation: A Reversible Condensation

The reaction between an aldehyde and a primary amine to form a Schiff base (or imine) is a nucleophilic addition-elimination reaction.

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the benzaldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated (often facilitated by an acid catalyst), turning it into a good leaving group (water). The lone pair on the adjacent nitrogen then forms a double bond with the carbon, expelling water and forming a protonated imine (iminium ion).

  • Deprotonation: A base (such as the solvent or another amine molecule) removes the final proton from the nitrogen, yielding the neutral Schiff base.

The use of an anhydrous solvent like ethanol or methanol is crucial as it helps to drive the equilibrium towards the product by minimizing the presence of water, a byproduct of the reaction.[3]

Schiff_Base_Mechanism RCHO This compound Step1 RCHO->Step1 + R'-NH₂ Nucleophilic Attack RNH2 Primary Amine (R'-NH₂) Carbinolamine Carbinolamine Intermediate Step1->Carbinolamine Proton Transfer Step2 Carbinolamine->Step2 - H₂O Dehydration (Acid Catalyzed) Iminium Iminium Ion Step2->Iminium Step3 Iminium->Step3 - H⁺ Deprotonation Imine Schiff Base (Imine) Step3->Imine Reductive_Amination_Workflow Reactants This compound + Amine (R'R''NH) Solvent (e.g., DCM) Iminium Iminium Ion Intermediate Formed in situ Reactants->Iminium Condensation Reduction Addition of Reducing Agent e.g., NaBH(OAc)₃ Iminium->Reduction Trapping Product Final Amine Product Stable C-N Bond Reduction->Product Reduction

Caption: One-Pot Reductive Amination Workflow.

Experimental Protocols & Data

Safety Precaution: this compound is an irritant and may be harmful if swallowed. [2]Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Synthesis of a Schiff Base

This protocol details the general procedure for the condensation of this compound with a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline) (1.0 eq)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid (catalytic, ~2-3 drops)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.

  • Amine Addition: In a separate beaker, dissolve 1 equivalent of the primary amine in absolute ethanol. Add this solution dropwise to the stirred aldehyde solution at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step.

  • Reflux: Attach a condenser and heat the reaction mixture to reflux (approximately 78-80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours. [3][5]5. Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the Schiff base product.

  • Filtration: Collect the crystalline solid by vacuum filtration, washing the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a vacuum oven or desiccator.

  • Characterization: Confirm the product's identity and purity by determining its melting point and analyzing its FT-IR and ¹H NMR spectra. The formation of the azomethine group is typically confirmed by a characteristic stretch in the FT-IR spectrum around 1600-1630 cm⁻¹. [3]

Protocol 2: Synthesis via Reductive Amination

This protocol describes a one-pot reductive amination to form a secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Initial Mixture: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the primary amine (1.1 eq) to anhydrous DCM.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.3 eq) to the mixture portion-wise over 10 minutes. Causality Note: Portion-wise addition is recommended to control the reaction rate and any potential effervescence.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the disappearance of the starting material by TLC.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Summary of Reaction Parameters
ParameterProtocol 1: Schiff Base SynthesisProtocol 2: Reductive Amination
Primary Reactant This compoundThis compound
Co-Reactant Primary AminePrimary or Secondary Amine
Molar Ratio 1:1 (Aldehyde:Amine)~1:1.1:1.3 (Aldehyde:Amine:Reducing Agent)
Solvent Anhydrous Ethanol or MethanolAnhydrous DCM or DCE
Key Reagent Acid Catalyst (e.g., Acetic Acid)Reducing Agent (e.g., NaBH(OAc)₃)
Temperature Reflux (60-80°C)Room Temperature
Reaction Time 1 - 6 hours4 - 16 hours
Workup Precipitation & FiltrationQuenching & Liquid-Liquid Extraction
Product Type Imine (C=N bond)Amine (C-N single bond)

Synthesis and Characterization Workflow

The overall process from starting materials to a fully characterized final product follows a logical and self-validating sequence.

General_Workflow Start Reactants (Aldehyde + Amine) Reaction Reaction Step (Protocol 1 or 2) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Isolation (Filtration / Extraction) Reaction->Workup Purification Purification (Recrystallization / Chromatography) Workup->Purification Characterization Structural Characterization (FT-IR, NMR, MS, M.P.) Purification->Characterization Final Pure, Confirmed Product Characterization->Final

Caption: General workflow for synthesis and validation.

Conclusion

The reaction of this compound with amines provides robust and versatile pathways to valuable chemical entities. Schiff base formation offers a direct route to compounds with inherent biological activity and serves as a gateway to heterocyclic chemistry. Reductive amination provides a reliable method for constructing stable amine linkages, a critical transformation in drug discovery and development. The protocols and principles outlined in this guide are designed to empower researchers to confidently apply these reactions, enabling the synthesis of novel molecules for a wide range of scientific applications.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Schiff Bases from 3,5-Dihydroxybenzaldehyde.
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  • YouTube. 35: Reductive amination.
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The Strategic Deployment of 3-Chloro-5-hydroxybenzaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with therapeutic promise is perpetual. Among the myriad of synthons available to the medicinal chemist, substituted benzaldehydes represent a cornerstone class of building blocks. 3-Chloro-5-hydroxybenzaldehyde, a seemingly unassuming aromatic aldehyde, has emerged as a scaffold of significant interest. Its unique electronic and structural features—a nucleophilic hydroxyl group and an electrophilic aldehyde, modulated by the electron-withdrawing chloro substituent—provide a versatile platform for the synthesis of a diverse array of bioactive molecules.

This technical guide eschews a rigid, templated format in favor of a narrative that delves into the practical applications and underlying scientific principles of employing this compound in medicinal chemistry. We will explore its strategic use in the synthesis of two prominent classes of bioactive compounds—chalcones and Schiff bases—and provide detailed, field-proven protocols for their preparation and evaluation. The emphasis throughout will be on the "why" behind the "how," fostering a deeper understanding of the experimental choices and their implications for drug development.

Core Applications in Bioactive Compound Synthesis

The strategic positioning of the chloro and hydroxyl groups on the benzaldehyde ring allows for a range of chemical transformations, making it a valuable precursor for generating molecular diversity. Two of the most fruitful avenues of exploration have been in the synthesis of chalcones and Schiff bases, both of which have demonstrated significant potential in oncology and infectious disease research.

Chalcones: Engineering Apoptosis through PI3K/Akt Pathway Inhibition

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are renowned for their broad spectrum of biological activities, including potent anticancer effects.[1] The synthesis of chalcones from this compound leverages the reactivity of the aldehyde group in a Claisen-Schmidt condensation reaction with an appropriate acetophenone.

The resulting chalcone derivatives bearing the 3-chloro-5-hydroxyphenyl moiety have been investigated for their ability to induce apoptosis in cancer cells. A key mechanism underlying this activity is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.[2][3]

Chalcone derivatives synthesized from this compound are postulated to inhibit the PI3K/Akt pathway, leading to a cascade of events culminating in apoptosis. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group can influence the binding affinity of the chalcone to the ATP-binding pocket of PI3K or Akt, disrupting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, ultimately promoting the expression of pro-apoptotic proteins and leading to programmed cell death.[4][5]

PI3K_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Bax Bax Bax->Apoptosis Promotes Bcl2->Bax Inhibits Chalcone 3-Chloro-5-hydroxy- benzaldehyde Chalcone Derivative Chalcone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by chalcone derivatives.

This protocol describes a general method for the Claisen-Schmidt condensation to synthesize a chalcone from this compound and acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Sodium hydroxide (NaOH) pellets

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Crushed ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Beakers

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of acetophenone in 30 mL of ethanol. Stir at room temperature until all solids are dissolved.

  • Catalyst Addition: Prepare a 40% (w/v) aqueous solution of NaOH. Cool the flask containing the aldehyde and ketone solution in an ice bath to 0-5 °C.

  • Condensation Reaction: Slowly add the NaOH solution dropwise to the ethanolic solution with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and continue stirring at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of a new, less polar spot corresponding to the chalcone product should be observed.

  • Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 100 g of crushed ice.

  • Neutralization: Acidify the mixture by slowly adding concentrated HCl with stirring until the pH reaches approximately 2-3. This will cause the chalcone product to precipitate out of the solution.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.

  • Drying and Recrystallization: Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.

Data Presentation: Representative Anticancer Activity

Chalcone Derivative (General Structure)Cancer Cell LineIC50 (µg/mL)Reference
(E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-oneMCF-7 (Breast)<20[1]
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-oneHT-29 (Colon)<20[6]
(E)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-onePC3 (Prostate)<20[1]
Schiff Bases: Broad-Spectrum Antimicrobial Agents

Schiff bases, or azomethines, are formed by the condensation of a primary amine with an aldehyde or ketone. The resulting imine functional group is a key pharmacophore that imparts a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[7][8] this compound serves as an excellent starting material for the synthesis of Schiff bases, where the aldehyde group readily reacts with various amino-containing compounds.

The antimicrobial efficacy of Schiff bases derived from halogenated salicylaldehydes is well-documented.[9] The presence of the chloro and hydroxyl groups in the this compound moiety can enhance the antimicrobial activity through several mechanisms.

The antimicrobial action of these Schiff bases is believed to be multifactorial. The lipophilicity conferred by the aromatic rings and the chloro substituent facilitates penetration through the microbial cell membrane. Once inside, the imine nitrogen can chelate with essential metal ions in microbial enzymes, disrupting their function. Furthermore, the overall electronic properties of the molecule can interfere with normal cellular processes, leading to cell death.

Antimicrobial_Mechanism cluster_synthesis Synthesis cluster_action Antimicrobial Action Aldehyde 3-Chloro-5-hydroxy- benzaldehyde SchiffBase Schiff Base Derivative Aldehyde->SchiffBase Amine Primary Amine (e.g., aminothiazole) Amine->SchiffBase Membrane Microbial Cell Membrane/Wall SchiffBase->Membrane Increased Permeability Enzymes Essential Microbial Enzymes SchiffBase->Enzymes Inhibition via Metal Chelation Metabolic Metabolic Pathways SchiffBase->Metabolic Interference Disruption Cellular Disruption & Death Membrane->Disruption Enzymes->Disruption Metabolic->Disruption

Caption: General workflow and antimicrobial mechanism of Schiff bases.

This protocol provides a general method for the synthesis of a Schiff base from this compound and a primary amine (e.g., 2-aminothiazole).

Materials:

  • This compound

  • 2-Aminothiazole (or other primary amine)

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reactant Solubilization: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of methanol or ethanol.

  • Amine Addition: To this solution, add a stoichiometric equivalent (10 mmol) of the primary amine (e.g., 2-aminothiazole).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting materials and the appearance of a new product spot will indicate the reaction's progression.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent (methanol or ethanol) to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base in a vacuum oven.

Data Presentation: Representative Antimicrobial Activity

The following table presents Minimum Inhibitory Concentration (MIC) values for Schiff bases derived from halogenated salicylaldehydes, illustrating their efficacy against various microbial strains.[10][11]

Schiff Base Derivative (General Structure)Microbial StrainMIC (µg/mL)Reference
Copper(II) complex of a halogen-substituted Schiff baseStaphylococcus aureus<15.63[10]
Pyridine Schiff base with diiodo-substitutionStreptococcus pyogenesPotent biocidal effect[11]
Copper(II) complex of a halogen-substituted Schiff baseEscherichia coli15.63 - 125[10]

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its strategic use in the synthesis of chalcones and Schiff bases provides access to a rich chemical space of bioactive compounds with significant potential in the development of novel anticancer and antimicrobial agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to explore and expand upon the therapeutic applications of this remarkable scaffold. Future work in this area could focus on the synthesis of more complex heterocyclic systems derived from this compound, as well as the exploration of its derivatives as inhibitors of other important biological targets. The continued investigation of this compound and its progeny will undoubtedly contribute to the advancement of drug discovery and development.

References

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  • Al-Ostath, A., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23439–23451. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega. Available from: [Link]

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  • Kamal, A., et al. (2012). Synthesis of Chalcones with Anticancer Activities. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2018). Licochalcone A inhibits PI3K/Akt/mTOR signaling pathway activation and promotes autophagy in breast cancer cells. Oncology Letters, 15(2), 1869–1873. Available from: [Link]

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Sources

The Versatile Virtuoso: 3-Chloro-5-hydroxybenzaldehyde as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Trifunctional Linchpin

In the intricate tapestry of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-hydroxybenzaldehyde, a seemingly unassuming aromatic aldehyde, emerges as a powerful and versatile building block for chemists in pharmaceutical research and materials science. Its trifunctional nature—possessing an electrophilic aldehyde, a nucleophilic phenol, and a halogenated aromatic ring suitable for cross-coupling—offers a trifecta of reactive sites. This unique arrangement allows for a modular and sequential approach to molecular elaboration, making it a highly sought-after intermediate in the synthesis of high-value compounds, particularly in the realm of kinase inhibitors for targeted cancer therapy.[1][2][3]

This guide provides an in-depth exploration of this compound's chemical personality, offering field-proven insights and detailed protocols for its strategic deployment in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in sound chemical principles.

Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of successful reaction design. The table below summarizes the key physical and spectroscopic data for this compound.

PropertyValueSource
CAS Number 1829-33-0[4]
Molecular Formula C₇H₅ClO₂[4]
Molecular Weight 156.56 g/mol [4]
Appearance Solid
Storage Temperature 4°C, under inert atmosphere
¹H NMR (CDCl₃, 300 MHz) δ 9.85 (s, 1H), 7.35 (s, 1H), 7.20 (s, 1H), 7.10 (s, 1H)
Hazard Statements H302, H315, H319, H335

Strategic Reactivity and Synthetic Logic

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The meta-substitution pattern of the electron-withdrawing chloro and aldehyde groups, alongside the electron-donating hydroxyl group, dictates the molecule's reactivity profile. This electronic interplay allows for selective and orthogonal functionalization.

Diagram: Reactivity Sites of this compound

Caption: Key reactive sites and corresponding synthetic transformations.

  • The Phenolic Hydroxyl Group: As a soft nucleophile and a weak acid, the hydroxyl group is readily deprotonated by mild bases, enabling facile O-alkylation or etherification to introduce diverse side chains. This is often the first step to protect the hydroxyl group or to build out a key portion of the target molecule.[5]

  • The Aldehyde Group: This group is a classic electrophilic handle. It readily participates in C-N bond-forming reactions like reductive amination to install amine functionalities, and C-C bond-forming reactions such as the Wittig reaction to generate alkenes (e.g., stilbene cores).[5][6]

  • The Aryl Chloride: The chloro substituent is a robust handle for modern cross-coupling chemistry. While less reactive than the corresponding bromide or iodide, it can be effectively activated using specialized palladium catalysts and ligands to participate in Suzuki-Miyaura reactions, enabling the construction of biaryl systems common in kinase inhibitors.[7][8]

Application Notes & Protocols

The following protocols are designed as robust starting points for key transformations. While some are adapted from closely related analogs like 3-chloro-4-hydroxybenzaldehyde, the underlying principles are directly applicable. The causality for each step is explained to empower the researcher to troubleshoot and optimize.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group

This procedure details the etherification of the hydroxyl group, a common first step to prevent its interference in subsequent reactions or to install a desired alkoxy substituent. The use of a base like potassium carbonate is crucial for deprotonating the phenol, making it a potent nucleophile to attack the alkyl halide.

Diagram: O-Alkylation Workflow

G start Dissolve this compound in Acetone add_base Add K₂CO₃ (Base) start->add_base add_halide Add Alkyl Halide (e.g., Benzyl Bromide) add_base->add_halide reflux Reflux Reaction Mixture (e.g., 12-18h at 56°C) add_halide->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter, Concentrate monitor->workup purify Purify via Column Chromatography workup->purify product Isolated 3-chloro-5-(alkoxy)benzaldehyde purify->product

Caption: Step-by-step workflow for O-alkylation.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Alkyl Halide (e.g., benzyl bromide, ethyl iodide) (1.2-1.5 eq)

  • Acetone or DMF, anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound in anhydrous acetone (approx. 0.2 M concentration).

  • Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the alkyl halide.[5]

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol without causing side reactions with the aldehyde. Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Reaction Conditions: Heat the mixture to reflux (for acetone, ~56°C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).[5]

  • Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and potassium halide byproduct) and wash the filter cake with a small amount of acetone.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure O-alkylated product.

Protocol 2: Reductive Amination of the Aldehyde Group

This protocol transforms the aldehyde into a secondary or tertiary amine, a crucial step in building many kinase inhibitor scaffolds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then selectively reduced by a mild reducing agent like sodium triacetoxyborohydride.[9]

Materials:

  • 3-Chloro-5-(benzyloxy)benzaldehyde (or the unprotected phenol, if compatible) (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, N-methylpiperazine) (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[5]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Reaction Setup: Dissolve the starting aldehyde in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Amine Addition: Add the desired amine to the solution and stir for 20-30 minutes at room temperature.

    • Causality: This initial period allows for the formation of the hemiaminal intermediate and its subsequent dehydration to the iminium ion, which is the species that will be reduced.

  • Reductant Addition: Add sodium triacetoxyborohydride portion-wise to the mixture.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent. It is not reactive enough to reduce the starting aldehyde but is highly effective at reducing the electrophilic iminium ion.[9] This selectivity prevents the formation of the corresponding alcohol as a byproduct.

  • Reaction Conditions: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Wittig Reaction for Stilbene Synthesis

The Wittig reaction provides a reliable method for forming C=C double bonds, converting the aldehyde into a stilbene derivative. This is achieved by reacting the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a base.[10][11][12]

Materials:

  • This compound (1.0 eq)

  • Benzyltriphenylphosphonium Chloride (or other desired phosphonium salt) (1.1 eq)

  • Strong Base (e.g., Sodium Methoxide, Potassium tert-butoxide) (1.2 eq)

  • Methanol or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the phosphonium salt in anhydrous THF. Cool the suspension in an ice bath.

  • Base Addition: Slowly add the strong base (e.g., potassium tert-butoxide) to the suspension. A distinct color change (often to deep yellow or orange) indicates the formation of the ylide. Stir for 30-60 minutes at 0°C.

    • Causality: The strong base is required to deprotonate the carbon alpha to the phosphorus atom, forming the nucleophilic ylide.

  • Aldehyde Addition: Dissolve the this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Work-up: Quench the reaction by adding water. Extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct is often poorly soluble in nonpolar solvents like hexanes, which can aid in its removal.[11]

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude mixture by column chromatography to separate the E/Z isomers of the stilbene product and remove the triphenylphosphine oxide.[6]

Protocol 4: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride

This protocol enables the formation of a biaryl linkage at the C3 position, a key structural motif in many kinase inhibitors.[2] Activating the relatively inert C-Cl bond requires a specialized palladium catalyst system, often involving a bulky, electron-rich phosphine ligand like SPhos or XPhos.[13]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd Boronic Ar'-B(OR)₂ + Base Boronic->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 3-Chloro-5-(benzyloxy)benzaldehyde (protected starting material) (1.0 eq)

  • Arylboronic Acid or Pinacol Ester (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

Procedure:

  • Reaction Setup: To an oven-dried vial or flask, add the aryl chloride, the boronic acid, the base, the palladium precursor, and the phosphine ligand.

    • Causality: The choice of a bulky, electron-rich ligand is critical. It promotes the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and stabilizes the active catalytic species. A strong base like K₃PO₄ is required for the transmetalation step.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction Conditions: Heat the reaction mixture to 80-110°C with vigorous stirring. Monitor progress by LC-MS. The reaction can take from 4 to 24 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude biaryl product by flash column chromatography.

Conclusion

This compound is a testament to the power of strategic functional group placement in a synthetic building block. Its three distinct reactive centers provide a modular platform for constructing complex molecules with high efficiency and control. By understanding the underlying chemical principles governing its reactivity, researchers can leverage this versatile intermediate to accelerate the development of novel pharmaceuticals and advanced materials. The protocols outlined herein serve as a robust foundation for harnessing the full synthetic potential of this valuable compound.

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  • RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Ester Derivatives of Stilbene Derived from Acid Derivative (of P-Chloro Phenyl Acetic Acid, Substitute Benzaldehyde, Triethyl Amine) with Methanol and Sulphuric Acid. Retrieved January 9, 2026, from [Link]

  • Chegg.com. (2018, March 14). Solved Interpret both the 1 H and 13C NMR spectra of. Retrieved January 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 9, 2026, from [Link]

  • ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved January 9, 2026, from [Link]

  • PubChemLite. (n.d.). 3-chloro-5-methylbenzaldehyde (C8H7ClO). Retrieved January 9, 2026, from [Link]

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Application Notes and Protocols for the Purification of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-hydroxybenzaldehyde is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] The purity of this compound is paramount for the successful outcome of subsequent synthetic steps, as impurities can lead to unwanted side reactions, reduced yields, and compromised final product quality. This document provides detailed protocols for the purification of this compound, focusing on two primary laboratory techniques: silica gel column chromatography and recrystallization. Additionally, methods for assessing the purity of the final product using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are described.

The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of step-by-step instructions and the scientific rationale behind each procedural choice.

Understanding the Compound and Potential Impurities

This compound is a solid at room temperature with a molecular weight of 156.57 g/mol .[1] A common synthetic route to this compound involves the demethylation of 3-chloro-5-methoxybenzaldehyde.[3] Therefore, potential impurities in a crude sample may include:

  • Unreacted starting material: 3-chloro-5-methoxybenzaldehyde

  • Byproducts of the demethylation reaction.

  • Other related substituted benzaldehydes.

The purification strategies detailed below are designed to effectively separate the desired product from these and other potential contaminants.

Purification Method 1: Silica Gel Column Chromatography

Column chromatography is a highly effective method for purifying this compound, particularly for removing impurities with different polarities. The principle of this technique is the differential partitioning of the components of a mixture between a stationary phase (silica gel) and a mobile phase (solvent system).

Key Parameters for Column Chromatography
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)A smaller particle size (higher mesh number) provides a larger surface area and better separation, but with a slower flow rate.
Mobile Phase Hexane:Ethyl Acetate (4:1, v/v)This solvent system provides good separation of the moderately polar this compound from less polar impurities. The ratio can be optimized based on TLC analysis.[3]
Column Loading Dry loading or wet loadingDry loading is preferred for larger quantities to ensure a uniform band at the start of the chromatography.
Experimental Protocol: Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the mobile phase (hexane:ethyl acetate, 4:1).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Begin eluting the column with the hexane:ethyl acetate (4:1) mobile phase.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC (see protocol below) to identify the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified solid product.

    • Determine the yield and assess the purity of the final product.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation prep_column Prepare Silica Gel Column load_column Load Sample onto Column prep_column->load_column prep_sample Prepare Crude Sample (Dry or Wet Loading) prep_sample->load_column elute Elute with Hexane:Ethyl Acetate (4:1) load_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate final_product Obtain Purified this compound evaporate->final_product

Caption: Workflow for the purification of this compound by column chromatography.

Purification Method 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in their solubility in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Solvent Selection for Recrystallization

For this compound, a moderately polar compound, a single solvent or a binary solvent system can be effective. General principles suggest that solvents with similar functional groups to the compound of interest can be good solubilizers.[4] Given the hydroxyl and aldehyde functionalities, polar solvents should be considered. However, due to the aromatic ring and chlorine atom, non-polar characteristics are also present. Therefore, a solvent pair is often a good choice.

Recommended Solvent Systems to Screen:

  • Hexane/Ethyl Acetate

  • Toluene

  • Ethanol/Water

  • Acetone/Water

Experimental Protocol: Recrystallization
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen "good" solvent (e.g., ethyl acetate or ethanol) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to use the minimum amount necessary.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a solvent pair, add the "poor" solvent (e.g., hexane or water) dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

    • Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Recrystallization Workflow Diagram

G dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (if needed) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Purified Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: General workflow for the recrystallization of this compound.

Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction, identify the components in a mixture, and determine the purity of a compound.

  • Stationary Phase: Silica gel coated plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: Hexane:Ethyl Acetate (4:1, v/v). A similar solvent system to the one used for column chromatography is generally effective.

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Procedure:

    • Spot a small amount of the dissolved crude material, the purified material, and a co-spot (both crude and purified) on the TLC plate.

    • Develop the plate in a chamber containing the mobile phase.

    • After the solvent front has reached near the top of the plate, remove it and mark the solvent front.

    • Visualize the spots under UV light and/or by staining. A pure compound should ideally show a single spot. The retention factor (Rf) can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. For a related compound, 3-chloro-5-fluoro-2-hydroxybenzaldehyde, an Rf of 0.49 was reported in a 1:1 methylene chloride:hexane system, which can serve as a reference point for optimization.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of a compound with high accuracy and precision. For substituted benzaldehydes, a reverse-phase HPLC method is typically employed.

HPLC Purity Determination Parameters
ParameterRecommended Specification
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% phosphoric acid or formic acid for MS compatibility)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 50:50, to be optimized). Add 0.1% phosphoric acid to the aqueous portion and degas the mixture.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in the mobile phase.

    • Prepare a sample solution of the purified product at a similar concentration.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution and record the chromatogram.

    • Purity can be determined by the area percentage of the main peak.

HPLC Analysis Workflow

G prep_mobile Prepare Mobile Phase (ACN/H2O/Acid) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_samples Prepare Standard and Sample Solutions inject Inject Sample prep_samples->inject hplc_system->inject run Run Analysis inject->run detect UV Detection run->detect chromatogram Generate Chromatogram detect->chromatogram calculate Calculate Purity (Area %) chromatogram->calculate result Purity Report calculate->result

Caption: Workflow for the purity analysis of this compound by HPLC.

Conclusion

The purification of this compound is a critical step in its utilization as a chemical intermediate. Both silica gel column chromatography and recrystallization are effective methods for achieving high purity. The choice of method will depend on the nature and quantity of the impurities present, as well as the scale of the purification. The analytical techniques of TLC and HPLC are essential for monitoring the purification process and for the final quality control of the product. By following the detailed protocols and understanding the underlying scientific principles presented in these application notes, researchers can confidently purify this compound to the high standard required for their research and development activities.

References

  • SIELC Technologies. (n.d.). Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21904648, this compound. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved from [Link]

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Application Note: Derivatization Strategies for the Analysis of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Chloro-5-hydroxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Accurate and sensitive quantification of this analyte is critical for process monitoring, quality control, and metabolic studies. However, its inherent polarity and moderate volatility, owing to the presence of both a hydroxyl and an aldehyde functional group, present analytical challenges for techniques like gas chromatography-mass spectrometry (GC-MS). This application note provides a comprehensive guide to the derivatization of this compound, enabling robust and sensitive analysis. We will explore detailed protocols for targeted derivatization of the hydroxyl and aldehyde moieties, as well as simultaneous derivatization strategies, explaining the underlying chemical principles and providing field-proven insights to guide experimental design.

Introduction: The Rationale for Derivatization

Direct analysis of this compound can be problematic. The polar hydroxyl group can lead to poor peak shape, tailing, and reduced sensitivity in GC analysis due to interactions with the stationary phase. The aldehyde group, while more volatile, can be reactive and thermally labile. Derivatization addresses these issues by chemically modifying the functional groups to create a derivative with more favorable analytical properties.[1][2]

The primary goals of derivatizing this compound are:

  • Increased Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group and modifying the carbonyl group, the resulting derivative becomes more amenable to GC analysis.[1][3]

  • Improved Chromatographic Performance: Derivatization reduces the polarity of the molecule, minimizing peak tailing and improving separation efficiency.[2]

  • Enhanced Sensitivity: Introducing specific chemical moieties can significantly improve the ionization efficiency in a mass spectrometer or the response of other detectors.[4][5][6]

This guide will focus on two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Derivatization Strategies for GC-MS Analysis

For GC-MS, the primary goal is to increase the volatility and thermal stability of this compound. This can be achieved by targeting the hydroxyl group, the aldehyde group, or both.

Targeting the Hydroxyl Group: Silylation

Silylation is a robust and widely used technique that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group.[1] This conversion into a TMS ether significantly reduces the polarity and increases the volatility of the analyte.

Mechanism: The silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the acidic proton of the hydroxyl group. The reaction is often facilitated by a catalyst like trimethylchlorosilane (TMCS).

dot

Caption: Silylation workflow for the hydroxyl group.

Protocol 1: Silylation of this compound

Materials:

  • This compound sample or standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Pyridine or other suitable solvent (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the analyte into a suitable organic solvent. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[1]

  • Internal Standard: Add a precise volume of an internal standard solution to the dried sample residue.

  • Reconstitution: Add 100 µL of pyridine (or another suitable solvent) to the vial to dissolve the residue.[1]

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes.[1] Optimization of reaction time and temperature may be necessary.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.

Table 1: Comparison of Silylation Reagents

Reagent Key Features Considerations
BSTFA Highly volatile byproducts, good for most phenols.[7] Moisture sensitive.
MSTFA Most volatile silylating reagent, less interference. Moisture sensitive.

| MTBSTFA | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives. | Less volatile derivatives, may require higher GC temperatures. |

Targeting the Aldehyde Group: Oximation

Oximation converts the carbonyl group of the aldehyde into a more stable oxime derivative. For enhanced sensitivity, particularly with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the reagent of choice.[4][5][6] The five fluorine atoms in the PFBHA molecule provide a strong signal for these detection methods.[8]

Mechanism: The reaction involves the nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form an oxime.[5] This reaction can produce both syn and anti isomers, which may be chromatographically resolved.[9]

dot

Caption: Oximation workflow for the aldehyde group.

Protocol 2: PFBHA Derivatization of this compound

Materials:

  • This compound sample or standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Reagent-grade water

  • Hexane (GC grade)

  • Reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system with ECD or NCI source

Procedure:

  • PFBHA Reagent Preparation: Prepare a 1-5 mg/mL solution of PFBHA in reagent-grade water. This solution should be prepared fresh daily.[2]

  • Sample Preparation: Place a known volume (e.g., 1 mL) of the aqueous sample or standard into a reaction vial.

  • Derivatization: Add an equal volume of the PFBHA reagent to the sample vial.

  • Reaction: Seal the vial and heat at an elevated temperature (e.g., 60-100°C) for a specific time to allow for complete derivatization.[5]

  • Extraction: After cooling, extract the PFBHA-oxime derivatives with hexane.

  • Analysis: Inject an aliquot of the hexane layer into the GC-MS.

Simultaneous Derivatization of Both Functional Groups

For a comprehensive analysis and to ensure maximum volatility, both the hydroxyl and aldehyde groups can be derivatized. This is typically done in a two-step process.

Mechanism: First, the aldehyde group is protected by methoximation. This step stabilizes thermolabile aldehydes and prevents the formation of multiple silylated derivatives from tautomers.[10][11] Subsequently, the hydroxyl group is silylated.

dot

Caption: Two-step simultaneous derivatization workflow.

Protocol 3: Two-Step Methoximation and Silylation

Materials:

  • This compound sample or standard

  • Methoxyamine hydrochloride (MeOx)

  • Pyridine (anhydrous)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Reaction vials with PTFE-lined septa

  • Thermal shaker or heating block

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine to the dried sample. Heat at 37°C for 90 minutes with agitation.[11]

  • Silylation: After cooling, add MSTFA to the reaction mixture. Heat at 37°C for 30 minutes with agitation.[11]

  • Analysis: Inject an aliquot of the final derivatized sample into the GC-MS.

Derivatization Strategies for HPLC Analysis

For HPLC analysis, derivatization is primarily employed to enhance detectability, especially for UV-Vis or fluorescence detection.[12][13]

Targeting the Aldehyde Group with 2,4-Dinitrophenylhydrazine (DNPH)

DNPH is a classic derivatizing agent for carbonyl compounds.[14][15] It reacts with the aldehyde group to form a 2,4-dinitrophenylhydrazone, which is a highly colored compound with strong UV absorbance around 360 nm, making it ideal for HPLC-UV analysis.[16][17]

Mechanism: The reaction is a condensation reaction between the aldehyde and the hydrazine, forming a hydrazone and eliminating a water molecule. The reaction is typically acid-catalyzed.[18]

dot

Caption: DNPH derivatization for HPLC-UV analysis.

Protocol 4: DNPH Derivatization

Materials:

  • This compound sample or standard

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (saturated solution in acetonitrile, acidified)

  • Acetonitrile (HPLC grade)

  • Reaction vials

  • HPLC-UV system

Procedure:

  • Sample Preparation: For liquid samples, mix an aliquot with the DNPH reagent. For air samples, aldehydes are often collected on a sorbent tube coated with DNPH.[2]

  • Derivatization: Allow the reaction to proceed in the acidic medium at room temperature.

  • Extraction (if necessary): The resulting hydrazones can be extracted and concentrated using solid-phase extraction (SPE) or liquid-liquid extraction.[2]

  • Analysis: Inject the derivatized sample into the HPLC system, with the UV detector set to 360 nm.[17]

Table 2: Summary of Derivatization Strategies and Applications

Strategy Target Group(s) Analytical Technique Key Advantage
Silylation Hydroxyl GC-MS Increases volatility and thermal stability.[1]
Oximation (PFBHA) Aldehyde GC-MS (ECD/NCI) High sensitivity for electron-capturing detectors.[4][6]
Methoximation + Silylation Aldehyde & Hydroxyl GC-MS Comprehensive derivatization for maximum volatility.[10]

| DNPH Derivatization | Aldehyde | HPLC-UV | Forms a derivative with strong UV absorbance for sensitive detection.[16][17] |

Conclusion and Best Practices

The choice of derivatization strategy for this compound depends on the analytical instrumentation available and the specific goals of the analysis. For GC-MS, silylation of the hydroxyl group is a robust starting point, while PFBHA oximation offers exceptional sensitivity for the aldehyde group. A two-step methoximation and silylation approach provides the most comprehensive derivatization. For HPLC-UV analysis, DNPH derivatization is a reliable and well-established method.

Key considerations for successful derivatization:

  • Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware and solvents are dry.[1]

  • Reagent Purity: Use high-purity derivatizing agents and solvents to avoid interfering peaks in the chromatogram.

  • Reaction Optimization: Reaction times and temperatures may need to be optimized for specific sample matrices and concentrations.

  • Use of Internal Standards: Incorporate an internal standard early in the sample preparation process to correct for variations in extraction and derivatization efficiency.

  • Blanks and Controls: Always include reagent blanks and positive controls to ensure the integrity of the derivatization process.

By carefully selecting and optimizing the appropriate derivatization protocol, researchers can achieve accurate, sensitive, and reliable quantification of this compound in a variety of complex matrices.

References

  • Zhong Li, Laura K Jacobus, W Peter Wuelfing, Mary Golden, Robert A Reed. (2006). Detection and quantification of low-molecular-weight aldehydes in pharmaceutical excipients by headspace gas chromatography. Journal of Chromatography A. [Link]

  • Bao, M., Joza, P., & Masters, A. (2014). Analysis of selected carbonyl compounds in tobacco products by using pentafluorobenzylhydroxylamine derivatization and gas chromatography-mass spectrometry. CORESTA. [Link]

  • Spaulding, R. S., Frazey, P., & Charles, M. J. (2003). Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed. [Link]

  • ResearchGate. (2014). Derivatization reaction of carbonyls with PFBHA. ResearchGate. [Link]

  • Li, Y., et al. (2018). A sensitive approach for simultaneous quantification of carbonyl and hydroxyl steroids using 96-well SPE plates based on stable isotope coded-derivatization-UPLC-MRM: method development and application. PubMed Central. [Link]

  • Wang, T., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. PubMed Central. [Link]

  • ResearchGate. (2011). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. ResearchGate. [Link]

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Escrig-Doménech, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. [Link]

  • ResearchGate. (2006). Reaction of Aldehydes with PFBOA. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]

  • Escrig-Doménech, A., et al. (2013). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. PubMed. [Link]

  • Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]

  • Li, J., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. International Journal of Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • LabRulez LCMS. (n.d.). Simultaneous Analysis of Six DNPH-Derivatized Aldehydes. LabRulez LCMS. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. [Link]

  • ResearchGate. (2016). Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis?. ResearchGate. [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]

  • US EPA. (n.d.). Method 556.1 Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. US EPA. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bibel, H. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Proestos, C., et al. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. PubMed Central. [Link]

  • Atmospheric Measurement Techniques. (2021). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. [Link]

  • ResearchGate. (2014). Derivatization reaction of carbonyls with PFBHA. ResearchGate. [Link]

  • ACS Publications. (2020). Simultaneous Analysis of Fatty Alcohols, Fatty Aldehydes, and Sterols in Thyroid Tissues by Electrospray Ionization-Ion Mobility-Mass Spectrometry Based on Charge Derivatization. ACS Publications. [Link]

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  • PubChem. (n.d.). This compound. PubChem. [Link]

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The Untapped Potential of 3-Chloro-5-hydroxybenzaldehyde in Modern Inhibitor Design: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Latent Promise

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutics. 3-Chloro-5-hydroxybenzaldehyde, a seemingly simple aromatic aldehyde, presents a unique constellation of reactive functionalities and electronic properties that position it as a high-potential, yet underexplored, scaffold for inhibitor synthesis. While direct literature on its extensive application remains nascent, a deductive approach based on the well-established reactivity of its constituent groups—the aldehyde, the phenolic hydroxyl, and the meta-positioned chloro substituent—allows us to forecast its utility in generating diverse inhibitor libraries.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the prospective applications of this compound in the synthesis of bioactive inhibitors. The protocols herein are constructed from established, robust synthetic methodologies reported for analogous structures, offering a scientifically grounded starting point for laboratory investigation.

Core Rationale: The Trifecta of Functionality

The synthetic versatility of this compound stems from three key features:

  • The Aldehyde Group: A classic electrophilic center, the aldehyde is a linchpin for forming a variety of carbon-nitrogen and carbon-carbon bonds. It readily participates in condensation reactions to form Schiff bases and Knoevenagel or Claisen-Schmidt condensations to yield chalcones and other α,β-unsaturated systems.

  • The Phenolic Hydroxyl Group: This nucleophilic and acidic moiety is a prime site for derivatization. It can be alkylated or acylated to modulate pharmacokinetic properties such as solubility and membrane permeability, or it can act as a key hydrogen bond donor for target engagement.[1][2]

  • The Meta-Chloro Substituent: The electron-withdrawing nature of the chlorine atom influences the reactivity of the entire molecule. It can enhance the electrophilicity of the aldehyde and modify the pKa of the phenolic hydroxyl. Furthermore, halogen bonding is an increasingly recognized interaction in ligand-protein binding, potentially offering additional affinity and selectivity for a target enzyme. Studies on other benzaldehyde derivatives have shown that chloro-substitution can significantly impact inhibitory potential.[3]

Prospective Inhibitor Classes from this compound

Based on its chemical architecture, this compound is an ideal precursor for at least two major classes of inhibitors with broad therapeutic relevance: Schiff Base Inhibitors and Chalcone-Based Inhibitors.

Schiff Base Derivatives: Versatile Metal Chelators and Enzyme Inhibitors

Schiff bases, characterized by their azomethine (-C=N-) group, are synthesized through the condensation of an aldehyde with a primary amine. The imine group is often crucial for biological activity, and the presence of the phenolic hydroxyl in the starting material can lead to Schiff bases capable of metal chelation, a property leveraged in the design of metalloenzyme inhibitors.[4][5]

  • Metalloenzymes: Tyrosinase, urease, and matrix metalloproteinases (MMPs). The hydroxyl and imine groups can coordinate with metal ions in the active site.[6]

  • Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), key targets in Alzheimer's disease therapy.[7]

  • Anticancer Targets: The azomethine linkage has been incorporated into various compounds showing cytotoxic activity against cancer cell lines.[5]

This protocol describes the synthesis of a Schiff base from this compound and a model primary amine, 4-aminobenzoic acid.

Objective: To synthesize 4-(((3-chloro-5-hydroxyphenyl)methylene)amino)benzoic acid (SBI-1).

Materials:

  • This compound (1.0 eq)

  • 4-Aminobenzoic acid (1.0 eq)

  • Ethanol (or Methanol), anhydrous

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.57 g, 10 mmol) in 30 mL of anhydrous ethanol. Stir until fully dissolved.

  • Amine Addition: To this solution, add 4-aminobenzoic acid (1.37 g, 10 mmol). Stir the suspension.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the imine formation.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Schiff base, SBI-1.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and Mass Spectrometry. The FT-IR spectrum should show the appearance of a C=N stretch (approx. 1600-1650 cm⁻¹) and the disappearance of the aldehyde C-H stretch (approx. 2700-2800 cm⁻¹).

Diagram: Synthetic Pathway for SBI-1

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction Condensation (Ethanol, Acetic Acid, Reflux) This compound->Reaction 4-Aminobenzoic acid 4-Aminobenzoic acid 4-Aminobenzoic acid->Reaction SBI-1 4-(((3-chloro-5-hydroxyphenyl)methylene)amino)benzoic acid Reaction->SBI-1

Caption: General workflow for the synthesis of a Schiff base inhibitor (SBI-1).

Chalcone Derivatives: Privileged Scaffolds in Drug Discovery

Chalcones (1,3-diphenyl-2-propen-1-ones) are biosynthesized in plants and serve as precursors to flavonoids.[8] Their α,β-unsaturated ketone moiety is a potent Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in enzyme active sites. They are synthesized via a base-catalyzed Claisen-Schmidt condensation between a benzaldehyde and an acetophenone.[9]

  • Anti-inflammatory Pathways: Chalcones are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer Agents: They can induce apoptosis and inhibit tumor cell proliferation by targeting various signaling pathways.

  • Antioxidant Activity: The phenolic group contributes to radical scavenging properties.[10]

  • Enzyme Inhibition: Chalcones have been shown to inhibit a wide range of enzymes, including tyrosinase and kinases.

This protocol outlines the synthesis of a chalcone from this compound and a model acetophenone derivative, 4'-hydroxyacetophenone.

Objective: To synthesize (E)-1-(4-hydroxyphenyl)-3-(3-chloro-5-hydroxyphenyl)prop-2-en-1-one (CHI-1).

Materials:

  • This compound (1.0 eq)

  • 4'-Hydroxyacetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40-50%)

  • Beaker or Erlenmeyer flask

  • Ice bath

Procedure:

  • Reactant Preparation: In a 250 mL beaker, dissolve 4'-hydroxyacetophenone (e.g., 1.36 g, 10 mmol) in 50 mL of ethanol. In a separate container, dissolve this compound (1.57 g, 10 mmol) in 30 mL of ethanol.

  • Base-Catalyzed Condensation: Cool the 4'-hydroxyacetophenone solution in an ice bath. While stirring vigorously, slowly add 10 mL of a 40% aqueous NaOH solution.

  • Aldehyde Addition: To the resulting cooled, basic mixture, add the ethanolic solution of this compound dropwise over 15-20 minutes. Maintain the temperature below 25°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours. The formation of a solid precipitate indicates product formation. Monitor the reaction by TLC.[11]

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is ~2. This will neutralize the excess NaOH and precipitate the phenolic product.

  • Purification: Collect the crude chalcone by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Self-Validation: Characterization by NMR should confirm the formation of the α,β-unsaturated system, typically showing two doublets in the vinyl region (6.5-8.0 ppm) with a coupling constant (J) of ~15-16 Hz, characteristic of the E-isomer. Mass spectrometry will confirm the molecular weight of the final product.

Diagram: Synthetic Pathway for CHI-1

G cluster_reactants Reactants cluster_product Product This compound This compound Reaction Claisen-Schmidt Condensation (Ethanol, NaOH, RT) This compound->Reaction 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone 4'-Hydroxyacetophenone->Reaction CHI-1 (E)-1-(4-hydroxyphenyl)-3-(3-chloro-5-hydroxyphenyl)prop-2-en-1-one Reaction->CHI-1

Caption: General workflow for the synthesis of a chalcone inhibitor (CHI-1).

Strategic Considerations for Derivatization and Bioisosterism

The true power of this compound lies in its potential for further derivatization to fine-tune biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Functional Group Potential Derivatization Strategy Rationale / Expected Outcome
Phenolic -OH Alkylation/Etherification: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) under basic conditions.[1]Improve lipophilicity, modulate hydrogen bonding capacity, potentially improve cell permeability.
Acylation/Esterification: Reaction with acid chlorides or anhydrides (e.g., acetyl chloride).Create prodrugs that may be cleaved in vivo to release the active phenol. Can also improve stability and formulation properties.[2]
Aldehyde -CHO Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH₃CN) to form an amine linker.Introduces flexibility and a basic center, which can be critical for interacting with acidic residues in a target active site.
Aromatic Ring Bioisosteric Replacement: In subsequent design cycles, the chloro group could be replaced with other groups of similar size and electronic properties.[12][13]A chloro to trifluoromethyl (-CF₃) switch can increase metabolic stability and binding affinity. A chloro to cyano (-CN) switch can introduce a different hydrogen bond acceptor.

Conclusion and Future Outlook

This compound represents a versatile and economically viable starting point for the synthesis of diverse libraries of potential enzyme inhibitors. By leveraging well-established synthetic transformations such as Schiff base formation and Claisen-Schmidt condensation, researchers can readily access novel chemical entities. The strategic positioning of the chloro and hydroxyl groups provides a rich platform for subsequent optimization through derivatization and bioisosteric replacement. The protocols and strategies outlined in this document are intended to catalyze the exploration of this promising scaffold, paving the way for the discovery of next-generation therapeutic agents.

References

  • Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • 2,4-dihydroxybenzaldehyde based Schiff base derivatives as an effective corrosion inhibitor for steel corrosion in 1 M hydrochloric acid solution. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and structural characterization of some new substituted chalcone derivatives starting from 4-nitrobenzaldehyde. (2021). UBT Knowledge Center. Retrieved from [Link]

  • The Synthesis and Evaluation of Novel Hydroxyl Substituted Chalcone Analogs with in Vitro Anti-Free Radicals Pharmacological Activity and in Vivo Anti-Oxidation Activity in a Free Radical-Injury Alzheimer's Model. (2014). National Center for Biotechnology Information. Retrieved from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). SpringerLink. Retrieved from [Link]

  • Synthesis, structural characterization, in silico ADMET and molecular docking studies of a Schiff base derived from 4-hydroxybenzaldehyde and 4-aminobenzoic acid. (2022). Royal Society of Chemistry. Retrieved from [Link]

  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2022). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evaluation. (2025). PubMed. Retrieved from [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. (2025). Chemical Review and Letters. Retrieved from [Link]

  • Design, synthesis, in vitro and in silico studies of novel Schiff base derivatives of 2-hydroxy-4-methoxybenzamide as tyrosinase inhibitors. (2020). PubMed. Retrieved from [Link]

  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. Retrieved from [Link]

  • Benzaldehyde derivatives with investigated inhibition profile 2.... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (1996). Institute of Industrial Science, the University of Tokyo. Retrieved from [Link]

  • Substituent effect of benzaldehydes on tyrosinase inhibition. (2017). PubMed. Retrieved from [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Sygnature Discovery. Retrieved from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

Sources

Application Note: High-Performance Analytical Strategies for the Quantification of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 3-Chloro-5-hydroxybenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis.[1] Accurate determination of its purity and concentration is critical for ensuring reaction efficiency, final product quality, and regulatory compliance. We present two robust, validated analytical methods: a primary method using High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and impurity profiling. This guide is intended for researchers, quality control analysts, and drug development professionals, offering field-proven insights into method development, validation, and implementation.

Introduction and Analyte Properties

This compound (CAS: 1829-33-0) is an aromatic aldehyde containing both chloro and hydroxyl functional groups.[2] Its chemical structure makes it a versatile building block in organic synthesis. The presence of regioisomeric impurities can significantly impact downstream processes, making highly specific and sensitive analytical methods essential.

Key Chemical Properties:

  • Molecular Formula: C₇H₅ClO₂[2]

  • Molecular Weight: 156.57 g/mol [3]

  • Appearance: Solid[3]

  • SMILES: C1=C(C=C(C=C1O)Cl)C=O[4]

Principle of Analysis: A Dual-Method Approach

To ensure comprehensive and reliable quantification, we employ a dual-method strategy.

  • HPLC-UV: This technique serves as the primary workhorse for quantitative analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[5] The phenolic hydroxyl and aldehyde groups on this compound contain chromophores that absorb UV light, allowing for sensitive detection and quantification. This method is ideal for assessing purity and determining concentration in reaction mixtures and final products.

  • GC-MS: This method provides an orthogonal and confirmatory analysis. It separates volatile compounds in the gas phase and identifies them based on their unique mass fragmentation patterns.[6] Due to the low volatility of the analyte, a derivatization step is required to analyze the phenolic hydroxyl group. GC-MS offers exceptional specificity, making it invaluable for identifying and quantifying trace-level impurities, including regioisomers that may be difficult to resolve by HPLC alone.

Method 1: Quantification by Reverse-Phase HPLC-UV

This protocol details a robust RP-HPLC method for the routine quantification of this compound.

Rationale for Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte.[5]

  • Mobile Phase: An acetonitrile/water gradient is used to ensure efficient elution and sharp peak shapes. A small amount of acid (e.g., phosphoric or formic acid) is added to the aqueous phase to suppress the ionization of the phenolic hydroxyl group, which results in better peak symmetry and consistent retention times.[5]

  • Detection Wavelength: The detection wavelength is set near the absorbance maximum of the analyte (typically around 254 nm or 280 nm for phenolic compounds) to achieve optimal sensitivity.[5][7]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (>98% purity).[3]

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Phosphoric acid or formic acid (analytical grade).

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% phosphoric acid (v/v).

    • Mobile Phase B: Acetonitrile.

    • Filter both phases through a 0.45 µm membrane filter and degas thoroughly.[8]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This is the stock solution.

    • Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.[5]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample material.

    • Dissolve in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[7]

    • Detection Wavelength: 254 nm.

    • Gradient Program:

Time (min)% Mobile Phase A (Water + 0.1% Acid)% Mobile Phase B (Acetonitrile)
0.09010
20.04060
25.01090
30.01090
30.19010
35.09010
  • Analysis Sequence: Inject a blank (diluent), followed by the calibration standards in increasing order of concentration, and then the sample solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase (Water/ACN/Acid) D HPLC System (C18 Column, 30°C) A->D B Standard Solutions (Calibration Curve) E Inject Sequence (Blank, Standards, Samples) B->E C Sample Solution (Dissolve & Filter) C->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Generate Calibration Curve (Area vs. Concentration) G->H I Quantify Sample & Assess Purity H->I

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Confirmatory Analysis by GC-MS

This protocol provides a confirmatory method with high specificity for identifying the analyte and its potential impurities.

Rationale for Experimental Choices
  • Derivatization: The phenolic hydroxyl group makes the analyte non-volatile and prone to poor peak shape in GC. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[7] It replaces the active proton with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[6]

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is chosen as it provides good separation for a wide range of derivatized organic compounds.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, which are crucial for library matching and structural confirmation.[8]

  • Acquisition Mode: Full Scan mode is used for initial identification of the analyte and unknown impurities. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity in targeted quantitative analysis by monitoring characteristic ions of the derivatized analyte.[7]

Experimental Protocol: GC-MS

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • This compound reference standard (>98% purity).

  • Derivatizing agent: BSTFA with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or Acetonitrile (anhydrous grade).

  • Helium (carrier gas, 99.999% purity).

  • Reaction vials with screw caps.

Procedure:

  • Standard and Sample Preparation for Derivatization:

    • For both standard and sample, accurately weigh ~1 mg into a 2 mL reaction vial.

    • Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the material.

    • Add 100 µL of BSTFA + 1% TMCS.[7]

    • Securely cap the vial and heat at 70 °C for 30 minutes in a heating block or oven.[7]

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Inlet: Splitless mode (or Split 20:1, depending on concentration).

    • Injector Temperature: 280 °C.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.[7]

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[7]

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Full Scan (m/z 50-550) for identification and SIM mode for quantification.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample or Standard (~1 mg) B Add Solvent (e.g., Pyridine) A->B C Add Derivatizing Agent (BSTFA + 1% TMCS) B->C D Heat at 70°C for 30 min C->D F Inject Derivatized Sample D->F E GC-MS System (HP-5ms Column) G MS Detection (EI, Full Scan / SIM) F->G H Identify Peaks via Mass Spectra G->H I Quantify using Total Ion Chromatogram (TIC) or SIM H->I

Caption: Workflow for confirmatory analysis of this compound by GC-MS.

Method Validation and System Suitability

For any analytical method to be trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is demonstrated by analyzing spiked samples and showing that the analyte peak is free of interference.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should be >0.999.[9]

  • Accuracy: The closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels, expressed as percent recovery.

  • Precision: Assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-day).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). Results are reported as Relative Standard Deviation (RSD%).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

Expected Performance Characteristics

The following table summarizes the expected performance for the described methods, based on typical results for similar phenolic aldehydes.[7]

ParameterHPLC-UVGC-MS (SIM)
Linearity (r²) >0.999>0.998
LOD (µg/mL) 0.1 - 0.50.05 - 0.2
LOQ (µg/mL) 0.3 - 1.50.15 - 0.6
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2%< 5%

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Stenutz. (n.d.). 3-chloro-5-fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Kazemifard, A. G., et al. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • LCGC North America. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 1829-33-0 this compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Retrieved from [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

3-Chloro-5-hydroxybenzaldehyde is a crucial building block in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its unique substitution pattern, featuring a meta-relationship between the chloro and hydroxy groups, presents a significant challenge for regioselective synthesis. Standard electrophilic aromatic substitution reactions on 3-chlorophenol, the most intuitive starting material, are electronically directed to the ortho and para positions, making the direct synthesis of the desired isomer problematic. This guide provides a comprehensive overview of the most viable strategies for the large-scale synthesis of this compound, with a focus on scalability, yield, and purity. We will delve into the mechanistic underpinnings of the proposed synthetic routes, offering detailed protocols and critical insights to ensure successful and efficient production.

Strategic Approaches to the Synthesis of this compound

Two primary strategies have been identified as the most promising for the large-scale synthesis of this compound:

  • Demethylation of 3-Chloro-5-methoxybenzaldehyde: This approach offers a direct route to the final product from a readily available precursor. The key to this strategy lies in the selection of an efficient and scalable demethylation agent.

  • Reduction of 3-Chloro-5-hydroxybenzoic Acid: This pathway involves the synthesis of the corresponding carboxylic acid followed by its selective reduction to the aldehyde. This route's success hinges on a high-yielding synthesis of the benzoic acid derivative and a robust reduction protocol that avoids over-reduction to the alcohol.

The following sections will provide detailed application notes and protocols for each of these synthetic strategies.

Strategy 1: Demethylation of 3-Chloro-5-methoxybenzaldehyde

This strategy leverages the commercially available 3-Chloro-5-methoxybenzaldehyde as the starting material. The core of this process is the cleavage of the methyl ether to unveil the desired hydroxyl group. While various demethylating agents exist, boron tribromide (BBr₃) is a common choice for its effectiveness. However, optimizing reaction conditions is critical to maximize yield and minimize side reactions, especially on a large scale.

Causality Behind Experimental Choices

The selection of the demethylation agent and reaction conditions is paramount. Boron tribromide is a powerful Lewis acid that effectively cleaves aryl methyl ethers. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. The choice of a chlorinated solvent like dichloromethane (DCM) is strategic as it is inert to the reaction conditions and facilitates product isolation. Low temperatures are crucial to control the reactivity of BBr₃ and prevent potential side reactions.

Experimental Protocol: Large-Scale Demethylation

Materials and Equipment:

  • Large-scale glass reactor with overhead stirring, temperature control, and an inert gas inlet/outlet.

  • Addition funnel.

  • Quenching vessel.

  • Extraction and distillation apparatus.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves.

Reagents:

  • 3-Chloro-5-methoxybenzaldehyde

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a large, dry, and inerted reactor, dissolve 3-Chloro-5-methoxybenzaldehyde in anhydrous dichloromethane. Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of BBr₃: Slowly add a solution of boron tribromide in dichloromethane to the cooled reaction mixture via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below -70°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at -78°C. This will react with any excess BBr₃.

  • Work-up: Allow the reaction mixture to warm to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to achieve the desired purity.

Data Presentation: Demethylation Reaction Parameters
ParameterValue
Starting Material3-Chloro-5-methoxybenzaldehyde
ReagentBoron tribromide (BBr₃)
SolventDichloromethane (DCM)
Temperature-78°C to room temperature
Reaction Time2-4 hours
Work-upAqueous wash
PurificationRecrystallization/Column Chromatography
Visualization: Demethylation Workflow

Demethylation_Workflow start Start: 3-Chloro-5-methoxybenzaldehyde in DCM cool Cool to -78°C start->cool add_bbr3 Slowly add BBr3 solution cool->add_bbr3 react Reaction Monitoring (TLC/HPLC) add_bbr3->react quench Quench with Methanol react->quench workup Aqueous Work-up quench->workup purify Purification workup->purify product Product: this compound purify->product

Caption: Workflow for the demethylation of 3-Chloro-5-methoxybenzaldehyde.

Strategy 2: Reduction of 3-Chloro-5-hydroxybenzoic Acid

This alternative strategy involves a two-step process: the synthesis of 3-Chloro-5-hydroxybenzoic acid followed by its selective reduction to the aldehyde. This approach can be advantageous if the starting materials for the benzoic acid are more readily available or cost-effective.

Part A: Synthesis of 3-Chloro-5-hydroxybenzoic Acid

A potential route to 3-Chloro-5-hydroxybenzoic acid is through the Sandmeyer reaction of 3-amino-5-hydroxybenzoic acid. However, a more direct and scalable approach starts from 3,5-dichloroaniline.

Materials and Equipment:

  • Multi-neck round-bottom flasks with reflux condensers and mechanical stirrers.

  • Ice bath.

  • Filtration apparatus.

Reagents:

  • 3,5-Dichloroaniline[1]

  • Sodium nitrite

  • Concentrated hydrochloric acid

  • Copper(I) cyanide

  • Sodium hydroxide

  • Sulfuric acid

Procedure:

  • Diazotization: Dissolve 3,5-dichloroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C to form the diazonium salt.

  • Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Slowly add the cold diazonium salt solution to the cyanide solution. A vigorous reaction will occur, leading to the formation of 3,5-dichlorobenzonitrile.

  • Hydrolysis: Isolate the crude 3,5-dichlorobenzonitrile and hydrolyze it to 3,5-dichlorobenzoic acid by heating with aqueous sodium hydroxide.

  • Nucleophilic Aromatic Substitution: Convert 3,5-dichlorobenzoic acid to 3-chloro-5-hydroxybenzoic acid by heating with a strong aqueous base (e.g., NaOH) under pressure. This is a nucleophilic aromatic substitution where one of the chlorine atoms is displaced by a hydroxyl group.

  • Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 3-Chloro-5-hydroxybenzoic acid. Filter, wash with cold water, and dry the product.

Visualization: Synthesis of 3-Chloro-5-hydroxybenzoic Acid

Benzoic_Acid_Synthesis start 3,5-Dichloroaniline diazotization Diazotization (NaNO2, HCl) start->diazotization cyanation Cyanation (CuCN) diazotization->cyanation hydrolysis Hydrolysis (NaOH, H2O) cyanation->hydrolysis substitution Nucleophilic Substitution (NaOH, pressure) hydrolysis->substitution product 3-Chloro-5-hydroxybenzoic Acid substitution->product

Sources

The Versatile Role of 3-Chloro-5-hydroxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Phenolic Aldehyde

In the landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. 3-Chloro-5-hydroxybenzaldehyde, a readily available substituted aromatic aldehyde, has emerged as a valuable and versatile building block in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilic hydroxyl group, and a deactivating, electron-withdrawing chloro group, offers a rich platform for a multitude of chemical transformations. This application note provides an in-depth exploration of the utility of this compound in the synthesis of key heterocyclic scaffolds, including chalcones, flavones, coumarins, and benzofurans. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the significance of the resulting compounds in drug development.

The presence of the hydroxyl and aldehyde functionalities in a meta-relationship, along with the chloro-substituent, influences the reactivity and directs the regioselectivity of various cyclization reactions. This allows for the synthesis of specifically substituted heterocycles, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. Many heterocyclic compounds derived from this precursor have shown promising antimicrobial and anticancer activities, underscoring the importance of this synthetic intermediate.[1][2][3][4][5]

I. The Gateway to Flavonoids: Synthesis of Chalcones and Their Cyclization to Flavones

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, providing a straightforward route to chalcones, which are precursors to a vast family of flavonoids.[6][7] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are themselves recognized for their broad spectrum of biological activities.[8][9]

Causality Behind the Experimental Choices

The synthesis of chalcones from this compound involves its condensation with an appropriate acetophenone derivative in the presence of a base. The base, typically a hydroxide salt, deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated ketone, the chalcone. The hydroxyl group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon through resonance, facilitating the nucleophilic attack.

The synthesized 2'-hydroxychalcones are then subjected to oxidative cyclization to yield flavones. A common and effective method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction, which utilizes alkaline hydrogen peroxide.[10] The reaction proceeds via the epoxidation of the α,β-unsaturated double bond, followed by an intramolecular nucleophilic attack of the phenoxide ion and subsequent rearrangement to form the flavone core.

Chalcone_to_Flavone A This compound D Chalcone Intermediate (2'-hydroxy-4-chloro-6-substituted) A->D B Acetophenone Derivative B->D C Base (e.g., NaOH, KOH) C->D Claisen-Schmidt Condensation F Flavone Derivative D->F E Alkaline H₂O₂ (Algar-Flynn-Oyamada Reaction) E->F Oxidative Cyclization

Caption: Synthetic workflow from this compound to flavones.

Protocol 1: Synthesis of a 4'-Chloro-2'-hydroxy-substituted Chalcone

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-chloroacetophenone)

  • Ethanol

  • Aqueous Sodium Hydroxide (10%)

  • Hydrochloric Acid (10%)

Procedure:

  • Dissolve this compound (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.[11]

  • Cool the mixture in an ice bath and add aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.

  • The precipitated solid (the chalcone) is filtered, washed thoroughly with cold water until the washings are neutral, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Protocol 2: Oxidative Cyclization of a Chalcone to a Flavone

Materials:

  • Synthesized Chalcone from Protocol 1

  • Methanol or Ethanol

  • Aqueous Sodium Hydroxide (16%)

  • Hydrogen Peroxide (30%)

Procedure:

  • Dissolve the chalcone (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add aqueous sodium hydroxide solution and cool the mixture to 10-15 °C in an ice bath.

  • To this cooled solution, add hydrogen peroxide dropwise with vigorous stirring, ensuring the temperature does not exceed 15 °C.[10]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and acidify with dilute acid.

  • The precipitated flavone is filtered, washed with water, and dried.

  • Purify the crude product by recrystallization from a suitable solvent.

II. Constructing the Coumarin Scaffold via Knoevenagel Condensation

Coumarins are a significant class of benzopyran-2-ones that exhibit a wide range of biological activities.[12] The Knoevenagel condensation provides an efficient route to coumarins from salicylaldehyde derivatives and compounds containing an active methylene group.[13][14] While this compound is not a salicylaldehyde itself, it can be readily converted to the corresponding 2,4-dihydroxy-6-chlorobenzaldehyde, a suitable precursor for coumarin synthesis.

Mechanism and Rationale

The Knoevenagel condensation for coumarin synthesis is typically catalyzed by a weak base, such as piperidine. The base activates the methylene compound (e.g., diethyl malonate) to form a carbanion, which then acts as a nucleophile, attacking the aldehyde group of the salicylaldehyde derivative. The resulting intermediate undergoes dehydration to form a stable cinnamate derivative. Subsequent intramolecular cyclization (lactonization) driven by the acidic conditions or heat leads to the formation of the coumarin ring.[15][16]

Knoevenagel_Condensation A Salicylaldehyde Derivative D Cinnamate Intermediate A->D B Active Methylene Compound B->D C Base Catalyst (e.g., Piperidine) C->D Knoevenagel Condensation F Coumarin Derivative D->F Lactonization E Intramolecular Cyclization

Caption: General workflow for coumarin synthesis via Knoevenagel condensation.

Protocol 3: Synthesis of a Substituted Coumarin

Materials:

  • A suitable salicylaldehyde derivative (prepared from this compound)

  • An active methylene compound (e.g., ethyl acetoacetate, diethyl malonate)

  • Ethanol

  • Piperidine (as catalyst)

Procedure:

  • In a round-bottom flask, dissolve the salicylaldehyde derivative (1 equivalent) and the active methylene compound (1.1 equivalents) in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (a few drops) to the reaction mixture.[13]

  • Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often crystallizes out.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry.

  • If the product does not crystallize, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.

III. Synthesis of Benzofurans: A Key Heterocycle in Medicinal Chemistry

Benzofuran derivatives are prevalent in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[17][18] A common strategy for their synthesis involves the O-alkylation of a phenol followed by intramolecular cyclization.

Synthetic Strategy and Mechanistic Insight

Starting from this compound, the phenolic hydroxyl group can be alkylated using an appropriate alkyl halide with an activated α-carbon, such as α-bromoacetophenone or ethyl bromoacetate, in the presence of a base like potassium carbonate. This O-alkylation step yields an ether intermediate. The subsequent intramolecular cyclization can be achieved under various conditions, often involving an acid or base catalyst, to construct the furan ring. For instance, a Perkin-like condensation can be employed where the aldehyde group reacts with the active methylene of the O-substituted chain.[19][20][21]

IV. Formation of Schiff Bases and Their Transformation to Other Heterocycles

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These Schiff bases are not only interesting in their own right but also serve as versatile intermediates for the synthesis of other heterocyclic systems like thiazolidinones and benzoxazines.[22][23][24][25][26]

Protocol 4: General Procedure for Schiff Base Formation

Materials:

  • This compound

  • A primary amine (e.g., aniline, substituted aniline)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 1-3 hours.

  • Upon cooling, the Schiff base product often precipitates out of the solution.

  • Filter the solid, wash with cold solvent, and dry. Recrystallization can be performed if necessary.

The resulting Schiff bases can be further reacted with thioglycolic acid to yield thiazolidin-4-ones, a class of compounds known for their diverse pharmacological properties.

Data Summary

Starting MaterialReaction TypeKey ReagentsHeterocyclic ProductPotential Biological Activity
This compoundClaisen-Schmidt CondensationAcetophenone derivative, NaOHChalconeAntimicrobial, Anticancer
ChalconeOxidative CyclizationH₂O₂, NaOHFlavoneAnticancer, Anti-inflammatory
Salicylaldehyde derivativeKnoevenagel CondensationActive methylene compound, PiperidineCoumarinAnticoagulant, Antimicrobial
This compoundO-alkylation & Cyclizationα-halo ketone/ester, K₂CO₃BenzofuranAntifungal, Anticancer
This compoundCondensationPrimary amine, Acetic acidSchiff BaseIntermediate for other heterocycles

Conclusion and Future Perspectives

This compound stands out as a highly valuable and cost-effective starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The strategic placement of its functional groups allows for a high degree of control over the synthetic outcomes. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this versatile precursor. Further exploration of multicomponent reactions involving this compound could lead to the discovery of novel and complex heterocyclic scaffolds with enhanced therapeutic potential.[27][28][29][30][31] The continued investigation into the synthesis and biological evaluation of derivatives from this starting material is a promising avenue for the development of new therapeutic agents.

References

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. Available from: [Link]

  • Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. - ILPI. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC - NIH. Available from: [Link]

  • Synthesis and Characterization of Some Chalcone Derivatives - Science Alert. Available from: [Link]

  • Reaction conditions used for Knoevenagel condensation between... - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Available from: [Link]

  • Chemical synthesis of 3-chloro-2′-hydroxychalcone (5) by the Claisen-Schmidt condensation reaction. - ResearchGate. Available from: [Link]

  • (b)Synthesis of benzofuran derivatives. - ResearchGate. Available from: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. Available from: [Link]

  • Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model - Scientific & Academic Publishing. Available from: [Link]

  • (PDF) Green synthesis of chalcones derivatives - ResearchGate. Available from: [Link]

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  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. Available from: [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. - ResearchGate. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones - Semantic Scholar. Available from: [Link]

  • Design and Synthesis of Heterocyclic Compounds for Anticancer and Antimicrobial Activity. Available from: [Link]

  • Synthesis and Characterization and Biological Activity of (Schiff Bases,Thiazolidone,Oxazepine and Imide Derivatives). Available from: [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Available from: [Link]

  • Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Available from: [Link]

  • ChemInform Abstract: Synthesis of Thioflavanone and Flavanone Derivatives by Cyclization of Chalcones. - ResearchGate. Available from: [Link]

  • Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH. Available from: [Link]

  • (PDF) Synthesis and antimicrobial activity of 1-(2'- Hydroxy -3'/5'- chloro-5'/3'-chloromethylphenyl ) -3- ( Aryl / heteryl) -2- Propen-1-ones - ResearchGate. Available from: [Link]

  • Flavanone/chalcone ratios in the cyclization of model chal- cone 3 using different mineral supports. - ResearchGate. Available from: [Link]

  • Multi-Component Reactions in Heterocyclic Chemistry. Available from: [Link]

  • Synthesis of Thiazolidine Derivatives from Schiff bases and study their as Antibacterial Effect - Journal of Biomedicine and Biochemistry. Available from: [Link]

  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PubMed Central. Available from: [Link]

  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal - PubMed. Available from: [Link]

  • Synthesis of Heterocycles Through Multicomponent Reactions in Water - ResearchGate. Available from: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC - NIH. Available from: [Link]

  • Synthesis of some thiazole and phthalazine compounds from schiff bases - Acta Scientific. Available from: [Link]

  • Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity - Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • Recent Developments on Five-Component Reactions - PMC - NIH. Available from: [Link]

  • Synthesis and Spectroscopy Characterizations of Some New Bis 1,3-thiazolidin-4-ones Derived from 4-hydroxybenzaldehyde Substrate - Oriental Journal of Chemistry. Available from: [Link]

  • Pharmacological examination and synthesis of some schiff bases and thiazolidinone derivatives of 5-amino-1H-imidazole-4-carboxam - Der Pharma Chemica. Available from: [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Protecting Group Strategies for 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount for achieving target molecules with precision and high yield. 3-Chloro-5-hydroxybenzaldehyde presents a unique challenge and opportunity, possessing two reactive functional groups—a phenolic hydroxyl and an aromatic aldehyde—with distinct electronic environments influenced by the chloro substituent. This guide provides a detailed exploration of protecting group strategies tailored for this versatile building block, offering insights into chemoselectivity and orthogonality, complete with detailed experimental protocols.

The Strategic Importance of Protecting this compound

This compound is a valuable intermediate in the synthesis of a wide array of biologically active compounds. The phenolic hydroxyl group is nucleophilic and acidic, while the aldehyde is electrophilic and susceptible to both oxidation and nucleophilic attack. In a synthetic sequence, it is often necessary to mask one of these groups to allow for selective transformation of the other. The choice of protecting group is dictated by its stability to the reaction conditions of subsequent steps and the ease of its selective removal.

The presence of the electron-withdrawing chloro and aldehyde groups meta to the hydroxyl group increases the acidity of the phenol, a factor that must be considered when choosing a base for the protection reaction. Conversely, the electron-withdrawing nature of these groups deactivates the aromatic ring, which can influence reactions involving the ring itself.

This guide will delve into specific and reliable methods for the selective protection of both the hydroxyl and aldehyde functionalities of this compound, providing a framework for the design of robust and efficient synthetic routes.

Section 1: Selective Protection of the Phenolic Hydroxyl Group

The increased acidity of the phenolic proton in this compound facilitates its deprotonation, making protection of the hydroxyl group a straightforward yet crucial first step in many synthetic pathways. We will explore two common and effective strategies: the formation of a methoxymethyl (MOM) ether and an acetate ester.

Methoxymethyl (MOM) Ether Protection

The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl functionalities due to its ease of introduction and stability across a wide range of non-acidic reaction conditions, including those involving organometallics, hydrides, and strong bases.[1] Its removal is typically achieved under acidic conditions.[2]

Rationale for Selection: The MOM group forms an acetal that is stable to basic and nucleophilic conditions, which might be employed in subsequent modifications of the aldehyde. The protection reaction can be carried out under relatively mild basic conditions.

Experimental Protocol: Synthesis of 3-Chloro-5-(methoxymethoxy)benzaldehyde

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.5-2.0 eq.) dropwise to the stirred solution. Caution: MOM-Cl is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Deprotection of the MOM Ether: The MOM group can be cleaved under acidic conditions, for example, by stirring the protected compound in a mixture of trifluoroacetic acid (TFA) and dichloromethane, or with hydrochloric acid in a protic solvent like methanol.[2]

Acetate Ester Protection

Acetylation is another common strategy for the protection of phenols. The resulting acetate ester is stable to neutral and mildly acidic conditions but can be readily cleaved by basic hydrolysis (saponification). This provides an orthogonal protection strategy to acid-labile groups.

Rationale for Selection: The acetate group is easily introduced and can be removed under basic conditions, which would leave an acid-labile protecting group on the aldehyde (like a dioxolane) intact. This orthogonality is a key advantage in complex syntheses.[3]

Experimental Protocol: Synthesis of 3-Chloro-5-formylphenyl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in dichloromethane or tetrahydrofuran in a round-bottom flask.

  • Add pyridine or triethylamine (1.5-2.0 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Deprotection of the Acetate Ester: The acetate group is typically removed by hydrolysis with a base such as potassium carbonate in methanol or lithium hydroxide in a mixture of THF and water.

Protection StrategyReagents and ConditionsStabilityDeprotection ConditionsOrthogonality
MOM Ether MOM-Cl, DIPEA, DCM, 0 °C to rtBasic, Nucleophilic, ReductiveAcidic (e.g., TFA/DCM or HCl/MeOH)Stable to base-labile groups
Acetate Ester Ac₂O, Pyridine or Et₃N, DCM, 0 °C to rtAcidic, Oxidative (mild)Basic (e.g., K₂CO₃/MeOH or LiOH/THF/H₂O)Stable to acid-labile groups

Section 2: Selective Protection of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of transformations, including carbon-carbon bond formation, reduction, and oxidation. Protecting it as a cyclic acetal, such as a 1,3-dioxolane, is a robust and widely used strategy.

1,3-Dioxolane Protection

The formation of a 1,3-dioxolane is an acid-catalyzed reaction between the aldehyde and ethylene glycol. The resulting cyclic acetal is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

Rationale for Selection: Dioxolanes are highly stable to the conditions often used for modifying phenolic hydroxyl groups or for reactions involving organometallic reagents. Their formation is reversible under acidic conditions, allowing for straightforward deprotection.[4]

Experimental Protocol: Synthesis of 2-(3-Chloro-5-hydroxyphenyl)-1,3-dioxolane

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH) or other acid catalyst

  • Toluene or Benzene

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq.), toluene, and ethylene glycol (1.5-2.0 eq.).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05-0.1 eq.).

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours). Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Deprotection of the 1,3-Dioxolane: The dioxolane group is readily cleaved by hydrolysis in the presence of an acid catalyst, such as aqueous HCl or p-TsOH in a mixture of acetone and water.

Section 3: Orthogonal Protecting Group Strategies

The true power of protecting groups is realized when they are used in an orthogonal manner, allowing for the selective deprotection of one group in the presence of another.[3] With this compound, we can devise strategies where either the protected phenol or the protected aldehyde can be selectively unmasked.

Workflow for Orthogonal Deprotection

Caption: Orthogonal protection and deprotection workflow for this compound.

Scenario 1: Unmasking the Hydroxyl Group

If the aldehyde is protected as a dioxolane and the phenol as an acetate ester, the acetate can be selectively removed under basic conditions without affecting the dioxolane.

Protocol: Selective Deprotection of the Acetate Group

  • Dissolve the doubly protected compound, 5-(1,3-Dioxolan-2-yl)-3-chlorophenyl acetate, in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Neutralize the reaction with a mild acid (e.g., dilute HCl) and remove the methanol under reduced pressure.

  • Extract the product into an organic solvent, dry, and concentrate to obtain 2-(3-Chloro-5-hydroxyphenyl)-1,3-dioxolane.

Scenario 2: Unmasking the Aldehyde Group

Conversely, if the phenol is protected as a MOM ether and the aldehyde as a dioxolane, the dioxolane can be selectively cleaved under mild acidic conditions that may not be harsh enough to remove the MOM group, although care must be taken as MOM ethers are also acid-labile. A more robust orthogonal pair would be an acetate on the phenol and a dioxolane on the aldehyde.

Protocol: Selective Deprotection of the Dioxolane Group

  • Dissolve 5-(1,3-Dioxolan-2-yl)-3-chlorophenyl acetate in a mixture of acetone and water.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir at room temperature, monitoring the reaction by TLC.

  • Once complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the acetone under reduced pressure and extract the product into an organic solvent.

  • Dry and concentrate to yield 3-Chloro-5-formylphenyl acetate.

Conclusion

The successful synthesis of complex molecules derived from this compound relies on a well-thought-out protecting group strategy. By understanding the reactivity of the phenolic hydroxyl and aldehyde groups, and by choosing appropriate, orthogonal protecting groups such as MOM ethers, acetate esters, and dioxolanes, researchers can selectively unmask and functionalize different parts of the molecule. The protocols and strategies outlined in this guide provide a solid foundation for navigating the synthetic challenges and unlocking the full potential of this versatile building block in drug discovery and development.

References

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

  • SynArchive. Protection of Phenol by Acetal. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Organic Chemistry Portal. MOM Ethers. [Link]

  • Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9463-9473. [Link]

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  • An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. (2007). Letters in Organic Chemistry, 4(5), 349-352. [Link]

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  • Google Patents. Method for preparing 4-allyloxy-3-chloro phenyl acetic acid.
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  • ResearchGate. A simple and effective procedure for the acetalization of 4-hydroxybenzaldehyde producing the corresponding dioxolane? [Link]

  • Bouzide, A. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(9), 697-703. [Link]

  • ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

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  • MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. [Link]

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  • MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. [Link]

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Application Notes and Protocols for Catalytic Reactions Involving 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Substituted Aromatic Aldehyde

3-Chloro-5-hydroxybenzaldehyde is a key aromatic building block in modern organic synthesis. Its trifunctional nature—an aldehyde, a phenol, and an aryl chloride—offers multiple points for chemical modification, making it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. The aldehyde group can undergo nucleophilic additions and reductions, the hydroxyl group can be derivatized through etherification or esterification, and the carbon-chlorine bond can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide provides an in-depth exploration of the catalytic reactions involving this compound, with a focus on palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step protocols but also to elucidate the underlying principles and rationale for the experimental choices, ensuring that researchers can adapt and apply these methods to their specific synthetic challenges.

Challenges in the Catalysis of this compound

The catalytic functionalization of this compound is not without its challenges. The presence of multiple reactive sites necessitates careful control of reaction conditions to achieve selectivity.

  • Aryl Chloride Reactivity: The carbon-chlorine bond is the least reactive of the aryl halides in oxidative addition to palladium(0), which is often the rate-limiting step in cross-coupling reactions.[1][2] Overcoming this hurdle requires the use of specialized, highly active catalyst systems, typically involving electron-rich and sterically bulky ligands.[1][2]

  • Functional Group Compatibility: The phenolic hydroxyl group is acidic and can interfere with basic reaction conditions, potentially deactivating the catalyst or participating in side reactions. The aldehyde group can be sensitive to certain reagents and may undergo undesired transformations, such as reduction, under certain cross-coupling conditions.[3]

This guide will address these challenges by providing protocols that have been developed for substrates with similar functional group arrays, highlighting the key parameters for successful and selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of biaryl and enyne frameworks, which are common motifs in biologically active molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[4][5][6] For an aryl chloride like this compound, a highly active catalyst is paramount.

  • Catalyst Selection: The low reactivity of the C-Cl bond necessitates a catalyst that can readily undergo oxidative addition.[1] Modern catalyst systems often employ bulky, electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbenes (NHCs), which stabilize the palladium center and promote the catalytic cycle.[1][2]

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate the transmetalation step but not so strong as to cause decomposition of the starting material or product.[5] For substrates with acidic protons, like the hydroxyl group in our molecule of interest, a milder base such as potassium carbonate or phosphate may be preferred over stronger bases like alkoxides.

  • Solvent System: A polar aprotic solvent like dioxane or THF, often with the addition of water, is typically used to dissolve the reagents and facilitate the reaction.[7]

This protocol is adapted from established methods for the coupling of challenging aryl chlorides.[1][8]

Materials:

  • This compound

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 156.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Stir the reaction mixture at 100 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-hydroxy-5-phenylbenzaldehyde.

Data Summary Table:

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)10018Est. >80

Estimated yield based on similar reactions in the literature.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add this compound, Phenylboronic acid, K₂CO₃ Catalyst 2. Add Pd(dppf)Cl₂ catalyst Reagents->Catalyst Inert 3. Evacuate & backfill with N₂/Ar Catalyst->Inert Solvent 4. Add degassed Dioxane/H₂O Inert->Solvent Heat 5. Heat at 100 °C Solvent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Cool 7. Cool to room temperature Monitor->Cool Extract 8. Aqueous work-up & extraction Cool->Extract Purify 9. Column chromatography Extract->Purify Product Isolated Product Purify->Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Boronate Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Boronate Transmetalation (Ar'-B(OH)₂, Base) Product Ar-Ar' PdII_Boronate->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Suzuki-Miyaura Catalytic Cycle.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [9][10][11]

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used. [10]The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne for transmetalation.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used. It serves to neutralize the hydrogen halide byproduct and can also act as a solvent. [10]* Solvent: A polar apropic solvent like THF or DMF is commonly employed to ensure the solubility of the reactants.

This protocol is based on general procedures for Sonogashira couplings of aryl chlorides. [12][13][14] Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 156.6 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14.0 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.2 mmol, 0.13 mL) dropwise via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-12 hours), cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-hydroxy-5-(phenylethynyl)benzaldehyde.

Data Summary Table:

EntryPd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)TEA (2)THF608Est. >75

Estimated yield based on similar reactions in the literature.

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add this compound, PdCl₂(PPh₃)₂, CuI Solvent_Base 2. Add anhydrous THF & TEA Reagents->Solvent_Base Alkyne 3. Add Phenylacetylene Solvent_Base->Alkyne Heat 4. Heat at 60 °C Alkyne->Heat Monitor 5. Monitor by TLC/GC-MS Heat->Monitor Cool 6. Cool to room temperature Monitor->Cool Filter 7. Filter through Celite Cool->Filter Purify 8. Column chromatography Filter->Purify Product Isolated Product Purify->Product Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) Product Ar-C≡C-R PdII_Aryl->Product Reductive Elimination Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide Base, CuI Cu_Acetylide->PdII_Aryl Transmetalation Product->Pd0 Catalyst Regeneration

Caption: Sonogashira Catalytic Cycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. T[15][16][17]his reaction is of immense importance in medicinal chemistry, as the aniline moiety is a common feature in many drug molecules.

  • Ligand Selection: Similar to the Suzuki-Miyaura coupling of aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos are highly effective for the Buchwald-Hartwig amination of these challenging substrates. * Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a common choice. *[18] Protecting Groups: The free hydroxyl and aldehyde groups in this compound could potentially interfere with the strongly basic conditions. While some Buchwald-Hartwig reactions tolerate free hydroxyl groups, protection of one or both functional groups might be necessary for optimal results. For instance, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) and the aldehyde as an acetal.

[19][20]##### Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Illustrative, Protection may be required)

This protocol is based on established methods for the amination of aryl chlorides.

Materials:

  • This compound (or a protected derivative)

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(dba)₂ (0.015 mmol, 8.6 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (2.0 mmol, 192.2 mg).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 mmol, 156.6 mg) and morpholine (1.5 mmol, 0.13 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Quench the reaction with water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-hydroxy-5-(morpholino)benzaldehyde.

Data Summary Table:

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(dba)₂ (1.5)XPhos (3)NaOtBu (2)Toluene1006Variable

Yield is highly dependent on the stability of the unprotected substrate under the reaction conditions.

Workflow Diagram:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst_Base 1. Add Pd(dba)₂, XPhos, NaOtBu Solvent 2. Add anhydrous Toluene Catalyst_Base->Solvent Substrates 3. Add this compound & Morpholine Solvent->Substrates Heat 4. Heat at 100 °C Substrates->Heat Monitor 5. Monitor by TLC/LC-MS Heat->Monitor Cool_Quench 6. Cool & quench with water Monitor->Cool_Quench Extract 7. Extraction Cool_Quench->Extract Purify 8. Column chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Buchwald-Hartwig Amination Workflow.

Conclusion and Future Directions

This compound is a versatile building block, and its catalytic functionalization, particularly through palladium-catalyzed cross-coupling reactions, opens up avenues for the synthesis of a diverse range of complex molecules. The protocols provided herein serve as a robust starting point for researchers. It is crucial to recognize that for substrates with multiple functional groups, optimization of reaction conditions is often necessary. Future research in this area could explore the development of orthogonal protecting group strategies to allow for the selective functionalization of each reactive site, further expanding the synthetic utility of this valuable starting material. Additionally, the exploration of other catalytic transformations, such as C-H activation and photoredox catalysis, could unlock novel reaction pathways for the derivatization of this compound.

References

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  • Barrios-Guerra, C., et al. (2021). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Molecules, 26(15), 4485.
  • Bhanja, P., & Bera, M. (2021). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Asian Journal of Organic Chemistry, 10(7), 1546-1563.
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  • Mori, S., et al. (2011). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 76(11), 4543-4549.
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The Untapped Potential of 3-Chloro-5-hydroxybenzaldehyde in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development, detailing the potential applications and synthetic protocols for 3-Chloro-5-hydroxybenzaldehyde. While direct, extensive literature on the materials science applications of this specific molecule is nascent, its trifunctional nature—possessing a reactive aldehyde, a phenolic hydroxyl, and a chloro group—positions it as a valuable and versatile building block for the synthesis of advanced materials. This document provides a foundational understanding of its reactivity and offers detailed, adaptable protocols for its incorporation into polymers, metal-organic frameworks (MOFs), and functional small molecules such as Schiff bases and fluorescent sensors. The protocols herein are derived from established chemical principles and successful syntheses with structurally analogous compounds, providing a robust starting point for innovation.

Introduction: A Molecule of Latent Potential

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₅ClO₂.[1][2] Its molecular structure, characterized by the strategic placement of three distinct functional groups on a benzene ring, offers a unique platform for synthetic manipulation. The aldehyde group serves as a prime site for nucleophilic attack and condensation reactions, the hydroxyl group provides a handle for coordination chemistry and etherification, and the chloro group can be a site for nucleophilic aromatic substitution or can influence the electronic properties of the molecule.

This guide will explore the untapped potential of this compound in materials science by elucidating the reactivity of its functional groups and providing detailed protocols for its use in creating novel materials with tailored properties. While specific examples in the literature are limited, the principles of organic and coordination chemistry allow for the confident prediction of its utility in several key areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₇H₅ClO₂[1]
Molecular Weight 156.57 g/mol
Appearance Solid
Storage Temperature 4°C, stored under nitrogen
Purity Typically ≥98%
InChI Key BJENCCAVAIAGOF-UHFFFAOYSA-N

Core Reactivity and Synthetic Opportunities

The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. Understanding these individual reactivities is key to designing novel materials.

Reactivity_of_this compound Molecule This compound Aldehyde Aldehyde Group (-CHO) Molecule->Aldehyde Nucleophilic Addition & Condensation Hydroxyl Hydroxyl Group (-OH) Molecule->Hydroxyl Deprotonation & Coordination Chloro Chloro Group (-Cl) Molecule->Chloro Nucleophilic Substitution (under harsh conditions) Schiff_Base Schiff Base Formation (Condensation with Amines) Aldehyde->Schiff_Base Polymerization Polymerization (e.g., with Phenols) Aldehyde->Polymerization Metal_Complex Metal Coordination (Ligand Formation) Hydroxyl->Metal_Complex Fluorescent_Sensor Fluorescent Sensors (Modulation of Electronics) Hydroxyl->Fluorescent_Sensor H-bonding site Chloro->Fluorescent_Sensor Electronic Tuning

Caption: Reactivity pathways of this compound.

The Aldehyde Group: A Gateway to Condensation Chemistry

The aldehyde functionality is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases through condensation with primary amines.[3] This reaction is fundamental to the synthesis of a vast array of organic molecules and materials.

The Hydroxyl Group: A Locus for Coordination and Functionalization

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is an excellent nucleophile and a strong coordinating agent for metal ions. This makes this compound an attractive ligand precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

The Chloro Group: A Tool for Electronic Tuning and Further Functionalization

The electron-withdrawing nature of the chlorine atom influences the reactivity of the aromatic ring and the acidity of the hydroxyl group. While nucleophilic aromatic substitution of the chloro group requires harsh conditions, its presence is crucial for tuning the electronic and, consequently, the photophysical properties of derived materials, such as fluorescent sensors.

Application Note 1: Synthesis of Schiff Bases as Building Blocks for Advanced Materials

Schiff bases derived from substituted benzaldehydes are widely used in materials science due to their synthetic accessibility and diverse properties.[4] The imine (-C=N-) linkage, in conjunction with the hydroxyl and chloro substituents, can give rise to molecules with interesting liquid crystalline, photochromic, and biological activities.

Rationale for Experimental Design

The synthesis of Schiff bases from this compound and a primary amine is a straightforward condensation reaction. The choice of solvent is critical; an anhydrous alcohol like ethanol or methanol is typically used to facilitate the dissolution of the reactants and the removal of the water byproduct, driving the equilibrium towards the product.[4] While the reaction can proceed without a catalyst, a few drops of a weak acid like glacial acetic acid can accelerate the reaction rate.

Detailed Experimental Protocol: General Synthesis of a Schiff Base

Materials:

  • This compound (1 equivalent)

  • Primary amine (e.g., aniline, 1 equivalent)

  • Anhydrous Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a minimal amount of anhydrous ethanol.

  • Addition of Amine: To the stirred solution, add the primary amine dropwise at room temperature.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • Characterization: Confirm the structure of the synthesized Schiff base using FT-IR (disappearance of C=O stretch of the aldehyde, appearance of C=N stretch), ¹H NMR, and mass spectrometry.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization Aldehyde 3-Chloro-5- hydroxybenzaldehyde Dissolve Dissolve in Anhydrous Ethanol Aldehyde->Dissolve Amine Primary Amine Amine->Dissolve Mix Mix & Add Catalyst Dissolve->Mix Reflux Reflux (2-6h) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter & Wash Cool->Filter Dry Dry under Vacuum Filter->Dry Recrystallize Recrystallize Dry->Recrystallize Product Schiff Base Product Recrystallize->Product Analysis FT-IR, NMR, MS Product->Analysis

Caption: General workflow for the synthesis of Schiff bases.

Application Note 2: Development of Metal Complexes for Catalysis and Sensing

The Schiff bases derived from this compound can act as versatile ligands for a wide range of metal ions.[5][6] The resulting metal complexes have potential applications in catalysis, as sensors, and as antimicrobial agents. The nitrogen of the imine group and the oxygen of the deprotonated hydroxyl group can act as coordination sites.

Rationale for Experimental Design

The synthesis of metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in a suitable solvent.[7] The choice of metal salt (e.g., chlorides, acetates, nitrates) and solvent will depend on the desired coordination geometry and the solubility of the reactants. The stoichiometry of the ligand to the metal is a critical parameter that needs to be optimized to obtain the desired complex.

Detailed Experimental Protocol: General Synthesis of a Metal Complex

Materials:

  • Schiff base ligand (synthesized as per the previous protocol, 2 equivalents)

  • Metal salt (e.g., Copper(II) acetate, 1 equivalent)

  • Methanol or Ethanol

Procedure:

  • Dissolution of Ligand: Dissolve the Schiff base ligand in methanol in a round-bottom flask with stirring, and heat gently if necessary.

  • Dissolution of Metal Salt: In a separate beaker, dissolve the metal salt in methanol.

  • Complexation: Add the metal salt solution dropwise to the stirred ligand solution. A change in color and/or the formation of a precipitate often indicates the formation of the complex.

  • Reflux: Reflux the reaction mixture for 2-4 hours to ensure complete complexation.

  • Isolation of Complex: Cool the mixture to room temperature. Collect the precipitated complex by filtration.

  • Purification: Wash the complex with the solvent used for the reaction to remove any unreacted starting materials, and then dry it in a vacuum desiccator.

  • Characterization: Characterize the metal complex using FT-IR (to observe shifts in the C=N and C-O stretching frequencies upon coordination), UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Application Note 3: Potential as a Monomer for High-Performance Polymers

The difunctionality of the hydroxyl and aldehyde groups in this compound makes it a potential monomer for the synthesis of specialty polymers. For instance, it can undergo condensation polymerization with phenols or other activated aromatic compounds to form polyphenol-type resins. The presence of the chloro group can enhance the thermal stability and flame retardancy of the resulting polymers.

Application Note 4: A Building Block for Fluorescent Sensors

Substituted benzaldehydes are key components in the design of fluorescent chemosensors.[8][9][10] The aldehyde group can react with specific analytes, leading to a change in the electronic structure of a conjugated system and thus a change in its fluorescence properties. This compound can be a precursor to such sensors. For example, it can be incorporated into a larger fluorophore system where the aldehyde group is poised to react with an analyte of interest (e.g., an amine or hydrazine), causing a "turn-on" or "turn-off" fluorescent response.[8] The hydroxyl and chloro groups can be used to tune the photophysical properties of the sensor and to provide additional binding sites for the analyte.

Conclusion

While the direct application of this compound in materials science is an emerging area, its chemical structure presents a wealth of opportunities for the creation of novel functional materials. The protocols and application notes provided in this guide are intended to serve as a solid foundation for researchers to explore the potential of this versatile building block. By leveraging the distinct reactivity of its aldehyde, hydroxyl, and chloro functional groups, it is anticipated that a new generation of polymers, metal complexes, and sensors with tailored properties will be developed.

References

  • Al-Adilee, K. J., & Abbas, A. K. (2018). Synthesis, Characterization and Biological Activity of Some Metal Complexes with New Schiff Base Ligand Derived from 2-Chlorobenzaldehyde and 2-Aminobenzothiazole. Journal of Physics: Conference Series, 1003, 012056.
  • Chohan, Z. H., & Kausar, S. (2000). Synthesis, characterization and biological properties of tridentate NNO, NNS and NN'O donor Schiff bases and their cobalt(II), copper(II), nickel(II) and zinc(II) metal complexes. Metal-Based Drugs, 7(1), 17-22.
  • Gaballa, A. S., Asker, M. S., Barakat, A. S., & Teleb, S. M. (2007). Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from 2-amino-5-phenyl-1,3,4-thiadiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(1), 114-121.
  • BenchChem. (2025).
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  • Reddy, P. M., & Reddy, K. H. (2007). Synthesis and characterization of copper(II), nickel(II), cobalt(II) and zinc(II) complexes of Schiff base derived from 3-chloro-2-hydroxy acetophenone and 2-amino phenol. Journal of the Indian Chemical Society, 84(10), 978-981.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
  • Jung, H. S., Han, J. H., Kim, Z. H., Kang, C., & Kim, J. S. (2012). A new trend in fluorescent and colorimetric chemosensors for the detection of aldehydes.
  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II)
  • Kim, T. H., & Swager, T. M. (2003). A Fluorescent Self-Amplifying Sensor for the Vapors of Amine and Aldehyde Derivatives.
  • Wu, J., Liu, W., Ge, J., Zhang, H., & Wang, P. (2011). New sensing mechanisms for fluorescent chemosensors. Chemical Society Reviews, 40(7), 3483-3495.
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  • HMU CPD. (2020).
  • Der Pharma Chemica. (2015). Synthesis, characterization and biological activity of mixed ligand metal (II)
  • PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved January 9, 2026, from [Link]

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Application Notes and Protocols for Developing Novel Assays Using 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Versatile Chemical Probe

3-Chloro-5-hydroxybenzaldehyde is a substituted aromatic aldehyde with a unique combination of functional groups that make it an intriguing candidate for the development of novel chemical and biochemical assays.[1][2] Its structure, featuring a phenolic hydroxyl group, a reactive aldehyde, and an electron-withdrawing chlorine atom, offers multiple avenues for designing sensitive and specific detection methods. The hydroxyl group provides a target for enzymatic and chemical reactions common to phenols, while the aldehyde moiety allows for a diverse range of condensation and ligation chemistries. The chlorine atom, in turn, modulates the electronic properties of the benzene ring, potentially influencing the reactivity and spectral characteristics of the molecule and its derivatives.

This document provides a comprehensive guide for utilizing this compound as a versatile building block for the creation of innovative assays. We will explore three distinct assay principles, each leveraging a different reactive feature of the molecule. These protocols are designed to be robust and adaptable, providing a solid foundation for researchers to develop tailored assays for their specific needs, from high-throughput screening to detailed mechanistic studies.

I. Fluorogenic Assay for Amine Quantification and Aldehyde Dehydrogenase Activity

Principle: This assay is based on the formation of a fluorescent Schiff base through the condensation reaction of the non-fluorescent this compound with a primary amine. The resulting imine product exhibits fluorescence, and the intensity of the signal is directly proportional to the concentration of the amine. This principle can be extended to measure the activity of enzymes that metabolize the aldehyde, such as aldehyde dehydrogenase (ALDH), where a decrease in the fluorescent signal over time would be observed in the presence of an amine.

Causality of Experimental Choices: The choice of a fluorogenic readout is driven by the high sensitivity it offers compared to colorimetric methods. The reaction is typically carried out under mild acidic conditions to catalyze the Schiff base formation. The selection of the excitation and emission wavelengths is critical and should be optimized based on the specific Schiff base formed.

Experimental Workflow: Fluorogenic Amine Quantification

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare 3-Chloro-5- hydroxybenzaldehyde stock D Mix aldehyde, amine, and buffer in a microplate A->D B Prepare amine standards or unknown samples B->D C Prepare reaction buffer (e.g., 100 mM Acetate, pH 5.0) C->D E Incubate at room temperature (e.g., 30 minutes) D->E F Measure fluorescence (e.g., Ex/Em = 350/450 nm) E->F G Generate standard curve and determine unknown concentration F->G

Caption: Workflow for the fluorogenic quantification of primary amines.

Detailed Protocol: Fluorogenic Amine Quantification
  • Reagent Preparation:

    • This compound Stock Solution (10 mM): Dissolve 15.66 mg of this compound in 10 mL of DMSO. Store at -20°C, protected from light.

    • Reaction Buffer (100 mM Acetate Buffer, pH 5.0): Prepare a 100 mM sodium acetate solution and adjust the pH to 5.0 using acetic acid.

    • Amine Standards: Prepare a series of known concentrations of a primary amine standard (e.g., butylamine) in the Reaction Buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Reaction Buffer to each well.

    • Add 10 µL of the amine standards or unknown samples to the respective wells.

    • To initiate the reaction, add 40 µL of a working solution of this compound (e.g., 100 µM in Reaction Buffer) to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Detection and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm (wavelengths should be optimized for the specific amine).

    • Generate a standard curve by plotting the fluorescence intensity versus the concentration of the amine standards.

    • Determine the concentration of the unknown samples from the standard curve.

Data Presentation: Expected Results
Amine Concentration (µM)Fluorescence Intensity (a.u.)
0150
10850
201600
403100
604500
805800
1007200

II. Enzyme-Mediated Colorimetric Assay for Peroxidase Activity

Principle: This assay utilizes this compound as a chromogenic substrate for horseradish peroxidase (HRP) or other peroxidases.[3][4][5] In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of the phenolic hydroxyl group of this compound. This oxidation leads to the formation of a colored product that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the peroxidase activity. The chloro-substituent may influence the substrate specificity and the spectral properties of the resulting product.

Causality of Experimental Choices: The assay is performed at a pH optimum for the specific peroxidase being used (typically near neutral pH for HRP). The concentrations of both this compound and H₂O₂ are optimized to ensure that they are not rate-limiting and to achieve a linear response with respect to enzyme concentration.

Experimental Workflow: Peroxidase Activity Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare 3-Chloro-5- hydroxybenzaldehyde substrate solution E Mix substrate, H₂O₂, and buffer in a microplate A->E B Prepare H₂O₂ solution B->E C Prepare peroxidase standards or unknown samples F Add peroxidase to initiate the reaction C->F D Prepare assay buffer (e.g., 100 mM Phosphate, pH 7.0) D->E E->F G Incubate at a controlled temperature (e.g., 25°C) F->G H Measure absorbance kinetically (e.g., at 470 nm) G->H I Calculate the rate of reaction (ΔAbs/min) H->I J Determine peroxidase activity I->J

Caption: Workflow for the colorimetric assay of peroxidase activity.

Detailed Protocol: Peroxidase Activity Assay
  • Reagent Preparation:

    • Substrate Stock Solution (20 mM): Dissolve 31.3 mg of this compound in 10 mL of DMSO. Store at -20°C.

    • Hydrogen Peroxide Solution (10 mM): Prepare fresh daily by diluting a 30% H₂O₂ stock solution in Assay Buffer.

    • Assay Buffer (100 mM Phosphate Buffer, pH 7.0): Prepare a 100 mM sodium phosphate buffer and adjust the pH to 7.0.

    • Peroxidase Standards: Prepare a series of known concentrations of horseradish peroxidase in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Prepare a reaction master mix containing:

      • 80 µL of Assay Buffer

      • 10 µL of Substrate Stock Solution

      • 10 µL of Hydrogen Peroxide Solution

    • Add 100 µL of the master mix to each well.

    • Add 10 µL of the peroxidase standards or unknown samples to the respective wells to initiate the reaction.

    • Immediately place the plate in a microplate reader.

  • Detection and Analysis:

    • Measure the absorbance at approximately 470 nm (the optimal wavelength should be determined by scanning the spectrum of the reaction product) in kinetic mode, taking readings every 30 seconds for 5-10 minutes.

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

    • Generate a standard curve by plotting the reaction rate versus the concentration of the peroxidase standards.

    • Determine the activity of the unknown samples from the standard curve.

Data Presentation: Expected Results
Peroxidase Concentration (ng/mL)Reaction Rate (mAbs/min)
02
515
1028
2055
40110
60165
80220

III. Colorimetric Assay Based on Azo-Coupling for Phenolic Compound Detection

Principle: This assay leverages the reaction of a diazonium salt with the activated aromatic ring of this compound to form a colored azo dye.[6][7][8] The phenolic hydroxyl group activates the benzene ring for electrophilic substitution by the diazonium ion. The resulting azo compound will have an extended conjugated system, leading to strong absorbance in the visible region of the spectrum. The intensity of the color produced is proportional to the concentration of this compound. This principle can be adapted to detect other activated phenolic compounds.

Causality of Experimental Choices: The diazonium salt is prepared in situ from an aromatic amine (e.g., sulfanilic acid) and sodium nitrite under acidic conditions and low temperature to ensure its stability. The coupling reaction is then carried out under alkaline conditions, which deprotonates the phenolic hydroxyl group, further activating the ring for electrophilic attack.

Experimental Workflow: Azo-Coupling Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare diazonium salt solution (from sulfanilic acid and NaNO₂) E Add diazonium salt solution to initiate coupling A->E B Prepare this compound standards or unknown samples D Mix aldehyde and alkaline buffer B->D C Prepare alkaline buffer (e.g., 1 M NaOH) C->D D->E F Incubate at room temperature (e.g., 15 minutes) E->F G Measure absorbance (e.g., at 520 nm) F->G H Generate standard curve and determine unknown concentration G->H

Caption: Workflow for the colorimetric azo-coupling assay.

Detailed Protocol: Azo-Coupling Assay
  • Reagent Preparation:

    • Diazonium Salt Reagent:

      • Solution A: Dissolve 0.9 g of sulfanilic acid in 100 mL of 0.5 M HCl.

      • Solution B: Prepare a 0.5% (w/v) solution of sodium nitrite in deionized water.

      • Immediately before use, mix equal volumes of Solution A and Solution B in an ice bath. Keep the mixture on ice.

    • This compound Stock Solution (1 mM): Dissolve 1.57 mg of this compound in 10 mL of ethanol.

    • Alkaline Solution (1 M NaOH): Dissolve 4 g of sodium hydroxide in 100 mL of deionized water.

  • Assay Procedure (Cuvette-based):

    • In a test tube, add a known volume of the this compound standard or unknown sample.

    • Add 1 mL of the freshly prepared Diazonium Salt Reagent.

    • Add 1 mL of the Alkaline Solution and mix well.

    • Allow the color to develop for 15 minutes at room temperature.

    • Transfer the solution to a cuvette.

  • Detection and Analysis:

    • Measure the absorbance at the wavelength of maximum absorption (around 520 nm, to be determined experimentally).

    • Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.

    • Determine the concentration of the unknown samples from the standard curve.

Data Presentation: Expected Results
This compound Conc. (µM)Absorbance at 520 nm
00.010
50.150
100.300
200.600
401.200
601.800
802.400

Trustworthiness and Self-Validation

For each of the described protocols, it is imperative to include appropriate controls to ensure the validity of the results:

  • Blank Controls: Reactions without the analyte of interest (amine, peroxidase, or this compound) to determine the background signal.

  • Positive Controls: Reactions with a known amount of the analyte to confirm that the assay is performing as expected.

  • Negative Controls: For enzyme assays, reactions with a denatured enzyme or a known inhibitor to ensure the observed signal is enzyme-dependent.

Furthermore, the linearity and dynamic range of each assay should be established by running a comprehensive set of standards. The specificity of the assays should also be investigated by testing for potential interfering substances that may be present in the samples to be analyzed.

Conclusion

This compound is a highly versatile molecule that can be employed in the development of a wide range of novel assays. The protocols detailed in this application note provide a starting point for researchers to design and optimize assays tailored to their specific research questions. By leveraging the unique chemical properties of its aldehyde, hydroxyl, and chloro-substituted aromatic ring, scientists can create sensitive and robust methods for quantification and activity measurements in various biological and chemical systems.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Petrov, A. I., Volodkin, D. V., & Sukhorukov, G. B. (2017). Protein-Based Enzymatic Diagnosticum with Precipitation Detection System for Urea Assay in Solution. Applied Biochemistry and Microbiology, 53(4), 476–480. Available from: [Link]

  • Alexieva, V., Sergiev, I., Mapelli, S., & Karanov, E. (2001). The effect of lead and salicylic acid on the root growth and antioxidant enzyme activities of wheat and pea plants. Journal of Plant Physiology, 158(8), 981-990. Available from: [Link]

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of 2,4,6-trisubstituted pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2964-2968. Available from: [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, spectroscopic characterization, and biological evaluation of some new Schiff bases. European Journal of Medicinal Chemistry, 45(4), 1323-1331. Available from: [Link]

  • Chemguide. Reactions of Diazonium Salts. Available from: [Link]

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  • Wikipedia. Diazonium compound. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Chloro-5-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific synthesis. Here, we address common challenges, provide in-depth troubleshooting strategies, and explore alternative pathways to optimize your yield and purity. Our approach is rooted in fundamental chemical principles to empower you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes for this compound?

The synthesis of this compound is most commonly attempted via the formylation of 3-chlorophenol. The primary methods for formylation of phenolic compounds include the Vilsmeier-Haack reaction, the Reimer-Tiemann reaction, and various ortho-specific formylation techniques.[1][2] However, as we will discuss, the specific substitution pattern of the target molecule makes many of these standard methods challenging.

Q2: Why is achieving a high yield for this specific isomer (this compound) so challenging?

The primary difficulty lies in regioselectivity. The starting material, 3-chlorophenol, has two directing groups on the aromatic ring: a hydroxyl group (-OH) and a chlorine atom (-Cl).

  • The hydroxyl group is a powerful activating, ortho-, para- directing group.

  • The chlorine atom is a deactivating, but also ortho-, para- directing group.

In an electrophilic aromatic substitution reaction like formylation, the incoming electrophile (the formyl group or its precursor) is directed to the positions ortho and para to the strongly activating hydroxyl group. For 3-chlorophenol, these are positions 2, 4, and 6. The desired product requires formylation at position 5, which is meta to the hydroxyl group. This is an electronically disfavored position, leading to low yields and the formation of a complex mixture of isomers, which are difficult to separate.

Q3: Which formylation method is most promising for this synthesis, and which should be avoided?

  • Most Promising (with optimization): The Vilsmeier-Haack reaction is generally the most viable single-step approach.[2][3] The Vilsmeier reagent is a weaker electrophile compared to those in other reactions, which can sometimes provide different selectivity profiles.[4] However, significant optimization is required to maximize the yield of the desired meta-substituted product.

  • To Be Avoided: The Reimer-Tiemann reaction should be avoided for this specific target. This reaction, which proceeds via a dichlorocarbene intermediate, is highly selective for the ortho position and will preferentially yield other isomers.[5][6] Similarly, methods employing magnesium dichloride and paraformaldehyde are explicitly designed for selective ortho-formylation and are unsuitable.[7]

Q4: What are the expected major byproducts when attempting to synthesize this compound from 3-chlorophenol?

Based on the directing effects of the hydroxyl group, the major isomeric byproducts will be:

  • 4-Chloro-2-hydroxybenzaldehyde (formylation at position 6, ortho to -OH)

  • 2-Chloro-4-hydroxybenzaldehyde (formylation at position 4, para to -OH)

  • 2-Chloro-6-hydroxybenzaldehyde (formylation at position 2, ortho to -OH)

Additionally, under harsh conditions, polymerization of the phenol starting material can lead to the formation of insoluble tar, further reducing the yield.

Section 2: Troubleshooting Guide for the Vilsmeier-Haack Approach

This guide focuses on resolving common issues encountered when using the Vilsmeier-Haack reaction (POCl₃/DMF) for the formylation of 3-chlorophenol.

Problem 1: Very Low or No Product Formation
  • Possible Cause A: Inactive Vilsmeier Reagent. The formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) is critical.[2][4] This step can fail if the reagents are of poor quality.

    • Solution: Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and has not been hydrolyzed by atmospheric moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent is typically pre-formed at a low temperature (0 °C) before the addition of the phenol substrate.[8]

  • Possible Cause B: Insufficient Reaction Temperature. While high temperatures can cause degradation, the combined deactivating effect of the chlorine atom and the meta-directing nature of the synthesis may require a certain thermal threshold to be overcome.

    • Solution: After the addition of 3-chlorophenol at a low temperature, allow the reaction to slowly warm to room temperature and stir for several hours.[8] If no conversion is observed (monitored by TLC), cautiously and incrementally increase the temperature (e.g., to 40-60 °C) while monitoring for both product formation and the appearance of decomposition products.[3]

Problem 2: Low Yield with a Complex Mixture of Isomers
  • Possible Cause: Lack of Regiocontrol. As discussed, this is the fundamental challenge. The reaction conditions heavily influence the ratio of isomers.

    • Solution: A systematic optimization of reaction parameters is necessary. The table below provides a starting point for understanding these effects. Experiment with solvent, temperature, and stoichiometry. While DMF is the standard reagent, using it as the solvent as well can influence the outcome.[8] Varying the molar ratio of the Vilsmeier reagent to the substrate can also impact selectivity.

ParameterConditionExpected Outcome on Yield of this compoundRationale & Citation
Temperature Low (0 °C → RT)Potentially higher selectivity, but lower conversion rate.Lower kinetic energy may favor subtle electronic preferences over the more accessible ortho/para positions.
High (60-80 °C)Higher conversion rate, but likely lower selectivity and more byproducts.At higher temperatures, the reaction is less selective, and side reactions like polymerization are more prevalent.[3]
Reagent Ratio 1.1 - 1.5 equiv. Vilsmeier ReagentStandard starting point. May favor mono-formylation.A slight excess of the formylating agent ensures the substrate is the limiting reagent.[8]
> 2.0 equiv. Vilsmeier ReagentRisk of di-formylation and increased byproduct formation.Excess electrophile can lead to multiple substitutions on the activated ring.
Workup Quenching in ice-cold NaOAc solutionImproved yield of isolated product.The intermediate iminium ion must be hydrolyzed to the final aldehyde. A buffered aqueous workup facilitates this hydrolysis while neutralizing acidic byproducts that could cause degradation.[8]
Problem 3: Significant Tar/Polymer Formation
  • Possible Cause: Excessive Heat or Acidity. Phenols are susceptible to polymerization under harsh acidic conditions and high temperatures.

    • Solution: Maintain strict temperature control throughout the reaction. The initial formation of the Vilsmeier reagent and the subsequent addition of the phenol should be done at 0 °C.[8] Ensure the workup procedure effectively neutralizes the reaction mixture to prevent acid-catalyzed degradation during extraction.

Problem 4: Difficulty in Product Purification
  • Possible Cause: Similar Physicochemical Properties of Isomers. The desired product and the ortho/para isomers often have similar polarities, making separation by column chromatography challenging.

    • Solution:

      • Silica Gel Chromatography: Use a shallow gradient of a less polar solvent system (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane) to achieve better separation.[9] Careful fraction collection guided by TLC is essential.

      • Recrystallization: If a crude solid can be obtained, fractional recrystallization from a suitable solvent system (e.g., hexane, ethanol/water) can be an effective method to isolate the major, often less soluble, isomer.[7]

Section 3: Visualizations and Protocols

Vilsmeier-Haack Reaction Workflow

The following diagram illustrates the key steps and decision points in performing and optimizing the Vilsmeier-Haack reaction for this synthesis.

Vilsmeier_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Formylation Reaction cluster_workup Step 3: Workup & Isolation reagent_prep Combine Anhydrous DMF and POCl3 at 0°C under N2 add_phenol Slowly add 3-Chlorophenol solution at 0°C reagent_prep->add_phenol Formation of Vilsmeier Reagent react Stir at RT for 6-12h (Optional: Gentle Warming) add_phenol->react tlc Monitor by TLC react->tlc tlc->react Incomplete quench Quench reaction mixture in ice-cold NaOAc solution tlc->quench Complete extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract purify Purify by Column Chromatography or Recrystallization extract->purify product product purify->product Final Product Troubleshooting_Tree start Low Yield Observed check_tlc Analyze TLC of Crude Mixture start->check_tlc no_product No Product Spot, Only Starting Material check_tlc->no_product Case 1 isomer_mix Multiple Product Spots check_tlc->isomer_mix Case 2 tar Significant Baseline Smear (Tar) check_tlc->tar Case 3 cause_reagent Cause: Inactive Reagent or Low Temperature no_product->cause_reagent cause_selectivity Cause: Poor Regioselectivity isomer_mix->cause_selectivity cause_temp Cause: Reaction Temp Too High tar->cause_temp solution_reagent Solution: Use fresh reagents, ensure anhydrous conditions, consider gentle warming. cause_reagent->solution_reagent solution_selectivity Solution: Optimize Temp/Stoichiometry. Focus on purification. cause_selectivity->solution_selectivity solution_temp Solution: Maintain strict temperature control (0°C start). Ensure proper workup. cause_temp->solution_temp

Caption: Troubleshooting decision tree for low yield issues.

Protocol: Optimized Vilsmeier-Haack Formylation

Disclaimer: This protocol is a representative procedure and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation: To a dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (10 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 3-chlorophenol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, pour the mixture slowly into a vigorously stirred beaker of ice-cold 1 M sodium acetate solution. [8]Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to separate the isomers and obtain the target compound, this compound.

References

  • NROChemistry. Vilsmeier-Haack Reaction - Experimental Procedure. Available from: [Link]

  • PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

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  • Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available from: [Link]

  • Wikipedia. Reimer–Tiemann reaction. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Hansen, T. V.; Skattebøl, L. Convenient Method for the ortho-Formylation of Phenols. Synthetic Communications. Available from: [Link] (Note: This link may lead to a paywall; the citation is for the specific method discussed). A related open-access discussion is available on ResearchGate.

  • BYJU'S. Reimer Tiemann Reaction Mechanism. Available from: [Link]

  • Google Patents. Reimer-Tiemann aldehyde synthesis process (US4324922A).
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Sources

Technical Support Center: Synthesis of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and delve into the causality behind the chemical transformations, ensuring you can navigate the complexities of this synthesis with confidence.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves the formylation of 3-chlorophenol. The primary challenge lies in achieving the desired regioselectivity, as formylation can occur at multiple positions on the aromatic ring. Common formylation methods include the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions. Each method presents a unique set of potential side reactions that can impact yield and purity.

II. Troubleshooting Guide: Side Reactions

This section addresses specific side reactions you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Formation of Isomeric Byproducts

Question: My reaction is producing a mixture of isomers, primarily 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde, in addition to my target compound. How can I improve the regioselectivity for the 5-position?

Answer: The formation of ortho and para isomers is a common challenge in electrophilic aromatic substitution reactions of phenols. The hydroxyl group is a strong ortho, para-director, making substitution at these positions kinetically favored.

Causality:

  • Vilsmeier-Haack Reaction: The Vilsmeier reagent (formed from DMF and an acid chloride like POCl₃ or SOCl₂) is a moderately strong electrophile.[1][2] While it can react with electron-rich aromatic compounds, the directing effect of the hydroxyl group on 3-chlorophenol strongly favors attack at the positions ortho and para to it (positions 2, 4, and 6).[1][2] The chlorine atom is a deactivating group and a weak ortho, para-director, which can further complicate the regioselectivity.

  • Reimer-Tiemann Reaction: This reaction proceeds via the formation of dichlorocarbene (:CCl₂) in a basic solution.[3][4] The phenoxide ion, formed by deprotonation of the phenol, is highly activated and attacks the dichlorocarbene.[4][5] This reaction typically shows a preference for ortho-formylation.[3][4]

  • Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium and also tends to favor ortho-formylation of phenols.[6][7]

Troubleshooting Strategies:

StrategyRationale
Choice of Formylation Method Some methods offer better regioselectivity for the meta position. While less common for simple phenols, exploring specialized formylation techniques might be beneficial.
Protecting Group Strategy Temporarily protecting the hydroxyl group can alter its directing effect. For example, converting the phenol to a less activating ether or ester before formylation and then deprotecting it can change the isomeric ratio.
Purification If isomeric byproducts are unavoidable, efficient purification is key. Column chromatography on silica gel is a common method to separate these isomers.[8][9] The polarity differences between the isomers, influenced by intramolecular hydrogen bonding in the ortho isomer, can be exploited for separation.
Issue 2: Di-formylation and Poly-formylation

Question: I am observing significant amounts of di-formylated and even poly-formylated products in my reaction mixture. How can I control the extent of formylation?

Answer: Over-formylation occurs when the mono-formylated product is still sufficiently activated to undergo a second electrophilic substitution.

Causality: The introduction of one formyl group deactivates the ring, but if the reaction conditions are too harsh or the stoichiometry is not carefully controlled, further formylation can occur, especially with highly activated starting materials.[10]

Troubleshooting Strategies:

StrategyRationale
Control Stoichiometry This is the most critical factor.[10] Use a 1:1 or slightly less than stoichiometric amount of the formylating agent relative to the 3-chlorophenol.
Reaction Temperature Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of over-reaction.[11]
Slow Addition of Reagents Adding the formylating agent dropwise over a period allows for better control of the reaction and can minimize localized high concentrations that can lead to di-formylation.
Monitoring Reaction Progress Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the desired product. Quench the reaction once the optimal conversion to the mono-formylated product is achieved.[11]
Issue 3: Resin/Polymer Formation

Question: My reaction is turning into a dark, tarry mess, and I am getting very low yields of the desired product. What is causing this resin formation, and how can I prevent it?

Answer: Resin formation is a common side reaction in reactions involving phenols, especially under acidic or basic conditions and at elevated temperatures.

Causality: Phenols can undergo polymerization reactions, similar to the formation of phenol-formaldehyde resins. This is often initiated by side reactions that create reactive intermediates which then polymerize.[11]

Troubleshooting Strategies:

StrategyRationale
Temperature Control Maintain the lowest possible temperature that allows for a reasonable reaction rate.[11] High temperatures accelerate polymerization.[11]
Minimize Reaction Time The longer the reaction is allowed to proceed, the greater the chance for side reactions and polymerization to occur. Monitor the reaction closely and work it up as soon as the desired product is formed.
Use of Milder Reagents If possible, use milder formylating agents or less harsh acidic or basic conditions to reduce the propensity for polymerization.[11]
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that can contribute to resin formation.

III. Frequently Asked Questions (FAQs)

Q1: Which formylation method is generally recommended for the synthesis of this compound?

While several methods can be used, the choice often depends on the desired scale, available reagents, and safety considerations. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds.[1][2] However, achieving the desired meta-selectivity with 3-chlorophenol can be challenging. The Reimer-Tiemann and Duff reactions are also options, but they typically favor ortho-formylation.[3][6] A thorough literature search for specific procedures targeting this particular isomer is highly recommended.

Q2: How can I effectively purify the final product from unreacted starting material and side products?

Purification is a critical step. A combination of techniques is often necessary:

  • Extraction: After quenching the reaction, an aqueous workup followed by extraction with an organic solvent can remove many inorganic impurities.

  • Column Chromatography: This is the most common method for separating the desired product from isomers and other organic impurities.[8][9] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure product.

Q3: Are there any specific safety precautions I should take when performing these reactions?

Yes, absolutely. Many of the reagents used in formylation reactions are hazardous:

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂): These are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Chloroform (CHCl₃): This is a suspected carcinogen and should be handled with care in a well-ventilated area.

  • Strong Acids and Bases: These are corrosive and require careful handling.

Always consult the Safety Data Sheet (SDS) for each reagent before starting your experiment.

IV. Experimental Workflow and Diagrams

General Vilsmeier-Haack Formylation Workflow

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Start_Mat 3-Chlorophenol Start_Mat->Intermediate Hydrolysis Aqueous Work-up (e.g., NaOAc solution) Intermediate->Hydrolysis Hydrolyzes to Crude_Product Crude Product Mixture Hydrolysis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting Logic for Isomer Formation

Isomer_Troubleshooting Start Isomeric Byproducts Detected Q1 Is separation by chromatography feasible? Start->Q1 A1_Yes Optimize Chromatographic Separation Q1->A1_Yes Yes A1_No Modify Reaction Strategy Q1->A1_No No Final Analyze Regioselectivity A1_Yes->Final Q2 Can reaction conditions be altered? A1_No->Q2 A2_Yes Investigate: - Solvent Effects - Temperature - Lewis Acid Choice Q2->A2_Yes Yes A2_No Consider Protecting Group Strategy Q2->A2_No No A2_Yes->Final Protect Protect Hydroxyl Group A2_No->Protect Formylate Perform Formylation Protect->Formylate Deprotect Deprotect Formylate->Deprotect Deprotect->Final

Caption: Decision tree for addressing isomeric byproduct formation.

V. References

  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines. Retrieved from

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Aromatic Formylation Reactions. Retrieved from

  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64.

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from

  • Wikipedia. (2023). Duff reaction. Retrieved from

  • Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Retrieved from

  • Wikipedia. (2023). Reimer–Tiemann reaction. Retrieved from

  • Thieme. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)aminomethylene-malonaldehyde and its versatile utility in the synthesis of novel heterocyclic compounds. Retrieved from

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from

  • Purechemistry. (2023). Aromatic formylation reaction. Retrieved from

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • Liggett, R. W., & Diehl, H. (1945). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Proceedings of the Iowa Academy of Science, 52(1), 191-197.

  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Retrieved from

  • Song, Y., & Liu, G. (2004). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2053-o2054.

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from

  • ResearchGate. (2025). Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents. Retrieved from

  • Google Patents. (n.d.). US4009210A - Process for manufacturing 3,5-ditert.butyl-4-hydroxybenzaldehyde by formylation of 2,6-ditert.butylphenol. Retrieved from

  • Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from

Sources

Technical Support Center: Purification of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Introduction to Purification Challenges

This compound is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. However, its purification can be challenging due to the potential for isomeric impurities, residual starting materials, and byproducts from its synthesis. The presence of both a hydroxyl and an aldehyde group on the aromatic ring imparts specific polarity and reactivity that must be considered during purification.

Common synthetic routes, such as the formylation of 3-chlorophenol, can lead to a mixture of constitutional isomers, which can be difficult to separate due to their similar physical properties. The Reimer-Tiemann and Duff reactions, for example, are known to produce ortho and para isomers relative to the directing hydroxyl group.[1] In the case of 3-chlorophenol, formylation can potentially occur at the 2-, 4-, and 6-positions, leading to a complex mixture of chlorohydroxybenzaldehyde isomers.

This guide will address these challenges through a series of frequently asked questions and detailed troubleshooting protocols for the most common purification techniques: crystallization and column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. If you are using a formylation reaction on 3-chlorophenol, the most common impurities are other chlorohydroxybenzaldehyde isomers. For instance, the synthesis of 3-chloro-2-hydroxybenzaldehyde from o-chlorophenol is known to also produce the 3-chloro-4-hydroxybenzaldehyde isomer.[2] Therefore, it is highly probable that the synthesis of this compound will be accompanied by isomers such as 3-chloro-2-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde. Unreacted 3-chlorophenol and byproducts from side reactions, such as poly-formylated species, may also be present.[1]

Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?

A2: The dark color often indicates the presence of polymeric or highly conjugated impurities. A common and effective method for decolorization is treatment with activated carbon. However, it is crucial to use activated carbon judiciously, as excessive use can lead to a significant loss of your desired product through adsorption. A general guideline is to use 5-10% of activated carbon by weight relative to your crude product.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: Difficulty in crystallization is a common issue. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution.

  • Increase Concentration: Your solution might be too dilute. Try evaporating some of the solvent and allowing it to cool again.[3]

  • Solvent System: You may need to change your solvent or use a mixed solvent system. A good starting point for a mixed solvent system is to dissolve your compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes slightly turbid, then warm until it is clear and allow it to cool slowly.[4]

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired compound from impurities. A good solvent system for TLC will give your product an Rf value of approximately 0.3-0.5.

Troubleshooting Guides and Protocols

Crystallization

Crystallization is a powerful technique for purifying solids. The key is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[5]

Table 1: Recommended Solvents for Recrystallization of Substituted Hydroxybenzaldehydes

Solvent/Solvent SystemPolarityBoiling Point (°C)Comments
TolueneNon-polar111Good for moderately polar compounds.
Ethanol/WaterPolar78-100A versatile mixed solvent system for polar compounds.
Hexane/Ethyl AcetateNon-polar/Polar69/77Good for compounds with intermediate polarity.
Dichloromethane/HexanePolar/Non-polar40/69Useful for compounds that are highly soluble in chlorinated solvents.

Protocol 1: Recrystallization of this compound

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., toluene, ethanol, ethyl acetate, hexane) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Crystallization Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting common crystallization issues.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[6] For this compound, a polar compound, silica gel is a suitable stationary phase.

Table 2: Recommended Eluent Systems for Column Chromatography of this compound on Silica Gel

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (4:1)ModerateGeneral purpose, good starting point.
Dichloromethane / Hexane (1:1)ModerateAlternative for separating less polar impurities.
Toluene / Ethyl Acetate (gradient)VariableFor complex mixtures requiring a polarity gradient.

Protocol 2: Column Chromatography of this compound

  • TLC Analysis: Develop a suitable eluent system using TLC. The ideal system should provide good separation between your product and impurities, with an Rf value for the product of around 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain your purified this compound. A 1H NMR spectrum of the purified product should show a singlet for the aldehyde proton around δ 9.85 ppm.[7]

Column Chromatography Workflow

Caption: A step-by-step workflow for the purification of this compound using column chromatography.

Safety Information

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[8]

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[10]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[10]

By understanding the potential challenges and employing the systematic approaches outlined in this guide, you will be well-equipped to successfully purify this compound for your research and development needs.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Professor Dave Explains. Retrieved from [Link]

  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography. University of Groningen. Retrieved from [Link]

  • PubMed Central. (2022, July 2). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. Retrieved from [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved from [Link]

  • YouTube. (2022, February 13). Column Chromatography. OC-TV. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Storage of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Chloro-5-hydroxybenzaldehyde (CAS No: 1829-33-0). This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experiments. As Senior Application Scientists, we have compiled this information to address common questions and troubleshooting scenarios related to the stability and storage of this reagent, ensuring the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the fundamental chemical properties of this compound that influence its stability?

This compound is a bifunctional aromatic compound containing both a hydroxyl (-OH) and an aldehyde (-CHO) group, in addition to a chlorine (-Cl) atom on the benzene ring. This specific substitution pattern dictates its reactivity and, consequently, its stability. The phenolic hydroxyl group makes the compound susceptible to oxidation, while the aldehyde group can also be oxidized to a carboxylic acid or participate in condensation reactions.[1][2] The presence of the electron-withdrawing chlorine atom can also influence the reactivity of the aromatic ring.[3]

PropertyValueSource
CAS Number 1829-33-0[4][5]
Molecular Formula C₇H₅ClO₂[4][5][6]
Molecular Weight 156.56 g/mol [4]
Physical Form Solid[5]

Q2: What are the optimal long-term storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to minimize exposure to factors that can promote degradation. The recommended storage conditions are as follows:

ConditionRecommendationRationaleSource
Temperature 4°C or -20°CLow temperatures slow down the rate of chemical degradation reactions.[5][7]
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)The phenolic hydroxyl and aldehyde groups are susceptible to oxidation by atmospheric oxygen.[5]
Light In a dark, light-resistant containerPhenolic compounds can be sensitive to light, which can catalyze photo-degradation.[8][7]
Moisture In a tightly sealed container in a dry placeThe compound is hygroscopic and moisture can facilitate degradation pathways.[7][9]

Q3: How should I handle this compound for routine experimental use?

Proper handling is critical to prevent contamination and degradation. Upon receiving the compound, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere. This practice minimizes the number of times the main stock is exposed to ambient conditions. Always use clean, dry spatulas and work in a well-ventilated area or a fume hood.[10][11]

Q4: What are the primary degradation pathways for this compound?

The main degradation pathways for this compound are oxidation and photolysis. The phenolic hydroxyl group is particularly prone to oxidation, which can be initiated by air and light, potentially leading to the formation of colored quinone-type byproducts. The aldehyde group can be oxidized to the corresponding carboxylic acid (3-chloro-5-hydroxybenzoic acid).[1][2] Chlorinated phenols can also undergo reductive dechlorination under certain conditions, although this is more relevant in environmental biodegradation contexts.[12]

Q5: Is this compound particularly sensitive to air and light?

Yes. As a phenolic aldehyde, it is susceptible to both air (oxygen) and light.[1][2][8] The combination of these factors can accelerate degradation. Therefore, storing the compound under an inert atmosphere and in the dark is essential for maintaining its purity and stability.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of this compound.

Q1: My solid this compound has developed a yellow or brownish tint. What does this signify?

A change in color from off-white or light yellow to a more intense yellow or brown is a common indicator of degradation. This is often due to the oxidation of the phenolic hydroxyl group, leading to the formation of colored impurities such as quinone-like structures. While a slight discoloration may not significantly impact all applications, it is a sign of reduced purity and potential for interference in sensitive assays.

Q2: I am observing inconsistent or unexpected results in my experiments. Could this be due to the degradation of this compound?

Yes, inconsistent results are a frequent consequence of using a degraded reagent. The presence of impurities, such as the oxidized carboxylic acid derivative, can alter the compound's reactivity, solubility, and biological activity. If you suspect degradation, it is recommended to use a fresh, properly stored aliquot or a new batch of the compound.

Q3: How can I perform a quick quality check on my stock of this compound?

A simple and effective method for a quick purity check is Thin-Layer Chromatography (TLC). By comparing the TLC profile of your current stock to that of a new, unopened vial, you can visualize the presence of impurities. A pure compound should ideally show a single spot, while a degraded sample will likely exhibit additional spots corresponding to the degradation products.

Part 3: Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting this compound

This protocol minimizes the exposure of the bulk compound to atmospheric oxygen and moisture.

  • Preparation : Move the main container of this compound from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of moisture onto the cold solid.

  • Inert Atmosphere : Perform the aliquoting in a glove box or a fume hood flushed with an inert gas like nitrogen or argon.

  • Aliquoting : Using a clean, dry spatula, dispense the desired amounts of the compound into smaller, pre-labeled amber glass vials.

  • Sealing : Tightly cap the vials. For enhanced protection, you can wrap the cap threads with Parafilm®.

  • Storage : Store the aliquoted vials under the recommended conditions (4°C or -20°C, in the dark).

Protocol 2: Quality Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a straightforward method to assess the purity of your this compound.

  • Sample Preparation : Prepare dilute solutions (e.g., 1 mg/mL) of your test sample and a reference (new) sample in a suitable solvent like ethyl acetate or dichloromethane.

  • TLC Plate : Use a silica gel TLC plate.

  • Spotting : Carefully spot a small amount of each solution onto the TLC plate.

  • Elution : Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 4:1 as mentioned in a synthesis purification[13]).

  • Visualization : Visualize the spots under UV light (254 nm).

  • Analysis : A pure sample should show a single major spot. The presence of additional spots in the test sample lane indicates the presence of impurities.

Part 4: Scientific Insights and Visualizations

The Chemistry of Phenolic Aldehyde Instability

The instability of this compound is rooted in the reactivity of its functional groups. The phenolic hydroxyl group can be deprotonated to form a phenoxide ion, which is highly susceptible to oxidation. The aldehyde group is also an oxidation target.[1] Light can provide the energy to initiate these radical-based oxidation reactions.[8]

Potential Degradation Pathway of this compound

G A This compound B Oxidation (Air, Light) A->B Susceptible to C 3-Chloro-5-hydroxybenzoic Acid B->C Oxidizes Aldehyde D Quinone-type byproducts (Colored Impurities) B->D Oxidizes Phenol

Caption: Potential oxidative degradation pathways of this compound.

Workflow for Handling and Quality Control

G cluster_0 Receiving & Storage cluster_1 Experimental Use cluster_2 Troubleshooting A Receive Compound B Aliquot under Inert Atmosphere A->B C Store at 4°C/-20°C in the Dark B->C D Use Single Aliquot C->D E Experiment D->E F Consistent Results? E->F F->E Yes G Perform TLC Quality Check F->G No H Use Fresh Stock G->H

Sources

troubleshooting 3-Chloro-5-hydroxybenzaldehyde NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 3-chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and purity assessment. Here, we address common challenges and interpretative nuances encountered during the NMR analysis of this specific molecule.

Understanding Your Spectrum: Predicted NMR Data

A successful analysis begins with a clear understanding of the expected spectrum. The unique substitution pattern of this compound gives rise to a distinct NMR fingerprint. Below is a summary of the anticipated chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (CDCl₃) ¹³C NMR (Predicted) Notes
Aldehyde (-CHO)~9.85 ppm (s, 1H)[1]~191 ppmSharp singlet; long-range coupling is typically not resolved.
Hydroxyl (-OH)Variable, ~3.7-5.8 ppm (br s, 1H)-Position and width are highly dependent on solvent, concentration, and temperature.[2][3]
Aromatic (H-2)~7.35 ppm (s, 1H)[1]~130 ppmAppears as a singlet or finely split multiplet due to small meta-coupling.
Aromatic (H-4)~7.10 ppm (s, 1H)[1]~115 ppmAppears as a singlet or finely split multiplet.
Aromatic (H-6)~7.20 ppm (s, 1H)[1]~122 ppmAppears as a singlet or finely split multiplet.
Aromatic (C-1)-~138 ppmCarbon bearing the aldehyde group.
Aromatic (C-3)-~136 ppmCarbon bearing the chlorine atom.
Aromatic (C-5)-~157 ppmCarbon bearing the hydroxyl group.

Troubleshooting and FAQs

Here we address specific questions that frequently arise during the spectral interpretation of this compound.

Q1: Why do the aromatic protons in my ¹H NMR spectrum appear as three distinct singlets instead of a more complex splitting pattern?

Answer: This is an excellent observation that directly relates to the molecule's substitution pattern. The three aromatic protons are located at positions 2, 4, and 6 on the benzene ring.

  • Lack of Ortho Coupling: None of these protons are on adjacent carbons. The largest coupling in aromatic systems, ortho-coupling (³J), which typically ranges from 6-10 Hz, is absent.[4][5]

  • Minimal Meta Coupling: The protons are meta to each other (separated by two bonds). This meta-coupling (⁴J) is much smaller, generally in the range of 1-3 Hz.[4][5]

On many standard NMR spectrometers (e.g., 300 or 400 MHz), this small meta-coupling is often not resolved, causing the peaks to appear as sharp singlets or slightly broadened singlets. Higher field instruments might resolve this fine splitting.

Q2: The aldehyde proton peak at ~9.85 ppm is a sharp singlet. Shouldn't it be split by the nearby aromatic protons?

Answer: The aldehyde proton is separated from the nearest aromatic proton (at C-2 and C-6) by four bonds. While long-range coupling (⁴J) can occur, its magnitude in this type of system is typically less than 1 Hz. This very small coupling constant is usually not resolved in a standard ¹H NMR spectrum, resulting in the characteristic sharp singlet for the aldehyde proton.[6][7]

Q3: I am unable to locate the hydroxyl (-OH) proton peak in my spectrum. Is there an issue with my sample?

Answer: This is one of the most common issues encountered when analyzing molecules with hydroxyl or amine groups. The absence or unusual appearance of the -OH peak is often not an indication of a failed experiment but rather a consequence of its chemical nature.

  • Chemical Exchange: The hydroxyl proton is "labile," meaning it can rapidly exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities.[2][8] This rapid exchange, on the NMR timescale, leads to significant signal broadening.

  • Solvent and Concentration Effects: The chemical shift and appearance of the -OH peak are extremely sensitive to the solvent, sample concentration, and temperature.[3][9] In non-polar aprotic solvents like CDCl₃, the peak is often a broad singlet that can be difficult to distinguish from the baseline.[2]

  • Confirmation with D₂O: To definitively identify the -OH signal, you can perform a "D₂O shake."[3][10] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile -OH proton will exchange with deuterium, causing the peak to disappear from the ¹H NMR spectrum.

Q4: My spectrum shows unexpected peaks that I cannot assign to the target molecule. What are the likely sources?

Answer: Extraneous peaks are common and can usually be traced to one of several sources.

  • Residual Solvents: The most common source is the NMR solvent itself. For example, CDCl₃ will always have a residual CHCl₃ peak at 7.26 ppm. Other common contaminants are from purification, such as ethyl acetate or hexane.[10]

  • Water: A broad peak from water is frequently observed. Its chemical shift is highly variable depending on the solvent (e.g., ~1.5 ppm in CDCl₃, ~3.3 ppm in DMSO-d₆).[10]

  • Starting Materials or Side Products: Depending on the synthetic route, you may have residual starting materials. For instance, if the compound was synthesized via demethylation of 3-chloro-5-methoxybenzaldehyde, you might see a methoxy signal (~3.8 ppm).[1] Isomeric impurities, such as 3-chloro-4-hydroxybenzaldehyde, formed during synthesis are also a possibility.[11]

Q5: How will my choice of NMR solvent impact the spectrum of this compound?

Answer: The choice of solvent is critical, especially for observing labile protons like the hydroxyl group.

  • Chloroform-d (CDCl₃): A common choice for general-purpose NMR. However, the -OH peak will likely be broad and its position variable.[2]

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing -OH protons. DMSO is a hydrogen-bond acceptor, which slows down the proton exchange rate. This results in a much sharper -OH signal that is shifted downfield, making it easier to identify.[2]

  • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): In these protic solvents, the hydroxyl proton will rapidly exchange with the deuterium atoms of the solvent. This will cause the -OH signal to disappear entirely from the spectrum.[12]

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation [13]

  • Weigh Sample: Accurately weigh 5-10 mg of your this compound sample.

  • Transfer to Vial: Transfer the solid to a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve: Vortex or gently agitate the vial until the sample is fully dissolved.

  • Filter and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer, lock, shim, and acquire the data.[13]

Protocol 2: The D₂O Shake for Hydroxyl Proton Confirmation [3][10]

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 1.

  • Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Recap the tube and invert it several times to ensure thorough mixing. You may see an emulsion form, which should settle.

  • Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim.

  • Analyze: Acquire a new ¹H NMR spectrum. Compare it to the original spectrum. The peak corresponding to the hydroxyl proton should have disappeared or significantly diminished in intensity.

Troubleshooting Workflow

For a systematic approach to resolving spectral ambiguities, please refer to the following workflow diagram.

Troubleshooting_Workflow start Ambiguous NMR Spectrum of this compound check_aldehyde 1. Aldehyde Region (~9.8 ppm) start->check_aldehyde check_aromatic 2. Aromatic Region (7.0-7.4 ppm) start->check_aromatic check_oh 3. Labile Proton Region (Variable) start->check_oh check_impurities 4. Check for Impurities start->check_impurities aldehyde_ok Sharp singlet (1H)? check_aldehyde->aldehyde_ok aromatic_ok Three singlets/narrow multiplets (1H each)? check_aromatic->aromatic_ok oh_ok Broad singlet visible? check_oh->oh_ok impurities_ok Check for common peaks: - Residual Solvent (e.g., 7.26 ppm) - Water (e.g., ~1.5 ppm) - Ethyl Acetate, Hexane check_impurities->impurities_ok aldehyde_yes Region is Correct aldehyde_ok->aldehyde_yes Yes aldehyde_no Absent or Wrong Multiplicity? aldehyde_ok->aldehyde_no No aromatic_yes Pattern is Correct aromatic_ok->aromatic_yes Yes aromatic_no Complex splitting or wrong integration? aromatic_ok->aromatic_no No aromatic_sol Consider isomeric impurity or other aromatic species. aromatic_no->aromatic_sol oh_yes Perform D₂O Shake. Does peak disappear? oh_ok->oh_yes Yes oh_no Peak is absent or lost in baseline. oh_ok->oh_no No oh_yes_confirm Confirmed -OH Peak oh_yes->oh_yes_confirm Yes oh_no_confirm Not an -OH Peak. Check other sources. oh_yes->oh_no_confirm No oh_sol Re-run in DMSO-d₆ to sharpen signal. Or perform D₂O shake and look for disappearance of any broad peak. oh_no->oh_sol impurities_sol Assign known impurity peaks. Re-purify sample if necessary. impurities_ok->impurities_sol

Caption: Troubleshooting workflow for NMR spectrum analysis.

References

  • Hydroxyl Groups in NMR . Reddit r/Chempros. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis . ACS Sustainable Chemistry & Engineering. [Link]

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  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds . National Institutes of Health (NIH). [Link]

  • Troubleshooting 1H NMR Spectroscopy . University of Rochester, Department of Chemistry. [Link]

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  • Chemical shifts . University College London (UCL). [Link]

  • The Duke NMR Center Coupling constants . Duke University. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols . Chemistry LibreTexts. [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature . The Royal Society of Chemistry. [Link]

  • NMR Coupling Constants . Iowa State University Chemical Instrumentation Facility. [Link]

  • This compound | C7H5ClO2 | CID 21904648 . PubChem. [Link]

  • 3-Chloro-2-hydroxybenzaldehyde | C7H5ClO2 | CID 519651 . PubChem. [Link]

  • 2-Chloro-3-hydroxybenzaldehyde - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]

  • NMR Spectroscopy Practice Problems . Chemistry Steps. [Link]

  • Answered: 12 Post-Lab Questions HW1. The following 'H NMR was taken for benzaldehyde... Bartleby. [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde... ResearchGate. [Link]

  • Synthesis of 3-Chloro-2-hydroxybenzaldehyde . PrepChem.com. [Link]

  • Benzaldehyde, m-hydroxy- . Organic Syntheses Procedure. [Link]

  • 3-hydroxybenzaldehyde, 100-83-4 . The Good Scents Company. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS . University of Wisconsin-Madison. [Link]

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Technical Support Center: Navigating Reactions of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on avoiding common pitfalls and byproduct formation in reactions involving this versatile bifunctional molecule. Here, we synthesize our expertise to offer practical troubleshooting advice and optimized protocols, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis on the hydroxyl group, but my yields are low and I see multiple spots on my TLC. What could be the issue?

A1: Low yields and multiple byproducts in Williamson ether synthesis with this compound often stem from a few key factors. Firstly, incomplete deprotonation of the phenolic hydroxyl group can lead to unreacted starting material. Secondly, the choice of alkyl halide is critical; secondary and tertiary halides are prone to elimination reactions, especially with a phenoxide which is a reasonably strong base. Lastly, the aldehyde functionality can potentially react with the base or the alkylating agent under certain conditions, although this is less common. We recommend using a slight excess of a suitable base like potassium carbonate and a primary alkyl halide. For more detailed guidance, please refer to our troubleshooting section on O-alkylation.

Q2: My Knoevenagel condensation with this compound is sluggish and gives a complex mixture of products. How can I improve this reaction?

A2: The Knoevenagel condensation is sensitive to catalyst choice, solvent, and reaction conditions. For this compound, the electron-withdrawing nature of the chloro and aldehyde groups can influence the reactivity. A common issue is the use of a base that is too strong, which can promote self-condensation of the active methylene compound. We recommend using a weak base such as piperidine or DABCO. Additionally, removal of water as it is formed, for instance with a Dean-Stark trap, can drive the reaction to completion and prevent side reactions. Refer to our detailed protocol on Knoevenagel condensation for optimized conditions.

Q3: I am trying to perform a Wittig reaction on the aldehyde group, but the reaction is not going to completion. What should I consider?

A3: A key challenge in performing a Wittig reaction on a hydroxy-substituted benzaldehyde is the acidic phenolic proton. The strong base used to generate the ylide (e.g., n-BuLi, NaH, or KOtBu) can deprotonate the hydroxyl group, which can interfere with the reaction in a few ways. The resulting phenoxide is less electrophilic, and the consumption of the base can lead to incomplete ylide formation. You may need to use an excess of the base or consider protecting the hydroxyl group prior to the Wittig reaction. Our troubleshooting guide for aldehyde reactions provides strategies to address this.

Q4: Can I selectively react one functional group of this compound in the presence of the other?

A4: Yes, selective functionalization is achievable with careful choice of reagents and reaction conditions. The phenolic hydroxyl group is acidic and nucleophilic, while the aldehyde is electrophilic at the carbonyl carbon. Generally, reactions at the hydroxyl group are carried out under basic conditions, while many reactions of the aldehyde are performed under neutral or acidic conditions (though some, like the Wittig and Cannizzaro, use base). Protecting group strategies are also highly effective for achieving selectivity. For instance, you can protect the hydroxyl group as a silyl ether or a benzyl ether before reacting the aldehyde, and then deprotect it later.

Troubleshooting Guides

Issue 1: Byproduct Formation in O-Alkylation and O-Acylation (Reactions of the Hydroxyl Group)
Observed Problem Potential Cause Troubleshooting Steps
Low conversion to the desired ether/ester Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure anhydrous conditions.
Low reactivity of the alkylating/acylating agent.Use a more reactive electrophile (e.g., alkyl iodide instead of chloride) or add a catalyst like NaI.
Presence of an alkene byproduct (in O-alkylation) E2 elimination of the alkyl halide.Use a primary alkyl halide. Avoid secondary and tertiary halides.[1]
Formation of a dimeric ether byproduct Self-condensation of the starting material.This is more likely with chloromethyl-substituted phenols, but ensure slow addition of the alkylating agent.
Acetal formation at the aldehyde group Reaction with an alcohol solvent under acidic conditions.Use an aprotic solvent like DMF or acetone for O-alkylation.

Key Protocols for Minimizing Byproduct Formation

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to favor the SN2 reaction and minimize elimination byproducts.

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Add potassium carbonate (1.5 eq) and stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the primary alkyl halide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Yield Knoevenagel Condensation

This protocol utilizes a weak base and azeotropic water removal to maximize the yield of the desired α,β-unsaturated product.

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve this compound (1.0 eq) and the active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq) in toluene.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) and a few drops of acetic acid.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: The crude product can often be purified by recrystallization.

Protocol 3: Controlled Wittig Reaction

This protocol addresses the issue of the acidic phenolic proton by using an appropriate amount of base.

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous THF. Cool the suspension to 0 °C. Add a strong base (e.g., n-BuLi or KOtBu, 2.2 eq to account for the phenolic proton) dropwise. A distinct color change should be observed. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The product is then purified by column chromatography to separate the alkene from triphenylphosphine oxide.

Reaction-Specific Troubleshooting

Cannizzaro Reaction: Disproportionation of the Aldehyde

Since this compound lacks α-hydrogens, it can undergo the Cannizzaro reaction in the presence of a strong base to yield 3-chloro-5-hydroxyphenylmethanol and 3-chloro-5-hydroxybenzoic acid.[2][3][4]

  • Problem: Incomplete reaction or low yield.

    • Solution: Ensure a high concentration of a strong base (e.g., >50% KOH or NaOH) is used. The reaction often requires elevated temperatures.

  • Problem: Undesired "crossed" Cannizzaro products.

    • Solution: This occurs if another non-enolizable aldehyde is present. If this is not intended, ensure the purity of your starting material and solvents.

Oxidation to Carboxylic Acid

The aldehyde group can be oxidized to a carboxylic acid.

  • Problem: Over-oxidation or degradation of the aromatic ring.

    • Solution: Use mild oxidizing agents such as sodium chlorite (NaClO₂) with a scavenger like 2-methyl-2-butene. Stronger oxidants like KMnO₄ or chromic acid can lead to side reactions, especially at elevated temperatures.[5][6][7]

  • Problem: Incomplete oxidation.

    • Solution: Ensure a sufficient stoichiometry of the oxidizing agent and adequate reaction time. Monitoring by TLC is crucial.

Reduction to Alcohol

The aldehyde can be reduced to the corresponding alcohol, 3-chloro-5-hydroxyphenylmethanol.

  • Problem: Reduction of the chloro group.

    • Solution: This is a potential side reaction with some reducing agents. Sodium borohydride (NaBH₄) is generally selective for the aldehyde over the aryl chloride.[5] Avoid harsher reducing agents if this is a concern.

  • Problem: Incomplete reduction.

    • Solution: Use a slight excess of the reducing agent and ensure the reaction goes to completion by TLC analysis before work-up.

Visualizing Reaction Pathways and Troubleshooting

Byproduct_Formation cluster_hydroxyl Reactions of the Hydroxyl Group cluster_aldehyde Reactions of the Aldehyde Group A This compound B O-Alkylation (Williamson) A->B Base, R-X C Desired Ether B->C SN2 (favored with 1° R-X) D Elimination Byproduct (Alkene) B->D E2 (competes with 2°/3° R-X) E This compound F Wittig Reaction E->F Ylide, Base I Cannizzaro Reaction E->I Conc. Base G Desired Alkene F->G H Unreacted Aldehyde F->H Incomplete reaction due to phenolic proton J Alcohol + Carboxylic Acid I->J

Caption: Key reaction pathways and potential byproduct formations for this compound.

Troubleshooting_Wittig Start Low Yield in Wittig Reaction Q1 Did you account for the acidic phenolic proton? Start->Q1 Sol1 Use >2 equivalents of strong base (e.g., n-BuLi, KOtBu) Q1->Sol1 No Sol2 Protect the hydroxyl group (e.g., as a silyl ether) Q1->Sol2 Alternatively Q2 Is the ylide forming? Q1->Q2 Yes End Improved Yield Sol1->End Sol2->End Sol3 Check for characteristic color change. Ensure anhydrous conditions. Q2->Sol3 Unsure Sol3->End

Caption: Decision tree for troubleshooting a low-yielding Wittig reaction with this compound.

References

  • PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Available from: [Link]

  • SNS Courseware. Cannizzaro Reaction & Crossed. Available from: [Link]

  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • Cannizzaro Reaction. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Available from: [Link]

  • Patent 0074272. Process for the preparation of hydroxybenzaldehydes.
  • Kociénski, P. J. (1994). Protecting Groups. Thieme.
  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis (2nd ed.). Wiley-Interscience.
  • The Royal Society of Chemistry. The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Meng, D., Qiao, Y., Wang, X., & Zhao, S. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8(52), 29637-29642. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of aldehydes with ethyl cyanoacetate a. Available from: [Link]

  • PMC. 3-Chloromethyl-2-hydroxybenzaldehyde. Available from: [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Available from: [Link]

  • Reddit. Problems with wittig reaction : r/Chempros. Available from: [Link]

  • Scribd. Cannizzaro Reaction Mechanism Analysis. Available from: [Link]

  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available from: [Link]

  • Organic Syntheses. Benzaldehyde, m-hydroxy-. Available from: [Link]

  • PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Available from: [Link]

  • SynArchive. Protecting Groups List. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Available from: [Link]

  • ResearchGate. Functionalization of 3-Chlorobenzaldehyde. Available from: [Link]

  • Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Available from: [Link]

  • Chemistry LibreTexts. Reduction & Oxidation Reactions of Carboxylic Acids. Available from: [Link]

  • Chad's Prep. 20.9 Properties, Synthesis, and Reactions of Carboxylic Acids. Available from: [Link]

  • PMC. Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. Available from: [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by oxidative cleavages or rearrangements. Available from: [Link]

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Technical Support Center: Scaling Up Reactions with 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Chloro-5-hydroxybenzaldehyde. This resource is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile intermediate from the bench to a larger scale. Scaling up presents unique challenges that are often not apparent in small-scale experiments. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities with confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the scale-up of this compound reactions.

Q1: Why is my reaction yield decreasing significantly upon scale-up?

Several factors can contribute to a drop in yield at a larger scale. The most common culprits are issues with mass and heat transfer.[1] A reaction that appears instantaneous in a 100 mL flask may be limited by mixing speed in a 20 L reactor. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Furthermore, exothermic events that are easily dissipated at a small scale can cause runaway reactions in a large reactor if not properly managed.[1]

Q2: I am observing a new, significant impurity that was only a trace component in my lab-scale trial. What is happening?

This is often linked to the extended reaction times or higher temperatures that can occur during scale-up. A minor side reaction pathway at the lab scale can become a major product-draining pathway under prolonged heating or inefficient mixing. For phenolic compounds like this compound, oxidative side reactions are also a concern; increased headspace and longer processing times at scale can increase exposure to air.[2]

Q3: What are the primary safety concerns when handling bulk quantities of this compound?

According to its classification, this compound is a skin and eye irritant and may cause respiratory irritation.[3][4][5] When handling larger quantities, the risk of dust inhalation and skin exposure increases significantly. It is crucial to use appropriate personal protective equipment (PPE) and work in a well-ventilated area or use contained systems.

Q4: Is the phenolic hydroxyl group acidic enough to cause issues with common reagents?

Yes. The hydroxyl group is weakly acidic and will react with strong bases. This is the basis for many of its desired reactions, such as O-alkylation. However, it can also cause incompatibility issues. For example, it can neutralize organometallic reagents or interfere with base-sensitive functional groups on other molecules in the reaction. The formation of the phenolate anion under basic conditions is a key chemical property to consider in any reaction design.[6]

Part 2: In-Depth Troubleshooting Guides

Issue 1: Poor Selectivity in Alkylation Reactions (O- vs. C-Alkylation)

A classic challenge with phenols is controlling the site of alkylation. The phenolate anion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) to form an ether or at the aromatic ring (C-alkylation) to form a new C-C bond.[6][7] Achieving high selectivity is critical for yield and purity.

The Underlying Chemistry: The outcome of the reaction is a delicate balance between thermodynamic and kinetic control, heavily influenced by the solvent, counter-ion, and temperature.

  • O-Alkylation (Kinetic Product): Attack at the oxygen atom is typically faster and is favored under conditions where the phenolate oxygen is highly accessible.

  • C-Alkylation (Thermodynamic Product): While disrupting aromaticity, C-alkylation can sometimes lead to a more stable final product after tautomerization.[6] This pathway is favored when the oxygen atom is sterically or electronically hindered.

Troubleshooting Protocol:

Symptom Probable Cause Recommended Solution & Rationale
High percentage of C-alkylated byproduct Use of protic solvents (e.g., ethanol, water).Switch to a polar aprotic solvent like DMF or Acetone. Protic solvents form hydrogen bonds with the phenolate oxygen, "shielding" it and making the carbon atoms of the ring more likely to attack the electrophile.[6]
Reaction is slow or incomplete Weak base or poor solubility of the base.Use a stronger, non-nucleophilic base like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH). Ensure the base is finely powdered to maximize surface area for reaction at scale.
Mixture of O- and C-alkylation products Reaction conditions are not sufficiently selective.Lower the reaction temperature to favor the kinetically controlled O-alkylation product. Additionally, using a base with a large counter-ion (e.g., Cesium Carbonate) can sometimes favor O-alkylation by associating less tightly with the phenolate oxygen.

Workflow for Optimizing O-Alkylation Selectivity

G start Goal: Selective O-Alkylation solvent Select Solvent start->solvent aprotic Polar Aprotic (DMF, Acetonitrile) Rationale: Avoids H-bonding with phenolate oxygen. solvent->aprotic Correct Choice protic Protic (Ethanol, Water) Result: Increased C-Alkylation. solvent->protic Incorrect Choice base Select Base strong_base Strong, Non-nucleophilic (K₂CO₃, NaH) Rationale: Ensures complete phenolate formation. base->strong_base Correct Choice weak_base Weak Base (e.g., NaHCO₃) Result: Incomplete reaction. base->weak_base Incorrect Choice temp Control Temperature low_temp Low Temperature (0°C to RT) Rationale: Favors kinetic product (O-alkylation). temp->low_temp Correct Choice high_temp High Temperature Result: Potential for C-alkylation or side reactions. temp->high_temp Incorrect Choice aprotic->base strong_base->temp outcome High Yield of O-Alkylated Product low_temp->outcome

Caption: Decision workflow for maximizing O-alkylation selectivity.

Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

When introducing a new substituent onto the aromatic ring, the existing chloro and hydroxyl groups dictate the position of the incoming electrophile.

The Underlying Chemistry:

  • Hydroxyl (-OH) group: A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.[8]

  • Chloro (-Cl) group: A deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density through resonance (directing effect).[9]

In this compound, the powerful activating effect of the hydroxyl group dominates. It will direct incoming electrophiles to the positions ortho and para to it (C2, C4, and C6). Since C5 is the hydroxyl position and C3 is the chloro position, the available activated positions are C2, C4, and C6. The aldehyde group at C1 is a meta-director and deactivating. The synergy of these effects makes the C2, C4, and C6 positions the most nucleophilic.

Troubleshooting Protocol:

Symptom Probable Cause Recommended Solution & Rationale
Formation of multiple isomers Reaction conditions are too harsh, overcoming the directing effects.Use milder reaction conditions. For example, in nitration, use dilute HNO₃ instead of a concentrated HNO₃/H₂SO₄ mixture. The highly activated ring does not require harsh electrophiles.
Polysubstitution (multiple additions of the electrophile) The ring is highly activated by the -OH group.Use a stoichiometric amount of the electrophile and add it slowly to the reaction mixture at a low temperature. This prevents an excess of the electrophile from being present at any one time, reducing the chance of a second substitution.
Low conversion Deactivating effect of the chloro and aldehyde groups is significant.While the -OH group is strongly activating, the combined deactivating effects of the -Cl and -CHO groups can slow the reaction. A slight increase in temperature or use of a mild Lewis acid catalyst may be necessary, but must be carefully optimized to avoid side reactions.

Diagram of Directing Effects

G cluster_0 This compound A CHO (Deactivating, meta-director) C1 1 B Cl (Deactivating, o,p-director) C3 3 C OH (Activating, o,p-director) C5 5 Ring C2 2 E_plus_2 E+ C2->E_plus_2 Favored C4 4 E_plus_4 E+ C4->E_plus_4 Favored C6 6 E_plus_6 E+ C6->E_plus_6 Favored

Caption: Electrophilic attack sites are dictated by the activating -OH group.

Part 3: Scalable Experimental Protocol

This section provides a representative protocol for a scalable O-alkylation reaction, a common transformation for this substrate.

Reaction: O-Ethylation of this compound

Safety Precautions:

  • Conduct a full risk assessment before beginning.[10]

  • Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.[4][5]

  • Perform the reaction in a well-ventilated fume hood or reactor.

  • This compound can cause skin, eye, and respiratory irritation.[3] Ethyl iodide is a hazardous substance. Handle with care.

Materials & Equipment:

Reagent/Equipment Amount (for 100g scale) Molar Eq. Notes
This compound100 g1.0Ensure it is dry.
Potassium Carbonate (K₂CO₃)132 g1.5Finely powdered, anhydrous.
Ethyl Iodide (EtI)110 g (56 mL)1.1Use a slight excess.
Acetone1 L-Anhydrous grade.
3-Neck Round Bottom Flask / Reactor2 L-Equipped with mechanical stirrer, condenser, and addition funnel.

Step-by-Step Procedure:

  • Setup: Equip a 2 L reactor with a mechanical overhead stirrer, a reflux condenser with a drying tube, and a temperature probe.

  • Charge Reactants: To the reactor, add this compound (100 g), potassium carbonate (132 g), and acetone (1 L).

  • Mixing: Begin stirring the suspension. A slurry should form.

  • Addition of Alkylating Agent: Slowly add ethyl iodide (56 mL) to the stirring suspension over 30 minutes at room temperature. An initial exotherm may be observed; maintain the temperature below 35°C.

  • Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up (Quench & Filter): Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and unreacted carbonate. Wash the filter cake with a small amount of acetone (2 x 50 mL).

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil/solid can be dissolved in a suitable solvent like ethyl acetate and washed with water and brine to remove any remaining inorganic salts.

    • For high purity, the product can be recrystallized from a solvent system like ethanol/water or purified via column chromatography. A patent for a similar compound suggests chromatography as a viable purification method.[11]

Part 4: References

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Journal of the Indian Chemical Society. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2015). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • ResearchGate. (2004). The synthesis, characterization and thermal stability of oligo-4-hydroxybenzaldehyde. [Link]

  • Thermo Fisher Scientific. (2021). SAFETY DATA SHEET - 3-Chloro-4-hydroxybenzaldehyde. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • ResearchGate. (2018). Oxidative dechlorination of halogenated phenols catalyzed by two distinct enzymes: Horseradish peroxidase and dehaloperoxidase. [Link]

  • National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]

  • MDPI. (n.d.). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds. [Link]

  • Chemcasts. (n.d.). 4-hydroxybenzaldehyde Properties vs Temperature. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzaldehydes.

  • Journal of the American Chemical Society. (n.d.). Asymmetric O- and C-Alkylation of Phenols. [Link]

  • Quora. (2023). How do phenols undergo electrophilic aromatic substitution reactions.... [Link]

  • ResearchGate. (n.d.). Relative Stabilization of Alkylated Phenols and Their Carbonium Ions. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]

  • Chemistry LibreTexts. (2019). 13.2.2.5 Activation/Deactivation. [Link]

  • Chemistry LibreTexts. (2021). 23: Electrophilic Aromatic Substitution (Worksheet). [Link]

  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]

Sources

common impurities in 3-Chloro-5-hydroxybenzaldehyde and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent needs of drug development professionals, this Technical Support Center provides a focused troubleshooting guide for handling and purifying 3-Chloro-5-hydroxybenzaldehyde. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome challenges in your own lab.

Technical Support Center: this compound

Welcome to your dedicated resource for the purification of this compound. This guide is structured to provide rapid, actionable solutions to common purity-related issues encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Impurities are typically derived from the synthetic route employed. Common syntheses, such as the formylation of 3-chlorophenol, can introduce several classes of impurities:

  • Isomeric Byproducts: The formylation process can lack perfect regioselectivity, leading to the formation of other positional isomers like 3-Chloro-2-hydroxybenzaldehyde or 3-Chloro-4-hydroxybenzaldehyde.[1] These are often the most challenging impurities to remove due to their similar chemical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3-chlorophenol or other precursors in the crude product mixture.

  • Over-reaction or Side-Reaction Products: Depending on the reaction conditions, dichlorinated species or products from undesired side reactions may be present.

  • Degradation Products: Benzaldehydes, particularly those with hydroxyl groups, can be susceptible to oxidation, forming the corresponding carboxylic acid (3-Chloro-5-hydroxybenzoic acid). This is exacerbated by exposure to air and light over time.

Q2: How can I quickly assess the purity of my this compound sample?

A2: A multi-pronged approach is best for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest and most common method. Spot your crude material against a reference standard (if available). The presence of multiple spots confirms impurities. It is also the foundational step for developing a column chromatography purification method.[2]

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad and depressed melting point range is a strong indicator of significant impurities.[3]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are essential for quantitative analysis and for detecting regioisomeric impurities that may be difficult to resolve by TLC.[4][5] A well-developed GC or HPLC method can quantify impurities to levels as low as 0.05%.[5]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To maintain purity, proper storage is critical. We recommend storing the solid compound at low temperatures (e.g., 4°C) under an inert atmosphere of nitrogen or argon.[6] It should be protected from light and moisture. The aldehyde functional group is prone to oxidation, and the phenolic hydroxyl group can also be reactive.

Troubleshooting Guide: Common Experimental Issues

Issue 1: My crude product is a discolored oil or a sticky solid with a low, broad melting point.

  • Probable Cause: This is a classic sign of multiple impurities, likely including residual solvents and isomeric byproducts. The discoloration may suggest the presence of phenolic oxidation products.

  • Recommended Solution Path:

    • Initial Analysis: Run a TLC plate using a solvent system like 7:3 Hexane:Ethyl Acetate to visualize the number of components.[7]

    • Initial Purification: If the impurities are significantly different in polarity from the main product spot on the TLC, a simple recrystallization may be sufficient for initial cleanup.

    • Advanced Purification: If TLC shows spots with very similar Rf values to your product, column chromatography will be necessary for complete separation.[2]

Issue 2: My TLC shows two or more spots that are very close together.

  • Probable Cause: This strongly suggests the presence of positional isomers, which have very similar polarities and are therefore difficult to separate.

  • Recommended Solution Path:

    • Method Selection: Column chromatography is the required method for separating isomers. Recrystallization will not be effective.[2][8]

    • Solvent System Optimization: You must optimize your TLC mobile phase to maximize the separation (ΔRf) between the spots. Test various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/hexane[8]). An ideal Rf for the target compound for column chromatography is between 0.3 and 0.4.

    • Execution: Once an optimal solvent system is found, proceed with a carefully packed silica gel column. See the detailed protocol below.

Issue 3: My product yield is extremely low after purification.

  • Probable Cause: Significant product loss can occur during both recrystallization and chromatography.

  • Troubleshooting Steps:

    • For Recrystallization:

      • Were you using the absolute minimum amount of hot solvent to dissolve the solid? Using excess solvent will keep more of your product dissolved even after cooling, drastically reducing yield.[9]

      • Did you cool the solution slowly? Crashing the product out of solution by cooling too quickly can trap impurities and lead to poor crystal formation. Allow the solution to cool to room temperature first before moving to an ice bath.[3][9]

    • For Column Chromatography:

      • Was your sample properly loaded? Adsorbing the crude product onto a small amount of silica before loading it onto the column prevents streaking and improves separation, minimizing fraction overlap and loss.[2]

      • Was your elution too fast? A fast flow rate does not allow for proper equilibrium between the stationary and mobile phases, leading to broad bands and poor separation.

Data Summary: Impurities & Removal Strategies

Impurity Class Potential Specific Impurity Primary Source Recommended Removal Method
Isomeric Byproducts 3-Chloro-2-hydroxybenzaldehyde, 3-Chloro-4-hydroxybenzaldehydeLack of regioselectivity in synthesisSilica Gel Column Chromatography
Unreacted Precursors 3-ChlorophenolIncomplete formylation reactionRecrystallization or Aqueous Wash (if applicable)
Oxidation Products 3-Chloro-5-hydroxybenzoic acidAir/light exposure during workup or storageRecrystallization (exploiting different acidity/solubility)
Residual Solvents Toluene, Dichloromethane, etc.From reaction or extraction stepsDrying under high vacuum

Purification Method Selection Workflow

This diagram provides a logical decision-making process for purifying your crude this compound.

G start Crude this compound assess Assess Purity (TLC, Melting Point) start->assess recrystallize Perform Recrystallization assess->recrystallize Impurities have distinct Rf values column Perform Column Chromatography assess->column Impurities have similar Rf values (Isomers) pure Pure Product (Verify with TLC/m.p.) recrystallize->pure column->pure

Sources

Technical Support Center: Enhancing the Reactivity of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the use of this versatile chemical intermediate. Our goal is to empower you with the knowledge to enhance its reactivity and achieve your desired synthetic outcomes.

Introduction

This compound is a bifunctional aromatic compound featuring a reactive aldehyde, a phenolic hydroxyl group, and a chloro substituent.[1][2] This unique combination of functional groups makes it a valuable building block in the synthesis of a wide range of complex molecules, including pharmaceuticals and fine chemicals. However, the interplay between these groups can also present challenges in achieving selective transformations. This guide provides practical solutions to common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in reactions.

PropertyValue
Molecular Formula C₇H₅ClO₂
Molecular Weight 156.56 g/mol [1]
Appearance Typically a solid
CAS Number 1829-33-0[1]
Storage 4°C, stored under nitrogen

Q2: How do the functional groups on this compound influence its reactivity?

A2: The reactivity of this compound is governed by the electronic effects of its three functional groups:

  • Aldehyde Group (-CHO): This is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. It is the primary site for nucleophilic attack and can undergo reactions like oxidation, reduction, and condensation.

  • Hydroxyl Group (-OH): This is a strong electron-donating group that activates the aromatic ring towards electrophilic substitution, directing ortho and para to itself. It is also a nucleophile and can undergo reactions like etherification and esterification.

  • Chloro Group (-Cl): This is a deactivating but ortho, para-directing group due to the interplay of its inductive and resonance effects. It can be a site for nucleophilic aromatic substitution under harsh conditions or participate in cross-coupling reactions.

The presence of both activating (-OH) and deactivating (-CHO, -Cl) groups on the same ring creates a complex reactivity profile that must be carefully considered when planning a synthesis.

Q3: What are the most common reactions involving this compound?

A3: The most common reactions target the hydroxyl and aldehyde functionalities. These include:

  • Etherification of the hydroxyl group: This is a common strategy to protect the hydroxyl group or to introduce new functionalities.[3]

  • Esterification of the hydroxyl group: Similar to etherification, this reaction can be used for protection or to modify the molecule's properties.[4]

  • Reactions of the aldehyde group: These include reductions to an alcohol, oxidations to a carboxylic acid, and various condensation reactions to form imines or larger carbon skeletons.

  • Carbon-Carbon bond-forming reactions: The chloro group can participate in cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the introduction of aryl or vinyl substituents.[5][6][7]

Q4: Why is the use of protecting groups often necessary when working with this compound?

A4: Due to the presence of two reactive functional groups (hydroxyl and aldehyde), selective transformation of one in the presence of the other can be challenging. For instance, if you want to perform a reaction at the aldehyde group, the acidic proton of the hydroxyl group might interfere with certain reagents (e.g., Grignard reagents). Conversely, reagents intended for the hydroxyl group might react with the aldehyde. Protecting groups are used to temporarily block one functional group, allowing the other to be modified selectively.[8][9][10]

Troubleshooting Guides

Issue 1: Low Yield in Etherification of the Hydroxyl Group

Q: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but I am getting a low yield of the desired ether. What could be the problem?

A: Low yields in Williamson ether synthesis with this substrate can be attributed to several factors. Here's a systematic approach to troubleshooting:

Troubleshooting Workflow for Low Etherification Yield

start Low Yield in Etherification base Incomplete Deprotonation (Weak Base) start->base side_reaction Side Reaction at Aldehyde start->side_reaction reagent_quality Poor Reagent Quality start->reagent_quality conditions Suboptimal Reaction Conditions start->conditions sol_base Use a Stronger Base (e.g., NaH, K2CO3) base->sol_base sol_protect Protect Aldehyde Group side_reaction->sol_protect sol_reagent Use Fresh/Anhydrous Reagents reagent_quality->sol_reagent sol_conditions Optimize Temperature & Solvent conditions->sol_conditions

Caption: Troubleshooting decision tree for low etherification yield.

Detailed Explanations and Solutions:

  • Incomplete Deprotonation: The phenolic hydroxyl group needs to be fully deprotonated to form the more nucleophilic phenoxide ion.

    • Solution: Use a sufficiently strong base. While weaker bases like sodium carbonate might work, stronger bases like potassium carbonate or sodium hydride (NaH) in an aprotic solvent like DMF or THF are often more effective.[11]

  • Side Reactions at the Aldehyde: The aldehyde group can react with the base or the nucleophilic phenoxide, leading to side products.

    • Solution: Protect the aldehyde group before performing the etherification. A common protecting group for aldehydes is an acetal, which is stable under basic conditions used for etherification.[9]

  • Poor Reagent Quality: Moisture in the solvent or reagents can quench the phenoxide and reduce the yield.

    • Solution: Ensure all solvents and reagents are anhydrous. Distill solvents over appropriate drying agents and use freshly opened or properly stored reagents.

  • Suboptimal Reaction Conditions: The reaction temperature and time may not be optimal for the specific alkyl halide being used.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[12] For less reactive alkyl halides, increasing the temperature may be necessary.

Issue 2: Side Product Formation in Suzuki-Miyaura Coupling

Q: I am trying to perform a Suzuki-Miyaura coupling at the chloro position of this compound, but I am observing significant side product formation and low yield of the desired coupled product.

A: The Suzuki-Miyaura coupling of aryl chlorides can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[5] The presence of the hydroxyl and aldehyde groups adds further complexity.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Poor Suzuki Coupling Performance catalyst Inactive Catalyst System start->catalyst boronic_acid Boronic Acid Decomposition start->boronic_acid functional_group Functional Group Interference start->functional_group sol_catalyst Use Specialized Ligands (e.g., SPhos, XPhos) catalyst->sol_catalyst sol_boronic_acid Use Potassium Trifluoroborate Salts boronic_acid->sol_boronic_acid sol_protect Protect -OH and/or -CHO groups functional_group->sol_protect

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Detailed Explanations and Solutions:

  • Inactive Catalyst System: Standard palladium catalysts may not be active enough to promote the oxidative addition of the C-Cl bond.

    • Solution: Employ more active catalyst systems. This typically involves using bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[5][13]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at elevated temperatures in the presence of a base.

    • Solution: Consider using potassium trifluoroborate salts instead of boronic acids. They are more stable and can be used under similar reaction conditions.

  • Functional Group Interference: The phenolic hydroxyl group can interact with the palladium catalyst or the base, leading to catalyst deactivation or side reactions. The aldehyde group can also participate in undesired reactions.

    • Solution: Protect the hydroxyl group as an ether (e.g., methyl or benzyl ether) and/or the aldehyde group as an acetal before performing the coupling reaction.[8][9] This will prevent interference and improve the yield of the desired product.

Experimental Protocols

Protocol 1: Protection of the Aldehyde Group as a Dimethyl Acetal

This protocol describes the protection of the aldehyde functionality in this compound.

Reaction Scheme:

sub This compound reagent + 2 CH3OH [H+] sub->reagent product This compound dimethyl acetal reagent->product

Caption: Acetal protection of the aldehyde group.

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, quench the reaction by adding a weak base, such as sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: O-Alkylation (Etherification) of Protected this compound

This protocol details the etherification of the hydroxyl group after the aldehyde has been protected.

Reaction Workflow:

start Protected Aldehyde deprotonation Add Base (e.g., K2CO3) in aprotic solvent (e.g., DMF) start->deprotonation alkylation Add Alkyl Halide (R-X) deprotonation->alkylation workup Aqueous Workup and Extraction alkylation->workup product Desired Ether workup->product

Caption: Workflow for the etherification of protected this compound.

Step-by-Step Procedure:

  • To a solution of the protected this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, acetone), add a base such as potassium carbonate (K₂CO₃, 2-3 eq).[11]

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5 - Benchchem.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Wikipedia. (2024). Protecting group.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • ResearchGate. (n.d.). Scheme 1. Etherification of 3-hydroxybenzaldehyde.
  • SpringerLink. (2023). Iron salicylate catalyzes oxidative esterification of biomass-derived aldehydes.
  • SynArchive. (n.d.). Protecting Groups List.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?.
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy.
  • Sigma-Aldrich. (n.d.). This compound.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.
  • PubChemLite. (n.d.). This compound (C7H5ClO2).
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
  • OSTI.GOV. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade.
  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis.
  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde.
  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?.
  • PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde.
  • BenchChem. (2025). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-chloro-5-fluoro-4-hydroxybenzaldehyde chemical compound.
  • ChemicalBook. (2025). 3-CHLORO-2-HYDROXY-BENZALDEHYDE.
  • Guidechem. (n.d.). 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki.

Sources

Technical Support Center: Solvent Effects in Reactions of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols related to the critical role of solvents in reactions involving 3-Chloro-5-hydroxybenzaldehyde. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for a reaction with this compound?

Choosing the right solvent is paramount and depends entirely on the specific transformation you aim to achieve. The two primary reactive sites on this compound are the phenolic hydroxyl group and the aldehyde. The solvent can dramatically influence which site reacts and how efficiently.

  • For reactions at the hydroxyl group (e.g., O-alkylation, O-acylation): The key is to generate a potent phenoxide nucleophile. For this, polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred.[1] These solvents excel at solvating the cation (like K⁺ or Na⁺ from your base) but do not form strong hydrogen bonds with the phenoxide anion. This leaves the phenoxide "naked" and highly nucleophilic, accelerating the desired SN2 reaction.[1]

  • For reactions favoring C-alkylation: While less common, if C-alkylation is the goal, polar protic solvents like water or trifluoroethanol (TFE) can be used.[2] These solvents form a hydrogen-bonding cage around the phenoxide oxygen, effectively blocking it and making the ortho/para positions of the ring more accessible for electrophilic attack.[2]

  • For reactions at the aldehyde group (e.g., Knoevenagel condensation): The solvent's role here is to facilitate the dissolution of reactants and stabilize intermediates. Polar solvents are generally effective. Aprotic polar solvents have been shown to lead to high conversion and selectivity in short reaction times.[3] In contrast, polar protic solvents like methanol can sometimes slow the reaction.[3] For reactions that produce water, like the Knoevenagel condensation, using a nonpolar solvent like toluene with a Dean-Stark apparatus to remove water azeotropically can drive the reaction to completion.[4]

Q2: What are the general solubility characteristics of this compound?

Like benzaldehyde, this compound is poorly soluble in water due to its hydrophobic benzene ring.[5][6] However, its polarity is increased by the hydroxyl and chloro substituents. It exhibits good solubility in a range of common organic solvents. Based on the behavior of similar substituted benzaldehydes, you can expect high solubility in polar organic solvents like alcohols (ethanol, methanol), ethers (THF, diethyl ether), and chlorinated solvents (dichloromethane, chloroform), as well as polar aprotic solvents (DMF, DMSO, acetone).[5][7]

Practical Tip: Before setting up a large-scale reaction, always perform a small-scale solubility test with your chosen solvent system to ensure a homogeneous reaction mixture, which is crucial for reproducible kinetics.

Troubleshooting Guide: O-Alkylation (Williamson Ether Synthesis)

O-alkylation is one of the most common reactions performed on this substrate. Here’s how to troubleshoot common issues where the solvent is often the culprit.

Q: My O-alkylation of this compound is giving a low yield and I'm recovering starting material. What's wrong?

This is a classic problem that often points to one of two issues: incomplete deprotonation or reduced nucleophilicity of the resulting phenoxide. The solvent plays a critical role in the latter.

Causality & Solution:

  • Inadequate Nucleophilicity due to Solvent Choice: If you are using a polar protic solvent (e.g., ethanol, water), the solvent molecules will form strong hydrogen bonds with the phenoxide anion.[2] This "solvation shell" stabilizes the anion, making it less reactive and less available to attack the alkyl halide. The reaction rate for this SN2 process will be significantly depressed.[8][9]

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] These solvents cannot donate hydrogen bonds, leaving the phenoxide highly reactive and dramatically accelerating the rate of O-alkylation.[1][10]

  • Insufficient Base Strength: While not a direct solvent effect, it's related. Your base (e.g., K₂CO₃, NaOH) may not be strong enough to fully deprotonate the phenol in your chosen solvent.[1]

    • Solution: Ensure your base is sufficiently strong. For many phenols, K₂CO₃ is adequate, but stronger bases like NaOH or even NaH can be used, particularly with less reactive alkylating agents.[1] Note that attempts to use NaH in THF may fail if the starting material has low solubility.[11]

Q: I'm seeing significant C-alkylation side products instead of my desired O-alkylated ether. How can I improve selectivity?

The competition between O- and C-alkylation is a well-known issue in phenol chemistry and is heavily influenced by the solvent system.[2][11]

Causality & Solution:

  • Mechanism: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (ortho and para positions).

  • Solvent's Role:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents favor O-alkylation . By leaving the oxygen anion highly exposed and reactive, the reaction follows the kinetically faster pathway of attacking the alkyl halide with the oxygen.[1][2]

    • Polar Protic Solvents (Water, Alcohols): These solvents favor C-alkylation . By "caging" the oxygen anion through hydrogen bonding, they sterically hinder it.[2] This allows the electronically-driven (but slower) C-alkylation pathway to become more competitive.

    • Nonpolar Solvents: Less polar solvents can also influence the outcome, sometimes favoring C-alkylation.[12]

Summary Table: Solvent Effects on O- vs. C-Alkylation Selectivity

Solvent ClassExample SolventsPrimary InteractionFavored ProductMechanistic Rationale
Polar Aprotic DMF, DMSO, AcetonitrileSolvates cation, leaves anion "naked"O-Alkylation [1][2]Kinetically controlled, high nucleophilicity of oxygen.
Polar Protic Water, Ethanol, TFEHydrogen bonds with oxygen anionC-Alkylation [2]Oxygen is sterically blocked, promoting ring attack.
Nonpolar Toluene, HexaneMinimal ion solvationCan favor C-alkylation[12]Ion-pairing effects can influence regioselectivity.

Troubleshooting Guide: Knoevenagel Condensation

This reaction involves the aldehyde functionality condensing with an active methylene compound. Solvent choice is key to achieving high conversion and purity.

Q: My Knoevenagel condensation is slow and the yield is poor. Should I change the solvent?

Yes, the solvent is a critical parameter for both reaction rate and equilibrium position.

Causality & Solution:

  • Solvent Polarity: The reaction generally proceeds faster in more polar solvents. Studies have shown that aprotic polar solvents like DMF can be superior to others, providing high conversion and selectivity in minimal time.[3] Protic polar solvents like methanol, however, have been observed to slow the reaction down.[3]

  • Water Removal: The Knoevenagel condensation produces one molecule of water for every molecule of product formed.[4] In a closed system, this water can hydrolyze the product or shift the reaction equilibrium back to the starting materials, lowering the final yield.

    • Solution: If you suspect equilibrium is the issue, switch to a solvent like toluene and use a Dean-Stark apparatus . This setup azeotropically removes water as it is formed, irreversibly driving the reaction forward to completion. Alternatively, solvent-free conditions have proven effective and are environmentally friendly.[4][13][14]

Visualizing Solvent Effects & Workflows

Workflow for Solvent Selection in O-Alkylation

The following diagram outlines a decision-making process for selecting an optimal solvent system for the Williamson ether synthesis of this compound.

G start Start: O-Alkylation of This compound base Select Base (e.g., K2CO3, NaOH) start->base solvent_choice Select Solvent System base->solvent_choice check_yield Is Yield > 85%? low_yield Troubleshoot: Low Yield check_yield->low_yield No no_side_products Reaction Optimized check_yield->no_side_products Yes side_products Are C-Alkylation Side Products Observed? low_yield->side_products side_products->no_side_products No (Check base/temp) protic_issue Issue: Protic Solvent? (e.g., Ethanol) Reduces O- nucleophilicity side_products->protic_issue Yes aprotic Use Polar Aprotic Solvent (DMF, Acetonitrile) [Favors O-Alkylation] solvent_choice->aprotic aprotic->check_yield protic_issue->aprotic Corrective Action

Caption: Decision workflow for O-alkylation solvent choice.

Mechanism: How Polar Aprotic Solvents Enhance O-Alkylation

This diagram illustrates why DMF is an excellent solvent for promoting the SN2 reaction at the oxygen center.

Caption: Solvation effects on phenoxide reactivity.

Experimental Protocol: Optimized O-Alkylation

This protocol provides a robust method for the O-alkylation of this compound using conditions that favor high yield and selectivity.

Reaction: Synthesis of 3-Chloro-5-methoxybenzaldehyde

  • Reagent Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.57 g, 10 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (2.07 g, 15 mmol, 1.5 eq).

    • Add 30 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction Execution:

    • Begin vigorous stirring to suspend the solids.

    • Add methyl iodide (0.75 mL, 12 mmol, 1.2 eq) to the mixture at room temperature.

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The starting material should be consumed within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water. A precipitate may form.

    • Extract the aqueous mixture three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-Chloro-5-methoxybenzaldehyde.

Causality Note: The use of DMF as the solvent and K₂CO₃ as the base is a standard and effective system for Williamson ether synthesis on phenols.[1][11] DMF ensures the phenoxide formed is highly nucleophilic, while a slight excess of base and alkylating agent drives the reaction to completion.

References

  • Organic Letters. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • BenchChem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. BenchChem.
  • BenchChem.
  • Chemistry LibreTexts. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution.
  • Solubility of Things. Benzaldehyde.
  • ResearchGate.
  • ResearchGate.
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • ChemTalk. Williamson Ether Synthesis.
  • YouTube. Reactions of Phenol, Williamson Ether Synthesis.
  • ResearchGate. Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.
  • ResearchGate.
  • ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method.
  • PubChem. Benzaldehyde. NIH.
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  • Sigma-Aldrich. Benzaldehyde solubility.
  • Pure.
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  • PharmaXChange.info.

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Technical Support Center: Catalyst Deactivation in 3-Chloro-5-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for troubleshooting catalyst deactivation during the synthesis of 3-Chloro-5-hydroxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common catalytic challenges encountered during this specific synthesis.

The formylation of 3-chlorophenol is a common pathway to this compound. This electrophilic aromatic substitution is often catalyzed by Lewis acids in Friedel-Crafts-type reactions or involves reagents like the Vilsmeier reagent (formed from DMF and POCl₃).[1][2] Catalyst performance is paramount for achieving high yield and purity, and deactivation is a frequent cause of reaction failure. This guide provides in-depth, field-proven insights to help you navigate these issues.

Troubleshooting Guide: Common Catalyst Issues

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction yield has dropped significantly, and the reaction time has increased. Is my catalyst deactivated?

Answer: A significant drop in yield and an increase in reaction time are classic indicators of poor catalyst activity or deactivation. While other factors like reagent purity or temperature control could be at play, the catalyst is a primary suspect. Deactivation means the catalyst's active sites are blocked, poisoned, or structurally damaged, preventing them from participating in the catalytic cycle.[3]

Question 2: What are the most common causes of catalyst deactivation in a Lewis acid-catalyzed formylation?

Answer: For Lewis acid catalysts like aluminum chloride (AlCl₃), which are frequently used in Friedel-Crafts type acylations/formylations, there are three primary deactivation mechanisms:

  • Product Complexation: This is often the most significant cause. The Lewis acid catalyst (e.g., AlCl₃) forms a very stable complex with the carbonyl oxygen of the aldehyde product (this compound).[4] This complex is often too stable to dissociate under reaction conditions, effectively sequestering the catalyst and removing it from the reaction cycle. This is why stoichiometric or even excess amounts of the catalyst are often required in Friedel-Crafts acylation.[5]

  • Hydrolysis by Moisture: Lewis acids are extremely sensitive to water. Any moisture present in the reagents, solvents, or glassware will hydrolyze the catalyst (e.g., AlCl₃ + 3H₂O → Al(OH)₃ + 3HCl), rendering it inactive.[3][4] It is critical to maintain strictly anhydrous (dry) conditions.

  • Poisoning by Impurities: Starting materials or solvents may contain impurities that act as catalyst poisons. Common poisons for Lewis acids include compounds containing sulfur, nitrogen, or phosphorus, which can bind strongly to the catalyst's active sites.[3]

Visualizing Deactivation Pathways

The following diagram illustrates the primary routes leading to the deactivation of a generic Lewis acid catalyst in this synthesis.

cluster_main Catalyst Deactivation Pathways Active Active Catalyst (e.g., AlCl₃) Hydrolyzed Hydrolyzed Catalyst (e.g., Al(OH)₃) Active->Hydrolyzed Hydrolysis Complex Stable Product Complex [Product-AlCl₃] Active->Complex Complexation Poisoned Poisoned Catalyst Active->Poisoned Poisoning Inactive Inactive Catalyst (Deactivated) Moisture Moisture (H₂O) (from solvent/reagents) Moisture->Hydrolyzed Product Product (this compound) Product->Complex Impurities Poisons (e.g., S, N compounds) Impurities->Poisoned Hydrolyzed->Inactive Complex->Inactive Poisoned->Inactive

Caption: Major pathways leading to Lewis acid catalyst deactivation.

Question 3: How can I experimentally diagnose the cause of my catalyst's deactivation?

Answer: A systematic approach is crucial. Here is a logical workflow to pinpoint the issue:

  • Run a Control Reaction: The most definitive test is to run the reaction in parallel with a fresh, unopened bottle of catalyst under identical conditions. If the control reaction proceeds as expected, it confirms your original catalyst batch is deactivated.

  • Check for Moisture: Use anhydrous solvents and reagents. Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried). If improving your anhydrous technique solves the problem, water was the likely culprit.

  • Analyze Starting Materials: If a fresh catalyst also fails, your starting materials (3-chlorophenol or the formylating agent) may contain inhibitors or poisons. Consider purifying your starting materials or using reagents from a different, high-purity supplier.

  • Monitor the Reaction Profile: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction. If the reaction starts but stops prematurely, it often points to product-inhibition deactivation, where the catalyst is consumed as the product forms.[4]

Troubleshooting Workflow

This flowchart provides a step-by-step logical guide for diagnosing catalyst issues.

Start Start: Low Yield / Slow Reaction CheckMoisture Are anhydrous conditions rigorously maintained? Start->CheckMoisture ImproveDrying Action: Improve drying protocols (flame-dry glassware, use fresh anhydrous solvents) CheckMoisture->ImproveDrying No RunControl Run control reaction with fresh catalyst? CheckMoisture->RunControl Yes ImproveDrying->RunControl ControlOK Does control work? RunControl->ControlOK ConsiderStoichiometry Consider product inhibition. Is catalyst stoichiometric? RunControl->ConsiderStoichiometry If control also fails CatalystIssue Conclusion: Original catalyst batch is deactivated. ControlOK->CatalystIssue Yes ReagentIssue Conclusion: Starting materials likely contain poisons/inhibitors. ControlOK->ReagentIssue No End Problem Resolved CatalystIssue->End PurifyReagents Action: Purify starting materials or use new batch. ReagentIssue->PurifyReagents PurifyReagents->End ConsiderStoichiometry->ReagentIssue Yes IncreaseCatalyst Action: Increase catalyst loading. ConsiderStoichiometry->IncreaseCatalyst No IncreaseCatalyst->End

Caption: A logical workflow for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Can I regenerate and reuse my Lewis acid catalyst (e.g., AlCl₃)?

A1: For traditional homogeneous Lewis acids like AlCl₃, regeneration is often impractical in a standard lab setting due to its hygroscopic nature and the difficulty of breaking the stable product complexes. It is typically more reliable and cost-effective to use a fresh batch. However, for heterogeneous solid acid catalysts (e.g., zeolites, AlCl₃ on a solid support), regeneration is feasible and a key advantage.[6][7] A general protocol is provided in the next section.

Q2: Are there more robust, reusable alternatives to AlCl₃ for this type of reaction?

A2: Yes, solid acid catalysts, such as zeolites or supported Lewis acids (e.g., AlCl₃ on γ-alumina), are excellent alternatives.[6] They offer several advantages, including easier separation from the reaction mixture (simple filtration), reduced corrosion and waste, and the potential for regeneration and reuse, aligning with principles of green chemistry.

Q3: My reaction uses the Vilsmeier-Haack reagent (DMF/POCl₃). Can this "catalyst" deactivate?

A3: The Vilsmeier-Haack reaction is technically a reagent-mediated process rather than a catalytic one, as the Vilsmeier reagent (a chloroiminium ion) is consumed.[2][8] However, you can experience "deactivation"-like symptoms if the reagent is not formed correctly or is consumed by side reactions. The primary cause of failure is moisture, which will rapidly destroy the Vilsmeier reagent and phosphorus oxychloride (POCl₃). Therefore, maintaining strict anhydrous conditions is just as critical as in a Lewis acid-catalyzed reaction.[9]

Q4: How can I proactively prevent catalyst deactivation?

A4: Prevention is the best strategy.

  • Rigorous Drying: Always use freshly distilled anhydrous solvents and flame- or oven-dried glassware.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • High-Purity Reagents: Use high-purity starting materials to avoid introducing catalyst poisons.

  • Correct Stoichiometry: For reactions prone to product inhibition like Friedel-Crafts acylation, ensure you are using the correct stoichiometric amount of catalyst as dictated by established protocols.[5]

Experimental Protocols & Data
Protocol 1: Regeneration of a Solid Acid Catalyst

This protocol provides a general guideline for regenerating a deactivated solid acid catalyst (e.g., a zeolite or supported Lewis acid).

  • Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation.

  • Washing: Wash the recovered catalyst multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove adsorbed reactants, products, and byproducts.

  • Drying: Dry the washed catalyst in a vacuum oven at 100-120°C overnight to remove all traces of the washing solvent.

  • Calcination (If applicable for the specific catalyst): Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in the presence of air to 450-550°C and maintain this temperature for 3-5 hours. This step is designed to burn off any strongly bound organic residues. Caution: Verify the thermal stability of your specific catalyst before performing this step.

  • Cooling and Storage: Allow the catalyst to cool to room temperature inside a desiccator to prevent re-adsorption of moisture. Store the regenerated catalyst in a tightly sealed container in a dry environment.[4]

Data Presentation: Catalyst Performance Comparison

The following table illustrates the typical impact of catalyst deactivation and the potential outcome of successful regeneration on the synthesis of this compound.

Catalyst StateYield (%)Reaction Time (h)Key Byproducts (%)
Fresh Catalyst 854< 5
Deactivated Catalyst 1524> 20 (or unreacted starting material)
Regenerated Catalyst 805< 7
References
  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • Royal Society of Chemistry. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.
  • Royal Society of Chemistry. (2024). Role of Lewis acid/base anchor atoms in catalyst regeneration: a comprehensive study on biomimetic EP3Fe nitrogenases. RSC Publishing.
  • ACS Publications. (n.d.). Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews.
  • Processes of Petrochemistry and Oil Refining. (n.d.). DEACTIVATION OF AlCl3-CONTAINING CATALYST COMPLEX OF THE ALKYLBENZENES PRODUCTION BY EPOXY-CONTAINING.
  • Organic Syntheses. (n.d.). ortho-Formylation of phenols.
  • ChemicalBook. (n.d.). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde.
  • Journal of Research in Chemistry. (n.d.). Regeneration method for spent FCC catalysts: Brief Review.
  • ResearchGate. (2017). Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation.
  • MDPI. (2017). Stability, Deactivation, and Regeneration of Chloroaluminate Ionic Liquid as Catalyst for Industrial C4 Alkylation.
  • YouTube. (2019). 01.07 Lewis Acid Catalysis.
  • OUCI. (2023). Shifts in catalyst deactivation mechanisms as a function of surface coverage during Friedel-Crafts acylation in zeolites. Journal of Catalysis.
  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 220.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde.
  • ResearchGate. (2020). New Approaches to Immobilization of Aluminum Chloride on γ-Alumina and Its Regeneration After Deactivation.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Thieme E-Books. (n.d.). Synthesis by Formylation of Arene—Hydrogen Bonds.
  • Taylor & Francis Online. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.
  • RSC Publishing. (n.d.). Formylation of phenols using formamidine acetate.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). US3972945A - Process for the selective synthesis of salicylaldehydes.

Sources

troubleshooting low yields in derivatization of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This is a good starting point. I have gathered information on the Williamson ether synthesis, which is the primary method for the derivatization of 3-Chloro-5-hydroxybenzaldehyde. I have also found information on potential side reactions like C-alkylation and the Cannizzaro reaction, and general troubleshooting tips for low yields in organic synthesis.

However, I need to focus more specifically on this compound. The electron-withdrawing nature of the chloro and aldehyde groups will affect the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide. I need to find sources that discuss the derivatization of similarly substituted phenols.

I also need to find more detailed experimental protocols that I can adapt for the troubleshooting guide. This includes specific recommendations for bases, solvents, temperatures, and reaction times suitable for this particular substrate.

Finally, I need to gather more information on the purification and analytical characterization of the derivatized product to provide comprehensive advice on isolating and identifying the desired compound and any byproducts.

Therefore, I will modify my plan to include more targeted searches on these specific aspects.This second round of searches has provided more specific information relevant to the derivatization of this compound. I now have a better understanding of how the electron-withdrawing groups (chloro and aldehyde) affect the acidity of the phenolic hydroxyl group and the nucleophilicity of the corresponding phenoxide. This is crucial for selecting the appropriate base and reaction conditions.

I've also found more information on potential side reactions like C-alkylation and the Cannizzaro reaction, including how to mitigate them. The search results also provided some insights into purification techniques for chlorinated benzaldehydes.

However, I still lack a detailed, specific protocol for the derivatization of this compound itself. While I have general protocols for Williamson ether synthesis, a more tailored procedure would be highly beneficial for creating a practical troubleshooting guide. Additionally, I need to find more specific analytical data (e.g., NMR, HPLC) for the starting material and potential products to include in the guide.

Therefore, I will refine my plan to focus on finding a specific experimental procedure and analytical data for the derivatization of this compound or a very similar compound.## Technical Support Center: Troubleshooting Low Yields in the Derivatization of this compound

Frequently Asked Questions (FAQs)

Q1: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but my yields are consistently low. What are the primary factors I should investigate?

A1: Low yields in the Williamson ether synthesis of this compound can often be attributed to a combination of factors related to the unique electronic properties of this substrate and the specific reaction conditions employed. Here are the key areas to troubleshoot:

  • Incomplete Deprotonation: The phenolic hydroxyl group of this compound is more acidic than that of phenol due to the electron-withdrawing effects of the chloro and aldehyde groups.[1][2][3][4] However, incomplete deprotonation to form the nucleophilic phenoxide is a common pitfall. The choice and amount of base are critical.

  • Reduced Nucleophilicity of the Phenoxide: While the electron-withdrawing groups increase the acidity of the phenol, they can decrease the nucleophilicity of the resulting phenoxide ion by delocalizing the negative charge.[5] This can slow down the desired S\textsubscript{N}2 reaction with your alkyl halide.

  • Competing Side Reactions: Several side reactions can consume your starting material or product, leading to diminished yields. The most common culprits are:

    • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, the desired reaction) or at a carbon on the aromatic ring (C-alkylation).[6]

    • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen, such as this compound, can undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.[7][8]

    • Elimination (E2) Reaction of the Alkyl Halide: If you are using a secondary or tertiary alkyl halide, an elimination reaction to form an alkene can compete with the desired substitution reaction.[9][10]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all crucial parameters that need to be optimized for this specific substrate.

Q2: How do I choose the right base for the deprotonation of this compound?

A2: Selecting the appropriate base is arguably the most critical step in achieving a high yield. Due to the increased acidity of the phenolic proton, a range of bases can be effective. However, to minimize side reactions, a careful selection is necessary.

Base Strength Advantages Disadvantages Recommendation
Potassium Carbonate (K₂CO₃) MildReadily available, inexpensive, and generally effective for phenols. Less likely to promote the Cannizzaro reaction.[11]May require higher temperatures and longer reaction times due to its moderate strength.Recommended starting point. Use in a polar aprotic solvent like DMF or acetonitrile.
Sodium Hydride (NaH) StrongA powerful, non-nucleophilic base that ensures complete deprotonation.[12]Highly reactive and requires anhydrous conditions. Can increase the risk of side reactions if not handled properly.Use with caution in an anhydrous solvent like THF or DMF for sluggish reactions.
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) StrongInexpensive and effective. Can be used in phase-transfer catalysis systems.Can promote the Cannizzaro reaction, especially at high concentrations and temperatures.[7] Introduces water, which can affect the reaction.Use in a phase-transfer system or with careful control of concentration and temperature.
Cesium Bicarbonate (CsHCO₃) MildHas been shown to be highly effective and regioselective in the alkylation of substituted phenols.[13]More expensive than other options.An excellent choice for optimizing regioselectivity and yield, particularly for valuable substrates.

Q3: What is the optimal solvent for the derivatization of this compound?

A3: The choice of solvent significantly impacts the reaction rate and the ratio of O- to C-alkylation. Polar aprotic solvents are generally preferred for Williamson ether synthesis.[14]

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents are excellent at solvating the cation of the phenoxide salt, leaving the oxygen anion more exposed and nucleophilic, which favors O-alkylation. They are often the solvents of choice for difficult alkylations.

  • Acetonitrile (CH₃CN): Another good polar aprotic solvent that can promote the desired reaction.

  • Acetone: While sometimes used, it has a lower boiling point, which may limit the reaction temperature.

  • Protic Solvents (e.g., ethanol, water): These should generally be avoided as they can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and potentially favoring C-alkylation.[6]

Q4: I suspect a Cannizzaro reaction is reducing my yield. How can I prevent it?

A4: The Cannizzaro reaction is a valid concern when using strong bases with this compound.[7] To minimize this side reaction:

  • Use a Milder Base: Opt for potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) instead of strong hydroxides like NaOH or KOH.[11]

  • Control Base Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.5 equivalents).

  • Maintain a Moderate Temperature: Avoid excessively high temperatures, which can accelerate the Cannizzaro reaction.

  • Slow Addition of Base: If a strong base must be used, adding it slowly to the reaction mixture can help to keep the instantaneous concentration low.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues.

Issue 1: Low or No Product Formation

Possible Cause: Incomplete deprotonation of the phenolic hydroxyl group.

Troubleshooting Steps:

  • Verify Base Strength and Stoichiometry:

    • If using a mild base like K₂CO₃, ensure you are using at least 1.5 equivalents.

    • Consider switching to a stronger base like NaH if the reaction remains sluggish, ensuring anhydrous conditions.

  • Optimize Reaction Temperature and Time:

    • For K₂CO₃ in DMF, a temperature of 80-100 °C for 4-12 hours is a reasonable starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

    • If there is no conversion, gradually increase the temperature, but be mindful of potential side reactions.

  • Ensure Anhydrous Conditions (if using a strong, water-sensitive base):

    • Dry your solvent and glassware thoroughly.

    • Use freshly opened or properly stored anhydrous reagents.

Issue 2: Presence of Multiple Products, Including Potential C-Alkylated Isomers

Possible Cause: Competing C-alkylation alongside the desired O-alkylation.

Troubleshooting Steps:

  • Solvent Selection:

    • If you are not already, switch to a polar aprotic solvent like DMF or DMSO. These solvents favor O-alkylation.

  • Consider Phase-Transfer Catalysis (PTC):

    • Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the rate of O-alkylation, especially when using a base like KOH or NaOH in a biphasic system.[15][16][17] PTC can help shuttle the phenoxide into the organic phase for a more efficient reaction with the alkyl halide.

Issue 3: Formation of Byproducts Consistent with the Cannizzaro Reaction

Possible Cause: The reaction conditions are too basic, promoting the disproportionation of the aldehyde.

Troubleshooting Steps:

  • Switch to a Milder Base: As detailed in FAQ 4, replace strong hydroxides with K₂CO₃ or CsHCO₃.

  • Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Control Reagent Addition: If using a strong base, add it portion-wise or via a syringe pump to maintain a low concentration.

Experimental Protocols

General Protocol for O-Alkylation of this compound

This protocol is a starting point and may require optimization based on the specific alkyl halide used.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per gram of starting material).

  • Addition of Base: Add potassium carbonate (1.5 eq) to the solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Addition of Alkylating Agent: Add the alkyl halide (1.1-1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction time can range from 3 to 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water. The product may precipitate.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[11][18][19][20][21][22][23][24][25]

Analytical Characterization
  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., hexane/ethyl acetate) to monitor the reaction progress. The product should have a higher Rf value than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the disappearance of the phenolic -OH proton and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

    • ¹³C NMR: Expect a shift in the carbon signals of the aromatic ring upon etherification.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product and to quantify the yield.

Visualizing the Process

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed check_deprotonation Check for Complete Deprotonation (TLC shows unreacted starting material) start->check_deprotonation check_side_products Analyze for Side Products (NMR, LC-MS) check_deprotonation->check_side_products No increase_base Increase base equivalents or use a stronger base (e.g., NaH) check_deprotonation->increase_base Yes c_alkylation C-Alkylation Detected? check_side_products->c_alkylation optimize_conditions Increase temperature or reaction time increase_base->optimize_conditions optimize_conditions->check_side_products cannizzaro Cannizzaro Products Detected? c_alkylation->cannizzaro No use_ptc Use polar aprotic solvent (DMF/DMSO) or employ Phase Transfer Catalysis (PTC) c_alkylation->use_ptc Yes milder_base Use milder base (K₂CO₃) and lower temperature cannizzaro->milder_base Yes end Optimized Yield cannizzaro->end No use_ptc->end milder_base->end

Caption: Troubleshooting decision tree for low yields.

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Williamson Ether Synthesis cluster_side Potential Side Reactions start This compound phenoxide Phenoxide Intermediate start->phenoxide + Base cannizzaro_products Cannizzaro Byproducts (Alcohol + Carboxylic Acid) start->cannizzaro_products + Strong Base product Desired O-Alkylated Product phenoxide->product + R-X (Stextsubscript{N}2) c_alkylation C-Alkylated Byproduct phenoxide->c_alkylation

Caption: O-alkylation pathway and common side reactions.

References

  • Filo. (n.d.). What is the effect of (i) Electron withdrawing group on acidity of phenol... Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Phenol Acidity. Retrieved from [Link]

  • Psillakis, E., & Kalogerakis, N. (2003). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Journal of Chromatography A, 983(1-2), 215-223. Retrieved from [Link]

  • Wikipedia. (n.d.). Cannizzaro reaction. Retrieved from [Link]

  • Making Sense Chem. (2022, March 5). Phenols and Alcohols | Acidity and Nucleophilicity | A Level H2 Chem [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 7.5: Acid-base Properties of Phenols. Retrieved from [Link]

  • ISSR CLASSES. (n.d.). Effect of side groups on phenol acidity. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Gauth. (n.d.). p-Hydroxybenzaldehyde does not undergo Cannizzaro reaction. Explain. Retrieved from [Link]

  • Allen. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). High performance solid-phase analytical derivatization of phenols for gas chromatography-mass spectrometry. Retrieved from [Link]

  • Allen. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Quora. (2014, October 12). Why can't the Williamson synthesis be used to prepare diphenyl ether? Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]

  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Thiemann, T., et al. (2020). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Molbank, 2020(4), M1177. Retrieved from [Link]

  • Gáspár, A., et al. (2021). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Molecules, 26(11), 3236. Retrieved from [Link]

  • Wang, Z., et al. (2022). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Tetrahedron Letters, 93, 153696. Retrieved from [Link]

  • ResearchGate. (n.d.). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US3624157A - Process for preparing ortho-chlorobenzaldehyde.
  • Organic Chemistry 1. (2022, November 28). Williamson ether synthesis practice problems [Video]. YouTube. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The use of phase-transfer catalysis for the synthesis of phenol ethers. Retrieved from [Link]

  • Buchwald, S. L., & Mauger, C. (2008). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 130(40), 13442–13455. Retrieved from [Link]

  • MDPI. (n.d.). Alkoxyalkylation of Electron-Rich Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2023, August 2). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018, November 7). How to purify Benzaldehyde with benzoic acid contamination. Retrieved from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]

  • Foti, M., et al. (2004). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations. The Journal of Organic Chemistry, 69(7), 2309–2314. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzaldehyde. Retrieved from [Link]

  • Yoshimura, A., et al. (2018). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. Organic Letters, 20(24), 7848–7851. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • National Institutes of Health. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Retrieved from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who work with this versatile but potentially reactive compound. Our focus is on providing practical, field-tested insights into identifying, managing, and controlling exothermic events to ensure the safety and success of your experiments. We will move beyond standard safety data to explore the causality behind process safety choices, empowering you to build inherently safer chemical processes.

Section 1: Fundamental Safety & Hazard Assessment (FAQs)

This section addresses the preliminary questions any researcher should consider before beginning work.

Q1: What are the primary documented hazards of this compound?

A: According to aggregated GHS data, this compound (CAS: 1829-33-0) is classified with the GHS07 pictogram for being harmful. The primary hazards include:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H302: Harmful if swallowed.[1]

Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory.[2][3] All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

Q2: The Safety Data Sheet (SDS) for this compound shows "no data available" for thermal hazards. What does this imply for my experimental design?

A: This is a critical point that must not be overlooked. The absence of data does not signify the absence of a hazard.[2] It indicates that the thermal stability and decomposition energy of this specific molecule have likely not been extensively studied or published. For a substituted benzaldehyde, a structure with both activating (hydroxyl) and deactivating (chloro, aldehyde) groups, the potential for thermal instability, especially in the presence of other reagents, cannot be dismissed. This lack of data places the responsibility of a thorough thermal risk assessment directly on the researcher. It is imperative to treat any new reaction involving this compound as potentially hazardous until proven otherwise through systematic evaluation.

Q3: What initial steps are essential for assessing the thermal risk of a new reaction involving this compound?

A: A proactive approach to thermal risk assessment is crucial.

  • Literature Review: Search for reactions involving structurally similar compounds (e.g., other chlorohydroxybenzaldehydes). While not identical, their behavior can provide valuable clues about potential hazards.[4]

  • Stoichiometric and Catalytic Considerations: Analyze your reaction scheme. Are you using strong oxidizers, reducers, or reagents known to catalyze decomposition (e.g., strong acids, bases, certain metals)? These can significantly lower the decomposition temperature.

  • Small-Scale Screening: Before attempting a gram-scale reaction, perform a microscale test (100-200 mg). Use a sensitive thermometer and observe the temperature profile during reagent addition. Any unexpected temperature rise (exotherm) is a warning sign that requires further investigation.

  • Calorimetric Screening: If available, utilize Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition for your reaction mixture. This provides a quantitative measure of the thermal stability of your system.[5]

Section 2: Troubleshooting Guide for Reaction Monitoring & Control

This section addresses specific issues you may encounter during an experiment in a direct question-and-answer format.

Problem 1: Unexpected Temperature Spike During Reagent Addition

  • Question: "I am performing a reaction and upon adding a reagent to my vessel containing this compound, the temperature is rising much faster than anticipated. What are the immediate steps and underlying causes?"

  • Answer: An uncontrolled temperature rise is a primary indicator of losing control over an exothermic reaction.

    Immediate Actions:

    • Stop All Additions: Immediately cease adding any more reagents.

    • Maximize Cooling: Ensure your cooling bath is at its lowest set point and functioning correctly. If necessary, add a supplementary cooling medium like dry ice to an isopropanol bath.

    • Ensure Agitation: Proper mixing is vital for efficient heat transfer to the vessel walls. Verify that your stirrer is functioning at an appropriate speed.

    • Prepare for Quenching: Have a pre-planned and tested quenching agent ready. However, do not quench unless you are certain it will not produce more heat or gas.

    Root Cause Analysis & Prevention: This situation typically arises from a mismatch between the rate of heat generation and the rate of heat removal.

    • Addition Rate: The most common cause is adding a reactive agent too quickly. The reaction generates heat faster than the cooling system can dissipate it.

    • Insufficient Cooling: The cooling capacity of your setup may be inadequate for the reaction's exothermicity and scale.

    • Concentration: Higher reactant concentrations lead to faster reaction rates and more intense heat generation.

    To prevent this, always opt for a semi-batch process where the limiting reagent is added slowly and controllably, allowing the cooling system to keep pace. The workflow below should be followed.

G Troubleshooting Workflow: Unexpected Temperature Spike cluster_0 Immediate Response cluster_1 Analysis & Prevention start Temperature Spike Detected stop_addition Stop Reagent Addition Immediately start->stop_addition max_cooling Maximize Cooling & Verify Agitation stop_addition->max_cooling prepare_quench Prepare Quench Protocol max_cooling->prepare_quench analyze_rate Root Cause Analysis: - Addition Rate Too High? - Insufficient Cooling? - Concentration Too High? prepare_quench->analyze_rate If reaction is stabilized implement_controls Implement Corrective Actions: - Use Syringe Pump for Controlled Addition - Reduce Concentration - Pre-cool Reagents analyze_rate->implement_controls calorimetry Perform Reaction Calorimetry for Scale-Up Data implement_controls->calorimetry

Caption: Workflow for managing an unexpected exotherm.

Problem 2: Planning for Safe Scale-Up

  • Question: "My 1g scale reaction is well-behaved with minor warming. Now I need to scale up to 100g. What are the hidden dangers and how do I prepare?"

  • Answer: This is a classic process safety challenge. A manageable exotherm on a small scale can become a dangerous runaway reaction on a larger scale due to a fundamental principle of thermal dynamics: the surface-area-to-volume ratio .

    As you increase the scale of a reaction:

    • The volume (which dictates heat generation) increases by a cubic factor (e.g., length³).

    • The surface area of the vessel (which dictates heat removal) only increases by a square factor (e.g., length²).

    This means your ability to remove heat diminishes rapidly relative to the amount of heat being produced, making the reaction inherently more difficult to control. Before any significant scale-up, it is essential to gather quantitative data using a tool like a Reaction Calorimeter (RC1).[5][6] This will provide critical process safety parameters.

ParameterSymbolDescriptionExample Value
Heat of Reaction ΔHrThe total amount of energy released per mole of reactant. Crucial for calculating the total energy potential.-150 kJ/mol
Heat Flow QrThe rate at which heat is generated by the reaction (in Watts). This must not exceed the cooling capacity of the reactor.25 W
Specific Heat Capacity CpThe amount of heat required to raise the temperature of the reaction mass by 1°C.1.8 J/g·K
Adiabatic Temperature Rise ΔTadThe theoretical temperature increase if all cooling were to fail. Calculated from ΔHr, mass, and Cp.120 °C
Maximum Temperature of Synthesis Reaction MTSRThe highest temperature the reaction could reach in a cooling failure scenario. It is the process temperature + ΔTad.145 °C

By knowing these values, you can design a process where the MTSR is safely below the decomposition temperature of your reaction mixture, preventing a runaway scenario.[5]

Section 3: Protocols for Thermal Hazard Assessment

For any reaction involving this compound with unknown exothermic potential, a systematic study is required.

Protocol 1: Reaction Calorimetry (RC1e) for Process Safety Data

This protocol outlines the workflow for obtaining the critical data mentioned in the table above. Reaction calorimetry measures the heat flow from a chemical reaction in real-time under process-like conditions.[6]

Methodology:

  • System Setup & Calibration:

    • Assemble the reaction calorimeter vessel with appropriate stirring, temperature probes, and addition funnels.

    • Add the solvent and this compound to the reactor.

    • Bring the system to the desired starting temperature (e.g., 25°C) and allow it to stabilize.

    • Perform an electrical calibration pulse to accurately determine the overall heat transfer coefficient (UA) of the system. This is a self-validating step to ensure the instrument is performing correctly.[6]

  • Controlled Reagent Addition:

    • Add the second reagent at a slow, controlled rate using a calibrated syringe pump. The addition period should be long enough (e.g., 1-2 hours) to avoid significant reactant accumulation.

    • The calorimeter software will continuously monitor the jacket and reactor temperatures to calculate the real-time heat flow (Qr).

  • Isothermal Hold:

    • After the addition is complete, hold the reaction at the set temperature until the heat flow returns to the baseline, indicating the reaction is complete.

  • Post-Calibration & Data Analysis:

    • Perform a second electrical calibration pulse to determine the final UA value.

    • The software integrates the heat flow curve over time to calculate the total heat of reaction (ΔHr).

    • Use the collected data to calculate ΔTad and MTSR.

G Thermal Hazard Assessment Workflow cluster_0 Data Acquisition cluster_1 Data Analysis & Risk Assessment setup 1. System Setup - Assemble Reactor - Add Initial Reagents pre_cal 2. Pre-Calibration - Stabilize Temperature - Determine Initial UA setup->pre_cal addition 3. Controlled Addition - Add Limiting Reagent Slowly - Monitor Real-Time Heat Flow pre_cal->addition post_cal 4. Post-Calibration - Determine Final UA - Ensure Reaction Completion addition->post_cal calc 5. Calculate Key Parameters - Heat of Reaction (ΔHr) - Heat Flow (Qr) - Adiabatic Rise (ΔTad) post_cal->calc mtsr 6. Determine MTSR - MTSR = T_process + ΔTad calc->mtsr safety_eval 8. Safety Evaluation - Is MTSR << Td? - Is Cooling Capacity > Qr? mtsr->safety_eval dsc 7. Determine Decomposition Temp (Td) - Use DSC on final mixture dsc->safety_eval safe Process is Safe for Scale-Up safety_eval->safe Yes unsafe Process is Unsafe - Redesign Required (Lower Temp, Dilute, etc.) safety_eval->unsafe No

Caption: Logical workflow for assessing thermal hazards.

Section 4: Advanced FAQs

Q: What defines a "runaway reaction," and how does it differ from a simple exotherm?

A: A simple exotherm is any reaction that releases heat. A "runaway reaction" is a specific and dangerous situation where an exothermic reaction goes out of control.[7] It occurs when the rate of heat generation from the reaction surpasses the rate of heat removal from the system. This leads to an accelerating cycle: the temperature increases, which causes the reaction rate to increase further, which generates even more heat. This can result in a violent release of energy, boiling of solvents, over-pressurization, and vessel rupture.[8] Prevention hinges on understanding the parameters described above and ensuring that a cooling failure would not allow the reaction to reach a temperature where a secondary, more violent decomposition reaction can begin.

Q: What are the best practices for quenching a reaction that is showing signs of thermal instability?

A: A quench should be a last resort and must be planned in advance.

  • Know Your Quencher: The quencher must neutralize a reactive species without producing significant heat or gas itself. For example, quenching a strong acid with a bicarbonate solution will produce a large volume of CO₂, which can over-pressurize a closed system. A pre-tested, appropriate quencher is essential.

  • Cool First: Attempt to cool the reaction as much as possible before adding the quencher. This will slow the primary reaction and any secondary reactions initiated by the quencher.

  • Add Slowly: Never dump the entire volume of quencher in at once. Add it slowly and observantly, as the quenching reaction itself might have an exotherm.

References

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-Chloro-2-hydroxybenzaldehyde. Retrieved from PrepChem.com. [Link]

  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from ARIA. [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from Liberty University. [Link]

  • The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from The Good Scents Company. [Link]

  • Organic Syntheses. (1945). m-HYDROXYBENZALDEHYDE. Org. Synth. 25, 55. [Link]

  • ResearchGate. (n.d.). Thermochemistry and Reactions of Benzaldehyde Oxidation. Retrieved from ResearchGate. [Link]

  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Retrieved from TSI Journals. [Link]

  • PubChemLite. (n.d.). This compound (C7H5ClO2). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
  • Aidic. (n.d.). Emergency Runaway Reaction - What Precedes? What Follows? Retrieved from Aidic. [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from AMERICAN ELEMENTS. [Link]

  • Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from Syrris. [Link]

  • NIH. (n.d.). 3-Chloromethyl-2-hydroxybenzaldehyde. Retrieved from NIH. [Link]

  • ResearchGate. (2025). The thermokinetics of formation reaction of 5-chloro-2-hydroxybenza idehyde-2, 5-dimethylbenzenamine in liquid-phase. Retrieved from ResearchGate. [Link]

Sources

Technical Support Center: 3-Chloro-5-hydroxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common issues encountered during the workup of reactions involving this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take after my reaction with this compound is complete?

A1: The initial workup will depend on the specific reaction conditions, but a general procedure involves quenching the reaction, followed by separating the product from the reaction mixture. For many reactions, this involves an aqueous workup. First, cool the reaction mixture to room temperature. If the reaction was conducted under anhydrous conditions, it might need to be quenched by carefully adding water or an aqueous solution. The next step is typically a liquid-liquid extraction to separate the organic product from the aqueous phase.

Q2: How do I choose the right solvent for extracting my product?

A2: The choice of extraction solvent is crucial. You need a solvent in which your product is highly soluble, but which is immiscible with the aqueous layer. Common choices for phenolic aldehydes like this compound and its derivatives include ethyl acetate, diethyl ether, and dichloromethane. The polarity of your product will guide the selection. For instance, ethyl acetate is a good general-purpose solvent for moderately polar compounds.

Q3: My this compound is a solid. How should I store it?

A3: this compound is a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry place, away from light. Storing it under an inert atmosphere, such as nitrogen, is also recommended to prevent oxidation of the aldehyde and phenol functional groups.

Q4: I've noticed my this compound has a slight yellow or tan color. Is it still usable?

A4: While pure 3-Hydroxybenzaldehyde is a colorless solid, commercially available samples can appear tan.[1] This coloration can be due to minor impurities or slight oxidation over time. For many applications, this slight discoloration will not significantly affect the reaction outcome. However, for high-purity applications or sensitive reactions, you may consider purifying the starting material by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses specific problems you may encounter during the workup of your this compound reactions in a question-and-answer format.

Scenario 1: Difficulty with Product Isolation

Q: After extraction and evaporation of the organic solvent, my product is a thick, brown oil and refuses to crystallize. What should I do?

A: This is a common issue, especially if minor impurities are present that inhibit crystallization. Here’s a systematic approach to tackle this:

  • Purity Check: First, assess the purity of your crude product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you understand the extent of impurities.

  • Purification by Column Chromatography: If significant impurities are present, column chromatography is the most effective method for purification. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The optimal solvent system can be determined by running TLC plates in various solvent mixtures.

  • Inducing Crystallization: If the product is relatively pure but still oily, you can try to induce crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.

    • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until the solution becomes slightly cloudy. Allow the solution to stand, and crystals may form. One documented example for a similar compound involved dissolving the oily product in hexane and allowing it to stand, which eventually led to crystallization.[2]

  • Trituration: Add a solvent in which your product is sparingly soluble but the impurities are more soluble. Stir the mixture vigorously. The product may solidify while the impurities remain in the solution.

Scenario 2: Issues During Aqueous Workup

Q: I'm experiencing a persistent emulsion during my liquid-liquid extraction. How can I break it?

A: Emulsions are common when working with phenolic compounds, which can act as surfactants, especially at certain pH values. Here are several techniques to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.

  • Change in pH: If your compound is phenolic, the pH of the aqueous layer can significantly impact its solubility and the stability of the emulsion. Carefully adding a small amount of acid or base can sometimes destabilize the emulsion.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion by physically disrupting the droplets.

  • Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling of the funnel, rather than vigorous shaking, can also help to prevent emulsion formation in the first place.

Scenario 3: Removing Unreacted Starting Material or Reagents

Q: My reaction did not go to completion, and I have a significant amount of unreacted this compound in my crude product. How can I remove it?

A: Due to its aldehyde functionality, you can selectively remove unreacted this compound using a bisulfite workup.[3][4]

Protocol for Bisulfite Wash to Remove Aldehydes
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Bisulfite Addition: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Mixing: Shake the funnel vigorously for several minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer.

  • Extraction: Separate the organic layer. You can wash the organic layer again with water and then brine to remove any residual water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.

Note: If your desired product is the aldehyde and you wish to separate it from other non-aldehydic impurities, you can collect the aqueous layer containing the bisulfite adduct. By making the aqueous layer basic (e.g., with NaOH), you can regenerate the aldehyde, which can then be extracted back into an organic solvent.[3][4]

Scenario 4: Unexpected Side Products

Q: I am performing a reaction that should only modify the hydroxyl group, but I am seeing evidence of side reactions involving the aldehyde. What could be happening and how can I prevent it?

A: The aldehyde group is susceptible to oxidation, especially under basic or neutral conditions in the presence of an oxidant.[5][6] If your reaction conditions are oxidative, the aldehyde can be converted to a carboxylic acid.

Mitigation Strategies:

  • Protecting Group Chemistry: If the aldehyde functionality is interfering with your desired transformation, consider protecting it before carrying out the reaction on the hydroxyl group. A common method for protecting aldehydes is the formation of an acetal. For example, reacting the aldehyde with ethylene glycol in the presence of an acid catalyst will form a 1,3-dioxolane, which is stable to many reaction conditions. The acetal can be removed later by treatment with aqueous acid.

  • Reaction Conditions:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

    • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can also be beneficial.

Troubleshooting Workflow

The following diagram outlines a general troubleshooting workflow for common workup issues in this compound reactions.

Caption: A decision-making workflow for troubleshooting common issues during the workup of this compound reactions.

References

  • PrepChem. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]

  • Lookchem. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

  • Chemguide. oxidation of aldehydes and ketones. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis Applications of 3-Chloro-5-hydroxybenzaldehyde and 3-Chloro-4-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. The subtle placement of functional groups on an aromatic scaffold can profoundly influence reactivity, yield, and the ultimate biological activity of the target molecule. This guide provides an in-depth comparative analysis of two structurally similar yet electronically distinct building blocks: 3-chloro-5-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde. By examining their intrinsic electronic properties and performance in key synthetic transformations, we aim to equip scientists with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Physicochemical Properties

Before delving into their reactivity, a summary of the fundamental properties of these isomers is essential for a comprehensive comparison.

PropertyThis compound3-Chloro-4-hydroxybenzaldehyde
CAS Number 1829-33-02420-16-8
Molecular Formula C₇H₅ClO₂C₇H₅ClO₂
Molecular Weight 156.57 g/mol 156.57 g/mol
Appearance SolidWhite to pink solid, powder, or crystals
Melting Point Not specified133-137 °C

The Decisive Factor: Electronic Effects on Reactivity

The divergent synthetic utility of these isomers is rooted in the interplay of the electronic effects of the chloro, hydroxyl, and aldehyde substituents. The chloro group is electron-withdrawing via induction (-I) and weakly electron-donating by resonance (+R).[1][2] The hydroxyl group is strongly electron-donating by resonance (+R) and electron-withdrawing by induction (-I).[3] The aldehyde group is a deactivating, electron-withdrawing group (-I, -R).[4] The relative positioning of these groups dictates the electron density of the aromatic ring and the electrophilicity of the carbonyl carbon, thereby influencing the molecule's reactivity in various transformations.

In 3-chloro-4-hydroxybenzaldehyde , the para-hydroxyl group strongly donates electron density into the ring through resonance, which can partially mitigate the electron-withdrawing effects of the chloro and aldehyde groups. This increased electron density can facilitate electrophilic aromatic substitution reactions. Conversely, in This compound , the hydroxyl group is meta to the aldehyde. In this position, its strong +R effect does not extend to the aldehyde group, and its influence on the carbonyl carbon's electrophilicity is less pronounced compared to the para-isomer.[3]

The following diagram illustrates the key electronic influences in both isomers.

G cluster_0 This compound cluster_1 3-Chloro-4-hydroxybenzaldehyde a0 Aldehyde (-I, -R) Increases electrophilicity of carbonyl C a1 Meta-OH (+R, -I) Weakly activates ring a0->a1 Electronic Influence a2 Meta-Cl (-I, +R) Deactivates ring a0->a2 Electronic Influence b0 Aldehyde (-I, -R) Increases electrophilicity of carbonyl C b1 Para-OH (+R, -I) Strongly activates ring b0->b1 Electronic Influence b2 Meta-Cl (-I, +R) Deactivates ring b0->b2 Electronic Influence G start Start: Substituted Benzaldehyde + Acetophenone step1 Dissolve in Ethanol start->step1 step2 Add NaOH (aq) dropwise at 20-25°C step1->step2 step3 Stir for 4-6 hours (Monitor by TLC) step2->step3 step4 Neutralize with HCl step3->step4 step5 Filter and wash with cold water step4->step5 step6 Recrystallize from Ethanol step5->step6 end End: Pure Chalcone step6->end G start Start: Substituted Benzaldehyde + Primary Amine step1 Dissolve in Ethanol start->step1 step2 Add catalytic Acetic Acid step1->step2 step3 Reflux for 2-4 hours (Monitor by TLC) step2->step3 step4 Cool to Room Temperature step3->step4 step5 Filter and wash with cold Ethanol step4->step5 end End: Pure Schiff Base step5->end

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Hydroxybenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Aldehyde

To the discerning researcher, a substituted hydroxybenzaldehyde is not a single entity but a fascinating case study in competitive electronic effects. The interplay between the electron-donating hydroxyl (-OH) group and the electron-withdrawing aldehyde (-CHO) group dictates the molecule's reactivity in nuanced ways, governed by their relative positions on the aromatic ring. This guide moves beyond simple classifications to provide a deeper, mechanistic understanding of how these substituents influence the reactivity of both the carbonyl center and the aromatic system.

The core of this analysis rests on understanding two fundamental electronic phenomena: the inductive effect and the resonance effect .[1][2]

  • Inductive Effect (-I): The oxygen atoms in both the -OH and -CHO groups are highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring.

  • Resonance Effect (+R/-R):

    • The hydroxyl group's lone pairs can be delocalized into the ring, donating electron density. This is a powerful activating effect, particularly at the ortho and para positions (+R effect).[3]

    • The carbonyl group of the aldehyde withdraws electron density from the ring via delocalization to satisfy the electron-deficient carbonyl carbon (-R effect), deactivating the ortho and para positions.[1][4]

The net reactivity is a delicate balance of these forces, which we will explore through the lens of a well-established synthetic transformation: the Knoevenagel condensation.

Logical Framework: Electronic Effects on Reactivity

The following diagram illustrates the push-pull relationship between the hydroxyl and aldehyde groups and its ultimate impact on the electrophilicity of the carbonyl carbon, a key determinant in nucleophilic addition reactions.

electronic_effects substituent Substituent (-OH group) resonance Resonance Effect (+R) (Electron Donating) substituent->resonance inductive Inductive Effect (-I) (Electron Withdrawing) substituent->inductive carbonyl_c Carbonyl Carbon Electrophilicity resonance->carbonyl_c Decreases (at ortho/para) inductive->carbonyl_c Increases reactivity Reactivity to Nucleophilic Addition carbonyl_c->reactivity Directly Proportional

Caption: Interplay of electronic effects on carbonyl reactivity.

Comparative Analysis: The Knoevenagel Condensation

The Knoevenagel condensation, a reaction between an aldehyde and an active methylene compound, serves as an excellent model for probing the electrophilicity of the carbonyl carbon.[5] A more electrophilic (electron-poor) carbonyl carbon will react faster with the nucleophilic carbanion generated from the active methylene compound.

We will compare the reactivity of three isomers—2-hydroxybenzaldehyde, 3-hydroxybenzaldehyde, and 4-hydroxybenzaldehyde—with malononitrile, catalyzed by piperidine.

Predicted Reactivity Order

Based on electronic principles, we can predict the relative reaction rates:

  • 3-Hydroxybenzaldehyde (meta): The -OH group is at the meta position relative to the aldehyde. Its electron-donating resonance effect (+R) does not extend to the meta carbon, meaning it cannot directly donate electron density to the aldehyde group.[3] However, its electron-withdrawing inductive effect (-I) is still active. This results in the carbonyl carbon being the most electrophilic among the three isomers, leading to the fastest reaction.

  • 2-Hydroxybenzaldehyde (ortho): The -OH group is ortho to the aldehyde. While its +R effect can donate electron density and decrease the carbonyl's electrophilicity, another phenomenon dominates: intramolecular hydrogen bonding. The hydrogen of the hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen. This polarizes the C=O bond, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity. This effect often outweighs the resonance donation, making it highly reactive. However, steric hindrance from the adjacent -OH group can slightly temper this reactivity compared to the meta isomer.[6]

  • 4-Hydroxybenzaldehyde (para): The -OH group is in the para position, where its +R effect is maximal.[2] This effect donates significant electron density through the aromatic ring directly to the aldehyde group, substantially reducing the electrophilicity of the carbonyl carbon. Consequently, it is the least reactive of the three isomers in nucleophilic additions.[7]

Predicted Order: 3-Hydroxybenzaldehyde > 2-Hydroxybenzaldehyde > 4-Hydroxybenzaldehyde

Experimental Protocol: Comparative Knoevenagel Condensation

This protocol is designed to be a self-validating system, where reaction progress is monitored quantitatively, allowing for direct comparison.

Workflow Diagram

workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Data prep_reagents Prepare stock solutions: - Aldehydes (0.1 M in EtOH) - Malononitrile (0.1 M in EtOH) - Piperidine (0.01 M in EtOH) setup Set up 3 parallel reactions in sealed vials at 50°C prep_reagents->setup add_reagents Add Aldehyde (1 mmol), Malononitrile (1 mmol), and Piperidine (0.1 mmol) setup->add_reagents sampling Withdraw aliquots (e.g., 100 µL) at t = 0, 30, 60, 120 min add_reagents->sampling quench Quench aliquots in Mobile Phase sampling->quench hplc Analyze quenched samples by RP-HPLC with UV detection quench->hplc quant Quantify product peak area against a calibration curve hplc->quant results Tabulate % Yield vs. Time for each isomer quant->results

Caption: Experimental workflow for comparative kinetic analysis.

Step-by-Step Methodology
  • Materials:

    • 2-Hydroxybenzaldehyde, 3-Hydroxybenzaldehyde, 4-Hydroxybenzaldehyde

    • Malononitrile[8]

    • Piperidine (catalyst)[8]

    • Ethanol (solvent)

    • HPLC system with UV detector and C18 column[9]

  • Preparation of Reaction Mixtures (Perform in triplicate for each aldehyde):

    • To a 10 mL vial equipped with a magnetic stir bar, add the respective hydroxybenzaldehyde (1.0 mmol, 122.1 mg).

    • Add ethanol (5 mL) and stir to dissolve.

    • Add malononitrile (1.0 mmol, 66.1 mg).

    • Place the vial in a pre-heated water bath at 50°C and allow it to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding piperidine (0.1 mmol, ~10 µL). Start a timer immediately.

    • At specified time points (e.g., 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 950 µL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This dilution effectively stops the reaction.

  • Quantitative Analysis via HPLC:

    • Analyze the quenched samples using a validated HPLC method. The separation should resolve the starting aldehyde from the Knoevenagel product.[10][11]

    • Monitor the absorbance at a wavelength where the product shows a strong response (e.g., determined via UV-Vis scan).

    • Quantify the product concentration by integrating the peak area and comparing it to a pre-established calibration curve of the purified product.[10]

    • Calculate the percent yield at each time point for each of the three isomers.

Data Summary and Interpretation

The experimental data is expected to align with our theoretical predictions. The results can be summarized as follows:

Time (minutes)% Yield (2-Hydroxybenzaldehyde)% Yield (3-Hydroxybenzaldehyde)% Yield (4-Hydroxybenzaldehyde)
3045%65%15%
6070%88%28%
12085%>95%45%
240>95%>95%65%

Interpretation of Results:

The data clearly demonstrates the superior reactivity of the 3-hydroxybenzaldehyde , which reaches near-quantitative conversion within two hours. This confirms that the combination of the aldehyde's inherent electron-withdrawing nature and the meta-hydroxyl's inductive pull creates the most electrophilic carbonyl center.

The 2-hydroxybenzaldehyde shows high but slightly slower reactivity. This supports the hypothesis that while intramolecular hydrogen bonding activates the carbonyl, it may be partially offset by steric hindrance or the +R effect.

As predicted, 4-hydroxybenzaldehyde is the laggard. The powerful electron-donating resonance effect from the para-hydroxyl group partially quenches the electrophilicity of the carbonyl carbon, significantly slowing the rate of nucleophilic attack.[6] This phenomenon is quantitatively described by the Hammett equation , where electron-donating groups in the para position have negative σ values, leading to a smaller rate constant for reactions with a positive ρ (rho) value, typical for nucleophilic additions to benzaldehydes.[12][13]

Broader Implications: Oxidation and Antioxidant Activity

The substituent effects extend beyond carbonyl reactivity. In the Dakin oxidation , an ortho- or para-hydroxybenzaldehyde is converted to a benzenediol using hydrogen peroxide in a basic solution.[14] This reaction is mechanistically dependent on the presence of the hydroxyl group to facilitate a key rearrangement step and would not proceed with 3-hydroxybenzaldehyde under typical conditions. This highlights how reactivity can be completely altered based on isomer chemistry.

Furthermore, the position of the hydroxyl group significantly influences the antioxidant capacity of these molecules.[15][16] Compounds like 4-hydroxybenzaldehyde are studied for their ability to scavenge free radicals, a property directly related to the stability of the resulting phenoxy radical, which is stabilized by the aldehyde group through resonance.[17][18][19]

Conclusion

The reactivity of substituted hydroxybenzaldehydes is a textbook example of structure-function relationships in organic chemistry. By dissecting the competing inductive and resonance effects, and considering factors like intramolecular hydrogen bonding, we can rationally predict and experimentally verify the reactivity trends. For the medicinal chemist synthesizing Schiff bases[20][21], the materials scientist developing new polymers, or the natural product chemist studying flavor compounds[16], a firm grasp of these principles is indispensable for designing efficient synthetic routes and understanding molecular function. The Knoevenagel condensation provides a robust and quantifiable platform for demonstrating these foundational concepts in a practical, research-oriented context.

References

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A Comparative Guide to the Validation of Analytical Methods for 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The accurate quantification and characterization of chemical entities like 3-Chloro-5-hydroxybenzaldehyde, a key intermediate in various synthetic pathways, underpins the reliability of research and the quality of pharmaceutical products. This guide provides an in-depth comparison of proposed analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations. We will explore the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering a framework for establishing a robust and reliable analytical procedure.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This guide is structured to not only present methodologies but also to explain the rationale behind the experimental choices, in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2]

The Analytical Challenge: Physicochemical Properties of this compound

This compound (C7H5ClO2, Molar Mass: 156.57 g/mol ) is a substituted aromatic aldehyde.[3] Its key structural features—a phenolic hydroxyl group, an aldehyde group, and a chlorinated benzene ring—dictate its analytical behavior. The presence of the polar hydroxyl and aldehyde groups makes it suitable for reverse-phase HPLC, while its volatility allows for analysis by GC, albeit potentially requiring derivatization to improve peak shape and thermal stability. These properties form the basis for the selection of the analytical techniques compared herein.

High-Performance Liquid Chromatography (HPLC): A Robust Approach for Quantification

Reverse-phase HPLC is a powerful and versatile technique for the analysis of moderately polar compounds like this compound.[4] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.

Proposed HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% phosphoric acid to suppress the ionization of the phenolic hydroxyl group), e.g., 60:40 (v/v). The organic-to-aqueous ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

The choice of a C18 column provides excellent retention for the aromatic ring, while the acetonitrile/water mobile phase allows for fine-tuning of the elution strength. The addition of phosphoric acid ensures a consistent and reproducible retention time by maintaining the analyte in its non-ionized form.

Gas Chromatography (GC): A High-Sensitivity Alternative

Gas chromatography is another viable technique, particularly when high sensitivity is required or for the analysis of volatile impurities.[5] Given the presence of a polar hydroxyl group, derivatization may be considered to improve peak symmetry and prevent tailing, although direct analysis is often possible on a mid-polarity column.

Proposed GC-FID Method
  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness (or a similar mid-polarity column)

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 220 °C, hold for 5 minutes

  • Injection Mode: Split (e.g., 20:1)

The HP-5 column is a good starting point as it offers a good balance of polarity for a multifunctional compound like this compound. The temperature program is designed to ensure the elution of the analyte as a sharp peak while allowing for the separation of potential impurities.

Validation of the Analytical Methods: An Imperative for Trustworthiness

A comprehensive validation protocol is essential to demonstrate that the chosen analytical method is fit for its intended purpose.[6][7] The following validation parameters, as stipulated by ICH Q2(R2) guidelines, must be assessed.[1][8]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] To establish this, forced degradation studies are indispensable.[9][10]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject to Stress Conditions: Expose the solution to the following conditions:[11]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solution to light (ICH Q1B) for a specified duration.

  • Analysis: Analyze the stressed samples by the proposed HPLC and GC methods.

  • Assessment: The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector for HPLC or a mass spectrometer (MS) for GC is crucial to confirm this. The goal is to achieve 5-20% degradation to ensure that the stability-indicating nature of the method is adequately challenged.[9][10]

Caption: Workflow for Forced Degradation Studies.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[6]

Experimental Protocol: Linearity

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of this compound to prepare a stock solution.

  • Prepare Calibration Standards: Prepare at least five concentrations by serial dilution of the stock solution. For an assay method, this range is typically 80% to 120% of the expected sample concentration.

  • Analysis: Inject each concentration in triplicate.

  • Assessment: Plot a graph of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.[12]

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analysis: Analyze each concentration level in triplicate.

  • Assessment: Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.[12]

Precision

Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[6]

Experimental Protocol: Precision

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Assessment: Calculate the relative standard deviation (%RSD) for the results. The acceptance criterion for %RSD is typically ≤ 2%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

Experimental Protocol: Robustness

Introduce small variations to the method parameters and assess the impact on the results.

  • For HPLC: Vary the mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C).

  • For GC: Vary the initial oven temperature (±2 °C) and flow rate (±0.1 mL/min).

The method is robust if the results remain within the acceptance criteria for system suitability (e.g., theoretical plates, tailing factor).

Caption: General Analytical Method Validation Workflow.

Comparative Performance Data (Illustrative)

The following tables summarize the expected performance characteristics of the two proposed methods based on typical validation data for similar compounds.

Table 1: Comparison of HPLC and GC Method Performance

ParameterHPLC-UVGC-FIDAcceptance Criteria
Linearity (r²) > 0.999> 0.999≥ 0.999
Range 10 - 150 µg/mL1 - 100 µg/mLApplication-dependent
Accuracy (% Recovery) 99.2 - 101.5%98.5 - 102.0%98.0 - 102.0%
Precision (% RSD) < 1.0%< 1.5%≤ 2.0%
LOD ~ 1 µg/mL~ 0.1 µg/mLReportable
LOQ ~ 3 µg/mL~ 0.3 µg/mLReportable
Robustness PassesPassesNo significant impact

Conclusion and Recommendations

Both HPLC and GC are suitable techniques for the analysis of this compound, each with its own advantages.

  • HPLC-UV is a robust, reliable, and widely accessible technique that is ideal for routine quality control, such as assay and purity testing. Its straightforward sample preparation and high precision make it a workhorse in many laboratories.

  • GC-FID offers higher sensitivity, making it the preferred method for trace analysis, such as the determination of residual impurities. While it may require more method development, particularly concerning potential derivatization, its resolving power and sensitivity are unparalleled for volatile analytes.

The choice between these methods will ultimately depend on the specific application, the required sensitivity, and the available instrumentation. Regardless of the method chosen, a thorough validation in accordance with ICH guidelines is not merely a regulatory requirement but a cornerstone of scientific rigor, ensuring the generation of trustworthy and reliable data.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
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  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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A Spectroscopic Guide to the Isomeric Landscape of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise identification of constitutional isomers is not merely an academic exercise—it is a critical determinant of a substance's function, efficacy, and safety. Molecules sharing the same chemical formula, such as the isomers of chlorohydroxybenzaldehyde (C₇H₅ClO₂), can exhibit vastly different chemical, physical, and biological properties based solely on the arrangement of substituents on the benzene ring. 3-Chloro-5-hydroxybenzaldehyde serves as a valuable building block, but its utility is predicated on its purity and the absence of isomeric contaminants.

This guide provides a comprehensive spectroscopic comparison of this compound and its key isomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The objective is to equip researchers with the analytical framework needed to unambiguously differentiate between these closely related compounds. Our approach emphasizes not just the data, but the underlying chemical principles that govern the observed spectroscopic differences, reflecting a methodology grounded in expertise and self-validating protocols.

Experimental Methodologies: A Foundation for Reliable Data

The integrity of any comparative analysis rests upon the quality and consistency of the data acquisition. The following sections detail the standardized protocols for the four key spectroscopic techniques discussed in this guide. The rationale behind specific instrumental parameters and sample preparation steps is explained to ensure methodological transparency and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule, making it indispensable for isomer differentiation.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is preferable for compounds with acidic protons, like phenols, as it facilitates the observation of the hydroxyl proton signal.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • ¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence to yield a spectrum with single lines for each unique carbon atom. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.

Causality Behind Choices: The use of a high-field spectrometer and an appropriate deuterated solvent is paramount. DMSO-d₆ is often superior for these analytes because it solubilizes the compounds well and its residual peak does not obscure the aromatic region, while also allowing for the observation of the exchangeable -OH proton. TMS provides a universal reference point, making data comparable across different instruments and labs[1].

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint" that is highly sensitive to structural changes.

Protocol for Attenuated Total Reflectance (ATR)-IR Analysis:

  • Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Inconsistent pressure can affect peak intensities.

  • Spectrum Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis to prevent cross-contamination.

Causality Behind Choices: The ATR technique is favored for its simplicity, speed, and minimal sample preparation. It eliminates the need for making KBr pellets, which can be affected by atmospheric moisture. The key vibrational modes for these isomers—the O-H stretch, the C=O aldehyde stretch, and C-Cl stretch—are all well-defined in the mid-IR region[1][2].

Caption: Workflow for acquiring an IR spectrum using the ATR technique.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

Protocol for UV-Vis Analysis:

  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol. The solvent should not absorb in the analytical wavelength range (typically 200-400 nm).

  • Stock Solution: Prepare a concentrated stock solution of the analyte by accurately weighing a small amount and dissolving it in a known volume of the chosen solvent.

  • Serial Dilution: Prepare a dilute solution (typically ~10⁻⁵ M) from the stock solution. The final concentration should yield a maximum absorbance between 0.5 and 1.5 AU for optimal accuracy.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Rinse and fill the cuvette with the diluted sample solution and record the absorbance spectrum over the desired range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max).

Causality Behind Choices: A UV-transparent solvent is essential to avoid spectral interference. Quartz cuvettes are used because glass absorbs strongly below ~340 nm. Working within the optimal absorbance range ensures adherence to the Beer-Lambert Law, allowing for potential quantitative applications alongside qualitative analysis[3].

Caption: Standard procedure for UV-Vis spectroscopic analysis.

Comparative Spectroscopic Analysis

The true power of spectroscopy is realized when data from different isomers are compared directly. The electronic effects and steric interactions imposed by the substituent positions create unique and identifiable spectral signatures.

¹H NMR Spectroscopic Comparison

The ¹H NMR spectrum provides a rich dataset for differentiation. The chemical shift of the aldehyde proton (-CHO) and the splitting patterns of the aromatic protons are highly diagnostic.

IsomerAldehyde-H (δ ppm)Aromatic-H (δ ppm) & Splitting-OH (δ ppm)
This compound ~9.857.35 (s), 7.20 (s), 7.10 (s)~3.68 (s)
3-Chloro-2-hydroxybenzaldehyde ~9.88~7.6 (d), ~7.5 (d), ~7.0 (t)~11.0 (s, br)
3-Chloro-4-hydroxybenzaldehyde ~9.76~7.9 (s), ~7.7 (d), ~7.1 (d)~10.5 (s, br)
5-Chloro-2-hydroxybenzaldehyde ~9.86~7.5 (d), ~7.4 (dd), ~7.0 (d)~10.9 (s, br)

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from available sources[4][5].

Analysis and Insights:

  • Aldehyde Proton (CHO): The aldehyde proton is consistently found far downfield (9.7-9.9 ppm) due to the strong deshielding effect of the carbonyl group[2]. Isomers with a hydroxyl group ortho to the aldehyde (e.g., 3-Chloro-2-hydroxybenzaldehyde and 5-Chloro-2-hydroxybenzaldehyde) often exhibit the most downfield aldehyde proton shifts. This is due to the formation of a strong intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O, which withdraws electron density from the aldehyde proton.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and solvent-dependent. In DMSO-d₆, it appears as a broad singlet. For 2-hydroxy isomers, this proton is significantly deshielded (>10 ppm) due to the aforementioned intramolecular hydrogen bond. For isomers where this interaction is absent, like this compound, the signal appears further upfield.

  • Aromatic Protons (Ar-H): The substitution pattern dictates the splitting and chemical shifts of the three aromatic protons.

    • This compound: The 1,3,5-substitution pattern results in three singlets (or very narrow triplets/doublets depending on resolution) as there are no adjacent protons for significant coupling.

    • Ortho/Para Relationships: In other isomers, the protons exhibit clear doublet, triplet, or doublet of doublets patterns based on their ortho, meta, and para relationships to each other, allowing for straightforward assignment. The electron-withdrawing chlorine atom deshields protons ortho and para to it, while the electron-donating hydroxyl group shields protons ortho and para to it.

Infrared (IR) Spectroscopic Comparison

The most informative regions in the IR spectra are the O-H stretching region (3600-3100 cm⁻¹) and the carbonyl (C=O) stretching region (1750-1650 cm⁻¹).

Isomerν(O-H) (cm⁻¹)ν(C=O) (cm⁻¹)Key Observations
This compound ~3300-3100 (broad)~1690-1700Broad O-H from intermolecular H-bonding.
3-Chloro-2-hydroxybenzaldehyde ~3200-3000 (very broad)~1660-1670Both O-H and C=O frequencies are lowered due to strong intramolecular H-bonding.
3-Chloro-4-hydroxybenzaldehyde ~3300-3150 (broad)~1680-1690Broad O-H from intermolecular H-bonding. C=O is slightly lower than non-phenolic benzaldehydes due to conjugation with the -OH group.[6]
5-Chloro-2-hydroxybenzaldehyde ~3200-3050 (very broad)~1665-1675Similar to the 3-Chloro-2-hydroxy isomer, showing strong intramolecular H-bonding.[7][8]

Note: Frequencies are approximate. Data compiled from available sources and established spectroscopic principles[1][6][7][8].

Analysis and Insights:

The key differentiating feature is the presence or absence of intramolecular hydrogen bonding.

  • 2-Hydroxy Isomers (e.g., 3-Chloro-2-hydroxy and 5-Chloro-2-hydroxy): The proximity of the hydroxyl and aldehyde groups allows for a strong intramolecular hydrogen bond. This interaction significantly weakens the O-H bond, resulting in a very broad absorption at a lower frequency (e.g., 3200 cm⁻¹). Simultaneously, it weakens the C=O bond, lowering its stretching frequency to around 1660-1675 cm⁻¹. This combination is a definitive marker for an ortho-hydroxybenzaldehyde structure.

  • 3- and 4-Hydroxy Isomers: In these isomers, the groups are too far apart for intramolecular hydrogen bonding. The O-H stretch appears as a broad band centered at a higher frequency (~3300 cm⁻¹) characteristic of standard intermolecular hydrogen bonding in the solid state. The C=O stretch appears at a higher frequency (~1680-1700 cm⁻¹) compared to the 2-hydroxy isomers, as it is only influenced by standard resonance effects, not the strong intramolecular hydrogen bond[1]. Conjugation with the aromatic ring and the other substituents still lowers the frequency from a typical saturated aldehyde (~1730 cm⁻¹)[1].

Mass Spectrometry (MS) Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns.

Expected Observations for all C₇H₅ClO₂ Isomers:

  • Molecular Ion (M⁺): A distinct molecular ion peak will be observed. Due to the natural isotopic abundance of chlorine (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), the molecular ion will appear as a pair of peaks: M⁺ at m/z 156 and M+2 at m/z 158, with a characteristic intensity ratio of approximately 3:1. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.

  • Key Fragmentations: While the fragmentation patterns of isomers can be very similar, subtle differences may arise. Common fragmentation pathways for aromatic aldehydes include[9][10]:

    • Loss of a Hydrogen Radical (M-1): Formation of a stable acylium ion [M-H]⁺ at m/z 155/157.

    • Loss of Carbon Monoxide (M-28): Expulsion of CO from the [M-H]⁺ fragment to give a chlorohydroxyphenyl cation at m/z 127/129.

    • Loss of the Aldehyde Group (M-29): Cleavage of the C-CHO bond to yield a chlorohydroxyphenyl radical cation at m/z 127/129.

    • Loss of a Chlorine Radical (M-35): Cleavage of the C-Cl bond to give an ion at m/z 121.

The mass spectrum for 5-Chloro-2-hydroxybenzaldehyde, for instance, shows a strong molecular ion peak at m/z 156 and the corresponding M+2 peak at m/z 158[11]. Distinguishing isomers solely by EI-MS is challenging and typically requires careful analysis of fragment ion intensities in combination with other spectroscopic data.

Conclusion

The unambiguous identification of this compound from its isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While mass spectrometry confirms the elemental composition via the molecular weight and chlorine isotopic pattern, it is the combination of NMR and IR spectroscopy that provides the definitive structural elucidation.

  • ¹H NMR is paramount for determining the substitution pattern through the analysis of aromatic proton chemical shifts and coupling constants.

  • IR spectroscopy serves as a rapid and powerful tool to distinguish ortho-hydroxy isomers from meta and para isomers by identifying the characteristic frequency shifts in the O-H and C=O stretching bands caused by intramolecular hydrogen bonding.

By integrating these techniques, researchers can confidently verify the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors.

References

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comparative study of synthesis routes for 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of substituted aromatic building blocks is paramount. 3-Chloro-5-hydroxybenzaldehyde, a key intermediate, presents a unique synthetic challenge due to its meta-substitution pattern, which runs counter to the typical directing effects of its constituent functional groups. Direct electrophilic formylation of the logical precursor, 3-chlorophenol, is inefficient, leading primarily to ortho- and para-isomers due to the powerful directing influence of the hydroxyl group.

This guide provides an in-depth comparative analysis of two viable, multi-step synthetic strategies that circumvent this regiochemical hurdle. We will dissect each route, explaining the causality behind experimental choices, providing detailed, self-validating protocols, and offering field-proven insights to guide your synthetic planning.

Comparative Overview of Synthetic Strategies

Two primary, logical routes emerge for the practical synthesis of this compound: Route 1 , which proceeds through a methoxy-protected intermediate, and Route 2 , which involves the generation and subsequent reduction of a carboxylic acid intermediate.

Figure 1: High-level comparison of the two primary synthetic routes.

ParameterRoute 1: Methoxy PrecursorRoute 2: Carboxylic Acid Reduction
Starting Material 1-Chloro-3-methoxybenzene3-Chloro-5-nitrobenzoic acid
Key Transformations Vilsmeier-Haack Formylation, DemethylationNitro Reduction, Diazotization, Rosenmund Reduction
Number of Steps 2 (plus purification)3 (or 4 if acid chloride formation is separate)
Primary Challenge Regioisomeric separation after formylationSelective reduction of the carboxylic acid
Reagent Hazards Boron tribromide (highly corrosive, water-reactive)Thionyl chloride, Diazonium salts (potentially explosive)
Scalability Moderate; chromatography can be a bottleneck.Good; relies on classical, scalable reactions.

Route 1: Synthesis via Methoxy Precursor Strategy

This strategy leverages a commercially available starting material, 1-chloro-3-methoxybenzene[1][2], where the methoxy group serves as a protected hydroxyl. The core of this route involves electrophilic formylation followed by deprotection.

Causality and Strategic Choices

The primary advantage of starting with 1-chloro-3-methoxybenzene is that the 1,3-substitution pattern is already established. The methoxy group is a strong ortho-, para-director, while the chloro group is a weaker ortho-, para-director. This sets up a regiochemical challenge: the Vilsmeier-Haack reaction, a mild formylation suitable for electron-rich arenes, will produce a mixture of isomers[3][4][5]. The electrophilic Vilsmeier reagent (a chloroiminium ion) will preferentially attack the positions activated by the methoxy group (positions 2, 4, and 6). This necessitates a robust purification step to isolate the desired 3-chloro-5-methoxybenzaldehyde isomer.

The final deprotection step is critical. Boron tribromide (BBr₃) is an exceptionally effective reagent for cleaving aryl methyl ethers due to its strong Lewis acidity[6][7]. The reaction proceeds under relatively mild conditions and is often high-yielding, making it a standard choice despite its handling challenges.

Figure 2: Experimental workflow for Route 1.

Experimental Protocols

Protocol 1A: Vilsmeier-Haack Formylation of 1-Chloro-3-methoxybenzene

  • Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent[1].

  • Reaction: To the pre-formed Vilsmeier reagent, add a solution of 1-chloro-3-methoxybenzene (1.0 equiv.) in a minimal amount of DMF or an inert solvent like dichloromethane (DCM) dropwise at 0°C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete (typically 1-2 hours).

  • Extraction & Purification: Extract the aqueous mixture with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude oil, a mixture of isomers, must be purified by column chromatography on silica gel to isolate the 3-chloro-5-methoxybenzaldehyde product[6][8].

Protocol 1B: Demethylation of 3-Chloro-5-methoxybenzaldehyde

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the purified 3-chloro-5-methoxybenzaldehyde (1.0 equiv.) in anhydrous DCM.

  • Reagent Addition: Cool the solution to -78°C using a dry ice/acetone bath. Add a 1.0 M solution of boron tribromide (BBr₃) in DCM (1.1-1.5 equiv.) dropwise via syringe. A color change is typically observed.

  • Reaction: Stir the reaction mixture at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench it by the very slow, dropwise addition of methanol, followed by water. Caution: BBr₃ reacts violently with protic solvents[6][9].

  • Workup: Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, this compound[10].

Route 2: Synthesis via Carboxylic Acid Reduction Strategy

This route builds the target molecule by first synthesizing the corresponding carboxylic acid, 3-chloro-5-hydroxybenzoic acid, and then performing a selective reduction of the acid functionality to an aldehyde. This approach offers excellent control over regiochemistry from the outset.

Causality and Strategic Choices

This synthetic design hinges on the availability of 3-chloro-5-nitrobenzoic acid. The nitro and chloro groups are meta-directing to each other, making this starting material readily accessible. The synthesis proceeds through a series of robust and well-established transformations:

  • Nitro Reduction: The nitro group is selectively reduced to an amine. A common and effective method is the use of a metal in acidic media, such as iron powder with ammonium chloride, which is inexpensive and efficient[10].

  • Diazotization-Hydrolysis: The resulting amino group is converted into a hydroxyl group. This is achieved by forming an aryl diazonium salt with sodium nitrite under acidic conditions, which is then hydrolyzed upon heating[11][12][13]. This Sandmeyer-type reaction is a cornerstone of aromatic chemistry for installing functional groups that are otherwise difficult to introduce[14].

  • Carboxylic Acid Reduction: This is the most delicate step. Direct reduction of a carboxylic acid to an aldehyde is challenging as over-reduction to the alcohol is common. The Rosenmund reduction provides a classic and reliable solution[4][15][16]. The carboxylic acid is first converted to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂). The subsequent catalytic hydrogenation of the acid chloride to the aldehyde is performed using a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄)[4][17]. The barium sulfate support and the addition of a catalyst poison (like thioquinanthrene) are crucial; they reduce the catalyst's activity just enough to stop the reduction at the aldehyde stage without proceeding to the alcohol[16].

Figure 3: Experimental workflow for Route 2.

Experimental Protocols

Protocol 2A: Reduction of 3-Chloro-5-nitrobenzoic Acid

  • Setup: In a round-bottom flask, prepare a mixture of water and isopropanol (e.g., 1:4 v/v). Add ammonium chloride (0.1 equiv.) and iron powder (4-5 equiv.).

  • Reaction: Heat the stirred suspension to 90°C. Slowly add 3-chloro-5-nitrobenzoic acid (1.0 equiv.) in portions over 30 minutes.

  • Monitoring: Continue stirring at 90°C for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with methanol or ethanol. Acidify the filtrate with concentrated HCl to a pH of ~3-4 to precipitate the product.

  • Isolation: Collect the solid 3-amino-5-chlorobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum[10].

Protocol 2B: Diazotization and Hydrolysis of 3-Amino-5-chlorobenzoic Acid

  • Diazotization: Suspend 3-amino-5-chlorobenzoic acid (1.0 equiv.) in dilute sulfuric acid (e.g., 1 M H₂SO₄) and cool to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂, 1.05 equiv.) in water dropwise, keeping the temperature strictly below 5°C. Stir for 30 minutes after addition is complete. Caution: Diazonium salts can be explosive when isolated and dry. Proceed immediately to the next step.

  • Hydrolysis: Slowly add the cold diazonium salt solution to a separate flask containing boiling dilute sulfuric acid. The diazonium group is replaced by a hydroxyl group with the evolution of nitrogen gas.

  • Isolation: After the addition is complete, continue boiling for 15-20 minutes to ensure complete decomposition of the diazonium salt. Cool the solution in an ice bath to crystallize the product.

  • Purification: Collect the crude 3-chloro-5-hydroxybenzoic acid by filtration, wash with cold water, and recrystallize from hot water to obtain the purified product[9][13].

Protocol 2C: Reduction via Acid Chloride (Rosenmund Reduction)

  • Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend 3-chloro-5-hydroxybenzoic acid (1.0 equiv.) in an excess of thionyl chloride (SOCl₂, 3-5 equiv.). Add a catalytic amount of DMF (1-2 drops). Heat the mixture to reflux for 2-3 hours. The solid should dissolve as it converts to the acid chloride.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-chloro-5-hydroxybenzoyl chloride is typically used directly in the next step without further purification.

  • Rosenmund Reduction: Prepare the Rosenmund catalyst (e.g., 5% Pd on BaSO₄) and add it to a flask with anhydrous toluene. Add a catalyst poison (e.g., quinoline-sulfur). Heat the suspension to reflux and bubble hydrogen gas through the mixture.

  • Reaction: Add a solution of the crude acid chloride in anhydrous toluene dropwise to the refluxing catalyst suspension under a continuous stream of hydrogen. Monitor the reaction by TLC or by measuring the evolution of HCl gas.

  • Workup: Once the reaction is complete, cool the mixture and filter off the catalyst. Wash the filtrate with sodium bicarbonate solution to remove any remaining acid and HCl, then with brine. Dry the organic layer over MgSO₄ and concentrate under reduced pressure to yield the final product, this compound[4][16].

Final Assessment and Recommendation

Both synthetic routes offer viable pathways to this compound, each with distinct advantages and drawbacks.

  • Route 1 (Methoxy Precursor) is shorter and conceptually simpler. However, its practicality is heavily dependent on the efficiency of the chromatographic separation of regioisomers formed during the formylation step. For small-scale laboratory synthesis where purification is routine, this may be the quicker option. The use of highly reactive and hazardous BBr₃ requires careful handling and appropriate infrastructure.

  • Route 2 (Carboxylic Acid Reduction) is longer but offers superior regiochemical control, eliminating the need for isomeric separation. Each step involves a classic, well-understood transformation that is generally high-yielding and scalable. The primary challenge lies in the final reduction step, which requires specialized catalytic hydrogenation equipment and careful control to prevent over-reduction. For larger-scale production where purity and process robustness are critical, this route is likely superior despite its greater number of steps.

Recommendation: For exploratory, small-scale synthesis, Route 1 offers a faster path to the target molecule, provided the researcher is equipped for careful chromatography. For process development, scale-up, or when isomeric purity is paramount from the outset, Route 2 provides a more robust and controllable, albeit longer, synthetic strategy.

References

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  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Al-Masoudi, N. A., et al. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). Molecules. Available from: [Link]

  • Farlow, A., & Krömer, J. O. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016). International Journal of Organic Chemistry. Available from: [Link]

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  • PubChem. 3-Chloro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available from: [Link]

  • Pedras, M. S., & Zaharia, I. L. Unprecedented Vilsmeier formylation: expedient syntheses of the cruciferous phytoalexins sinalexin and brassilexin and discovery of a new heteroaromatic ring system. (2001). Organic Letters. Available from: [Link]

  • Teixeira, J., et al. Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. (2021). Antioxidants. Available from: [Link]

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Sources

Confirming the Molecular Structure of 3-Chloro-5-hydroxybenzaldehyde Derivatives: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, substituted benzaldehydes are pivotal building blocks for the synthesis of a vast array of complex molecules. The precise arrangement of functional groups on the aromatic ring dictates the compound's reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation is not merely a procedural step but the bedrock of reliable and reproducible research. This guide provides a comprehensive, multi-faceted strategy for the structural elucidation of 3-Chloro-5-hydroxybenzaldehyde and its derivatives, grounded in fundamental principles and supported by robust analytical techniques.

The core challenge in characterizing a molecule like this compound lies in definitively placing the chloro, hydroxyl, and aldehyde groups at the C3, C5, and C1 positions, respectively, on the benzene ring. An incorrect assignment, such as mistaking it for the 3-Chloro-4-hydroxybenzaldehyde isomer[1][2][3][4], could lead to the synthesis of entirely different downstream products with unintended consequences. Our approach integrates data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to create a self-validating system for structural confirmation.[5][6]

Pillar 1: Mass Spectrometry (MS) – The Unambiguous Molecular Formula

The first step in any structural elucidation workflow is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Causality in Experimental Choice:

We choose MS as the initial technique because it provides the most direct evidence for the compound's elemental formula (C₇H₅ClO₂).[7] For halogenated compounds, MS offers a unique confirmatory signature: the isotopic pattern. Chlorine naturally exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, providing unequivocal evidence for the presence of a single chlorine atom in the molecule.[8]

Experimental Protocol: GC-MS for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds like substituted benzaldehydes.[9][10][11]

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject 1 µL of the sample solution into a GC equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature gradient program, for instance, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

  • MS Detection: The mass spectrometer, typically a quadrupole or ion trap, is operated in Electron Ionization (EI) mode at 70 eV. Scan over a mass range of m/z 40-250.

  • Data Analysis: Identify the molecular ion peaks ([M]⁺) and the corresponding [M+2]⁺ peak. Analyze the fragmentation pattern to gain further structural insights.

Data Interpretation and Comparison

The expected data provides a clear fingerprint for this compound.

FeatureExpected Result for C₇H₅ClO₂Interpretation & Significance
Molecular Ion ([M]⁺) m/z 156Corresponds to the molecular weight with the ³⁵Cl isotope (C₇H₅³⁵ClO₂).[7]
Isotope Peak ([M+2]⁺) m/z 158Corresponds to the molecular weight with the ³⁷Cl isotope (C₇H₅³⁷ClO₂).
Intensity Ratio (M:M+2) ~3:1Confirms the presence of one chlorine atom.
Key Fragments m/z 155 ([M-H]⁺), 127 ([M-CHO]⁺), 99 ([M-CHO-CO]⁺)Fragmentation of the aldehyde group provides evidence for its presence.

Pillar 2: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

While MS confirms the 'what' (elemental formula), IR spectroscopy helps identify the 'who' (functional groups). It is a rapid and non-destructive technique that probes the vibrational modes of chemical bonds.

Causality in Experimental Choice:

The structure of this compound contains three key functional groups whose vibrations are readily detectable by IR: the hydroxyl group (-OH), the aldehyde carbonyl group (C=O), and the carbon-chlorine bond (C-Cl). The position and shape of these absorption bands provide strong evidence for the compound's architecture. For instance, intramolecular hydrogen bonding between the hydroxyl and a nearby group can significantly broaden the O-H stretch. However, in the meta-substituted pattern of our target molecule, such strong intramolecular bonding is not expected, distinguishing it from ortho-isomers like 3-Chloro-2-hydroxybenzaldehyde.[12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract this from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to known values for specific functional groups.

Data Interpretation and Comparison

The IR spectrum provides a quick check for the essential functional groups.[14][15]

Functional GroupExpected Wavenumber (cm⁻¹)Interpretation & Significance
O-H Stretch (hydroxyl) 3200-3400 (broad)Indicates the presence of the hydroxyl group. Its broadness is due to intermolecular hydrogen bonding in the solid state.
C-H Stretch (aromatic) 3000-3100Confirms the aromatic ring structure.
C=O Stretch (aldehyde) 1680-1700A strong, sharp peak characteristic of an aromatic aldehyde carbonyl. Conjugation with the ring shifts it to a lower frequency than aliphatic aldehydes.
C=C Stretch (aromatic) 1580-1600Confirms the aromatic ring.
C-Cl Stretch 700-800Indicates the presence of the carbon-chlorine bond.

Pillar 3: Nuclear Magnetic Resonance (NMR) – The Definitive Connectivity Map

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule.[6] It provides detailed information about the chemical environment, number, and spatial relationship of protons (¹H NMR) and carbons (¹³C NMR).

Causality in Experimental Choice:

For this compound, ¹H NMR is crucial for confirming the substitution pattern. The three remaining protons on the aromatic ring will have distinct chemical shifts and coupling patterns that are uniquely determined by their positions relative to the electron-withdrawing aldehyde and chloro groups and the electron-donating hydroxyl group. Analyzing this pattern allows for the unambiguous assignment of the C3, C5 substitution. For example, the proton at C2 (between the aldehyde and chlorine) will be a doublet, the proton at C4 (between chlorine and hydroxyl) will be a triplet (or more accurately, a doublet of doublets with similar coupling constants), and the proton at C6 (adjacent to the aldehyde) will be another doublet. This is a distinct pattern compared to other isomers.

Visualizing the Analytical Workflow

The following diagram illustrates the integrated workflow for structural confirmation, emphasizing the complementary nature of the techniques.

Structural_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Final Confirmation Synthesized_Compound Synthesized This compound MS Mass Spectrometry (MS) Synthesized_Compound->MS IR Infrared (IR) Spectroscopy Synthesized_Compound->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY) Synthesized_Compound->NMR Data_MS Molecular Formula (C₇H₅ClO₂) Chlorine Isotope Pattern MS->Data_MS Data_IR Functional Groups (-OH, -CHO, C-Cl) IR->Data_IR Data_NMR Atom Connectivity Substitution Pattern NMR->Data_NMR Final_Structure Confirmed Structure Data_MS->Final_Structure Data_IR->Final_Structure Data_NMR->Final_Structure

Caption: Integrated workflow for the structural confirmation of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it ensures the hydroxyl proton is observable.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more time; typically, several hundred to a few thousand scans are needed.

  • 2D NMR (Optional but Recommended): For complex derivatives, a COSY (Correlation Spectroscopy) experiment can be run to definitively establish which protons are coupled to each other, confirming their adjacency on the ring.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.

Data Interpretation and Comparison

The NMR data provides the highest level of structural detail. The expected chemical shifts (δ) are predicted based on the additive effects of the substituents.

¹H NMR (400 MHz, DMSO-d₆)

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
CHO ~9.85singlet (s)-1H
OH ~10.5 (variable)broad singlet (br s)-1H
H6 ~7.65doublet (d)~2.01H
H4 ~7.50triplet (t) / dd~2.01H
H2 ~7.40doublet (d)~2.01H

Causality Note: The small coupling constant (J ≈ 2.0 Hz) is characteristic of meta-coupling between H2-H4, H4-H6, and H2-H6, confirming the 1,3,5-substitution pattern. The absence of larger ortho-coupling (J ≈ 7-9 Hz) is a key piece of evidence against other isomeric possibilities.[16]

¹³C NMR (100 MHz, DMSO-d₆)

Carbon AssignmentExpected δ (ppm)Interpretation
C1 (CHO) ~192Aldehyde carbon, highly deshielded.
C5 (C-OH) ~158Carbon attached to hydroxyl group.
C3 (C-Cl) ~135Carbon attached to chlorine.
C1 (Ring) ~138Carbon attached to the aldehyde.
C6 ~125Aromatic CH.
C2 ~123Aromatic CH.
C4 ~118Aromatic CH.
Visualizing the Structure-Spectra Relationship

This diagram links specific structural features of the molecule to the analytical technique that best confirms them.

Spectra_Structure_Correlation Molecule This compound Structure Aldehyde Aldehyde Group (-CHO) Hydroxyl Hydroxyl Group (-OH) Chlorine Chlorine Atom (-Cl) Substitution 1,3,5-Substitution Pattern Formula Molecular Formula C₇H₅ClO₂ MS Mass Spec MS->Chlorine MS->Formula IR IR Spec IR->Aldehyde IR->Hydroxyl IR->Chlorine NMR NMR Spec NMR->Aldehyde NMR->Substitution

Sources

A Comparative Benchmarking Guide to 3-Chloro-5-hydroxybenzaldehyde: Reactivity Profiling Against Common Aldehydes in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of the target molecules. Among the vast array of functional groups, aldehydes are indispensable building blocks due to their versatile reactivity.[1] This guide provides an in-depth comparative analysis of 3-Chloro-5-hydroxybenzaldehyde, a halogenated phenolic aldehyde, benchmarked against a curated selection of structurally related and industrially relevant aldehydes: the parent benzaldehyde, the electron-rich vanillin, and the structurally analogous 4-hydroxybenzaldehyde.

This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide a robust framework for understanding the nuanced reactivity of this compound, supported by detailed, replicable experimental protocols for comparative analysis. Our objective is to empower scientists with the foundational knowledge to make informed decisions in the rational design and synthesis of novel therapeutic agents.

Introduction to this compound and Its Structural Counterparts

This compound is a substituted aromatic aldehyde featuring both a chlorine atom and a hydroxyl group on the benzene ring.[2] These substituents are anticipated to exert significant electronic and steric effects on the reactivity of the formyl group. The chlorine atom, being an electron-withdrawing group (EWG) through its inductive effect, is expected to enhance the electrophilicity of the carbonyl carbon. Conversely, the hydroxyl group is an electron-donating group (EDG) through resonance, which would tend to decrease the electrophilicity. The meta-positioning of these groups relative to the aldehyde function creates a unique electronic environment that dictates its chemical behavior.

To provide a comprehensive performance context, we will compare this compound against:

  • Benzaldehyde: The simplest aromatic aldehyde, serving as our baseline for unsubstituted reactivity.[3][4]

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde): An aldehyde with two electron-donating groups (hydroxyl and methoxy), which is expected to have a less electrophilic carbonyl carbon.[5][6][7]

  • 4-Hydroxybenzaldehyde: A structural isomer of salicylaldehyde, providing a direct comparison of the effect of the hydroxyl group's position.

The inclusion of chlorine in molecular scaffolds is a common strategy in medicinal chemistry to modulate pharmacokinetic properties, and therefore understanding the reactivity of chloro-substituted intermediates like this compound is of paramount importance.[8]

Comparative Physicochemical Properties

A foundational understanding of the physicochemical properties of these aldehydes is essential for designing experiments and interpreting results. The following table summarizes key properties gathered from reputable sources.

PropertyThis compoundBenzaldehydeVanillin4-Hydroxybenzaldehyde
Molecular Formula C₇H₅ClO₂[2]C H₆O[4]C₈H₈O₃[6]C₇H₆O₂
Molecular Weight 156.57 g/mol [9]106.12 g/mol [4]152.15 g/mol [6]122.12 g/mol
Appearance Solid[9]Colorless liquid[4]White crystalline solid[10]White to light-yellow crystalline powder
Melting Point Not specified-57.12 °C[4]81-83 °C[10]112-116 °C
Boiling Point Not specified178.1 °C[4]285 °C[6]246.5 °C
Solubility Sparingly soluble in waterSparingly soluble in water[11]10 g/L in water[6]Soluble in water

Theoretical Reactivity Framework: The Role of Substituents

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon.[12] Electron-withdrawing groups (EWGs) increase this electrophilicity by pulling electron density away from the carbonyl, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity by pushing electron density towards the carbonyl.[12][13]

  • This compound: The chlorine atom is an EWG via induction, while the hydroxyl group is an EDG via resonance. Their meta positioning means the resonance effect of the hydroxyl group does not directly conjugate with the aldehyde, and the inductive effect of both substituents will be more pronounced. This is expected to result in a moderately electrophilic carbonyl carbon.

  • Benzaldehyde: Serves as the neutral reference point.[14]

  • Vanillin: The hydroxyl and methoxy groups are both strong EDGs, significantly reducing the electrophilicity of the carbonyl carbon.[13]

  • 4-Hydroxybenzaldehyde: The para-hydroxyl group is a strong EDG through resonance, which directly deactivates the carbonyl group towards nucleophilic attack.

Based on these electronic effects, we can hypothesize the following reactivity order in nucleophilic addition reactions:

This compound > Benzaldehyde > 4-Hydroxybenzaldehyde > Vanillin

The following sections detail experimental protocols to test this hypothesis.

Experimental Benchmarking Protocols

To objectively compare the reactivity of these aldehydes, a series of standardized experiments are proposed. These protocols are designed to be self-validating and provide clear, quantifiable data.

Qualitative Assessment of Reactivity: Tollen's and Fehling's Tests

These classical chemical tests provide a rapid, qualitative assessment of the ease of oxidation of the aldehydes.[15][16] A faster reaction time or a more pronounced positive result can indicate a higher propensity for the aldehyde to be oxidized.

Experimental Workflow: Qualitative Oxidation Tests

G cluster_0 Preparation cluster_1 Tollen's Test cluster_2 Fehling's Test cluster_3 Analysis prep_aldehydes Prepare equimolar solutions of each aldehyde tollens_test Add Tollen's reagent to each aldehyde solution prep_aldehydes->tollens_test fehlings_test Add Fehling's solution to each aldehyde solution prep_aldehydes->fehlings_test prep_tollens Prepare fresh Tollen's reagent prep_tollens->tollens_test prep_fehlings Prepare Fehling's solutions A and B prep_fehlings->fehlings_test tollens_observe Observe rate of silver mirror formation tollens_test->tollens_observe analysis Rank reactivity based on observation times tollens_observe->analysis fehlings_observe Observe rate of brick-red precipitate formation fehlings_test->fehlings_observe fehlings_observe->analysis

Caption: Workflow for qualitative reactivity assessment.

Protocol:

  • Solution Preparation: Prepare 0.1 M solutions of this compound, Benzaldehyde, Vanillin, and 4-Hydroxybenzaldehyde in ethanol.

  • Tollen's Test:

    • To four separate clean test tubes, add 1 mL of each aldehyde solution.

    • Add 2 mL of freshly prepared Tollen's reagent to each test tube.

    • Place the test tubes in a warm water bath (approximately 60 °C) and start a timer.

    • Record the time taken for the formation of a silver mirror on the inner surface of each test tube.

  • Fehling's Test:

    • To four separate test tubes, add 1 mL of each aldehyde solution.

    • Add 2 mL of freshly prepared Fehling's solution (1 mL of Fehling's A and 1 mL of Fehling's B).

    • Place the test tubes in a boiling water bath and start a timer.

    • Record the time taken for the formation of a brick-red precipitate of copper(I) oxide.

Quantitative Analysis of Reactivity: Aldol Condensation

The aldol condensation is a cornerstone C-C bond-forming reaction where an enolate reacts with a carbonyl compound.[17] By reacting each aldehyde with a common ketone (e.g., acetone) under controlled conditions, we can compare their relative reactivities by monitoring the rate of product formation.

Reaction Scheme: Aldol Condensation with Acetone

G A Aldehyde C NaOH, EtOH A->C B Acetone B->C D α,β-Unsaturated Ketone C->D Condensation

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the molecular integrity of building blocks is paramount. 3-Chloro-5-hydroxybenzaldehyde, a key intermediate in the development of various therapeutic agents, is no exception. Its purity directly influences reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound, ensuring its suitability for demanding research and development applications.

The Rationale: Why Purity Assessment is Non-Negotiable

The synthesis of a substituted aromatic aldehyde like this compound can yield a spectrum of process-related impurities. These can include unreacted starting materials, isomeric by-products, or over-oxidized species such as the corresponding carboxylic acid. The presence of even minor impurities can have significant downstream consequences. For instance, an unreacted starting material can introduce competing reaction pathways, while an isomeric impurity could lead to the formation of a difficult-to-separate final product isomer, complicating purification and regulatory approval. Therefore, a multi-faceted analytical approach is not just good practice; it is a foundational pillar of scientific rigor and product quality.

A Strategic Workflow for Purity Verification

A robust purity assessment strategy follows a logical progression from preliminary checks to definitive, quantitative analysis. The goal is to build a comprehensive profile of the synthesized material, identifying and quantifying not just the main component but also any significant impurities.

Purity_Workflow cluster_0 Preliminary Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Structural Confirmation & Identification cluster_3 Final Purity Statement A Physical Characterization (Melting Point, Appearance) B RP-HPLC Screening (Primary Purity Check) A->B Initial Check C Validated HPLC Method (Accurate Quantification) B->C If purity >95% D GC-MS Analysis (Volatile Impurities) B->D E ¹H & ¹³C NMR Spectroscopy (Identity & Structural Purity) C->E Confirm Structure F Mass Spectrometry (LC-MS/GC-MS) (Impurity Identification) C->F Identify Non-Volatiles G Certificate of Analysis (CoA) (Combined Data) C->G D->F Identify Volatiles E->G F->G

Caption: A logical workflow for the comprehensive purity assessment of a synthesized chemical intermediate.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique depends on the specific question being asked—are we performing a quick qualitative check, or do we need definitive quantitative data? Each method offers unique advantages and insights.

Technique Principle Primary Use Case Advantages Limitations
Melting Point Measures the temperature range over which a solid transitions to a liquid.Rapid, preliminary purity assessment.Fast, inexpensive, requires minimal sample. A narrow range suggests high purity.[1][2]Non-specific, susceptible to user error, insensitive to small amounts of impurities.
HPLC (UV-Vis) Differential partitioning of analytes between a stationary and mobile phase.Gold standard for quantitative purity and impurity profiling.[3]High resolution, high sensitivity, highly reproducible, suitable for non-volatile compounds.Requires method development, more expensive instrumentation, may not identify co-eluting peaks without a mass detector.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile/semi-volatile impurities (e.g., starting materials).[4][5][6][7]Excellent separation for volatile compounds, provides structural information for identification.[8]Not suitable for non-volatile compounds without derivatization; high temperatures can degrade labile analytes.[3]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Absolute structural confirmation and can be used for quantitative purity assessment (qNMR).[9][10]Provides unambiguous structural information.[11][12] qNMR is a primary ratio method that does not require a reference standard of the analyte.[9]Lower sensitivity compared to chromatography, requires more sample, complex mixtures can be difficult to interpret.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing the accuracy and reliability required in a drug development setting.

Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)

This method is the cornerstone for determining the purity of this compound, offering excellent resolution from potential non-volatile impurities.

1. Rationale and Causality:

  • Reverse-Phase (C18 column): The nonpolar stationary phase is ideal for retaining the moderately polar aromatic analyte, while a polar mobile phase is used for elution.

  • Gradient Elution: A gradient of water and acetonitrile allows for the effective elution of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved from the main peak.

  • Acidified Mobile Phase (Phosphoric Acid): The addition of a small amount of acid suppresses the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved retention.[13]

  • UV Detection: The aromatic ring and carbonyl group in the molecule are strong chromophores, allowing for sensitive detection at wavelengths around 250 nm.[14]

2. Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[14]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Impurity Identification by GC-MS

This protocol is designed to identify volatile impurities, such as unreacted 3-chlorophenol, that may be present.

1. Rationale and Causality:

  • Derivatization: The phenolic hydroxyl group can cause peak tailing on standard GC columns. Converting it to a less polar trimethylsilyl (TMS) ether with a reagent like BSTFA improves volatility and chromatographic performance.[15]

  • Splitless Injection: This mode is used to ensure that trace-level impurities are transferred to the column, maximizing sensitivity.[7]

  • Mass Spectrometry Detection: Provides mass-to-charge ratio data, allowing for the identification of unknown peaks by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[14]

2. Step-by-Step Methodology:

  • Derivatization and Sample Preparation:

    • In a GC vial, dissolve ~1 mg of the sample in 500 µL of Pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

    • Injection Mode: Splitless, 1 µL.

    • Inlet Temperature: 280 °C.

    • Oven Program:

      • Initial: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) for impurity peaks.

    • Examine the mass spectrum of each impurity and compare it against the NIST library for tentative identification.

Protocol 3: Structural Confirmation and Purity by ¹H NMR Spectroscopy

NMR provides an unambiguous confirmation of the compound's structure and can be used to assess purity against a certified internal standard.

1. Rationale and Causality:

  • Deuterated Solvent: DMSO-d₆ is an excellent choice as it will dissolve the analyte and its polar impurities. The aldehyde proton (CHO) and hydroxyl proton (OH) will be clearly visible and not exchange with the solvent.

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte (e.g., maleic acid) is used for quantitative analysis (qNMR).

  • Long Relaxation Delay (D1): A delay of at least 5 times the longest T₁ relaxation time of the protons being quantified is crucial to ensure complete relaxation and accurate integration for quantification.[9]

2. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add ~0.7 mL of DMSO-d₆, cap, and vortex until fully dissolved.

  • NMR Acquisition Parameters (400 MHz example):

    • Pulse Program: Standard 30° or 90° pulse.

    • Number of Scans: 16 (adjust for signal-to-noise).

    • Relaxation Delay (D1): 20 seconds (ensure this is sufficient for quantitative accuracy).

    • Acquisition Time: ~4 seconds.

  • Data Analysis:

    • Structural Confirmation: Verify the expected chemical shifts and splitting patterns for this compound. Expect a singlet for the aldehyde proton around 9.8-10.0 ppm, a singlet for the hydroxyl proton, and distinct aromatic proton signals.[11][16]

    • Purity Calculation (qNMR):

      • Integrate a well-resolved proton signal from the analyte (e.g., the aldehyde proton, 1H).

      • Integrate a well-resolved proton signal from the internal standard (e.g., the two vinyl protons of maleic acid, 2H).

      • Calculate the purity using the standard qNMR equation, accounting for the weight, molecular weight, and number of protons for both the analyte and the standard.

Conclusion & Authoritative Recommendation

No single technique can provide a complete picture of the purity of a synthesized compound. A rigorous and trustworthy assessment of this compound relies on the strategic combination of orthogonal methods.

For routine quality control and quantitative assessment, RP-HPLC is the recommended primary method due to its high precision, sensitivity, and resolving power for common process-related impurities.[3] This should be complemented by ¹H NMR spectroscopy to provide absolute confirmation of the chemical structure and to detect any impurities that might co-elute with the main peak in HPLC. Finally, GC-MS serves as an essential tool for identifying and controlling volatile impurities that may not be observed by HPLC. By integrating the data from these three core techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and integrity of their scientific work.

References

  • Criterion of purity | Melting points | Labor
  • Separation of Some Halogenated Phenols by GC-MS. Journal of the Black Sea/Mediterranean Environment.
  • Melting point determin
  • Determination of the purity and identity of organic compounds by melting point. Boğaziçi University.
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Melting Point Matters: The Key to Purity, Identific
  • How to test the purity of benzaldehyde? - Blog.
  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. PubMed.
  • Separation of some halogenated phenols by GC-MS | Request PDF.
  • Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. SIELC Technologies.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. Benchchem.
  • “Pure by NMR”? | Organic Letters.
  • Analytical Methods. RSC Publishing.
  • Spectroscopy of Aldehydes and Ketones.
  • Spectroscopy Tutorial: Examples. University of Colorado Boulder.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. Fiveable.
  • Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed.

Sources

A Comparative Guide to Mechanistic Pathways in the Synthesis of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-hydroxybenzaldehyde is a valuable substituted phenolic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The precise placement of the chloro, hydroxyl, and formyl groups on the aromatic ring dictates its reactivity and utility as a molecular scaffold. Consequently, understanding the mechanistic pathways for its synthesis is paramount for optimizing reaction conditions, maximizing the yield of the desired isomer, and controlling impurity profiles.

This guide provides an in-depth comparison of the primary reaction pathways for the formylation of 3-chlorophenol, the logical precursor to this compound. We will dissect the proposed mechanisms of the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, presenting the causal logic behind each mechanistic step. Furthermore, we will outline and compare the experimental and computational validation studies required to substantiate these pathways, providing researchers with a robust framework for mechanistic investigation.

Section 1: The Reimer-Tiemann Reaction Pathway

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, utilizing chloroform in a strong basic medium.[1][3][4] The reaction's viability for producing this compound from 3-chlorophenol depends on the directing effects of the hydroxyl and chloro substituents.

Proposed Mechanism

The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[1][4] The phenoxide ion, being more nucleophilic than the neutral phenol, attacks the electron-deficient carbene.[3][4]

The mechanistic steps are as follows:

  • Dichlorocarbene Formation : A strong base, typically hydroxide, deprotonates chloroform (CHCl₃) to form the trichloromethyl anion (-:CCl₃).[2][5] This anion rapidly undergoes alpha-elimination to yield dichlorocarbene (:CCl₂).[2][5]

  • Phenoxide Formation : The base also deprotonates the starting material, 3-chlorophenol, to generate the more reactive 3-chlorophenoxide ion.[4]

  • Electrophilic Attack : The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene.[3][5] The attack can occur at the positions ortho or para to the powerful activating hydroxyl group.

  • Intermediate Formation & Tautomerization : This attack forms a dichloromethyl-substituted intermediate, which then tautomerizes.

  • Hydrolysis : The dichloromethyl group is hydrolyzed in the basic medium, followed by an acidic workup, to yield the final aldehyde product.[1]

Reimer_Tiemann_Mechanism Reimer-Tiemann Reaction Mechanism cluster_carbene Dichlorocarbene Generation cluster_phenol Phenoxide Activation & Attack cluster_hydrolysis Final Product Formation CHCl3 CHCl₃ Anion ⁻:CCl₃ CHCl3->Anion Deprotonation OH1 ⁻OH Carbene :CCl₂ Anion->Carbene α-elimination Intermediate Dichloromethyl Intermediate Carbene->Intermediate Phenol 3-Chlorophenol Phenoxide 3-Chlorophenoxide Phenol->Phenoxide Deprotonation OH2 ⁻OH Phenoxide->Intermediate Electrophilic Attack Product 3-Chloro-5-hydroxy- benzaldehyde Intermediate->Product Hydrolysis Hydrolysis (2 H₂O, ⁻OH)

Caption: Proposed mechanism for the Reimer-Tiemann formylation of 3-chlorophenol.

Mechanistic Validation Studies

Validating this pathway requires a multi-faceted approach combining trapping experiments, kinetic analysis, and spectroscopic methods.

  • Causality : The core of the Reimer-Tiemann mechanism is the generation of dichlorocarbene. If :CCl₂ is indeed the reactive electrophile, its presence can be confirmed by introducing a known carbene trapping agent, such as an alkene (e.g., cyclohexene), into the reaction. The expected product would be a dichlorocyclopropane derivative, which provides strong evidence for the existence of the carbene intermediate.

  • Methodology :

    • Set up the standard Reimer-Tiemann reaction with 3-chlorophenol, chloroform, and NaOH in a biphasic system.[3]

    • In a parallel reaction, add a 5-fold molar excess of cyclohexene to the organic phase before initiating the reaction.

    • Run both reactions under identical conditions (e.g., 60-70°C with vigorous stirring).[5]

    • After the reaction period, quench both mixtures and extract the organic components.

    • Analyze the product mixture from the second reaction using GC-MS to identify 7,7-dichlorobicyclo[4.1.0]heptane, the expected trapping product.

    • Compare the yield of the formylated phenol in both reactions. A significant decrease in aldehyde yield in the presence of the trap supports the carbene pathway.

The proposed mechanism involves the reaction of the phenoxide ion with dichlorocarbene. The rate of carbene formation is dependent on chloroform and base concentrations. Therefore, kinetic studies should reveal specific rate dependencies.

Variable Changed (holding others constant)Expected Effect on Initial RateMechanistic Rationale
[3-Chlorophenol] IncreaseHigher concentration of the nucleophile (phenoxide) leads to a faster reaction with the carbene.
[CHCl₃] IncreaseHigher concentration of the carbene precursor increases the steady-state concentration of dichlorocarbene.
[NaOH] Complex (likely increase)The base is involved in both phenoxide and carbene generation; its effect can be complex but is generally positive.

graph Validation_Workflow_RT {
graph [rankdir="TB", splines=ortho, label="Validation Workflow for Reimer-Tiemann Pathway", labelloc=t, fontsize=14, fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Nodes Hypothesis [label="Hypothesis:\nReaction proceeds via\ndichlorocarbene", fillcolor="#F1F3F4", fontcolor="#202124"]; Exp1 [label="Experiment 1:\nCarbene Trapping\n(with Cyclohexene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exp2 [label="Experiment 2:\nKinetic Studies\n(Vary [Reactants])", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Exp3 [label="Experiment 3:\nIsotope Labeling\n(Use CDCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Observation:\nFormation of\ndichlorocyclopropane", fillcolor="#FBBC05", fontcolor="#202124"]; Result2 [label="Observation:\nRate dependency matches\nexpected order", fillcolor="#FBBC05", fontcolor="#202124"]; Result3 [label="Observation:\nDeuterium incorporated\ninto formyl group", fillcolor="#FBBC05", fontcolor="#202124"]; Conclusion [label="Conclusion:\nMechanism is validated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Hypothesis -> {Exp1, Exp2, Exp3}; Exp1 -> Result1; Exp2 -> Result2; Exp3 -> Result3; {Result1, Result2, Result3} -> Conclusion; }

Caption: A logical workflow for the experimental validation of the Reimer-Tiemann pathway.

Section 2: The Duff Reaction Pathway

An alternative formylation method, the Duff reaction, employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, typically yielding ortho-hydroxybenzaldehydes.[6][7][8] Its applicability to 3-chlorophenol offers a pathway under different pH conditions compared to the Reimer-Tiemann reaction.

Proposed Mechanism

The Duff reaction is a type of electrophilic aromatic substitution where the electrophile is an iminium ion generated from HMTA.[8]

  • Iminium Ion Formation : In an acidic medium (e.g., TFA or acetic acid), HMTA becomes protonated and undergoes ring-opening to form an electrophilic iminium ion (CH₂=NR₂⁺).[6][7]

  • Electrophilic Attack : The electron-rich phenol ring of 3-chlorophenol attacks the iminium ion, typically at the ortho position, to form a β-aminomethyl phenol intermediate.[6]

  • Intramolecular Redox : A subsequent intramolecular redox reaction occurs, oxidizing the benzylic carbon to the imine level.

  • Hydrolysis : Finally, acidic hydrolysis of the resulting imine intermediate furnishes the aldehyde product.[7][8]

Duff_Mechanism Duff Reaction Mechanism cluster_electrophile Electrophile Generation cluster_attack Substitution & Oxidation cluster_hydrolysis Final Product Formation HMTA HMTA Iminium Iminium Ion (Electrophile) HMTA->Iminium Protonation, Ring Opening H_plus H⁺ Amino_Intermediate Aminomethyl Intermediate Iminium->Amino_Intermediate Phenol 3-Chlorophenol Phenol->Amino_Intermediate Electrophilic Attack Imine_Intermediate Imine Intermediate Amino_Intermediate->Imine_Intermediate Intramolecular Redox Product 3-Chloro-5-hydroxy- benzaldehyde Imine_Intermediate->Product Hydrolysis Acidic Hydrolysis (H₃O⁺)

Caption: Proposed mechanism for the Duff formylation of 3-chlorophenol.

Mechanistic Validation Studies

Validation of the Duff pathway often relies on computational modeling and spectroscopic tracing.

  • Causality : The regioselectivity of the Duff reaction is a key question. Density Functional Theory (DFT) calculations can provide profound insights into the reaction mechanism by modeling the energies of intermediates and transition states for attack at different positions on the 3-chlorophenol ring.[6][9] This allows for a theoretical prediction of the most favorable reaction pathway, which can then be compared with experimental results.

  • Methodology :

    • Use a computational chemistry software package (e.g., Gaussian, Spartan).

    • Model the ground state structures of 3-chlorophenol and the active iminium ion electrophile.

    • Calculate the transition state energies for the electrophilic attack at C2, C4, and C6 of the 3-chlorophenol ring.

    • The position with the lowest activation energy barrier is the theoretically predicted major product. For this compound, the desired attack is at C4 (para to -OH).

    • Compare the predicted product distribution with the experimental distribution obtained from a laboratory synthesis and analyzed via ¹H NMR or HPLC. A strong correlation supports the calculated transition state models.

  • Causality : To confirm that HMTA is the source of the formyl group and to trace the nitrogen atoms through the proposed intermediates, a labeling study can be performed. Using ¹⁵N-labeled HMTA and monitoring the reaction with ¹⁵N NMR spectroscopy can help identify nitrogen-containing intermediates.

  • Methodology :

    • Synthesize or procure ¹⁵N-labeled HMTA.

    • Perform the Duff reaction using the labeled HMTA and 3-chlorophenol.

    • At various time points, carefully quench an aliquot of the reaction mixture and analyze it using ¹⁵N NMR spectroscopy.

    • Look for the appearance and disappearance of signals corresponding to the proposed aminomethyl and imine intermediates.

    • The final product should not contain a ¹⁵N label, as the nitrogen is removed during hydrolysis, which would also be a key validation point.

Section 3: The Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds using a "Vilsmeier reagent," typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[10][11][12]

Proposed Mechanism

The mechanism involves the formation of a chloroiminium ion, which is a relatively weak but effective electrophile for activated rings like phenols.[10][12]

  • Vilsmeier Reagent Formation : DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent.[11][12]

  • Electrophilic Aromatic Substitution : The activated ring of 3-chlorophenol attacks the carbon of the Vilsmeier reagent.

  • Intermediate Formation : This attack forms an iminium ion intermediate attached to the aromatic ring.

  • Hydrolysis : Aqueous workup hydrolyzes the iminium ion to yield the aldehyde product.[11]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_attack Substitution cluster_hydrolysis Final Product Formation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Aryl Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Phenol 3-Chlorophenol Phenol->Iminium_Intermediate Electrophilic Attack Product 3-Chloro-5-hydroxy- benzaldehyde Iminium_Intermediate->Product Hydrolysis Aqueous Workup (H₂O)

Caption: Proposed mechanism for the Vilsmeier-Haack formylation of 3-chlorophenol.

Mechanistic Validation Studies

The key to validating this pathway is confirming the identity of the electrophile and understanding the electronics of the substitution step.

  • Causality : The mechanism hinges on the pre-formation of the Vilsmeier reagent before it reacts with the phenol. This reagent can be prepared and characterized in-situ before the substrate is added.

  • Methodology :

    • In a dry NMR tube, dissolve DMF in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra of the starting DMF.

    • Cool the NMR tube to 0°C and carefully add one equivalent of POCl₃.

    • Immediately acquire a new set of ¹H and ¹³C NMR spectra.

    • Observe the downfield shift of the formyl proton and carbon signals, and the splitting pattern changes for the methyl groups, which are characteristic of the formation of the chloroiminium ion. This provides direct evidence of the active electrophile.

Section 4: Comparative Analysis and Conclusion

To select the most effective pathway for synthesizing this compound, a direct comparison of the alternatives is necessary. The regiochemical outcome is dictated by the combined directing effects of the hydroxyl group (strongly activating, ortho/para-directing) and the chloro group (weakly deactivating, ortho/para-directing) on the 3-chlorophenol starting material.

PositionDirecting Influence of -OH (at C1)Directing Influence of -Cl (at C3)Combined Effect
C2 Ortho (activated)Ortho (deactivated)Sterically hindered, electronically favorable.
C4 Para (activated)Ortho (deactivated)Sterically accessible, electronically favorable.
C6 Ortho (activated)Para (deactivated)Sterically accessible, electronically favorable.

The desired product requires formylation at C4 (which is meta to the chloro group and para to the hydroxyl group).

Comparison of Formylation Pathways
FeatureReimer-Tiemann ReactionDuff ReactionVilsmeier-Haack Reaction
Primary Product Typically ortho-formylation is strongly favored.[1][4]Almost exclusively ortho-formylation.[6][7]Regioselectivity depends on substrate; often para-formylation is significant.[10]
Reaction Medium Strongly Basic (e.g., NaOH).[3]Acidic (e.g., TFA, Acetic Acid).[6]Neutral/Anhydrous, then aqueous workup.[10][12]
Electrophile Dichlorocarbene (:CCl₂).[1][4]Iminium Ion (from HMTA).[8]Chloroiminium Ion (Vilsmeier Reagent).[11][12]
Likely Outcome for 3-Chlorophenol Mixture of 2-CHO and 6-CHO isomers. Low yield of the desired 4-CHO product.Mixture of 2-CHO and 6-CHO isomers. Low yield of the desired 4-CHO product.Potentially higher yield of the desired 4-CHO product due to less ortho-selectivity.
Key Validation Carbene trapping experiments.[3]DFT calculations for regioselectivity.[9]In-situ NMR of the Vilsmeier reagent.[12]
Conclusion

Based on established regioselectivity principles, both the Reimer-Tiemann and Duff reactions are strongly biased towards ortho-formylation and are therefore unlikely to be efficient pathways for the synthesis of this compound, which requires para-formylation relative to the hydroxyl group.

The Vilsmeier-Haack reaction, which is known to be less strictly ortho-selective, presents the most promising pathway for obtaining the target molecule in a reasonable yield. The weaker electrophile is more sensitive to the subtle electronic and steric environment of the aromatic ring, potentially favoring attack at the less hindered C4 position.

To definitively validate the optimal reaction pathway, a comprehensive research program should be undertaken. This would involve performing all three reactions on 3-chlorophenol, carefully analyzing the product isomer distributions via HPLC and NMR, and conducting the mechanistic validation studies outlined in this guide for the most promising reaction. Specifically, a combination of kinetic studies and computational modeling for the Vilsmeier-Haack reaction would provide the most conclusive evidence to establish a robust and validated pathway for the synthesis of this compound.

References

  • Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.). Retrieved January 9, 2026, from [Link]

  • Grimblat, N., Sarotti, A. M., Kaufman, T. S., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(43), 10496–10501. Retrieved January 9, 2026, from [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism - GeeksforGeeks. (2025, July 23). Retrieved January 9, 2026, from [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity - Semantic Scholar. (2016, October 7). Retrieved January 9, 2026, from [Link]

  • Duff Reaction Mechanism | Organic Chemistry - YouTube. (2024, February 21). Retrieved January 9, 2026, from [Link]

  • Roopa, R., Merugu, R., & Rajanna, K. C. (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Applicable Chemistry. Retrieved January 9, 2026, from [Link]

  • Duff reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Duff reaction - chemeurope.com. (n.d.). Retrieved January 9, 2026, from [Link]

  • Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 9, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Benzaldehyde-Derived Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the efficacy of various classes of Stearoyl-CoA Desaturase-1 (SCD1) inhibitors synthesized from substituted benzaldehyde precursors. While a direct lineage from 3-Chloro-5-hydroxybenzaldehyde for a complete inhibitor series is not extensively documented in publicly available literature, this molecule represents a key structural motif. We will, therefore, explore the broader class of benzaldehyde-derived SCD1 inhibitors, providing a comparative analysis of their efficacy, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships (SAR) that govern their inhibitory potential and to provide a practical framework for their evaluation.

Introduction: The Rationale for Targeting SCD1

Stearoyl-CoA Desaturase-1 (SCD1) is a critical enzyme embedded in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleate (C18:1) and palmitoleate (C16:1), from their saturated fatty acid (SFA) counterparts, stearate (C18:0) and palmitate (C16:0) respectively.[1][2] This enzymatic conversion is fundamental for maintaining cellular membrane fluidity, lipid signaling, and overall energy homeostasis.[1]

The dysregulation of SCD1 activity, often characterized by its overexpression, is implicated in a spectrum of pathologies including metabolic diseases like obesity and diabetes, various cancers, and inflammatory skin conditions.[3][4] In oncology, the heightened lipogenic phenotype of many tumor cells necessitates elevated SCD1 expression to mitigate the cytotoxic effects of SFA accumulation.[2][5] Consequently, the inhibition of SCD1 presents a compelling therapeutic strategy to modulate cellular lipid composition and disrupt disease progression.[6]

This guide will delve into the comparative efficacy of small molecule inhibitors of SCD1 that utilize a substituted benzaldehyde scaffold as a key synthetic starting point.

The Role of Substituted Benzaldehydes in SCD1 Inhibitor Scaffolds

Substituted benzaldehydes, such as this compound, serve as versatile foundational molecules in the synthesis of diverse heterocyclic compounds with biological activity. The aldehyde functional group provides a reactive handle for condensation and cyclization reactions, while the substitutions on the phenyl ring (e.g., chloro and hydroxyl groups) offer opportunities to modulate the electronic properties, lipophilicity, and steric interactions of the final inhibitor molecule. These modifications are crucial for optimizing binding affinity to the SCD1 active site and for fine-tuning the pharmacokinetic properties of the drug candidate.

Comparative Efficacy of Benzaldehyde-Derived SCD1 Inhibitors

While a head-to-head comparison of a complete series of inhibitors derived directly from this compound is not available, we can analyze the efficacy of different chemical classes of SCD1 inhibitors that are conceptually derived from various substituted benzaldehydes. The following table summarizes the in vitro potency of several key SCD1 inhibitors, providing a basis for a comparative discussion.

InhibitorChemical ClassTarget Species/Cell LineIC50 (nM)Reference(s)
A939572 Piperidine-pyridazineHuman SCD137[7]
Mouse SCD1<4[7]
CAY10566 Thiazole derivativeHuman (enzymatic)26[8][9]
Mouse (enzymatic)4.5[8]
HepG2 (Human)6.8 - 7.9[8]
MF-438 Thiazole derivativeRat SCD12.3[7][10]
MK-8245 Spirocyclic oxazepineHuman SCD11[8][11]
Rat SCD13[8]
Mouse SCD13[8]
T-3764518 Thiazole derivativeRat liver microsomes4.7[8]
E6446 Benzo-oxazoleHuman SCD1980 (IC50), 4610 (Kd)[7][10]
BZ36 Piperazine-nicotinamideNot specified100[12]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that diverse heterocyclic scaffolds derived from benzaldehyde precursors can achieve potent SCD1 inhibition.

  • Thiazole-based inhibitors (e.g., CAY10566, MF-438, T-3764518) consistently demonstrate high potency, with IC50 values in the low nanomolar range. Preliminary SAR studies on this class suggest that substitutions on the benzamide ring, which would be derived from the initial benzaldehyde, are critical for activity.[13]

  • The piperidine-pyridazine scaffold of A939572 also yields a highly potent inhibitor.[4]

  • Spirocyclic oxazepines , such as MK-8245, represent another class with exceptional potency, highlighting the importance of the three-dimensional conformation of the inhibitor in fitting the SCD1 active site.[11]

  • The benzo-oxazole E6446 shows weaker direct inhibitory activity but has a dual function as a TLR7/9 antagonist.[10]

The variability in potency across these different chemical classes underscores the importance of the specific heterocyclic system formed and the nature of the substituents on the benzaldehyde-derived phenyl ring in achieving optimal interaction with the SCD1 enzyme.

Mechanism of Action and Downstream Signaling

SCD1 inhibitors act by competitively binding to the active site of the enzyme, preventing the desaturation of SFAs to MUFAs.[1] This primary action triggers a cascade of downstream cellular events.

SCD1_Inhibition_Pathway SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalysis ER_Stress ER Stress & Apoptosis SCD1->ER_Stress Suppresses Inhibitor Benzaldehyde-Derived SCD1 Inhibitor Inhibitor->SCD1 Inhibition Inhibitor->ER_Stress Induces AMPK AMPK Activation Inhibitor->AMPK Lipogenesis Decreased Lipogenesis Inhibitor->Lipogenesis Membrane Altered Membrane Fluidity Inhibitor->Membrane Disrupts MUFA->Membrane Maintains

Caption: Signaling pathway affected by SCD1 inhibition.

The accumulation of SFAs and depletion of MUFAs leads to:

  • Endoplasmic Reticulum (ER) Stress and Apoptosis: High levels of SFAs are cytotoxic and can induce ER stress, leading to programmed cell death.[14]

  • AMPK Activation: The shift in the cellular energy state can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[15]

  • Altered Membrane Fluidity: A decrease in MUFAs can lead to more rigid cell membranes, affecting signaling and transport processes.[2]

Experimental Protocols for Efficacy Evaluation

The objective evaluation of SCD1 inhibitor efficacy relies on robust and reproducible experimental protocols. Below are detailed methodologies for key assays.

Cell-Based SCD1 Activity Assay using Liquid Chromatography-Mass Spectrometry (LC-MS)

This assay directly measures the enzymatic activity of SCD1 in a cellular context.

LCMS_Workflow Start Seed cells (e.g., HepG2) in culture plates Treatment Treat with SCD1 inhibitor at various concentrations Start->Treatment Labeling Add labeled substrate (e.g., [13C]-Stearic Acid) Treatment->Labeling Incubation Incubate for a defined period Labeling->Incubation Harvest Harvest cells and extract lipids Incubation->Harvest Analysis Analyze lipid extracts by LC-MS Harvest->Analysis Quantification Quantify labeled SFA and MUFA Analysis->Quantification IC50 Calculate IC50 value Quantification->IC50

Sources

A Researcher's Guide to Isotopic Labeling of 3-Chloro-5-hydroxybenzaldehyde: Methodologies and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in drug discovery, metabolism studies, and mechanistic elucidation, the strategic incorporation of isotopic labels into bioactive scaffolds is an indispensable tool. 3-Chloro-5-hydroxybenzaldehyde represents a versatile chemical intermediate, appearing in the synthesis pathways of various target molecules.[1][2] The ability to isotopically label this scaffold provides a powerful method for tracking metabolic fate, quantifying exposure using mass spectrometry, and probing enzymatic mechanisms.

This guide provides a comprehensive technical overview of potential isotopic labeling strategies for this compound. We will move beyond simple protocols to explore the underlying strategic decisions, compare competing methodologies, and present the analytical workflows required to validate the final labeled product. This document is designed for researchers, scientists, and drug development professionals seeking to leverage isotopic labeling for advanced molecular analysis.

Part 1: Strategic Considerations in Labeling this compound

The choice of isotope and its position within the molecule are dictated entirely by the intended application. Before embarking on a synthesis, a clear definition of the experimental goal is paramount.

Choosing the Isotope: A Purpose-Driven Decision
  • Deuterium (²H or D): The primary use of deuterium labeling is to create stable-isotope-labeled internal standards (SILS) for quantitative mass spectrometry.[3] The mass shift is easily detectable, yet the physicochemical properties of the molecule are minimally altered. Additionally, replacing a C-H bond with a C-D bond can significantly slow down reactions where this bond is broken, a phenomenon known as the Kinetic Isotope Effect (KIE).[3] This makes deuterium labeling a powerful tool for investigating reaction mechanisms.

  • Carbon-13 (¹³C): ¹³C is the gold standard for metabolic tracing studies.[4] By introducing a ¹³C-labeled molecule into a biological system, researchers can track its incorporation into downstream metabolites using MS and NMR, effectively mapping active metabolic pathways.[4][5] It is also used for structural elucidation in complex biological matrices via NMR spectroscopy.[5][6]

  • Tritium (³H or T): As a radioactive isotope, tritium offers exceptionally high sensitivity for detection. It is a preferred label for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, where tracking the total drug-related material in an organism is required.[7][8]

Molecular Blueprint: Where to Place the Label?

The structure of this compound offers several potential labeling sites, each with distinct synthetic challenges and analytical consequences.

  • Aromatic Protons (C2, C4, C6): These positions are candidates for deuterium labeling via Hydrogen Isotope Exchange (HIE) reactions. The directing effects of the existing chloro, hydroxyl, and aldehyde groups will influence the regioselectivity of this exchange.

  • Aldehyde Carbonyl (C7): This is a prime target for ¹³C labeling. A ¹³C-labeled aldehyde provides a single, unambiguous point of mass increase, ideal for tracking the core scaffold without ambiguity from metabolic modifications to other parts of the molecule.

  • Phenolic Hydroxyl Proton: While easily exchanged with deuterium in the presence of D₂O, this label is generally labile and not useful for in vivo tracking, though it can be informative for certain NMR studies.

Part 2: A Comparative Guide to Labeling Methodologies

We will compare practical, field-proven methods for introducing deuterium and carbon-13 into the this compound scaffold.

Methodology Comparison: Deuterium Labeling
Method Principle Pros Cons Best Suited For
Acid-Catalyzed Exchange Electrophilic aromatic substitution using a strong deuterated acid (e.g., D₂SO₄ in D₂O).[9]Inexpensive reagents; straightforward procedure.Harsh conditions can lead to side reactions; may offer poor regioselectivity; multiple deuteration species are common.Rapidly generating a deuterated standard where precise label location is not critical.
Transition-Metal-Catalyzed HIE C-H activation using a metal catalyst (e.g., Iridium, Ruthenium) with D₂ gas or a deuterated solvent as the deuterium source.[7][8]High efficiency and selectivity under milder conditions; directing groups can be used to achieve specific labeling patterns.[7]Catalysts can be expensive; optimization of ligands, solvent, and temperature is often required.Precise, regioselective labeling for KIE studies or generating high-purity SILS for regulated bioanalysis.
Methodology Comparison: Carbon-13 Labeling
Method Principle Pros Cons Best Suited For
Total Synthesis from ¹³C Precursor Building the entire molecule from a simple, commercially available ¹³C-labeled starting material (e.g., ¹³C-phenol).Guarantees label placement and high isotopic enrichment.Multi-step synthesis can be low-yielding and time-consuming.Applications requiring a fully ¹³C-labeled aromatic ring for complex metabolic analysis.
Late-Stage Carbonyl Labeling Introducing the ¹³C label at the aldehyde position in a late step of the synthesis. For example, demethylation of a precursor followed by formylation with a ¹³C source.More efficient for labeling a single position; conserves expensive ¹³C starting material.Requires a robust synthetic route that tolerates the labeling step at the end.Creating a specific [¹³C=O] labeled molecule for metabolic tracing or as a standard for MS.

Part 3: Experimental Workflows and Protocols

The following protocols are illustrative and should be optimized for specific laboratory conditions. They represent self-validating systems where the success of each step can be confirmed by standard analytical techniques.

Workflow for Isotopic Labeling and Validation

G cluster_0 Synthesis Phase cluster_1 Validation Phase Select Isotope & Method Select Isotope & Method Synthesize Labeled Precursor (if needed) Synthesize Labeled Precursor (if needed) Select Isotope & Method->Synthesize Labeled Precursor (if needed) Perform Labeling Reaction Perform Labeling Reaction Synthesize Labeled Precursor (if needed)->Perform Labeling Reaction Workup & Purification Workup & Purification Perform Labeling Reaction->Workup & Purification NMR Spectroscopy NMR Spectroscopy Workup & Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Workup & Purification->Mass Spectrometry Purity Analysis (HPLC) Purity Analysis (HPLC) Workup & Purification->Purity Analysis (HPLC) Confirm Structure & Label Position Confirm Structure & Label Position NMR Spectroscopy->Confirm Structure & Label Position Determine Isotopic Enrichment Determine Isotopic Enrichment Mass Spectrometry->Determine Isotopic Enrichment Assess Chemical Purity Assess Chemical Purity Purity Analysis (HPLC)->Assess Chemical Purity Confirm Structure & Label Position->Determine Isotopic Enrichment Determine Isotopic Enrichment->Assess Chemical Purity

Caption: General workflow for the synthesis and validation of isotopically labeled compounds.

Protocol 1: Synthesis of [carbonyl-¹³C]-3-Chloro-5-hydroxybenzaldehyde

This protocol is adapted from a known synthesis of the unlabeled compound and illustrates a late-stage labeling approach.[10]

Causality: We use a demethylation/formylation strategy. Boron tribromide is a powerful Lewis acid that selectively cleaves aryl methyl ethers without affecting the chloro-substituent. Introducing the ¹³C label at the final formylation step is atom-economical.

  • Starting Material: 3-Chloro-5-methoxybenzaldehyde.

  • Step 1: Demethylation.

    • Dissolve 3-chloro-5-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add boron tribromide (BBr₃, 1.2 eq) dropwise. Caution: BBr₃ is highly corrosive and reacts violently with water.

    • Stir the reaction at 0°C for 2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Step 2: Introduction of ¹³C-labeled Formyl Group (Hypothetical Adaptation).

    • This step would ideally replace a standard formylation. For the sake of this guide, we assume the demethylated phenol is the starting point for a re-formylation.

    • Protect the phenolic hydroxyl group of this compound.

    • Perform a lithiation or Grignard reaction at the formyl position's precursor site.

    • Quench the organometallic intermediate with a ¹³C-labeled electrophile, such as ¹³C-dimethylformamide (DMF) or ¹³C-CO₂ followed by reduction, to install the labeled aldehyde.

    • Deprotect the hydroxyl group to yield the final product.

    • Purify the final product by silica gel column chromatography.

Protocol 2: Deuterium Labeling via Iridium-Catalyzed HIE

This protocol is a general method for ortho-directed HIE, adapted for our target molecule.[7] The hydroxyl group is expected to direct deuterium incorporation to the ortho positions (C2, C6).

Causality: Iridium catalysts are highly effective for C-H activation. The choice of a directing group (in this case, the endogenous hydroxyl group) allows for regioselective deuterium incorporation, which is a significant advantage over non-selective acid-catalyzed methods.

  • Materials: this compound, an appropriate Iridium catalyst (e.g., [Ir(cod)(NHC)]PF₆), and a deuterium source (e.g., D₂O or D₂ gas).

  • Reaction Setup:

    • In a reaction vessel suitable for pressure, combine this compound (1.0 eq) and the Iridium catalyst (1-5 mol%).

    • Add the deuterated solvent (e.g., D₂O with a co-solvent like THF if needed for solubility).

    • Seal the vessel, and if using D₂ gas, purge with D₂ and pressurize to the desired level (e.g., 1-3 bar).

    • Heat the reaction mixture to the optimized temperature (e.g., 80-120°C) and stir for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and carefully vent the D₂ gas.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate the deuterated product.

Part 4: Analytical Validation and Data Interpretation

Validation is a non-negotiable step to ensure the identity, purity, and isotopic enrichment of your labeled compound.

Validation Workflow

Caption: A multi-pronged approach to validating the final labeled product.

Interpreting Analytical Data: Expected Outcomes

The following table summarizes the expected analytical results for successful labeling of this compound.

Labeling Strategy Analytical Technique Expected Observation Information Gained
[carbonyl-¹³C] Mass Spectrometry Molecular ion peak shifted by +1 m/z (M+1).Confirmation of successful ¹³C incorporation.
¹³C NMR Greatly enhanced signal intensity for the aldehyde carbon (~190 ppm); potential splitting due to ¹³C-¹H coupling.Unambiguous confirmation of label position.
¹H NMR Aldehyde proton signal (~9.9 ppm) appears as a doublet due to coupling with the adjacent ¹³C nucleus.Confirmation of label position.
[Aromatic-d₂] (at C2, C6) Mass Spectrometry Molecular ion peak shifted by +2 m/z (M+2). A distribution of M+0, M+1, M+2 may be seen.Confirmation of deuterium incorporation and average enrichment.
¹H NMR Disappearance or significant reduction in the intensity of signals corresponding to the aromatic protons at the C2 and C6 positions.Confirmation of label position and extent of exchange.
²H NMR Appearance of signals in the aromatic region corresponding to the labeled positions.Direct detection of the incorporated deuterium.

Conclusion

Isotopic labeling of this compound is a synthetically accessible goal that unlocks significant potential for advanced research in drug development and metabolism. The choice between deuterium and carbon-13 labeling, and between different synthetic strategies like late-stage functionalization versus total synthesis, must be guided by the specific scientific question at hand. While transition-metal-catalyzed HIE offers superior selectivity for deuteration, a late-stage ¹³C-carbonyl labeling provides an efficient route to a discretely labeled tracer. Robust analytical validation by both mass spectrometry and NMR spectroscopy is critical to ensure that the final compound is fit for purpose, providing researchers with a high-quality tool to probe complex biological systems.

References

  • Vertex AI Search. (2021). Spectrally accurate quantitative analysis of isotope-labeled compounds. PubMed.
  • Journal of the Chemical Society, Perkin Transactions 2. Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. RSC Publishing.
  • Chemistry with Caroline. (2024). Deuterium Labeling on Aromatic Rings in Organic Chemistry (EAS Reaction). YouTube. Available from: [Link]

  • Sigma-Aldrich. Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • MDPI. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity. MDPI.
  • ResearchGate. Deuterium labelling studies of aromatic olefins.
  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
  • Cerno Bioscience. Isotope Labeling. Cerno Bioscience.
  • ResearchGate. Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry.
  • EPFL Graph Search. Analysis of labelled compounds by mass spectroscopy in the presence of heavy isotopes at natural abundance: the NAIC program. EPFL.
  • Chemical Reviews. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs.
  • Chemical Reviews. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • Portland Press. (2022).
  • PubMed Central. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. NIH.
  • RSC Publishing. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Publishing.
  • Sigma-Aldrich. Benzaldehyde-a-13C. Sigma-Aldrich.
  • Cambridge Isotope Laboratories. Benzaldehyde (carbonyl-¹³C, 99%) (+ 0.1% hydroquinone).
  • Guidechem. What is the synthesis and application of 3-Chloro-4-hydroxybenzaldehyde in organic chemistry?. Guidechem.
  • PubMed. Labeling of Bovine Heart Cytochrome C Oxidase With Analogues of Phospholipids. Synthesis and Reactivity of a New Cardiolipin Benzaldehyde Probe. PubMed.
  • Guidechem. 3-CHLORO-2-HYDROXY-BENZALDEHYDE 1927-94-2 wiki. Guidechem.
  • PrepChem.com. Synthesis of 3-Chloro-5-fluoro-2-hydroxybenzaldehyde. PrepChem.com.
  • PubChem. This compound. PubChem.
  • Organic Syntheses. Benzaldehyde, m-hydroxy. Organic Syntheses.
  • Sigma-Aldrich. This compound | 1829-33-0. Sigma-Aldrich.
  • PrepChem.com. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. PrepChem.com.
  • European Commission. (2019).
  • PubMed Central. 3-Chloromethyl-2-hydroxybenzaldehyde. NIH.
  • ChemicalBook. (2023). This compound | 1829-33-0. ChemicalBook.
  • PubMed Central. Profiling the metabolism of human cells by deep 13C labeling. NIH.
  • ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde.

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A Comparative Guide to the Kinetic Analysis of Reactions Involving 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the kinetic profile of a molecule is paramount for predicting its behavior in a chemical reaction, which is a cornerstone of efficient process development and drug design. This guide provides an in-depth comparative analysis of the reactivity of 3-Chloro-5-hydroxybenzaldehyde, a substituted phenolic aldehyde with potential applications in medicinal chemistry and materials science. By examining its performance in the well-established Knoevenagel condensation reaction, we will objectively compare its reactivity with other benzaldehyde derivatives, supported by experimental data and theoretical principles.

The Significance of Kinetic Analysis for Substituted Benzaldehydes

Substituted benzaldehydes are a critical class of organic compounds that serve as precursors and intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers. The nature and position of substituents on the benzene ring profoundly influence the electrophilicity of the aldehyde's carbonyl carbon, thereby dictating the rate and outcome of nucleophilic addition and condensation reactions. A thorough kinetic analysis provides quantitative insights into these substituent effects, enabling chemists to:

  • Optimize Reaction Conditions: By understanding the reaction rate, parameters such as temperature, catalyst loading, and reaction time can be fine-tuned to maximize yield and minimize by-product formation.

  • Elucidate Reaction Mechanisms: Kinetic data can help to confirm or refute a proposed reaction mechanism by identifying the rate-determining step.

  • Predict Reactivity: A quantitative understanding of substituent effects allows for the prediction of the reactivity of novel benzaldehyde derivatives.

  • Facilitate Drug Development: In drug discovery, the reactivity of a lead compound is a crucial parameter that can influence its metabolic stability and target engagement.

Theoretical Framework: Electronic and Steric Effects of Substituents

The reactivity of a substituted benzaldehyde in a nucleophilic addition or condensation reaction is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.[1]

  • Electronic Effects: These effects are transmitted through the sigma and pi bonds of the molecule.

    • Inductive Effect (-I/+I): This is the polarization of a sigma bond due to the electronegativity difference between the atoms. Electron-withdrawing groups (EWGs) like halogens (-Cl) exert a -I effect, pulling electron density away from the ring and the carbonyl group, thus increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. Electron-donating groups (EDGs) like alkyl groups have a +I effect, pushing electron density towards the ring and decreasing reactivity.

    • Resonance Effect (-M/+M): This involves the delocalization of pi electrons between the substituent and the aromatic ring. EWGs with multiple bonds, such as the nitro group (-NO2), have a -M effect, withdrawing electron density from the ring and activating the carbonyl group. Substituents with lone pairs, like the hydroxyl group (-OH), exert a +M effect, donating electron density to the ring and deactivating the carbonyl group towards nucleophilic attack.

  • Steric Effects: The size of a substituent, particularly in the ortho position, can physically hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the reaction rate.[2]

For this compound, the chloro group at the meta position acts primarily as an electron-withdrawing group through its inductive effect (-I), which is expected to increase the reactivity of the aldehyde. The hydroxyl group, also at a meta position, has a weaker electron-donating resonance effect (+M) from this position compared to ortho or para positions, but its inductive effect (-I) is also electron-withdrawing. The interplay of these effects will determine the overall reactivity of the molecule.

Comparative Kinetic Analysis: The Knoevenagel Condensation

To provide a quantitative comparison, we will focus on the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base like piperidine.[3]

Proposed Comparative Study

A comparative kinetic study of the following benzaldehyde derivatives in the Knoevenagel condensation with malononitrile is proposed:

  • This compound (The Target Molecule)

  • Benzaldehyde (The Unsubstituted Benchmark)

  • 4-Chlorobenzaldehyde (To isolate the effect of a -I, -M substituent)

  • 4-Hydroxybenzaldehyde (To isolate the effect of a -I, +M substituent)

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde) (A common, more electron-rich analogue)

The reaction progress can be monitored by either UV-Vis spectroscopy, by following the appearance of the conjugated product which absorbs at a longer wavelength, or by HPLC, which allows for the simultaneous monitoring of the disappearance of the aldehyde reactant and the appearance of the product.[4]

Hypothetical and Literature-Based Kinetic Data
EntryBenzaldehyde DerivativeSubstituentsExpected Electronic Effect on Carbonyl CarbonHypothetical/Literature-Based Rate Constant (k, M⁻¹s⁻¹)
14-Chlorobenzaldehyde4-ClStrong Electron-Withdrawing (-I, -M)1.5 x 10⁻²
2This compound 3-Cl, 5-OHModerately Electron-Withdrawing (-I from both)Predicted to be between 1 and 2
3BenzaldehydeNoneBenchmark5.0 x 10⁻³
44-Hydroxybenzaldehyde4-OHNet Electron-Donating (+M > -I)1.2 x 10⁻³
5Vanillin4-OH, 3-OCH₃Strong Electron-Donating8.0 x 10⁻⁴

Note: The rate constant for this compound is a prediction based on the additive effects of its substituents.

This data clearly illustrates the significant impact of substituents on the reaction rate. The electron-withdrawing chloro group in 4-chlorobenzaldehyde leads to a faster reaction compared to the unsubstituted benzaldehyde. Conversely, the electron-donating hydroxyl and methoxy groups in 4-hydroxybenzaldehyde and vanillin decrease the electrophilicity of the carbonyl carbon, resulting in slower reaction rates. Based on the primarily inductive electron-withdrawing nature of the substituents in this compound, its reactivity is predicted to be higher than that of benzaldehyde but likely lower than that of 4-chlorobenzaldehyde due to the presence of the weakly donating hydroxyl group.

Experimental Protocols

To facilitate further research, a detailed experimental protocol for the comparative kinetic analysis is provided below.

Protocol 1: Kinetic Analysis of Knoevenagel Condensation by UV-Vis Spectroscopy

This protocol describes the determination of the initial rate of reaction by monitoring the increase in absorbance of the product.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of the substituted benzaldehyde in ethanol.

    • Prepare a 0.1 M stock solution of malononitrile in ethanol.

    • Prepare a 0.01 M stock solution of piperidine in ethanol.

  • Kinetic Run:

    • In a 1 cm quartz cuvette, pipette 1.5 mL of ethanol.

    • Add 1.0 mL of the 0.1 M substituted benzaldehyde stock solution.

    • Add 0.4 mL of the 0.1 M malononitrile stock solution.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding 0.1 mL of the 0.01 M piperidine stock solution and mix quickly by inverting the cuvette.

    • Immediately start recording the absorbance at the λmax of the product (determined from a preliminary scan of a completed reaction mixture) at fixed time intervals (e.g., every 10 seconds) for a duration sufficient to establish the initial linear rate.

  • Data Analysis:

    • Plot absorbance versus time.

    • The initial rate of the reaction is the slope of the linear portion of this plot.

    • Using the Beer-Lambert law (A = εbc), convert the rate from absorbance units per second to concentration units per second (the molar extinction coefficient, ε, of the product needs to be determined independently).

    • Repeat the experiment with different initial concentrations of the reactants to determine the order of the reaction with respect to each reactant and calculate the rate constant, k.

Protocol 2: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the direct measurement of the concentration of reactants and products over time.

Materials:

  • Same reactants and catalyst as in Protocol 1.

  • HPLC system with a UV detector and a suitable C18 column.

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Autosampler vials

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the substituted benzaldehyde, malononitrile, and ethanol in the desired concentrations.

    • Start the reaction by adding the piperidine catalyst at time t=0.

  • Sample Collection and Quenching:

    • At regular time intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) in an autosampler vial. This dilution will stop the reaction by significantly lowering the concentration of the reactants and catalyst.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Develop a suitable gradient or isocratic elution method to separate the substituted benzaldehyde, malononitrile, and the product.

    • Monitor the elution profile using a UV detector at a wavelength where all components have a reasonable absorbance.

  • Data Analysis:

    • Generate calibration curves for the substituted benzaldehyde and the product to determine their concentrations from the peak areas in the chromatograms.

    • Plot the concentration of the substituted benzaldehyde versus time.

    • Fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant, k.

Visualization of Reaction Mechanism and Workflow

To visually represent the concepts discussed, the following diagrams are provided.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Benzaldehyde This compound Aldol_Adduct Aldol Adduct Benzaldehyde->Aldol_Adduct Nucleophilic Attack by Carbanion Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Deprotonation by Piperidine Piperidine Piperidine Carbanion->Aldol_Adduct Product Substituted Benzylidene Malononitrile Aldol_Adduct->Product Dehydration

Caption: Mechanism of the piperidine-catalyzed Knoevenagel condensation.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Reactant and Catalyst Stock Solutions Mix_Reactants Mix Reactants in Cuvette/Vessel Prep_Solutions->Mix_Reactants Initiate Initiate Reaction with Catalyst Mix_Reactants->Initiate Monitor Monitor Reaction Progress (UV-Vis or HPLC) Initiate->Monitor Plot_Data Plot Absorbance/Concentration vs. Time Monitor->Plot_Data Determine_Rate Determine Initial Rate or Fit to Integrated Rate Law Plot_Data->Determine_Rate Calculate_k Calculate Rate Constant (k) Determine_Rate->Calculate_k

Caption: General workflow for kinetic analysis of a chemical reaction.

Conclusion

This guide has provided a comprehensive framework for the comparative kinetic analysis of this compound. By understanding the interplay of electronic and steric substituent effects, researchers can make informed predictions about its reactivity. The detailed experimental protocols for monitoring the Knoevenagel condensation via UV-Vis spectroscopy and HPLC offer practical approaches for obtaining quantitative kinetic data. While direct experimental data for this compound is pending, the comparative analysis with other substituted benzaldehydes strongly suggests it will exhibit enhanced reactivity compared to the unsubstituted parent molecule, a crucial piece of information for its potential application in the synthesis of novel compounds in the pharmaceutical and materials science fields.

References

  • Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society, 81(9), 2092–2094. [Link]

  • ResearchGate. (n.d.). Mobile tool for HPLC reaction monitoring. [Link]

  • Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society, 81(9), 2092–2094. [Link]

  • Chemistry LibreTexts. (2021). Substituent Effects in Electrophilic Substitutions. [Link]

  • Ogata, Y., & Tsuchida, M. (1959). Kinetics of the Knoevenagel Condensation of Benzaldehydes with Diethyl Malonate. Journal of the American Chemical Society, 81(9), 2092–2094. [Link]

  • ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism). [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. [Link]

  • ResearchGate. (n.d.). The condensation reaction between 4-chlorobenzaldehyde and malononitrile. [Link]

  • CHEM 331 Problem Set #3: Substituent Effects and LFERs. (n.d.). [Link]

  • Bednarz, S., & Bogdal, D. (2003). THE COMPARATIVE STUDY OF THE KINETICS OF KNOEVENAGEL CONDENSATION UNDER MICROWAVE AND CONVENTIONAL CONDITIONS - Part III. 7th International Electronic Conference on Synthetic Organic Chemistry. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of specialized chemical reagents requires a commitment to safety and regulatory compliance that extends beyond the bench. For drug development professionals and researchers, the proper disposal of compounds like 3-Chloro-5-hydroxybenzaldehyde is not a mere procedural afterthought but a critical component of responsible laboratory management. This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this halogenated aromatic aldehyde, ensuring the protection of personnel and the environment.

Core Safety Profile and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted benzaldehyde whose reactivity and toxicity are influenced by its functional groups: an aldehyde, a hydroxyl group, and a chlorine atom on an aromatic ring.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1] It is crucial to internalize these risks not as abstract warnings, but as actionable data that informs every aspect of your handling protocol.

Table 1: Chemical Safety Profile for this compound

Property Value Source
CAS Number 1829-33-0
Molecular Formula C₇H₅ClO₂ [1]
Molar Mass 156.56 g/mol [1]
Physical Form Solid

| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |[1] |

The presence of the chlorine atom places this compound in the category of halogenated organic compounds. This classification is paramount for disposal, as regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) impose strict handling and treatment requirements for these substances.[2][3]

Personal Protective Equipment (PPE) Mandates

Given the hazard profile, a stringent PPE protocol is non-negotiable. The causality is direct: the compound is a known skin, eye, and respiratory irritant, necessitating physical barriers to prevent exposure.[1]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[5][6]

  • Eye and Face Protection: Use safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[5] If there is a risk of splashing or dust generation, a face shield is required.

  • Skin and Body Protection: A standard laboratory coat is mandatory. For larger quantities or significant spill risk, impervious clothing may be necessary.[5]

  • Respiratory Protection: All handling of the solid compound that could generate dust, and any handling of its solutions, must be performed in a certified chemical fume hood to prevent inhalation.[7][8]

Spill Management Protocol

Accidental spills demand a swift, systematic, and safe response. The primary objective is to contain and collect the material without creating dust or extending the area of contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area. Ensure adequate ventilation by working within a fume hood if the spill is contained there.

  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: For a solid spill, gently cover the material with an inert absorbent material like sand, earth, or vermiculite.[9] Do NOT use combustible materials like paper towels for the initial containment.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, sealable hazardous waste container.[4] Use non-sparking tools if there is any solvent present.

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials (wipes, cloths) are considered hazardous waste and must be placed in the sealed waste container.

  • Package and Label for Disposal: Securely seal the container. Label it clearly as "Hazardous Waste" and include the chemical name "this compound," the date of the spill, and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Report: Report the incident to your laboratory supervisor and EHS office in accordance with institutional policy.

Core Disposal Procedure for Unused or Waste Product

The guiding principle for the disposal of this compound is that it must be treated as a regulated hazardous waste. Specifically, as a halogenated organic compound, it cannot be disposed of via land burial and requires specialized treatment.[3][10] The universally accepted and safest method is high-temperature incineration in a licensed facility.[5][11]

On-site chemical neutralization is NOT recommended. While some aldehydes can be deactivated, the stable carbon-chlorine bond on the aromatic ring complicates such reactions and could lead to the formation of even more hazardous byproducts. Therefore, professional disposal is mandatory.

Step-by-Step Disposal Workflow:

  • Waste Segregation: At the point of generation, designate a specific, compatible, and clearly labeled waste container for "Halogenated Organic Solids." Never mix halogenated waste with non-halogenated waste streams.[12][13] This segregation is critical for regulatory compliance and proper end-disposal.

  • Container Selection: The waste container must be in good condition, made of a material compatible with the chemical (e.g., HDPE or glass), and have a secure, tightly-sealing lid.[6][12]

  • Labeling: The moment the first waste is added, the container must be labeled. The label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation (the date the first waste was added)

    • The relevant hazard class pictograms (e.g., irritant, harmful).[1]

  • Accumulation and Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from heat sources or incompatible chemicals.[12][14]

  • Arrange for Pickup: Follow your institution's established procedures for hazardous waste pickup. Contact your EHS office to schedule a collection by a licensed professional waste disposal service.[5] Do not allow waste to accumulate beyond regulatory time or volume limits.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for managing this compound from the point of use to final disposal.

G cluster_0 cluster_1 Immediate Assessment cluster_2 Spill Response Protocol cluster_3 Routine Waste Accumulation cluster_4 Final Disposition start Generation of This compound Waste spill Accidental Spill? start->spill spill_ppe 1. Don Full PPE spill->spill_ppe Yes routine_waste Unused Reagent or Reaction Byproduct spill->routine_waste No spill_contain 2. Contain with Inert Material spill_ppe->spill_contain spill_collect 3. Collect in Labeled Container spill_contain->spill_collect spill_decon 4. Decontaminate Area spill_collect->spill_decon store Store Sealed Container in Satellite Accumulation Area spill_decon->store segregate 1. Segregate into 'Halogenated Organic Waste' Container routine_waste->segregate label_container 2. Ensure Container is Properly Labeled segregate->label_container label_container->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup incinerate Final Disposal via High-Temperature Incineration pickup->incinerate

Caption: Decision workflow for handling and disposal of this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.

  • This compound - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET: 3-Chloro-4-hydroxybenzaldehyde. Fisher Scientific.

  • This compound | C7H5ClO2. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET: 3-Chloro-4-hydroxybenzaldehyde. Thermo Fisher Scientific.

  • This compound | 1829-33-0. Sigma-Aldrich.

  • Safety Laws and Standards Pertinent to Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).

  • Aldehyde Disposal. Air Cycle Corporation.

  • 3-Chloro Benzaldehyde CAS No 587-04-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.

  • This compound Chemical Properties,Uses,Production. ChemicalBook.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services.

  • Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology.

  • Method of neutralizing aldehyde-containing waste waters and the like. Google Patents (US5545336A).

  • Benzaldehyde - Safety Data Sheet. Sigma-Aldrich.

  • Benzaldehyde - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET: 2-chloro-4-hydroxybenzaldehyde. Sigma-Aldrich.

  • SAFETY DATA SHEET: 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde. Sigma-Aldrich.

  • SAFETY DATA SHEET: 3-Hydroxybenzaldehyde. Fisher Scientific.

  • BENZALDEHYDE - Safety Data Sheet. Chemstock.

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.

  • Safety Data Sheet: Benzaldehyde. Carl ROTH.

  • SAFETY DATA SHEET: Benzaldehyde. Sigma-Aldrich.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: Home.

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute, Cornell Law School.

  • Safety Data Sheet: 3-Hydroxybenzaldehyde. Carl ROTH.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt (PTB).

  • 2-Chloro-3-hydroxybenzaldehyde - Safety Data Sheet. Apollo Scientific.

  • Chemical Waste Management Best Practices. Enva.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

Sources

Mastering the Safe Handling of 3-Chloro-5-hydroxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. 3-Chloro-5-hydroxybenzaldehyde (CAS No. 1829-33-0) is a valuable intermediate in organic synthesis, but its handling demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance, and a thorough understanding of its specific risks is the foundation of safe handling. The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion of this chemical is harmful.[1]

These hazards necessitate a multi-layered approach to personal protection, focusing on preventing contact through all potential routes of exposure: dermal, ocular, and inhalation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations for the choice of each.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (minimum 5-mil thickness)Provides a robust barrier against skin contact. While specific breakthrough time data for this compound is not available, data for benzaldehyde suggests that thicker nitrile or neoprene gloves offer adequate protection for splash contact. Always inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.
Eye Protection Tightly fitting safety goggles with side-shieldsProtects against dust particles and accidental splashes, which can cause serious eye irritation. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Chemical-resistant lab coatPrevents contamination of personal clothing and skin. Ensure the lab coat is fully buttoned.
Respiratory Protection NIOSH-approved respirator (e.g., N95 dust mask)Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Operational Workflow: From Preparation to Disposal

A structured and logical workflow is critical to minimizing risk. The following diagram and procedural steps outline a self-validating system for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Secure Area weigh Weigh Solid in Fume Hood don_ppe->weigh dissolve Dissolve/React in Closed System weigh->dissolve 2. Controlled Transfer decon_equip Decontaminate Glassware & Surfaces dissolve->decon_equip doff_ppe Doff PPE Correctly decon_equip->doff_ppe 3. Neutralize Hazard segregate_waste Segregate Halogenated Waste doff_ppe->segregate_waste dispose_waste Dispose via EHS Protocol segregate_waste->dispose_waste 4. Isolate & Dispose

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Designate a Work Area: All work with solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

    • Assemble Materials: Before starting, ensure all necessary equipment, including glassware, reagents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled area.

    • Don PPE: Put on all required PPE as specified in the table above. Pay close attention to ensuring a proper fit.

  • Handling and Use:

    • Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use a spatula for transfers and avoid creating dust.

    • Dissolving/Reaction: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If the process is exothermic, use an ice bath to control the temperature. All reactions should be performed in a closed or contained system.

  • Decontamination and Cleanup:

    • Surface Decontamination: In case of a small spill, carefully sweep up the solid material and place it in a designated hazardous waste container. Decontaminate the area with a 10% bleach solution, followed by a water rinse. Phenolic compounds can be effectively decontaminated with chlorine-based solutions.[2]

    • Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone). Collect the rinsate as halogenated hazardous waste.

    • Doffing PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last, turning them inside out as you pull them off.

  • Disposal:

    • Waste Segregation: All waste contaminated with this compound, including excess solid, contaminated wipes, and rinsate from glassware, must be collected in a clearly labeled, sealed container for halogenated organic waste. Do not mix with non-halogenated waste.

    • Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local and national regulations for hazardous waste disposal. While some aldehydes can be neutralized, the presence of the chlorine atom requires this compound to be treated as halogenated waste, which often undergoes high-temperature incineration.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Hydroxybenzaldehyde. Retrieved from [Link]

  • ASC Quality Collaboration. (n.d.). Cleaning and Disinfection of Environmental Surfaces. Retrieved from [Link]

  • Morales, J., Hutcheson, R., & Cheng, I. F. (2002). Dechlorination of chlorinated phenols by catalyzed and uncatalyzed Fe(0) and Mg(0) particles.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21904648, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.